molecular formula C28H59N B1582990 Ditetradecylamine CAS No. 17361-44-3

Ditetradecylamine

Cat. No.: B1582990
CAS No.: 17361-44-3
M. Wt: 409.8 g/mol
InChI Key: HSUGDXPUFCVGES-UHFFFAOYSA-N
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Description

Ditetradecylamine is a useful research compound. Its molecular formula is C28H59N and its molecular weight is 409.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-tetradecyltetradecan-1-amine
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InChI

InChI=1S/C28H59N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HSUGDXPUFCVGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCNCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H59N
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DSSTOX Substance ID

DTXSID70169638, DTXSID601022396
Record name Dimyristylamine
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Record name Amines, di-C14-18-alkyl
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Molecular Weight

409.8 g/mol
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CAS No.

17361-44-3, 68037-98-9
Record name Ditetradecylamine
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Record name Ditetradecylamine
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Ditetradecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditetradecylamine, a secondary amine with two long alkyl chains, is a lipophilic compound with applications in various scientific and industrial fields, including as a surfactant, emulsifier, and an intermediate in the synthesis of more complex molecules such as chelating lipids.[1] A thorough understanding of its physicochemical properties is fundamental for its effective use in research and development, particularly in formulation science, material science, and drug delivery systems. This technical guide provides a detailed overview of the core physicochemical properties of this compound, methodologies for their determination, and a visual representation of its chemical synthesis and structure-property relationships.

Core Physicochemical Properties

The physicochemical properties of this compound are primarily dictated by its molecular structure: a small, polar secondary amine head group attached to two long, nonpolar tetradecyl chains. This amphiphilic nature governs its solubility, thermal properties, and lipophilicity.

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₂₈H₅₉N[2]
Molecular Weight 409.78 g/mol [3]
Melting Point 59-60 °C[2]
Boiling Point 487.6 °C at 760 mmHg[1]
Density 0.82 g/mL[1]
Refractive Index 1.454[1]
pKa (estimated) ~10-11[4][5]
LogP (XLogP3) 10.3691[1]
Water Solubility Very low (practically insoluble)[6]
Solubility in Organic Solvents Soluble in nonpolar organic solvents
Appearance Solid[1]

Detailed Discussion of Physicochemical Properties

Molecular Structure and Polarity

This compound possesses a polar secondary amine group (-NH-) that can act as a hydrogen bond donor and acceptor.[7] However, this is significantly counterbalanced by the presence of two long, nonpolar tetradecyl (C₁₄H₂₉) chains. Consequently, this compound is a predominantly nonpolar, lipophilic molecule.

Melting and Boiling Points

The relatively high melting and boiling points of this compound are attributed to the significant van der Waals forces between the long alkyl chains of adjacent molecules.[8] Primary and secondary amines can also participate in intermolecular hydrogen bonding, which contributes to higher boiling points compared to tertiary amines of similar molecular weight.[6][8]

Solubility

The solubility of this compound is a direct consequence of its amphiphilic character.

  • Aqueous Solubility: Due to the dominance of the large, nonpolar alkyl chains, this compound is practically insoluble in water.[6] The hydrocarbon chains disrupt the hydrogen bonding network of water, making dissolution energetically unfavorable.

  • Organic Solvents: Following the "like dissolves like" principle, this compound is readily soluble in nonpolar organic solvents such as hexane (B92381) and toluene, where van der Waals interactions are the primary intermolecular forces. Its solubility in polar aprotic solvents is moderate.

pKa and Basicity
Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The high LogP value of this compound indicates its strong preference for nonpolar environments over aqueous ones, which is consistent with its molecular structure.[1]

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties of this compound.

Determination of Solubility (Turbidimetric Method)

This protocol describes a kinetic solubility assay using turbidimetry, which is suitable for high-throughput screening.[9]

Objective: To determine the kinetic aqueous solubility of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader with turbidity measurement capabilities

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

  • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Add a small volume of each DMSO solution to the wells of a 96-well plate.

  • Add PBS to each well to achieve the final desired concentrations and a final DMSO concentration of ≤1%.

  • Seal the plate and incubate at a controlled temperature (e.g., 25 °C or 37 °C) with shaking for a set period (e.g., 2 hours).

  • Measure the turbidity of each well using a microplate reader at a suitable wavelength (e.g., 620 nm).

  • The concentration at which a significant increase in turbidity is observed, indicating precipitation, is taken as the kinetic solubility.

Determination of pKa (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) by potentiometric titration.[10]

Objective: To determine the pKa of this compound.

Materials:

  • This compound

  • Co-solvent system (e.g., water-ethanol mixture, due to low aqueous solubility)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Buret

Procedure:

  • Dissolve a precisely weighed amount of this compound in a known volume of the co-solvent system.

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant. Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of HCl added.

  • The pKa can be determined from the titration curve. The pH at the half-equivalence point is equal to the pKa.

Visualizations

Synthesis Workflow

This compound is a key intermediate in the synthesis of more complex molecules. The following diagram illustrates its use in the synthesis of the chelating lipid NTA3-DTDA.[1]

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis DTDA This compound (DTDA) Reaction1 Reaction with Triethylamine DTDA->Reaction1 Succinic Succinic Anhydride Succinic->Reaction1 Succinate11 Succinate Intermediate (11) Reaction1->Succinate11 Reaction2 EDAC-HCl Promoted Coupling Succinate11->Reaction2 Compound8 Compound 8 Compound8->Reaction2 TMSE_Protected TMSE-Protected NTA3-DTDA (12) Reaction2->TMSE_Protected FinalProduct NTA3-DTDA (Final Product) TMSE_Protected->FinalProduct Deprotection

Caption: Synthesis workflow for NTA3-DTDA starting from this compound.

Structure-Property Relationship

The physicochemical properties of this compound are a direct result of its molecular structure.

G cluster_head Polar Head Group cluster_tails Nonpolar Tails Structure This compound (C₂₈H₅₉N) Head Secondary Amine (-NH-) Structure->Head consists of Tails Two Tetradecyl Chains (-C₁₄H₂₉) Structure->Tails consists of Head_props Hydrogen Bonding Basicity (pKa ~10-11) Polar Interactions Head->Head_props leads to Tails_props Van der Waals Forces High Lipophilicity (LogP) Low Aqueous Solubility Tails->Tails_props leads to

Caption: Relationship between molecular structure and physicochemical properties.

Experimental Workflow for Solubility Determination

The following diagram outlines a general workflow for determining the solubility of a hydrophobic compound like this compound.

G Start Start: Compound (this compound) Stock Prepare High-Concentration Stock in DMSO Start->Stock Dilute Serial Dilution in DMSO Stock->Dilute Plate Dispense into 96-Well Plate Dilute->Plate AddBuffer Add Aqueous Buffer (e.g., PBS) to Final Concentration Plate->AddBuffer Incubate Incubate with Shaking (Controlled Temperature) AddBuffer->Incubate Measure Measure Turbidity/ Analyze by HPLC Incubate->Measure Result Determine Solubility (Kinetic or Thermodynamic) Measure->Result

Caption: General experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Synthesis of Ditetradecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and reaction mechanisms for ditetradecylamine, a symmetrical secondary amine with applications as an intermediate in the synthesis of surfactants, emulsifiers, and corrosion inhibitors.[1] This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the core chemical transformations.

Overview of Synthetic Strategies

This compound, also known as N-tetradecyltetradecan-1-amine, can be synthesized through several established methods in organic chemistry. The most prominent and industrially relevant pathways include:

  • Reductive Amination of Tetradecanal (B130844): A robust method involving the reaction of tetradecylamine (B48621) with tetradecanal to form an imine intermediate, which is subsequently reduced.

  • Reduction of N-tetradecyltetradecanamide: A high-yield approach utilizing a strong reducing agent to convert the corresponding secondary amide into the target amine.

  • Catalytic Hydrogenation of Tetradecanenitrile (B7770629): An industrially significant process where tetradecanenitrile is catalytically hydrogenated, often leading to a mixture of primary, secondary, and tertiary amines, from which this compound can be isolated.

Each of these pathways offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and product selectivity.

Synthesis Pathway 1: Reductive Amination of Tetradecanal

Reductive amination is a widely used and versatile method for the synthesis of secondary amines.[2] This pathway involves a two-step process that is often performed in a single pot: the formation of an imine from a primary amine and an aldehyde, followed by the reduction of the imine to a secondary amine.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the primary amine (tetradecylamine) on the carbonyl carbon of the aldehyde (tetradecanal), forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. The imine is subsequently reduced by a hydride reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to yield the final secondary amine (this compound). The use of these specific reducing agents is advantageous as they are less reactive towards the starting aldehyde compared to the intermediate imine.

Reductive_Amination_Mechanism Tetradecylamine Tetradecylamine (R-NH₂) Hemiaminal Hemiaminal Intermediate Tetradecylamine->Hemiaminal Tetradecanal Tetradecanal (R'-CHO) Tetradecanal->Hemiaminal ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) This compound This compound (R-NH-CH₂R') ReducingAgent->this compound Reduction Imine Imine Intermediate (R-N=CHR') Hemiaminal->Imine -H₂O Imine->this compound

Diagram 1: Reductive Amination Pathway
Experimental Protocol

A representative protocol for the synthesis of this compound via reductive amination is as follows:

  • Reaction Setup: To a solution of tetradecylamine (1.0 equivalent) and tetradecanal (1.0-1.2 equivalents) in an anhydrous aprotic solvent such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise at room temperature.[3]

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Quantitative Data
ParameterValue/RangeReference
Reactant Ratio (Amine:Aldehyde)1 : 1.0 - 1.2[3]
Reducing Agent Stoichiometry1.5 - 2.0 equivalents[3]
Solvent1,2-Dichloroethane (DCE) or THF[3]
Reaction TemperatureRoom Temperature[3]
Reaction Time12 - 24 hours[3]
Typical Yield80 - 95%General expectation for this reaction type

Synthesis Pathway 2: Reduction of N-tetradecyltetradecanamide

The reduction of amides to amines is a fundamental transformation in organic synthesis. For the preparation of this compound, the corresponding secondary amide, N-tetradecyltetradecanamide, can be effectively reduced using a powerful hydride donor like lithium aluminum hydride (LiAlH₄).[4]

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of a hydride ion from LiAlH₄ on the carbonyl carbon of the amide, forming a tetrahedral intermediate. The carbonyl oxygen then coordinates to the aluminum, and a subsequent elimination of an aluminate species results in the formation of an iminium ion. A second hydride ion then attacks the iminium ion to furnish the final secondary amine product.

Amide_Reduction_Mechanism Amide N-tetradecyl- tetradecanamide Tetrahedral_Intermediate Tetrahedral Intermediate Amide->Tetrahedral_Intermediate + H⁻ (from LiAlH₄) LiAlH4 LiAlH₄ LiAlH4->Tetrahedral_Intermediate Iminium_Ion Iminium Ion Intermediate Tetrahedral_Intermediate->Iminium_Ion - [AlH₂O]⁻ This compound This compound Iminium_Ion->this compound + H⁻ (from LiAlH₄)

Diagram 2: Amide Reduction Pathway
Experimental Protocol

A general procedure for the LiAlH₄ reduction of N-tetradecyltetradecanamide is as follows:

  • Precursor Synthesis: N-tetradecyltetradecanamide can be prepared by the acylation of tetradecylamine with tetradecanoyl chloride in the presence of a base like pyridine (B92270) or triethylamine.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-tetradecyltetradecanamide in anhydrous diethyl ether or THF. Cool the solution in an ice bath.

  • Reagent Addition: Slowly add a solution of LiAlH₄ (typically 1.5-2.0 equivalents) in the same anhydrous solvent to the amide solution with vigorous stirring.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Workup (Fieser method): Cool the reaction mixture in an ice bath and cautiously add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous sodium hydroxide (B78521) solution, and then more water.

  • Isolation: Filter the resulting granular precipitate of aluminum salts and wash thoroughly with ether. Dry the combined organic filtrates over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation or recrystallization.

Quantitative Data
ParameterValue/RangeReference
PrecursorN-tetradecyltetradecanamideGeneral synthetic knowledge
Reducing AgentLithium Aluminum Hydride (LiAlH₄)[4]
Stoichiometry (LiAlH₄)1.5 - 2.0 equivalentsGeneral protocol
SolventAnhydrous Diethyl Ether or THF[5]
Reaction Temperature0 °C to Reflux[5]
Reaction Time4 - 12 hoursGeneral protocol
Typical Yield> 90%General expectation for this reaction type

Synthesis Pathway 3: Catalytic Hydrogenation of Tetradecanenitrile ("Nitrile Process")

The industrial production of fatty amines often starts from fatty acids, which are converted to nitriles and then hydrogenated.[6] This process can be tailored to favor the formation of secondary amines like this compound.

Reaction Mechanism

The catalytic hydrogenation of a nitrile first produces a primary amine. This primary amine can then react with an intermediate imine (formed from the partial reduction of another nitrile molecule) to form a secondary amine after further reduction. The reaction conditions, including catalyst choice, temperature, pressure, and the presence or absence of ammonia, can influence the selectivity towards primary, secondary, or tertiary amines. To favor the formation of the symmetrical secondary amine, the reaction can be carried out in the absence of added ammonia.

Nitrile_Hydrogenation_Pathway Nitrile Tetradecanenitrile (R-C≡N) Imine_Intermediate Intermediate Imine (R-CH=NH) Nitrile->Imine_Intermediate + H₂ H2 H₂ / Catalyst This compound This compound ((R-CH₂)₂NH) H2->this compound Primary_Amine Tetradecylamine (R-CH₂NH₂) Secondary_Imine Secondary Imine (R-CH=N-CH₂R) Primary_Amine->Secondary_Imine + Imine Intermediate, -NH₃ Imine_Intermediate->Primary_Amine + H₂ Imine_Intermediate->Secondary_Imine Secondary_Imine->this compound + H₂

Diagram 3: Catalytic Hydrogenation of Nitrile
Experimental Protocol

A generalized protocol for the catalytic hydrogenation of tetradecanenitrile to favor this compound is as follows:

  • Precursor Synthesis: Tetradecanenitrile can be prepared from 1-bromotridecane (B143060) via nucleophilic substitution with sodium or potassium cyanide, or by the dehydration of tetradecanamide.[7][8][9]

  • Reaction Setup: In a high-pressure autoclave, charge tetradecanenitrile, a suitable hydrogenation catalyst (e.g., Raney nickel, cobalt, or a palladium-based catalyst), and a solvent if necessary.

  • Reaction Execution: Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure. Heat the mixture to the reaction temperature with stirring. The reaction is typically run for several hours.

  • Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Isolation: Filter the reaction mixture to remove the catalyst.

  • Purification: The product mixture, which may contain primary, secondary, and tertiary amines, is then purified by fractional distillation under reduced pressure to isolate the this compound.

Quantitative Data
ParameterValue/RangeReference
CatalystRaney Nickel, Cobalt, Pd/C[10]
Hydrogen Pressure20 - 150 barGeneral industrial conditions
Reaction Temperature100 - 200 °CGeneral industrial conditions
SolventTypically neat or a high-boiling hydrocarbonGeneral industrial conditions
Selectivity for Secondary AmineVariable; optimized by catalyst and conditionsGeneral principle
Typical Yield of Secondary AmineCan be optimized to > 80%General industrial capability

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the molecule, showing the characteristic signals for the long alkyl chains and the N-H proton.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show a characteristic N-H stretching vibration for the secondary amine, as well as C-H stretching and bending vibrations for the alkyl chains.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • Elemental Analysis: Combustion analysis can be used to determine the elemental composition (C, H, N) of the product, which should match the calculated values for C₂₈H₅₉N.

Conclusion

The synthesis of this compound can be achieved through several reliable and well-established synthetic routes. The choice of pathway will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the required purity of the final product. Reductive amination and amide reduction are excellent laboratory-scale methods that can provide high yields and purity. The catalytic hydrogenation of nitriles is a more common industrial approach, which can be optimized for the selective production of secondary amines. The experimental protocols and data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of long-chain secondary amines.

References

An In-depth Technical Guide to 1-(2-Fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-amine and Related Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole (B372694) derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The pyrazole scaffold, a five-membered ring with two adjacent nitrogen atoms, serves as a versatile template for the design of novel therapeutic agents. The substitution pattern on the pyrazole ring plays a crucial role in determining the biological activity of these compounds. This technical guide focuses on the properties and potential uses of 1-(2-Fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-amine, a compound of interest in drug discovery, by examining data from structurally analogous compounds.

Physicochemical Properties

The physicochemical properties of 1-(2-Fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-amine can be predicted based on the properties of similar pyrazole derivatives found in the literature. These properties are crucial for assessing the compound's suitability for further development, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Predicted Physicochemical Properties of 1-(2-Fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-amine and Related Compounds

Property1-(2-Fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-amine (Predicted)4-(4-Chlorophenyl)-1H-pyrazol-3-amine[1]4-(4-Fluorophenyl)-3-pyridin-4-yl-1-(2,4,6-trichlorophenyl)pyrazol-5-amine[2]
Molecular Formula C₁₅H₁₁ClFN₃C₉H₈ClN₃[1]C₂₀H₁₂Cl₃FN₄[2]
Molecular Weight ~303.72 g/mol 193.64 g/mol [1]433.7 g/mol [2]
Appearance Expected to be a solid, likely crystalline powderWhite needles[1]Not specified
Melting Point Not available144-150 °C[1]Not specified
Solubility Expected to be soluble in organic solvents like DMSO and methanolNot specifiedNot specified
pKa Not availableNot availableNot available
LogP Not availableNot availableNot available

Synthesis and Experimental Protocols

The synthesis of substituted pyrazoles can be achieved through various established synthetic routes. A common and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a β-dicarbonyl compound or its equivalent. For the target compound, a plausible synthetic pathway would involve the reaction of (2-fluorophenyl)hydrazine with a suitable β-ketonitrile derivative.

General Experimental Protocol for the Synthesis of Substituted 3-Aminopyrazoles:

A widely applicable method for the synthesis of 4-aryl-3-aminopyrazoles involves the reaction of an arylhydrazine with an appropriately substituted benzoylacetonitrile.

  • Step 1: Synthesis of the β-Ketonitrile Intermediate: The requisite β-ketonitrile, (4-chlorobenzoyl)acetonitrile, can be synthesized via the Claisen condensation of 4-chloroacetophenone with ethyl cyanoformate.

  • Step 2: Cyclocondensation Reaction:

    • To a solution of (2-fluorophenyl)hydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol (B145695) or acetic acid, add a base like sodium acetate (B1210297) or triethylamine (B128534) to liberate the free hydrazine.

    • Add the (4-chlorobenzoyl)acetonitrile (1.0 equivalent) to the reaction mixture.

    • The mixture is then heated to reflux for several hours (typically 2-8 hours) and the reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel to afford the desired 1-(2-Fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-amine.

Diagram 1: General Synthetic Workflow for Substituted 3-Aminopyrazoles

G A Arylhydrazine D Reaction Mixture A->D B β-Ketonitrile B->D C Solvent + Catalyst C->D E Reflux D->E F Work-up & Purification E->F G Final Product (Substituted 3-Aminopyrazole) F->G G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Pyrazole Pyrazole Derivative Pyrazole->RAF Pyrazole->MEK Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, etc.

References

An In-depth Technical Guide to the Surfactant Properties of N,N-Ditetradecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Ditetradecylamine, a secondary amine featuring two C14 alkyl chains, is a cationic lipid with significant potential in various scientific and pharmaceutical applications. Its amphiphilic nature, arising from a polar amine headgroup and two long hydrophobic tails, imparts surfactant properties that are crucial for its role in the formation of self-assembled structures such as micelles and vesicles. This technical guide provides a comprehensive overview of the core surfactant properties of N,N-Ditetradecylamine, its characterization, and its application in advanced drug delivery systems, particularly in lipid nanoparticles (LNPs) for nucleic acid delivery. While specific experimental data for N,N-Ditetradecylamine is limited in publicly available literature, this guide consolidates known information and provides data from analogous dialkylamine surfactants to offer a thorough understanding of its expected behavior.

Physicochemical Properties of N,N-Ditetradecylamine

A foundational understanding of the physicochemical properties of N,N-Ditetradecylamine is essential for its application. These properties influence its solubility, aggregation behavior, and interaction with biological systems.

PropertyValueReference
Chemical Name N-tetradecyltetradecan-1-amine
Synonyms Dimyristylamine, Di-n-tetradecylamine[1]
CAS Number 17361-44-3[1]
Molecular Formula C₂₈H₅₉N[1]
Molecular Weight 409.77 g/mol [1]
Melting Point 60.62 °C (estimated)
Boiling Point 449.95 °C (estimated)
Density 0.8452 g/cm³ (estimated)
pKa ~10-11 (estimated for aliphatic secondary amines)[2][3][4]
Solubility Insoluble in water; Soluble in organic solvents like alcohol, ether, and benzene.[5][6][7]

Core Surfactant Properties

The surfactant properties of N,N-Ditetradecylamine are central to its functionality. These properties describe its behavior at interfaces and its tendency to self-assemble in solution.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to form micelles. Below the CMC, N,N-Ditetradecylamine will primarily exist as individual molecules, and the surface tension of the solution will decrease with increasing concentration. Above the CMC, the surface becomes saturated, and additional molecules aggregate into micelles in the bulk solution, with the surface tension remaining relatively constant.[8] The CMC is a key parameter for any application involving the self-assembly of this lipid.

SurfactantStructureCMC (mM)Temperature (°C)Method
Dodecylamine (DDA)C₁₂H₂₅NH₂~0.1 (pH dependent)25Surface Tension
N-LauryldiethanolamineC₁₂H₂₅N(C₂H₄OH)₂0.1225Not specified
N,N-Dimethyl-tetradecylamine N-oxide (DMTAO)C₁₄H₂₉N(CH₃)₂O0.17 (in 0.1 M urea)25Conductivity
Surface Tension Reduction

A primary function of a surfactant is to reduce the surface tension of a liquid. N,N-Ditetradecylamine, with its two long hydrophobic tails, is expected to be effective at reducing the surface tension of aqueous solutions. The lipophilic tails orient away from the water at the air-water interface, disrupting the cohesive energy of the water molecules and thereby lowering the surface tension.[10] The extent of surface tension reduction is a measure of the surfactant's efficiency.

Aggregation Behavior

Above its CMC, N,N-Ditetradecylamine self-assembles into aggregates to minimize the unfavorable interaction between its hydrophobic tails and water. The geometry of these aggregates is influenced by the packing parameter of the surfactant. Given its two long alkyl chains and relatively small amine headgroup, N,N-Ditetradecylamine is expected to favor the formation of vesicles (bilayers) rather than spherical micelles.

Vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. The double-chain structure of N,N-Ditetradecylamine promotes the formation of these bilayers. These vesicles can encapsulate both hydrophilic and hydrophobic molecules, making them excellent candidates for drug delivery systems.

The lipid bilayer of vesicles can exist in a solid-like gel phase or a fluid-like liquid-crystalline phase. The temperature at which this transition occurs is the phase transition temperature (Tm).[11] The Tm is influenced by the length and saturation of the alkyl chains. For saturated, long-chain lipids like N,N-Ditetradecylamine, a relatively high Tm is expected. Below the Tm, the bilayer is more rigid, while above the Tm, it is more fluid and permeable.[12][13] This property is critical for the stability and release characteristics of vesicle-based formulations. For example, the Tm for vesicles of dipalmitoyl phosphatidylcholine (DPPC), which has two C16 chains, is around 41°C.[14]

Role in Drug Delivery: Lipid Nanoparticles (LNPs)

N,N-Ditetradecylamine is a valuable component in the formulation of lipid nanoparticles (LNPs), which are leading non-viral vectors for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA.[2][15] In a typical LNP formulation, N,N-Ditetradecylamine would function as a cationic or ionizable lipid.

A typical LNP formulation consists of:

  • Cationic/Ionizable Lipid (e.g., N,N-Ditetradecylamine): This component is crucial for encapsulating the negatively charged nucleic acid cargo through electrostatic interactions at an acidic pH during formulation.[15]

  • Helper Phospholipid (e.g., DOPE or DSPC): These lipids contribute to the structural integrity of the nanoparticle.[2]

  • Cholesterol: Cholesterol enhances the stability of the LNP and can influence its fluidity.[16]

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) provides a hydrophilic shell that prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time.[2]

Mechanism of Action in LNP-Mediated Delivery

The secondary amine headgroup of N,N-Ditetradecylamine is key to the successful intracellular delivery of the nucleic acid payload. The proposed mechanism involves the "proton sponge" effect and subsequent endosomal escape.

Endosomal_Escape

  • Endocytosis: The LNP is taken up by the target cell via endocytosis, enclosing it within an endosome.

  • Endosomal Acidification: The endosome matures, and its internal pH drops from neutral to acidic (pH 5-6).

  • Protonation: The secondary amine group of N,N-Ditetradecylamine (with a pKa around 10-11) becomes protonated in the acidic environment of the endosome, acquiring a positive charge. This influx of protons into the endosome is often referred to as the "proton sponge effect."[17]

  • Membrane Destabilization: The now positively charged LNP interacts with the negatively charged lipids of the endosomal membrane. This electrostatic interaction, combined with the fusogenic properties of helper lipids like DOPE, leads to the destabilization and disruption of the endosomal membrane.[15]

  • Payload Release: The disruption of the endosomal membrane allows the encapsulated nucleic acid to escape into the cytoplasm, where it can be translated into the therapeutic protein (in the case of mRNA) or mediate gene silencing (in the case of siRNA).

Experimental Protocols

This section provides detailed methodologies for the characterization of the core surfactant properties of N,N-Ditetradecylamine.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the micelle formation concentration.

CMC_Determination_Workflow Prep Prepare a series of N,N-Ditetradecylamine solutions of varying concentrations Measure Measure a physical property (e.g., surface tension, conductivity, fluorescence) for each solution Prep->Measure Plot Plot the measured property versus the logarithm of the surfactant concentration Measure->Plot Analyze Identify the inflection point in the plot, which corresponds to the CMC Plot->Analyze

  • Solution Preparation: Prepare a stock solution of N,N-Ditetradecylamine in a suitable solvent (e.g., a water/organic co-solvent system if solubility in pure water is low). Prepare a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.

  • Instrumentation: Use a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

  • Measurement: Measure the surface tension of each solution at a constant temperature. Ensure the measuring probe is thoroughly cleaned between each measurement.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the N,N-Ditetradecylamine concentration. The plot will typically show two linear regions. The intersection of the extrapolations of these two lines is the CMC.

  • Probe Selection: Use a fluorescent probe, such as pyrene (B120774), whose emission spectrum is sensitive to the polarity of its microenvironment.

  • Solution Preparation: Prepare a series of N,N-Ditetradecylamine solutions as described above, each containing a constant, low concentration of the fluorescent probe.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement: Excite the pyrene probe at its excitation wavelength (e.g., ~335 nm) and record the emission spectrum for each sample.

  • Data Analysis: Determine the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum. Plot this ratio against the logarithm of the N,N-Ditetradecylamine concentration. A sigmoidal curve will be obtained, and the inflection point corresponds to the CMC.[17]

Characterization of Vesicle Properties
  • Vesicle Preparation: Prepare vesicles of N,N-Ditetradecylamine by a method such as thin-film hydration followed by extrusion or sonication to obtain a uniform size distribution.

  • Sample Preparation: Dilute the vesicle suspension to an appropriate concentration for DLS measurement to avoid multiple scattering effects. Filter the sample if necessary to remove dust.

  • Instrumentation: Use a dynamic light scattering instrument.

  • Measurement: Place the sample in a cuvette and perform the measurement at a controlled temperature. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.

  • Data Analysis: The instrument's software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter and provides the size distribution and polydispersity index (PDI) of the vesicles.[17]

  • Sample Preparation: Prepare a concentrated suspension of N,N-Ditetradecylamine vesicles.

  • Instrumentation: Use a differential scanning calorimeter.

  • Measurement: Place a known amount of the vesicle suspension in a sample pan and an equal amount of the buffer in a reference pan. Scan the temperature over a range that encompasses the expected phase transition.

  • Data Analysis: The DSC thermogram will show an endothermic peak at the phase transition temperature (Tm). The peak temperature corresponds to the Tm, and the area under the peak is related to the enthalpy of the transition.

Safety and Toxicology

As a cationic lipid intended for drug delivery applications, the safety and toxicological profile of N,N-Ditetradecylamine is of paramount importance. Cationic lipids, in general, can exhibit cytotoxicity due to their positive charge, which can lead to disruption of cell membranes and activation of apoptotic pathways.[18][19] The cytotoxicity is often dependent on the structure of the headgroup, the concentration, and the overall formulation of the LNP.[18] The use of ionizable lipids, which are neutral at physiological pH and become charged in the acidic endosome, is a strategy to mitigate the toxicity associated with permanently cationic lipids.[20] It is crucial to conduct thorough in vitro and in vivo toxicological studies to assess the safety of any LNP formulation containing N,N-Ditetradecylamine before clinical application.

Conclusion

N,N-Ditetradecylamine is a promising cationic lipid with significant potential as a surfactant and a key component in advanced drug delivery systems. Its dual long-chain hydrophobic tails favor the formation of vesicles, making it an ideal candidate for the formulation of lipid nanoparticles for the delivery of nucleic acids. While specific experimental data on its core surfactant properties are not extensively available, this guide provides a comprehensive overview of its expected behavior based on its chemical structure and data from analogous compounds. The detailed experimental protocols provided herein will enable researchers to thoroughly characterize N,N-Ditetradecylamine and optimize its use in their specific applications, particularly in the exciting and rapidly evolving field of nanomedicine. Further research is warranted to fully elucidate the quantitative surfactant properties of N,N-Ditetradecylamine and to explore its full potential in drug development.

References

The Architectonics of Self-Assembly: A Technical Guide to the Role of Ditetradecylamine in Supramolecular Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditetradecylamine, a secondary amine featuring two C14 alkyl chains, is a pivotal molecule in the spontaneous organization of matter at the nanoscale. Its amphiphilic nature, characterized by a hydrophilic amine headgroup and extensive hydrophobic tails, drives the formation of ordered supramolecular structures such as micelles, vesicles, and lipid nanoparticles (LNPs). These self-assembled systems are of paramount importance in advanced drug delivery, offering mechanisms for enhanced stability, controlled release, and targeted delivery of therapeutic agents. This technical guide delineates the fundamental principles of this compound-driven self-assembly, providing an in-depth look at the physicochemical parameters governing this process, detailed experimental protocols for the formulation of this compound-based nanocarriers, and a review of their applications, particularly in pH-responsive and nucleic acid delivery systems.

Introduction: The Principle of Molecular Self-Assembly

Molecular self-assembly is a process in which molecules spontaneously associate under equilibrium conditions to form stable, well-defined aggregates through non-covalent interactions.[1] This phenomenon is fundamental in biological systems, underpinning the formation of complex structures like cell membranes.[1] In the realm of nanotechnology, harnessing molecular self-assembly allows for the bottom-up fabrication of functional nanostructures.[1]

This compound's role in self-assembly is dictated by its amphiphilic character. The long, nonpolar tetradecyl chains are hydrophobic, while the secondary amine group is hydrophilic. In aqueous environments, these molecules orient themselves to minimize the unfavorable interactions between the hydrophobic tails and water, leading to the formation of organized structures.

Physicochemical Basis of this compound Self-Assembly

The self-assembly of this compound is governed by a delicate interplay of thermodynamic forces. The primary driving force is the hydrophobic effect, which compels the alkyl chains to sequester themselves from water. This is counterbalanced by the electrostatic repulsion between the protonated amine headgroups and the steric hindrance of the alkyl chains.

Critical Micelle Concentration (CMC)
pH-Responsiveness

The secondary amine headgroup of this compound imparts a crucial pH-responsive character to its self-assembled structures. The pKa of the amine group dictates its protonation state. In acidic environments (pH < pKa), the amine group is protonated, resulting in a positive surface charge. This charge can be leveraged for several applications:

  • Enhanced Drug Release: In the acidic microenvironment of tumors or within endosomes, the protonation of the amine groups can lead to increased electrostatic repulsion between the headgroups, causing the nanostructure to swell or disassemble and release its encapsulated cargo.[4][5]

  • Targeted Delivery: The positive charge can facilitate electrostatic interactions with the negatively charged cell membranes, promoting cellular uptake.[6]

Quantitative Data on this compound-Based Nanoparticles

While specific quantitative data for nanoparticles formulated exclusively with this compound is sparse in the literature, data from analogous long-chain amine-containing lipid nanoparticles provide valuable insights into the expected physicochemical properties. The following table summarizes typical quantitative data for such systems.

ParameterTypical Value/RangeSignificanceCharacterization Technique(s)
Particle Size (Hydrodynamic Diameter) 50 - 200 nmInfluences circulation time, cellular uptake, and biodistribution.[7]Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Indicates the uniformity of the nanoparticle population.Dynamic Light Scattering (DLS)
Zeta Potential +20 to +50 mV (in acidic pH)A positive zeta potential suggests good colloidal stability due to electrostatic repulsion and can enhance interaction with negatively charged cell membranes.[8][9]Electrophoretic Light Scattering
Drug Loading Capacity 5 - 20% (w/w)Represents the amount of drug that can be encapsulated relative to the total weight of the nanoparticle.High-Performance Liquid Chromatography (HPLC)
Encapsulation Efficiency > 80%The percentage of the initial drug that is successfully encapsulated within the nanoparticles.High-Performance Liquid Chromatography (HPLC) after separation of free drug

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of this compound-containing nanoparticles. These protocols are adapted from established methods for similar long-chain alkylamines and lipid nanoparticles.[10][11]

Preparation of this compound-Containing Lipid Nanoparticles for siRNA Delivery

This protocol describes the formulation of LNPs using a rapid mixing method, suitable for the encapsulation of nucleic acids like siRNA.

Materials:

  • This compound

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-lipid)

  • siRNA

  • Ethanol (B145695)

  • Sodium citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis cassettes (e.g., 3500 MWCO)

Procedure:

  • Lipid Stock Preparation: Dissolve this compound, cholesterol, DSPC, and the PEG-lipid in ethanol at a desired molar ratio (e.g., 50:38.5:10:1.5).

  • siRNA Solution Preparation: Dilute the siRNA in sodium citrate buffer (pH 4.0) to a specific concentration.

  • Nanoparticle Formation: Rapidly mix equal volumes of the lipid solution and the siRNA solution with a vortex mixer or a microfluidic mixing device. The change in solvent polarity will trigger the self-assembly of the lipids into nanoparticles, encapsulating the siRNA.

  • Purification: Dilute the resulting nanoparticle suspension in PBS and dialyze against PBS for at least 2 hours to remove the ethanol.

Characterization of this compound-Based Nanoparticles

4.2.1. Particle Size and Zeta Potential Measurement

  • Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS for size, deionized water for zeta potential).

  • Analyze the sample using a dynamic light scattering (DLS) instrument to determine the hydrodynamic diameter and polydispersity index.

  • Use the same instrument in electrophoretic light scattering mode to measure the zeta potential.

4.2.2. Morphological Characterization

  • Deposit a drop of the nanoparticle suspension onto a carbon-coated copper grid.

  • Negatively stain the sample with a suitable agent (e.g., uranyl acetate) or use cryo-transmission electron microscopy (cryo-TEM) for unstained visualization.

  • Image the grid using a transmission electron microscope to observe the size, shape, and morphology of the nanoparticles.[12]

4.2.3. Determination of Encapsulation Efficiency and Drug Loading

  • Separate the unencapsulated drug from the nanoparticle suspension using a separation technique like ultracentrifugation or size exclusion chromatography.

  • Quantify the amount of drug in the supernatant (unencapsulated) and in the nanoparticle pellet (encapsulated) after lysing the nanoparticles with a suitable solvent.

  • Use a technique like HPLC to determine the drug concentration.

  • Calculate the encapsulation efficiency and drug loading using the following formulas:

    • Encapsulation Efficiency (%) = (Total Drug - Free Drug) / Total Drug * 100

    • Drug Loading (%) = Mass of Encapsulated Drug / Total Mass of Nanoparticles * 100

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental concepts discussed in this guide.

SelfAssembly This compound Self-Assembly cluster_monomers Below CMC cluster_micelle Above CMC m1 micelle Micelle m2 m3 m4 m5 m6

Caption: Self-assembly of this compound into micelles above the CMC.

ExperimentalWorkflow prep Lipid & siRNA Preparation mix Rapid Mixing prep->mix dialysis Dialysis mix->dialysis char Characterization (DLS, TEM, etc.) dialysis->char

Caption: Experimental workflow for LNP formulation and characterization.

CellularUptake cluster_cell Cell endosome Endosome cytosol Cytosol endosome->cytosol Endosomal Escape (pH-mediated) LNP This compound LNP LNP->endosome Endocytosis

Caption: Cellular uptake and endosomal escape of this compound LNPs.

Applications in Drug Delivery

pH-Responsive Drug Delivery

The acidic microenvironment of tumors and the decreasing pH within endosomes provide natural triggers for drug release from this compound-based nanocarriers. As the pH drops, the protonation of the amine headgroups leads to increased electrostatic repulsion, which can destabilize the nanoparticle structure and facilitate the release of the encapsulated therapeutic agent directly at the site of action.[5][13] This targeted release mechanism can enhance the therapeutic efficacy of anticancer drugs while minimizing systemic toxicity.[5]

Gene Delivery

This compound is a valuable component in non-viral vectors for gene therapy. The positive charge of the protonated amine groups facilitates the complexation with negatively charged nucleic acids, such as siRNA and mRNA, protecting them from degradation by nucleases in the bloodstream.[14] The resulting lipid nanoparticles can be efficiently taken up by cells through endocytosis.[15] Once inside the endosome, the "proton sponge" effect, where the buffering capacity of the amine groups leads to an influx of protons and water, can cause endosomal rupture and the release of the nucleic acid cargo into the cytoplasm, where it can exert its therapeutic effect.

Conclusion

This compound is a versatile and powerful building block in the field of molecular self-assembly. Its unique physicochemical properties, particularly its amphiphilicity and pH-responsiveness, enable the formation of a variety of nanostructures with significant potential in advanced drug delivery. The ability to formulate stable lipid nanoparticles capable of encapsulating and delivering a wide range of therapeutics, from small molecule drugs to nucleic acids, positions this compound as a key player in the development of next-generation nanomedicines. Further research into the precise control of the self-assembly process and the in vivo behavior of these systems will undoubtedly unlock even more sophisticated and effective therapeutic strategies.

References

Applications of Ditetradecylamine in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditetradecylamine, a secondary amine featuring two C14 alkyl chains, is a versatile hydrophobic molecule increasingly utilized in materials science. Its amphiphilic nature, when protonated, and its capacity for self-assembly make it a valuable component in the formulation of various nanomaterials. This technical guide provides an in-depth overview of the applications of this compound, with a focus on its role in the synthesis of nanoparticles and the development of advanced drug delivery systems. Detailed experimental protocols, derived from established methodologies for analogous long-chain amines, are presented to serve as a practical starting point for researchers. Quantitative data from related systems are summarized to provide expected characterization benchmarks.

Introduction to this compound in Materials Science

This compound (C₂₈H₅₉N) is a long-chain secondary amine that has garnered interest in materials science due to its unique molecular structure. The two fourteen-carbon alkyl chains provide a significant hydrophobic character, while the secondary amine group can be protonated to introduce a cationic head group. This amphiphilic nature allows this compound to function as a stabilizing agent, a surfactant, and a structural component in various material formulations.

Key properties and applications include:

  • Nanoparticle Synthesis: Acting as a capping agent to control the size, shape, and dispersibility of metal and semiconductor nanoparticles. The long alkyl chains provide a robust hydrophobic shell, enabling dispersion in non-polar solvents.

  • Drug Delivery Systems: Serving as a cationic lipid component in the formulation of lipid nanoparticles (LNPs) and liposomes.[1] These systems are particularly effective for the encapsulation and delivery of nucleic acids (e.g., mRNA, siRNA) and other therapeutic agents.[1]

  • Gene Delivery: The cationic nature of protonated this compound facilitates the complexation with negatively charged genetic material, making it a candidate for non-viral gene delivery vectors.

  • Self-Assembly: this compound can self-assemble into monolayers and other ordered structures on various substrates, offering a means to functionalize surfaces and control their properties.

This compound in Nanoparticle Synthesis

Long-chain dialkylamines, including this compound, are effective stabilizing and capping agents in the synthesis of a variety of nanoparticles. They control particle growth during synthesis and provide a hydrophobic surface, allowing for their dispersion in organic solvents, which is crucial for many applications in catalysis and materials fabrication.

Synthesis of Metal Nanoparticles (Adapted Protocol)

Experimental Protocol: Synthesis of Gold Nanoparticles

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Anhydrous Toluene (B28343)

  • Methanol (B129727)

  • Three-neck round-bottom flask

  • Condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bars

  • Centrifuge

Procedure:

  • In a three-neck flask, prepare a solution of the gold precursor by combining HAuCl₄·3H₂O (e.g., 0.15 mmol) with this compound (e.g., 3.7 mmol) in anhydrous toluene (3 mL).

  • In a larger three-neck flask equipped with a condenser and magnetic stir bar, heat a solution of this compound (e.g., 6.4 mmol) in anhydrous toluene (147 mL) to a gentle boil.

  • Under vigorous stirring, rapidly inject the gold precursor solution into the boiling this compound solution.

  • Observe the color change of the reaction mixture from yellow to deep red, which indicates the formation of gold nanoparticles.

  • Continue boiling and stirring for 2 hours.

  • After 2 hours, remove the heat and allow the solution to cool to room temperature.

  • Precipitate the nanoparticles by adding methanol (e.g., 40 mL per 10 mL of reaction mixture).

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles by re-dispersing them in toluene and re-precipitating with methanol. Repeat this step three times.

  • After the final wash, dry the nanoparticles under a vacuum. The purified nanoparticles can be stored as a powder or re-dispersed in a non-polar solvent.

Workflow for Gold Nanoparticle Synthesis

G cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification prep_au Dissolve HAuCl₄·3H₂O and This compound in toluene injection Rapidly inject precursor into boiling amine solution prep_au->injection heat_amine Heat this compound in toluene to boiling heat_amine->injection reflux Boil and stir for 2 hours injection->reflux cool Cool to room temperature reflux->cool precipitate Precipitate with methanol cool->precipitate centrifuge Centrifuge to collect nanoparticles precipitate->centrifuge wash Wash with toluene/methanol (3x) centrifuge->wash dry Dry under vacuum wash->dry

A generalized workflow for the synthesis of gold nanoparticles using this compound as a capping agent.

This compound in Drug Delivery Systems

This compound is a key reagent in the formulation of lipid nanoparticles (LNPs), which are at the forefront of nucleic acid delivery, as exemplified by their use in mRNA vaccines.[1] In these formulations, this compound acts as a cationic lipid. At an acidic pH during formulation, its amine group is protonated, allowing for electrostatic interaction and encapsulation of negatively charged nucleic acids. At physiological pH, the charge is more neutral, which can reduce toxicity and facilitate release within the cell.

Formulation of this compound-Containing Lipid Nanoparticles (Adapted Protocol)

The following protocol for LNP formulation is adapted from methodologies using similar cationic lipids and employs microfluidic mixing for precise control over nanoparticle size and polydispersity.

Experimental Protocol: LNP Formulation by Microfluidic Mixing

Materials:

  • This compound (Cationic Lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (Helper Phospholipid)

  • Cholesterol (Stabilizing Agent)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) (PEGylated Lipid)

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringes

Procedure:

  • Prepare Lipid Stock Solution (Organic Phase): Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare Nucleic Acid Stock Solution (Aqueous Phase): Dissolve the nucleic acid cargo in citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the nucleic acid stock solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

    • Set a total flow rate (e.g., 12 mL/min).

    • Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the lipids around the nucleic acid, forming LNPs.

    • Collect the resulting LNP dispersion.

  • Purification:

    • Dialyze the LNP dispersion against PBS (pH 7.4) to remove ethanol and unencapsulated nucleic acid.

Workflow for LNP Formulation

G cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification organic_phase Prepare lipid mixture (this compound, DOPE, Cholesterol, PEG-lipid) in Ethanol load_syringes Load solutions into syringes organic_phase->load_syringes aqueous_phase Prepare nucleic acid in Citrate Buffer (pH 4.0) aqueous_phase->load_syringes mix Mix at controlled flow rates (Aqueous:Organic = 3:1) load_syringes->mix collect Collect LNP dispersion mix->collect dialysis Dialyze against PBS (pH 7.4) collect->dialysis final_lnp Purified LNP Suspension dialysis->final_lnp

A schematic workflow for the formulation of lipid nanoparticles using a microfluidic mixing technique.
Characterization of this compound-Containing Nanoparticles

Thorough characterization is essential to ensure the quality and efficacy of nanoparticle-based systems. The following are standard techniques and expected quantitative parameters, based on data from similar long-chain amine-based nanoparticles.

Table 1: Typical Characterization Data for Long-Chain Amine-Capped Metal Nanoparticles

ParameterMethodTypical ValueReference
Particle Size (nm)Dynamic Light Scattering (DLS)5 - 50[2]
Polydispersity Index (PDI)DLS< 0.2[2]
Zeta Potential (mV)Electrophoretic Light Scattering (ELS)+30 to +50 (in acidic to neutral pH)[2]
MorphologyTransmission Electron Microscopy (TEM)Spherical or quasi-spherical

Table 2: Typical Characterization Data for Cationic Lipid-Based Nanoparticles for Drug Delivery

ParameterMethodTypical ValueReference
Particle Size (Z-average, nm)DLS80 - 200[2]
Polydispersity Index (PDI)DLS< 0.3[2]
Zeta Potential (mV)ELS+20 to +60[2]
Encapsulation Efficiency (%)RiboGreen Assay / HPLC> 80%
Drug Loading (%)HPLC1 - 5%[3]

Experimental Protocol: Particle Size and Zeta Potential Measurement

Materials:

  • Purified nanoparticle suspension

  • Deionized water or appropriate buffer (e.g., PBS)

  • Cuvettes for DLS and ELS measurements

  • Dynamic Light Scattering instrument

Procedure:

  • Sample Preparation: Dilute a small aliquot of the purified nanoparticle suspension in deionized water or buffer to an appropriate concentration for light scattering measurements.

  • Particle Size Measurement (DLS):

    • Transfer the diluted sample to a DLS cuvette.

    • Place the cuvette in the DLS instrument.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform the measurement to obtain the Z-average particle size and the polydispersity index (PDI).

  • Zeta Potential Measurement (ELS):

    • Transfer the diluted sample to an ELS cuvette.

    • Place the cuvette in the instrument.

    • Perform the measurement to obtain the zeta potential.

Signaling Pathways in Gene Delivery

While specific signaling pathways directly activated by this compound are not detailed in the provided search results, the general mechanism of cationic lipid-mediated gene delivery involves endocytosis and endosomal escape.

Proposed Gene Delivery Pathway

  • Cellular Uptake: Cationic LNPs containing the nucleic acid cargo bind to the negatively charged cell membrane and are internalized, primarily through endocytosis.

  • Endosomal Escape: As the endosome matures, its internal pH drops. The protonation of the amine groups in this compound can lead to the "proton sponge effect," causing an influx of ions and water, which ultimately leads to the swelling and rupture of the endosome. This releases the nucleic acid cargo into the cytoplasm.

  • Translation/Action: In the cytoplasm, mRNA can be translated by ribosomes to produce the desired protein. siRNA can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.

Diagram of Cationic LNP-Mediated Gene Delivery

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lnp Cationic LNP (this compound-based) + Nucleic Acid endosome Endosome lnp->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (Proton Sponge Effect) nucleus Nucleus cytoplasm->nucleus DNA Translocation ribosome Ribosome cytoplasm->ribosome mRNA Translation protein Therapeutic Protein ribosome->protein

References

Ditetradecylamine uses in the formation of Langmuir-Blodgett films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Langmuir-Blodgett (LB) technique offers a precise method for creating highly organized, ultra-thin films with molecular-level control over thickness and structure.[1] These films are assembled by transferring a single layer of molecules, known as a Langmuir film, from an air-water interface onto a solid substrate.[2][3] The unique properties of LB films make them valuable in a range of applications, including the development of biosensors and drug delivery systems.[1][4][5][6]

This guide focuses on the use of ditetradecylamine, a dialkylamine, in the formation of Langmuir-Blodgett films. This compound is an amphiphilic molecule, possessing a hydrophilic secondary amine head group and two hydrophobic 14-carbon alkyl chains. This structure allows it to form stable monolayers at the air-water interface, a prerequisite for LB film deposition. While research specifically detailing the applications of this compound LB films is emerging, the foundational principles of its monolayer behavior and the broader applications of similar long-chain amine films provide a strong basis for exploring its potential.

Core Principles of this compound Langmuir Film Formation

The formation of a stable Langmuir film is the first and most critical step in creating a Langmuir-Blodgett film. This process begins with dissolving this compound in a volatile, water-insoluble organic solvent, such as chloroform (B151607).[7][8] This solution is then carefully spread onto the surface of an aqueous subphase within a Langmuir trough.[2][3] As the solvent evaporates, the this compound molecules orient themselves at the air-water interface, with their hydrophilic amine head groups in contact with the water and their hydrophobic alkyl tails extending into the air.[2][8]

Initially, the molecules are far apart, behaving as a two-dimensional gas.[9] As the available surface area is reduced by moving barriers, the molecules are compressed, transitioning through different phases:

  • Gas Phase: Molecules are far apart with negligible interaction.

  • Liquid-Expanded (LE) Phase: Molecules begin to interact as the area is reduced.

  • Liquid-Condensed (LC) Phase: A more ordered state with stronger intermolecular interactions.

  • Solid (S) Phase: A highly packed, ordered monolayer.[9]

Further compression beyond the solid phase leads to the collapse of the monolayer, where the two-dimensional structure breaks down into a three-dimensional one.[10][11][12][13] The relationship between the surface pressure (the reduction in surface tension caused by the monolayer) and the area per molecule is described by a surface pressure-area (π-A) isotherm, which provides critical information about the phase behavior, compressibility, and stability of the monolayer.[2][9]

Quantitative Data Presentation

The surface pressure-area (π-A) isotherm is the primary tool for characterizing the behavior of a Langmuir film. The following table summarizes key data obtained from an experimental isotherm of a this compound (DiA) monolayer spread from a chloroform solution at 20°C.

ParameterValueUnitSignificance
Spreading SolventChloroform-A suitable volatile, water-insoluble solvent for this compound.
Temperature20°CTemperature affects the fluidity and phase transitions of the monolayer.
Lift-off Area~100Ų/moleculeThe area per molecule at which surface pressure begins to increase, indicating the onset of intermolecular interactions.[7]
Collapse Pressure~42mN/mThe maximum surface pressure the monolayer can withstand before collapsing.[7]

Table 1: Quantitative data from the surface pressure-area isotherm of a this compound monolayer. Data extracted from a graphical representation in the cited literature.[7]

The choice of spreading solvent can significantly impact the resulting monolayer. For instance, when a methanol (B129727) solution of this compound was used, the surface pressure began to rise at a much smaller area per molecule (~50 Ų/molecule), suggesting that a significant portion of the this compound may have dissolved into the aqueous subphase.[7]

Experimental Protocols

The following is a generalized protocol for the formation of this compound Langmuir-Blodgett films. This protocol is based on standard LB techniques and may require optimization for specific applications.[2][3][8][14]

Materials and Equipment
  • This compound

  • Chloroform (spectroscopic grade or equivalent)

  • Ultrapure water (Milli-Q or equivalent, resistivity > 18 MΩ·cm)

  • Langmuir-Blodgett trough system with a Wilhelmy plate for surface pressure measurement

  • Microsyringe

  • Solid substrates (e.g., silicon wafers, glass slides, quartz crystals)

Protocol for Langmuir Film Formation
  • Preparation of the Spreading Solution:

    • Dissolve this compound in chloroform to a concentration of approximately 0.1 mM.[7] Ensure the this compound is fully dissolved.

  • Preparation of the Langmuir Trough:

    • Thoroughly clean the Langmuir trough and barriers to remove any surface-active contaminants.

    • Fill the trough with ultrapure water as the subphase.

    • Allow the subphase to reach thermal equilibrium (e.g., 20°C).[7]

    • Clean the surface of the subphase by aspiration until the surface pressure reading is stable and close to zero.

  • Spreading the Monolayer:

    • Using a microsyringe, carefully deposit small droplets of the this compound/chloroform solution onto the air-water interface at various points across the surface.

    • Allow approximately 10-15 minutes for the chloroform to evaporate completely, leaving a monolayer of this compound.[14]

  • Isotherm Measurement:

    • Compress the monolayer by moving the barriers at a constant speed (e.g., 5-10 mm/min).[7][14]

    • Simultaneously record the surface pressure as a function of the mean molecular area to obtain the π-A isotherm.

    • Continue compression until the monolayer collapses, indicated by a sharp drop or plateau in the surface pressure.

Protocol for Langmuir-Blodgett Film Deposition
  • Substrate Preparation:

    • Clean the chosen solid substrate to ensure it is hydrophilic or hydrophobic, as required for the desired deposition type. For example, silicon wafers can be cleaned with a piranha solution (use with extreme caution) or treated with UV/ozone to create a hydrophilic surface.

  • Monolayer Compression for Deposition:

    • Spread the this compound monolayer as described above.

    • Compress the monolayer to a desired surface pressure. This is typically in the solid or liquid-condensed phase to ensure a stable film for transfer (e.g., 25-30 mN/m). The pressure should be below the collapse pressure.

  • Film Deposition:

    • Immerse the substrate vertically into the subphase before compressing the monolayer to the target pressure.

    • Withdraw the substrate vertically through the monolayer at a slow, constant speed (e.g., 1-5 mm/min).[15] During withdrawal, the hydrophilic amine head groups of this compound will bind to a hydrophilic substrate.

    • The LB trough's feedback system will maintain a constant surface pressure by adjusting the barriers as the monolayer is transferred.

    • For multilayer deposition, the substrate can be repeatedly dipped and withdrawn through the monolayer.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_formation Langmuir Film Formation cluster_deposition Langmuir-Blodgett Deposition P1 Dissolve this compound in Chloroform F1 Spread Solution on Aqueous Subphase P1->F1 P2 Clean and Fill Langmuir Trough P2->F1 F2 Solvent Evaporation F1->F2 F3 Compress Monolayer (Measure Isotherm) F2->F3 D1 Compress to Target Surface Pressure F3->D1 D2 Withdraw Substrate Vertically D1->D2 D3 Multilayer Deposition (Optional) D2->D3 D3->D2 Repeat Cycle

Caption: Experimental workflow for the formation of this compound Langmuir-Blodgett films.

potential_biosensor cluster_sensor Conceptual Biosensor Structure Substrate Sensor Substrate (e.g., Electrode, Crystal) LB_Film This compound LB Film Substrate->LB_Film Deposition Nanoparticles Functionalized Nanoparticles (e.g., Gold) LB_Film->Nanoparticles Immobilization via Amine Groups Analyte Target Analyte Nanoparticles->Analyte Binding Event Signal Measurable Signal Change (e.g., Optical, Electrical) Analyte->Signal Generates

Caption: Conceptual diagram of a potential biosensor using a this compound LB film.

Potential Applications in Research and Drug Development

While specific applications of this compound LB films are not yet widely reported, their properties suggest significant potential in several areas:

Biosensors

The secondary amine head group of this compound can act as a binding site or an anchor for other functional molecules.

  • Analyte Detection: LB films containing long-chain amines have been investigated for their ability to detect organic analytes. For example, porphyrin-based LB films can detect alkylamines through specific interactions.[16] A this compound film could potentially be used in sensors designed to detect analytes that interact with secondary amines.

  • Immobilization Matrix: The amine groups can be used to immobilize biomolecules or nanoparticles.[4][17] For instance, gold nanoparticles could be attached to the amine head groups, and these nanoparticles could then be functionalized with antibodies or enzymes for specific analyte recognition.[6] This would create a highly ordered sensing surface.

Drug Delivery

The ordered, layered structure of LB films makes them attractive for controlled drug release applications.[5][18][19]

  • Drug Entrapment: A multilayered this compound LB film could serve as a matrix to entrap hydrophobic drug molecules between its alkyl chains. The release of the drug could then be controlled by the gradual dissolution or degradation of the film.

  • Surface Modification of Implants: LB films can be used to coat medical devices to improve biocompatibility or to elute drugs locally.[5] A this compound film could modify the surface properties of an implant, and its amine groups could be used to attach other bioactive molecules.

Nanoparticle-Based Systems

Long-chain alkylamines are commonly used as stabilizing agents for nanoparticles.[17][20][21]

  • Ordered Nanoparticle Arrays: this compound can be co-spread with nanoparticles to form a mixed Langmuir film.[20] Upon compression and transfer to a substrate, this results in a highly ordered two-dimensional array of nanoparticles.[15][22] Such structures are of interest in nanoelectronics and catalysis. The this compound would act as a spacing and stabilizing agent for the nanoparticles within the film.

Conclusion

This compound is a viable candidate for the formation of stable Langmuir-Blodgett films due to its amphiphilic nature. The available quantitative data from surface pressure-area isotherms provide a foundational understanding of its monolayer behavior at the air-water interface. While direct applications in drug delivery and biosensing have yet to be extensively explored in the literature, the chemical properties of this compound, particularly its secondary amine head group and long alkyl chains, suggest significant potential. Future research should focus on leveraging these properties to create functionalized films for specific applications, such as immobilizing biomolecules for biosensors, entrapping drugs for controlled release, and organizing nanoparticles into ordered arrays. The detailed protocols and fundamental data presented in this guide offer a starting point for researchers and scientists to explore the utility of this compound in the advanced field of molecularly organized thin films.

References

The Pivotal Role of Ditetradecylamine in Nanotechnology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditetradecylamine, a cationic lipid, is emerging as a critical component in the rapidly advancing field of nanotechnology, particularly in the design and formulation of lipid nanoparticles (LNPs) for therapeutic applications. Its unique physicochemical properties make it an attractive ingredient for the encapsulation and delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA). This technical guide provides a comprehensive overview of the role of this compound in nanotechnology, with a focus on its application in drug delivery systems. We will delve into the synthesis and characterization of this compound-based nanoparticles, their mechanism of cellular uptake and intracellular trafficking, and the potential signaling pathways they may influence.

This compound in Lipid Nanoparticle Formulation

This compound serves as a cationic lipid in LNP formulations.[1] These formulations are typically composed of four key components:

  • An ionizable cationic lipid (e.g., this compound): At a low pH, this lipid is positively charged, facilitating the encapsulation of negatively charged nucleic acids. At physiological pH, it becomes neutral, which is thought to reduce toxicity and increase stability in the bloodstream.

  • A helper phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) or DSPC): This lipid contributes to the structural integrity of the nanoparticle.

  • Cholesterol: This component helps to stabilize the lipid bilayer and can influence the fluidity of the nanoparticle membrane.

  • A PEGylated lipid (e.g., DMG-PEG 2000): The polyethylene (B3416737) glycol (PEG) layer provides a hydrophilic shield that reduces clearance by the immune system and prolongs circulation time.

The molar ratio of these components is a critical parameter that is optimized to ensure high encapsulation efficiency, stability, and potent in vivo activity.

Physicochemical Characterization of Dialkylamine-Based Nanoparticles

The physicochemical properties of nanoparticles are crucial determinants of their in vivo behavior, including their biodistribution, cellular uptake, and therapeutic efficacy. While specific data for this compound-based nanoparticles is limited in publicly available literature, data from closely related long-chain dialkylamine-based nanoparticles, such as those formulated with octadecylamine, can provide valuable insights.

Table 1: Physicochemical Properties of Octadecylamine-Based Solid Lipid Nanoparticles (OCTNPs) for Gene Delivery [2]

ParameterValue
Average Particle Size (nm)178.9 (± 72.71)
Polydispersity Index (PDI)0.1
Zeta Potential (mV)+22.8 (± 8.20)
Transfection Efficiency82.0%

Note: This data is for octadecylamine-based solid lipid nanoparticles and serves as a representative example. Properties of this compound-based nanoparticles may vary.

Experimental Protocols

General Protocol for the Synthesis of this compound-Based Lipid Nanoparticles

This protocol describes a general method for the synthesis of lipid nanoparticles containing this compound using the thin-film hydration method followed by extrusion. This method is widely used for the preparation of liposomes and LNPs.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • Chloroform (B151607)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0 for nucleic acid encapsulation)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in chloroform in a round-bottom flask at a desired molar ratio.

    • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under a stream of nitrogen gas to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., citrate buffer containing the nucleic acid payload) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated for a set number of cycles to ensure a narrow particle size distribution.

  • Purification and Buffer Exchange:

    • Remove any unencapsulated nucleic acid and exchange the acidic buffer for a physiological buffer (e.g., PBS, pH 7.4) using a purification method such as dialysis or tangential flow filtration.

Characterization of this compound-Based Nanoparticles

Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS).

    • Measure the intensity of scattered light fluctuations caused by the Brownian motion of the nanoparticles.

    • The DLS instrument's software calculates the hydrodynamic diameter (particle size) and the PDI, which is a measure of the heterogeneity of the sample.

Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the nanoparticle suspension in a low ionic strength buffer.

    • Apply an electric field to the sample.

    • The instrument measures the velocity of the charged nanoparticles, from which the zeta potential is calculated. The zeta potential provides information about the surface charge of the nanoparticles and their colloidal stability.

Encapsulation Efficiency:

  • Technique: Ribogreen assay (for RNA) or other suitable fluorescence-based assays.

  • Procedure:

    • Measure the fluorescence of the encapsulated nucleic acid after lysing the nanoparticles with a detergent (e.g., Triton X-100). This gives the total amount of nucleic acid.

    • Measure the fluorescence of the unencapsulated nucleic acid in the external buffer (before lysis).

    • The encapsulation efficiency is calculated as: ((Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid) * 100%.

Cellular Uptake and Intracellular Trafficking

The journey of a this compound-based nanoparticle from the extracellular environment to the cytoplasm of a target cell is a multi-step process that is critical for its therapeutic effect.

G Workflow of LNP Cellular Uptake and Endosomal Escape cluster_extracellular Extracellular Space cluster_cellular Cellular Environment LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Maturation Cytoplasm Cytoplasm EarlyEndosome->Cytoplasm Endosomal Escape Lysosome Lysosome (Degradation) LateEndosome->Lysosome LateEndosome->Cytoplasm Endosomal Escape PayloadRelease Payload Release Cytoplasm->PayloadRelease

Workflow of LNP Cellular Uptake and Endosomal Escape.
  • Cellular Uptake: this compound-containing LNPs are primarily taken up by cells through endocytosis. The specific endocytic pathway can vary depending on the cell type and the surface properties of the nanoparticle.

  • Intracellular Trafficking: Once inside the cell, the LNPs are enclosed within endosomes. These endosomes mature, and their internal environment becomes progressively more acidic.

  • Endosomal Escape: This is a critical step for the delivery of the nucleic acid payload. As the endosome acidifies, the this compound component of the LNP becomes protonated (positively charged). This charge can interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the nanoparticle's contents into the cytoplasm.

Signaling Pathways

The interaction of lipid nanoparticles with cells can potentially trigger various signaling pathways. While specific pathways activated by this compound are not yet fully elucidated, the general interaction of cationic lipids with cell membranes and endosomal compartments can lead to the activation of innate immune sensors.

G Potential Signaling Pathway Activation by Cationic LNPs LNP Cationic LNP (e.g., containing this compound) Endosome Endosome LNP->Endosome Endocytosis TLR Toll-like Receptors (TLR3, TLR7, TLR8) Endosome->TLR Interaction with endosomal TLRs SignalingCascade Signaling Cascade (e.g., MyD88, TRIF) TLR->SignalingCascade TranscriptionFactors Activation of Transcription Factors (e.g., NF-κB, IRFs) SignalingCascade->TranscriptionFactors CytokineProduction Pro-inflammatory Cytokine & Interferon Production TranscriptionFactors->CytokineProduction

References

Ditetradecylamine: A Versatile Cationic Lipid for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ditetradecylamine (DTDA), a secondary amine with two C14 alkyl chains, is emerging as a critical building block in the design and development of sophisticated drug delivery systems. Its amphiphilic nature, characterized by a hydrophobic tail and a hydrophilic headgroup, allows for its incorporation into various nanocarriers, including nanoparticles, liposomes, and solid lipid nanoparticles (SLNs). As a cationic lipid, DTDA imparts a positive surface charge to these carriers, a crucial feature for enhancing interaction with negatively charged cell membranes and facilitating the delivery of therapeutic payloads such as small molecules, proteins, and nucleic acids. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound in drug delivery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for its effective application in formulation development. These properties influence its self-assembly behavior, interaction with other lipids and drugs, and the overall stability and performance of the resulting drug delivery system.

PropertyValueReference
Chemical Formula C₂₈H₅₉N[1]
Molecular Weight 409.78 g/mol [1]
Appearance Solid[1]
Melting Point 44-46 °C[1]
Boiling Point 487.6 °C at 760 mmHg[1]
Solubility Insoluble in water; Soluble in organic solvents like chloroform (B151607) and methanol[2][3]
pKa Not explicitly available in the search results, but as a secondary amine, it is expected to have a pKa in the range of 10-11, making it protonated and positively charged at physiological pH.

This compound in Nanoparticle Formulations

This compound can be utilized as a stabilizing agent or a core lipid component in various nanoparticle formulations, including metallic nanoparticles and solid lipid nanoparticles (SLNs).

This compound-Stabilized Metallic Nanoparticles

As a capping agent, this compound prevents the agglomeration of metallic nanoparticles through steric hindrance provided by its long alkyl chains. This stabilization is crucial for maintaining the desired particle size and dispersity, which are critical for their in vivo behavior.

This protocol is adapted from the synthesis of dodecylamine-stabilized palladium nanoparticles and can be optimized for specific applications.[1]

Materials:

Procedure:

  • Preparation of Palladium Precursor Solution: In a three-neck flask under an argon atmosphere, dissolve a specific molar equivalent of Palladium(II) chloride in deionized water.

  • Preparation of this compound Solution: In a separate flask, dissolve a 5-fold molar excess of this compound in toluene.

  • Reaction Mixture: Heat the palladium precursor solution to 60°C with vigorous stirring.

  • Complex Formation: Rapidly inject the this compound solution into the heated palladium solution. A color change should be observed, indicating the formation of a complex.

  • Reduction: Separately, prepare a fresh aqueous solution of sodium borohydride (a 10-fold molar excess compared to the palladium precursor). Inject the sodium borohydride solution dropwise into the reaction mixture. The solution's color will turn dark brown or black, indicating the formation of palladium nanoparticles.

  • Purification:

    • Allow the solution to cool to room temperature.

    • Add ethanol to precipitate the nanoparticles.

    • Centrifuge the mixture to pellet the nanoparticles.

    • Discard the supernatant and re-disperse the nanoparticles in toluene.

    • Repeat the precipitation and centrifugation steps two more times to ensure the removal of excess reactants.

  • Final Product: The purified this compound-stabilized palladium nanoparticles can be stored in a suitable organic solvent for further use.

Characterization of this compound-Stabilized Nanoparticles:

ParameterTechniqueExpected Outcome
Particle Size and Morphology Transmission Electron Microscopy (TEM)Spherical nanoparticles with a defined size distribution.
Hydrodynamic Diameter & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Provides information on the average particle size in suspension and the uniformity of the particle population.
Surface Charge Zeta Potential MeasurementA positive zeta potential is expected due to the protonated amine group of this compound, contributing to colloidal stability.

Note: Specific quantitative data for drug loading efficiency and in vitro release kinetics for drug-loaded this compound-stabilized metallic nanoparticles were not available in the provided search results.

This compound in Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

This compound can be incorporated as a cationic lipid component in the formulation of SLNs and NLCs. These systems are composed of a solid lipid core and are suitable for encapsulating lipophilic drugs. The positive charge imparted by DTDA can enhance the interaction with negatively charged skin or mucosal surfaces, potentially improving drug penetration and retention.

This is a general protocol that can be adapted for specific drug candidates and formulations.

Materials:

  • Solid lipid (e.g., glyceryl monostearate, cetyl palmitate)

  • This compound

  • Lipophilic drug

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid and this compound together at a temperature 5-10°C above the melting point of the solid lipid. Dissolve the lipophilic drug in the molten lipid mixture.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., using a high-shear homogenizer) to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Subject the hot pre-emulsion to a high-pressure homogenizer for several cycles (e.g., 3-5 cycles at 500-1500 bar).

  • Cooling: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.

Quantitative Data for Cationic SLNs (Representative Data):

While specific data for DTDA-containing SLNs is limited, the following table provides representative data for cationic SLNs to illustrate typical characteristics.

Formulation ComponentParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Drug Release (in 24h)Reference
Cationic Lipid-based SLN150 - 300+20 to +4070 - 95Sustained release profile[4]

This compound in Liposomal Formulations

This compound is a valuable component in liposomal formulations, where it can be incorporated into the lipid bilayer to create cationic liposomes. These are particularly effective for the delivery of negatively charged molecules like nucleic acids (siRNA, mRNA) for gene therapy and vaccines.

Synthesis of this compound-Derived Chelating Lipids

This compound serves as a precursor for the synthesis of specialized chelating lipids, such as 3-(nitrilotriacetic acid)-ditetradecylamine (NTA₃-DTDA). These lipids can be incorporated into liposomes to create a platform for the stable binding of histidine-tagged proteins, enabling targeted drug delivery and immunotherapy applications.[2]

Synthesis_of_NTA3_DTDA DTDA This compound Intermediate1 Succinated DTDA DTDA->Intermediate1 + Triethylamine SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate1 Intermediate2 TMSE-Protected NTA3-DTDA Intermediate1->Intermediate2 + EDAC·HCl EDAC_HCl EDAC·HCl TMSE_Protected_NTA TMSE-Protected NTA Derivative TMSE_Protected_NTA->Intermediate2 NTA3_DTDA NTA3-DTDA Intermediate2->NTA3_DTDA + TFA TFA Trifluoroacetic Acid

Synthesis of the chelating lipid NTA3-DTDA from this compound.

Experimental Protocol: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This is a widely used method for preparing liposomes.[2][3]

Materials:

  • Primary phospholipid (e.g., DSPC, DOPC)

  • Cholesterol

  • This compound

  • Drug (hydrophilic or lipophilic)

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Lipid Film Formation: Dissolve the primary phospholipid, cholesterol, and this compound (and the lipophilic drug, if applicable) in an organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer (containing the hydrophilic drug, if applicable). The temperature of the buffer should be above the phase transition temperature of the lipids. Agitate the flask (e.g., by vortexing or gentle shaking) to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

Quantitative Data for Cationic Liposomes (Representative Data):

Cationic LipidParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DOTAP100 - 200+30 to +60>80% for nucleic acids[5]
DC-Chol150 - 250+20 to +50>70% for mRNA[6]

Cellular Uptake and Signaling Pathways

The positive charge of this compound-based drug delivery systems plays a pivotal role in their interaction with cells and subsequent internalization. Cationic carriers are known to interact with the negatively charged proteoglycans on the cell surface, leading to enhanced cellular uptake primarily through endocytosis.

Cellular_Uptake_Pathways cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis DTDA_Carrier DTDA-based Carrier (+ charge) CellMembrane Cell Membrane (- charge) DTDA_Carrier->CellMembrane Electrostatic Interaction Clathrin Clathrin-mediated CellMembrane->Clathrin Caveolae Caveolae-mediated CellMembrane->Caveolae Macropinocytosis Macropinocytosis CellMembrane->Macropinocytosis EarlyEndosome Early Endosome Clathrin->EarlyEndosome Caveolae->EarlyEndosome Macropinocytosis->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Cytosol Cytosol (Drug Release) EarlyEndosome->Cytosol Endosomal Escape Lysosome Lysosome (Degradation) LateEndosome->Lysosome LateEndosome->Cytosol Endosomal Escape

Cellular uptake pathways of cationic drug delivery systems.

While specific signaling pathways activated by this compound have not been extensively elucidated, studies on other cationic lipids like DOTAP suggest potential mechanisms. Cationic lipids can trigger intracellular signaling cascades, including pro-inflammatory and pro-apoptotic pathways. For instance, some cationic lipids have been shown to activate Toll-like receptors (TLRs), which are key components of the innate immune system. This can be advantageous for vaccine delivery, where an adjuvant effect is desired.

Signaling_Pathway DTDA_Carrier DTDA-based Carrier TLR Toll-like Receptor (TLR) DTDA_Carrier->TLR Activation MyD88 MyD88 TLR->MyD88 NF_kB NF-κB MyD88->NF_kB Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines

Potential TLR-mediated signaling pathway activated by cationic lipids.

Experimental Workflow for In Vitro Evaluation

A systematic in vitro evaluation is crucial to characterize the performance of this compound-based drug delivery systems before proceeding to in vivo studies.

In_Vitro_Workflow Formulation Formulation & Optimization (e.g., Lipid ratios, Drug concentration) Physicochemical Physicochemical Characterization (Size, Zeta Potential, Morphology) Formulation->Physicochemical Drug_Loading Drug Loading & Encapsulation Efficiency Formulation->Drug_Loading Cellular_Uptake Cellular Uptake Studies (e.g., Flow cytometry, Confocal microscopy) Physicochemical->Cellular_Uptake Release_Kinetics In Vitro Drug Release Study Drug_Loading->Release_Kinetics Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT, LDH assay) Cellular_Uptake->Cytotoxicity Efficacy In Vitro Efficacy Study (e.g., Gene silencing, Cytotoxicity against cancer cells) Cellular_Uptake->Efficacy

A typical workflow for the in vitro evaluation of drug delivery systems.

Conclusion

This compound is a promising cationic lipid that offers significant advantages as a building block for a variety of drug delivery systems. Its ability to impart a positive charge, stabilize nanoparticle formulations, and serve as a precursor for functionalized lipids makes it a versatile tool for researchers in drug development. While more research is needed to fully elucidate its specific biological interactions and to generate a broader base of quantitative formulation data, the existing evidence and its structural similarity to other well-characterized cationic lipids strongly support its potential for creating effective and targeted therapies. This guide provides a foundational understanding and practical protocols to aid scientists in harnessing the potential of this compound in their research endeavors.

References

Basic principles of Ditetradecylamine in nanoparticle formulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Principles of Ditetradecylamine in Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Cationic Lipids in Nanomedicine

The advancement of nanomedicine, particularly in the realm of gene therapy and targeted drug delivery, relies heavily on the design of effective carrier vehicles. Lipid nanoparticles (LNPs) have emerged as a leading platform for protecting therapeutic payloads, such as mRNA and siRNA, and facilitating their entry into target cells.[1][2] Central to the function of many of these nanoparticles are cationic lipids, which provide a positive surface charge essential for encapsulating negatively charged nucleic acids and interacting with cell membranes.

This compound (DTDA), also known as dimyristylamine, is a secondary amine featuring two 14-carbon (C14) alkyl chains. While not as extensively studied as other cationic lipids like DOTAP or the more recent ionizable lipids, its structural characteristics—specifically its dual C14 tails—position it as a molecule of significant interest. A meta-analysis of cationic lipid structures has indicated that lipids with a 14-carbon chain length often provide optimal transfection efficiency.[1][3] This guide elucidates the fundamental principles of DTDA, detailing its physicochemical properties, its role in nanoparticle formulation, and the mechanisms by which it can facilitate drug delivery.

Physicochemical Properties of this compound (DTDA)

Understanding the molecular characteristics of DTDA is fundamental to its application in nanoparticle science. As an amphiphilic molecule, it possesses both a hydrophilic amine headgroup and two long hydrophobic tails, enabling it to self-assemble into lipid bilayers—the foundational structure of liposomes and LNPs.[4]

PropertyValueSource(s)
Synonyms Dimyristylamine, N-Tetradecyl-1-tetradecanamine, Di-n-tetradecylamine[5][6][7]
CAS Number 17361-44-3[4][5][7]
Molecular Formula C₂₈H₅₉N[6]
Molecular Weight 409.8 g/mol [6]
Appearance Solid[4]
Melting Point ~56-60 °C[5][7]
IUPAC Name N-tetradecyltetradecan-1-amine[6]
SMILES CCCCCCCCCCCCCCNCCCCCCCCCCCCCC[4][6]
Amphiphilic Nature Hydrophilic secondary amine headgroup; two hydrophobic C14 tails[4]
Solubility Poorly soluble in water; soluble in organic solvents[8]

Core Principles of DTDA in Nanoparticle Formulation

DTDA's structure is integral to its function within a lipid nanoparticle. It serves not only as a structural component but also as the primary agent for payload interaction and cellular engagement.

Structural Role and Payload Encapsulation

The dual C14 alkyl chains of DTDA are hydrophobic and align themselves to form a lipid bilayer, creating a stable vesicle. This structure forms a protective core that can encapsulate therapeutic agents. The secondary amine headgroup is the functional moiety for interacting with anionic payloads like nucleic acids (mRNA, siRNA, pDNA). At a pH below its pKa, the amine group becomes protonated, acquiring a positive charge. This positive charge allows for strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids, facilitating high encapsulation efficiency and condensation of the genetic material within the nanoparticle core.[1][9]

The Significance of C14 Alkyl Chains

The length of the lipid tail is a critical determinant of the nanoparticle's stability and biological efficacy. Research has shown that lipids with 14-carbon chains (myristyl groups), like those in DTDA, are particularly effective.[1] This chain length appears to strike an optimal balance: long enough to ensure stable insertion into the lipid bilayer of both the nanoparticle and the target cell's endosome, yet fluid enough to facilitate the structural changes required for payload release.[3][10] Studies comparing various alkyl chain lengths have frequently identified C14 as optimal for promoting endosomal escape, a critical barrier in intracellular drug delivery.[1]

Mechanism of Action in Cellular Delivery

The delivery of a therapeutic payload into the cytoplasm is a multi-step process. DTDA-based nanoparticles are designed to overcome two primary barriers: cellular uptake and endosomal escape.

Cellular Uptake: Endocytosis

The net positive charge of DTDA-based nanoparticles at physiological pH promotes initial binding to the negatively charged proteoglycans on the surface of cell membranes. This interaction triggers cellular internalization through endocytosis.[9] The cell engulfs the nanoparticle, enclosing it within a membrane-bound vesicle called an endosome.

G Diagram 1: Cellular Uptake via Endocytosis cluster_extracellular Extracellular Space cluster_cell Target Cell NP DTDA Nanoparticle (+ charge) Membrane Cell Membrane (- charge) NP->Membrane 1. Electrostatic Interaction Endosome Early Endosome (Internalized NP) Membrane->Endosome 2. Endocytosis Cytoplasm Cytoplasm

Caption: Cellular uptake of a cationic DTDA nanoparticle.

Endosomal Escape: The Proton Sponge Effect

Once inside the cell, the endosome begins to mature, and its internal environment becomes increasingly acidic as proton pumps (V-ATPases) actively transport H⁺ ions into the lumen. This drop in pH is the trigger for payload release. The secondary amine of DTDA has a pKa in the physiological range, meaning it becomes protonated in the acidic endosome.[11]

The continuous influx of protons and their subsequent "capture" by the numerous DTDA molecules in the nanoparticle is known as the proton sponge effect . This buffering action leads to an accumulation of H⁺ and counter-ions (Cl⁻) inside the endosome, causing osmotic swelling. The resulting pressure eventually ruptures the endosomal membrane, releasing the nanoparticle and its therapeutic cargo into the cytoplasm, where it can perform its function.[9][11]

G Diagram 2: Endosomal Escape via Proton Sponge Effect cluster_endosome Endosome Maturation Start 1. Low pH Environment (H⁺ ions pumped in) Protonation 2. DTDA Amine Protonation (NH₂⁺) Start->Protonation Swelling 3. Ion Influx & Osmotic Swelling Protonation->Swelling Rupture 4. Endosomal Rupture Swelling->Rupture Release 5. Payload Release into Cytoplasm Rupture->Release

Caption: The proton sponge effect leading to endosomal escape.

Experimental Protocols & Characterization

While specific protocols for DTDA are not widely published, methodologies can be adapted from similar long-chain fatty amine lipids, such as octadecylamine.[12][13]

Generalized Protocol: Emulsion-Solvent Evaporation

This bottom-up synthesis method is suitable for forming solid lipid nanoparticles with components like DTDA.[12][14]

  • Preparation of Lipid Phase: Dissolve this compound (DTDA) and any other helper lipids (e.g., phospholipids, cholesterol) in a water-immiscible organic solvent such as chloroform.

  • Preparation of Aqueous Phase: Prepare an aqueous solution, typically buffered (e.g., PBS), containing a surfactant or stabilizer (e.g., Tween 80, Poloxamer 188).

  • Emulsification: Gradually add the lipid phase to the aqueous phase under high-energy homogenization or sonication. This process forms a fine oil-in-water (o/w) emulsion where droplets of the organic solvent, containing the dissolved lipids, are dispersed in the aqueous medium.

  • Solvent Evaporation: Remove the organic solvent from the emulsion via evaporation, often under reduced pressure using a rotary evaporator. As the solvent is removed, the lipids precipitate, self-assembling into solid nanoparticles.

  • Purification: Isolate the formed nanoparticles from the excess surfactant and unencapsulated drug using methods like ultracentrifugation or dialysis.

  • Lyophilization (Optional): Freeze-dry the purified nanoparticle suspension to obtain a stable, powdered form for long-term storage.

G Diagram 3: Emulsion-Solvent Evaporation Workflow A 1. Prepare Lipid Phase (DTDA in Chloroform) C 3. Emulsification (High-Speed Homogenization) A->C B 2. Prepare Aqueous Phase (Surfactant in Buffer) B->C D 4. Solvent Evaporation (Rotary Evaporator) C->D E 5. Purification (Ultracentrifugation) D->E F 6. Final Nanoparticle Suspension E->F

Caption: Workflow for nanoparticle synthesis.

Key Characterization Techniques

To ensure quality, reproducibility, and efficacy, DTDA-based nanoparticles must be thoroughly characterized.

ParameterTechnique(s)Typical Values for Cationic LNPsPurpose
Particle Size & PDI Dynamic Light Scattering (DLS)80 - 200 nm; PDI < 0.2Determines the hydrodynamic diameter and size distribution; crucial for biodistribution and uptake.
Zeta Potential Laser Doppler Electrophoresis+20 to +50 mVMeasures surface charge; indicates stability against aggregation and ability to bind to cell membranes.
Morphology Transmission Electron Microscopy (TEM)SphericalVisualizes the shape and size of individual nanoparticles.
Encapsulation Efficiency RiboGreen Assay (for RNA), PicoGreen (for DNA)> 90%Quantifies the percentage of payload successfully encapsulated within the nanoparticles.
pH Buffering Capacity Acid-Base TitrationHigh buffering in pH 5.5 - 6.5 rangeConfirms the potential for the proton sponge effect, indicating endosomal escape capability.[11]

Conclusion and Future Outlook

This compound holds promise as a cationic lipid for nanoparticle-based drug delivery systems. Its fundamental structure, featuring a protonatable secondary amine and dual 14-carbon alkyl tails, aligns with key principles known to enhance payload encapsulation, cellular uptake, and endosomal escape. The C14 chain length, in particular, is widely considered optimal for maximizing transfection efficiency.[1][3]

While DTDA itself is not as prevalent in the current literature as more complex ionizable lipids, its straightforward structure and favorable physicochemical properties make it an excellent candidate for foundational research and the development of novel, cost-effective delivery platforms. Further investigation, including direct formulation studies and in vitro/in vivo efficacy assessments, is warranted to fully characterize its potential and position it within the expanding toolkit of lipids available for advanced drug delivery.

References

An In-depth Technical Guide to the Structure and Chemical Reactivity of Ditetradecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditetradecylamine, a secondary amine with two long alkyl chains, is a versatile molecule with significant applications in materials science and drug delivery. Its unique amphiphilic nature, arising from a polar amine head and two nonpolar tetradecyl tails, governs its chemical reactivity and utility. This technical guide provides a comprehensive overview of the structure, chemical properties, and reactivity of this compound. Detailed experimental protocols for its key reactions, including N-alkylation and N-acylation, are presented. Furthermore, its role as a cationic lipid in nanoparticle-based drug and gene delivery systems is explored, with a focus on the cellular uptake mechanisms of such systems. Quantitative data are summarized in structured tables, and key chemical transformations and biological pathways are visualized using diagrams to facilitate a deeper understanding of this important molecule.

Structure and Physicochemical Properties

This compound, also known as N-tetradecyltetradecan-1-amine, is a symmetrical secondary amine. Its structure consists of a central nitrogen atom bonded to two 14-carbon alkyl chains (tetradecyl groups).

Chemical Structure:

The long, hydrophobic alkyl chains confer significant lipophilicity to the molecule, while the secondary amine group provides a site for polar interactions and chemical reactions. This amphiphilic character is central to its applications, particularly as a surfactant and a component of lipid-based delivery systems.

Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name N-tetradecyltetradecan-1-amine
CAS Number 17361-44-3[1][2][]
Molecular Formula C28H59N[1][]
Molecular Weight 409.77 g/mol [1][2]
Appearance Solid[1]
Melting Point 56-58 °C[1]
Boiling Point 449.95 °C (estimate)[1]
Density 0.8452 g/cm³ (estimate)[1]
Solubility Insoluble in water, soluble in organic solvents.
Canonical SMILES CCCCCCCCCCCCCCNCCCCCCCCCCCCCC[]
InChI Key HSUGDXPUFCVGES-UHFFFAOYSA-N

Chemical Reactivity

The chemical reactivity of this compound is primarily centered around the lone pair of electrons on the nitrogen atom, which makes it a nucleophile and a weak base. The two bulky tetradecyl groups can sterically hinder reactions at the nitrogen center compared to smaller secondary amines. Key reactions include N-alkylation, N-acylation, and its use as a stabilizing agent in nanoparticle synthesis.

N-Alkylation

N-alkylation of this compound with an alkyl halide leads to the formation of a tertiary amine. Further alkylation results in a quaternary ammonium (B1175870) salt, a class of compounds widely used as surfactants, disinfectants, and phase-transfer catalysts.

Reaction Scheme: R-X + (C14H29)2NH → [(C14H29)2NHR]+X- (where R-X is an alkyl halide)

Further alkylation: R'-X + (C14H29)2NR → [(C14H29)2NRR']+X- (where R'-X is an alkyl halide)

G This compound This compound ((C₁₄H₂₉)₂NH) TertiaryAmine Tertiary Amine ((C₁₄H₂₉)₂NR) This compound->TertiaryAmine N-Alkylation AlkylHalide1 Alkyl Halide (R-X) QuaternaryAmmonium Quaternary Ammonium Salt [((C₁₄H₂₉)₂NRR')⁺X⁻] TertiaryAmine->QuaternaryAmmonium N-Alkylation (Exhaustive) AlkylHalide2 Alkyl Halide (R'-X)

N-Acylation

This compound reacts with acylating agents such as acyl chlorides or acid anhydrides to form tertiary amides. This reaction is a common method for introducing an acyl group and forming a stable amide bond.

Reaction Scheme: R-COCl + (C14H29)2NH → (C14H29)2NCOR + HCl (where R-COCl is an acyl chloride)

G This compound This compound ((C₁₄H₂₉)₂NH) TertiaryAmide Tertiary Amide ((C₁₄H₂₉)₂NCOR) This compound->TertiaryAmide N-Acylation AcylChloride Acyl Chloride (R-COCl)

Use in Nanoparticle Synthesis

The long alkyl chains of this compound make it an effective capping and stabilizing agent in the synthesis of metal nanoparticles. It adsorbs onto the surface of the growing nanoparticles, preventing their aggregation and controlling their size and shape. The hydrophobic tails then provide dispersibility in nonpolar solvents.

G cluster_0 Nanoparticle Synthesis MetalPrecursor Metal Precursor ReducingAgent Reducing Agent This compound This compound (Capping Agent) NanoparticleFormation Nanoparticle Formation StabilizedNanoparticle Stabilized Nanoparticle

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of symmetrical secondary amines like this compound is the reductive amination of an aldehyde with an amine. In this case, tetradecanal (B130844) can be reacted with tetradecylamine (B48621).

Protocol: Reductive Amination for this compound Synthesis [4][5][6][7]

  • Reaction Setup: In a round-bottom flask, dissolve tetradecylamine (1.0 equivalent) and tetradecanal (1.0-1.2 equivalents) in a suitable solvent such as methanol (B129727) or dichloromethane (B109758).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

N-Alkylation to Form a Quaternary Ammonium Salt

Protocol: Synthesis of a Quaternary Ammonium Salt [8]

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as acetonitrile (B52724) or acetone (B3395972) in a round-bottom flask.

  • Addition of Alkylating Agent: Add an excess of the alkylating agent (e.g., methyl iodide, 2.5-3.0 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. The formation of a precipitate may be observed.

  • Isolation: If a precipitate has formed, collect the solid by filtration and wash it with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The resulting quaternary ammonium salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

N-Acylation with an Acyl Chloride

Protocol: N-Acylation of this compound

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) (1.1-1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.05-1.2 equivalents), either neat or as a solution in the same anhydrous solvent, dropwise to the stirred amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude tertiary amide can be purified by flash column chromatography on silica gel.

Role in Drug and Gene Delivery

This compound and its derivatives are important components of non-viral gene delivery systems. As cationic lipids, they can self-assemble with negatively charged nucleic acids (DNA or RNA) to form nanoparticles called lipoplexes. These lipoplexes can protect the nucleic acids from degradation and facilitate their entry into cells.

The cellular uptake of these lipoplexes is a complex process that can occur through various endocytic pathways.[9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]

G

Once inside the cell, the lipoplex must escape from the endosome to release its genetic cargo into the cytoplasm. The "proton sponge" effect, often attributed to polymers with primary, secondary, and tertiary amines, is a proposed mechanism for endosomal escape. While this compound itself is a secondary amine, its derivatives used in gene delivery are often formulated to facilitate this process. The cationic lipids can also interact with and destabilize the endosomal membrane, leading to the release of the nucleic acids.[17][19][23]

Cytotoxicity

While cationic lipids are effective for gene delivery, their positive charge can also lead to cytotoxicity. The interaction of cationic lipids with cell membranes can cause membrane disruption and induce apoptosis. The cytotoxicity of this compound and its derivatives is an important consideration in the design of safe and effective drug delivery systems. Quantitative data on the cytotoxicity of this compound is limited in publicly available literature. However, the cytotoxicity of related quaternary ammonium compounds is well-documented and is dependent on the cell type, concentration, and the specific structure of the compound.[24][25][26][27][28][29][30][31][32]

General Cytotoxicity Data for Long-Chain Quaternary Ammonium Compounds

Compound ClassCell Line(s)IC50 / LC50 RangeReference(s)
Long-chain Quaternary Ammonium SaltsVarious human cell linesGenerally in the low to mid µM range[32]
Cationic Lipids for Gene DeliveryVarious cancer and primary cell linesHighly variable, dependent on formulation[24][25][30][31]

Conclusion

This compound is a chemically versatile molecule with a structure that lends itself to a range of applications, from the synthesis of functional materials to the development of advanced drug and gene delivery systems. Its reactivity, governed by the secondary amine and the long alkyl chains, allows for a variety of chemical modifications to tailor its properties for specific purposes. A thorough understanding of its chemical reactivity, coupled with detailed experimental protocols, is essential for researchers and scientists working to harness the full potential of this compound. As the field of nanomedicine continues to advance, the role of well-characterized lipid-based components like this compound will undoubtedly become even more critical.

References

The Amphiphilic Virtuoso: A Technical Guide to Ditetradecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditetradecylamine (DTDA), a secondary amine featuring two C14 alkyl chains, is a molecule of significant scientific and industrial interest owing to its pronounced amphiphilic character. This technical guide provides a comprehensive exploration of the core principles governing the amphiphilicity of DTDA, its physicochemical properties, and its applications, particularly in the realm of drug delivery. Detailed experimental protocols for the characterization of its amphiphilic nature are provided, alongside a quantitative analysis of its properties. Visual representations of key concepts and experimental workflows are included to facilitate a deeper understanding of this versatile molecule.

Introduction: The Dual Nature of this compound

Amphiphilicity, the possession of both hydrophilic (water-loving) and lipophilic (fat-loving) properties, is a cornerstone of surfactant science and a critical attribute in the design of drug delivery systems. This compound (C₂₈H₅₉N) epitomizes this duality.[1][2] Its molecular architecture comprises a polar secondary amine head group, which imparts hydrophilicity, and two long, nonpolar tetradecyl (C14) hydrocarbon tails that confer a strong lipophilic character.[3] This unique structure drives its self-assembly into supramolecular structures and its activity at interfaces, making it a valuable tool in various applications, including as an emulsifier, a component of lipid-based nanocarriers, and a precursor for synthesizing more complex molecules like chelating lipids.[1][2]

Physicochemical Properties of this compound

The amphiphilic nature of this compound governs its fundamental physicochemical properties. A summary of these properties is presented in the table below.

PropertyValueReference
Chemical Formula C₂₈H₅₉N[4]
Molecular Weight 409.77 g/mol [4]
Appearance Solid[2]
Melting Point 60.62 °C[1]
Boiling Point 449.95 °C (estimate)[1]
Topological Polar Surface Area 12 Ų[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 1[5]
Rotatable Bond Count 26[5]

Quantitative Analysis of Amphiphilicity

A quantitative understanding of this compound's amphiphilicity is crucial for its effective application. This section delves into key parameters that define its behavior in different environments.

Solubility Profile

The solubility of this compound is a direct consequence of its amphiphilic structure. The two long alkyl chains dominate its character, leading to high solubility in nonpolar organic solvents and limited solubility in polar solvents, particularly water.[1][6]

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Nonpolar Aliphatic Hexane, HeptaneHighStrong van der Waals interactions between the alkyl chains of DTDA and the nonpolar solvent molecules.
Nonpolar Aromatic Toluene, BenzeneHighFavorable interactions between the alkyl chains and the aromatic rings.
Polar Aprotic Chloroform, DichloromethaneModerate to GoodThe polar amine head can interact with the polar groups of the solvent, while the alkyl tails interact with the nonpolar regions.
Polar Protic Ethanol, MethanolLow to ModerateThe large hydrophobic portion of the molecule limits its miscibility with highly polar, hydrogen-bonding solvents.
Aqueous Solutions WaterVery LowThe hydrophobic effect, driven by the two long alkyl chains, leads to minimal solubility in water.
Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental parameter for any surfactant, representing the concentration at which individual molecules (monomers) in a solution begin to aggregate and form micelles.[7][8] Below the CMC, this compound exists primarily as monomers. Once the CMC is exceeded, the surfactant molecules self-assemble into micelles to minimize the contact of their hydrophobic tails with the aqueous environment.

An experimentally determined CMC value for this compound is not widely reported in the literature. However, based on its structure with two long C14 chains, the CMC is expected to be very low, likely in the micromolar range. For comparison, related single-chain cationic surfactants with similar chain lengths have CMCs in the millimolar to micromolar range.[8]

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant.[9][10] The HLB value helps in selecting the appropriate surfactant for a specific application, such as forming oil-in-water (O/W) or water-in-oil (W/O) emulsions.

The HLB value for this compound can be calculated using Davies' method, which assigns group numbers to different chemical groups in the molecule.[9]

HLB = 7 + Σ(hydrophilic group numbers) - 0.475 * n(CH₂) - 0.475 * n(CH₃)

For this compound ( (CH₃(CH₂)₁₃)₂NH ):

  • Hydrophilic group (secondary amine, -NH-): ~1.0 (estimated based on similar groups)

  • Number of -CH₂- groups (n): 26

  • Number of -CH₃- groups (n): 2

Calculated HLB ≈ 7 + 1.0 - 0.475 * 26 - 0.475 * 2 = 7 + 1.0 - 12.35 - 0.95 = -5.3

An HLB value of approximately -5.3 indicates that this compound is highly lipophilic and would be suitable as a W/O emulsifier.[9]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key amphiphilic properties of this compound.

Determination of Solubility (Isothermal Shake-Flask Method)

This protocol is adapted from established methods for determining the solubility of lipophilic compounds.[1]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Volumetric flasks

  • Syringe filters (0.22 µm, solvent-compatible)

  • Glass vials with screw caps

  • Evaporating dish

  • Vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for at least 24-48 hours with continuous agitation to ensure saturation.

  • Sample Collection and Filtration:

    • After equilibration, allow the solution to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed evaporating dish. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Weigh the evaporating dish containing the filtered solution to determine the mass of the solution.

    • Place the evaporating dish in a vacuum oven at a temperature below the boiling point of the solvent to evaporate the solvent completely.

    • Once the solvent has evaporated, weigh the evaporating dish containing the dried this compound residue.

  • Calculation:

    • Mass of dissolved this compound: (Mass of dish + residue) - (Mass of empty dish)

    • Mass of solvent: (Mass of dish + solution) - (Mass of dish + residue)

    • Solubility ( g/100 g solvent): (Mass of dissolved DTDA / Mass of solvent) x 100

G cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_calc Calculation A Add excess DTDA to solvent B Equilibrate at constant temperature (24-48h) A->B C Collect supernatant B->C D Filter (0.22 µm) C->D E Weigh filtered solution D->E F Evaporate solvent E->F G Weigh dried DTDA residue F->G H Calculate Solubility G->H

Caption: Workflow for Solubility Determination of this compound.

Determination of Critical Micelle Concentration (CMC) by UV-Vis Spectroscopy

This method utilizes a hydrophobic dye that exhibits a spectral shift upon incorporation into the hydrophobic core of micelles.

Objective: To determine the CMC of this compound in an aqueous solution.

Materials:

  • This compound

  • Hydrophobic dye (e.g., Sudan III, solubilized in a minimal amount of a water-miscible organic solvent like ethanol)

  • Deionized water

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in deionized water at a concentration well above the expected CMC. Gentle heating and sonication may be required to aid dissolution.

    • Prepare a stock solution of the hydrophobic dye in a suitable solvent.

  • Preparation of Sample Solutions:

    • Prepare a series of this compound solutions of varying concentrations by serial dilution of the stock solution.

    • To each solution, add a small, constant amount of the dye stock solution. The final concentration of the dye should be low enough to not significantly affect the micellization process.

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorption spectrum of each sample solution over a relevant wavelength range.

    • Identify the wavelength of maximum absorbance (λ_max) for the dye in the absence of this compound and the shifted λ_max in the presence of micelles.

  • Data Analysis:

    • Plot the absorbance at the shifted λ_max as a function of the this compound concentration.

    • The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

G cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare DTDA stock solution C Create serial dilutions of DTDA A->C B Prepare dye stock solution D Add constant amount of dye to each dilution B->D C->D E Measure UV-Vis absorbance of each sample D->E F Plot Absorbance vs. [DTDA] E->F G Identify intersection of two linear regions F->G H Determine CMC G->H

Caption: Workflow for CMC Determination by UV-Vis Spectroscopy.

Applications in Drug Delivery

The amphiphilic nature of this compound makes it a valuable component in the design of advanced drug delivery systems, particularly in the formation of liposomes and other lipid-based nanoparticles.

Role in Liposome (B1194612) Formulation

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core.[11] They can encapsulate both hydrophilic and hydrophobic drugs, offering advantages such as improved drug solubility, stability, and targeted delivery. This compound can be incorporated into the lipid bilayer of liposomes, where its two long alkyl chains integrate with the hydrophobic tails of phospholipids, and its polar amine head group resides at the aqueous interface.

The inclusion of this compound can modulate the physicochemical properties of liposomes, such as:

  • Surface Charge: The amine group can be protonated at physiological pH, imparting a positive charge to the liposome surface. This cationic nature can enhance the interaction with negatively charged cell membranes, facilitating cellular uptake.

  • Stability: The long, saturated alkyl chains of DTDA can increase the rigidity and stability of the lipid bilayer.

  • Drug Loading: The modified properties of the bilayer due to DTDA incorporation can influence the encapsulation efficiency of certain drugs.

G cluster_components Liposome Components cluster_formulation Formulation Process (Thin-Film Hydration) cluster_result Resulting Liposome A Phospholipids (e.g., PC, PE) D Dissolve lipids in organic solvent A->D B Cholesterol B->D C This compound (DTDA) C->D E Evaporate solvent to form thin film D->E F Hydrate film with aqueous buffer E->F G Sonication/Extrusion for size reduction F->G H DTDA-containing Liposome G->H

Caption: Conceptual Workflow for Liposome Formulation with DTDA.

Interaction with Cell Membranes and Signaling

The interaction of this compound-containing delivery systems with cell membranes is a critical aspect of their biological activity. The cationic nature of protonated DTDA can promote electrostatic interactions with the negatively charged components of the cell membrane, such as phosphatidylserine. This can lead to:

  • Enhanced Cellular Uptake: The favorable electrostatic interactions can facilitate the binding and subsequent internalization of the drug carrier by the cell.

  • Membrane Disruption: At higher concentrations, the insertion of the hydrophobic tails of DTDA into the lipid bilayer can disrupt membrane integrity, a property that can be exploited for the delivery of certain therapeutic agents.

  • Modulation of Signaling Pathways: By altering the local lipid environment of the cell membrane, this compound has the potential to indirectly influence the activity of membrane-associated proteins and signaling pathways.[12] However, specific signaling pathways directly modulated by DTDA are not well-characterized and would be an area for further research.

G cluster_carrier DTDA-Liposome cluster_membrane Cell Membrane cluster_interaction Interaction cluster_uptake Cellular Uptake cluster_signaling Potential Signaling Modulation A Cationic Liposome C Electrostatic Attraction A->C B Negatively Charged Membrane Surface B->C D Membrane Binding C->D E Endocytosis D->E F Alteration of local membrane environment D->F G Influence on membrane protein activity F->G

Caption: Conceptual Diagram of DTDA-Liposome Interaction with a Cell Membrane.

Conclusion

This compound's distinct amphiphilic nature, arising from its dual long-chain hydrophobic tails and polar amine head, underpins its utility in a wide range of scientific and industrial applications. This technical guide has provided a detailed overview of its physicochemical properties, quantitative measures of its amphiphilicity, and its role in the formulation of drug delivery systems. The provided experimental protocols offer a practical framework for researchers to characterize this and similar amphiphilic molecules. Further research into the specific biological interactions and signaling effects of this compound will undoubtedly unlock new possibilities for its application in advanced therapeutics and materials science.

References

The Potential of Ditetradecylamine in the Development of Novel Photochromic Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide explores the hypothetical potential of ditetradecylamine in the creation of photochromic materials. To date, no published literature explicitly describes the synthesis or photochromic properties of a material directly incorporating this compound. The information presented herein is based on established principles of photochromic material design and synthesis, drawing analogies from existing research on related long-chain amine-functionalized compounds. This document is intended for researchers, scientists, and drug development professionals as a conceptual framework to inspire further investigation.

Introduction

Photochromic materials, capable of undergoing reversible changes in their optical properties upon exposure to light, are at the forefront of materials science with applications ranging from smart windows and ophthalmic lenses to high-density optical data storage and photoswitchable therapeutics.[1] The performance of these materials is intrinsically linked to the molecular design of the photochromic compounds they comprise. Spiropyrans represent a well-established class of photochromes that exhibit a reversible transformation between a colorless, closed spiropyran (SP) form and a colored, open merocyanine (B1260669) (MC) form upon UV and visible light irradiation, respectively.[2]

The introduction of long alkyl chains onto photochromic scaffolds has been shown to influence key properties such as solubility, aggregation behavior, and the kinetics of photoswitching. This guide proposes a hypothetical photochromic molecule based on a spiropyran scaffold functionalized with a ditetradecylamino group. This compound, a secondary amine with two C14 alkyl chains, offers the potential to impart significant lipophilicity and unique self-assembly characteristics to a photochromic system. This could enable the development of novel materials with tailored properties for specific applications, such as incorporation into non-polar matrices, formation of ordered thin films, or modulation of interactions in biological environments.

This guide will provide a detailed, albeit hypothetical, framework for the synthesis, characterization, and potential properties of a this compound-functionalized spiropyran.

Proposed Photochromic Molecule: 5'-(N,N-ditetradecylamino)-1,3,3-trimethylspiro[indoline-2,2'-benzopyran]

For the purpose of this technical guide, we propose the following hypothetical photochromic molecule, hereinafter referred to as SP-DTA :

Structure: 5'-(N,N-ditetradecylamino)-1,3,3-trimethylspiro[indoline-2,2'-benzopyran]

The core of this molecule is the 1,3,3-trimethylspiro[indoline-2,2'-benzopyran] scaffold, a common spiropyran structure. The key functionalization is the attachment of a ditetradecylamino group at the 5' position of the indoline (B122111) ring.

Proposed Synthesis

The synthesis of SP-DTA can be envisioned as a multi-step process, based on established synthetic routes for 5'-functionalized spiropyrans.[2][3] The general strategy involves the synthesis of a functionalized indoline precursor followed by its condensation with a suitable salicylaldehyde (B1680747) derivative.

Synthetic Pathway Overview

G cluster_0 Synthesis of Functionalized Indoline cluster_1 Condensation 5-Nitroindole (B16589) 5-Nitroindole Reduction Reduction 5-Aminoindole (B14826) 5-Aminoindole N-Alkylation N-Alkylation 5-(N,N-ditetradecylamino)indole 5-(N,N-ditetradecylamino)indole Indoline_Formation Indoline Formation Functionalized_Indoline 5'-(N,N-ditetradecylamino)-1,3,3-trimethyl-2-methyleneindoline Condensation_Reaction Condensation Functionalized_Indoline->Condensation_Reaction Salicylaldehyde Salicylaldehyde SP_DTA SP-DTA Condensation_Reaction->SP_DTA

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Aminoindole

This step involves the reduction of commercially available 5-nitroindole.

  • Materials: 5-nitroindole, Sodium borohydride (B1222165) (NaBH4), Copper complex (catalyst), Water, Diethyl ether.

  • Procedure:

    • In a pressure tube, dissolve the copper complex catalyst (1 mol%) and 5-nitroindole (1.0 equiv) in water.

    • Add sodium borohydride (10 equiv) portion-wise to the stirred solution under an air atmosphere.

    • Seal the tube and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Extract the reaction mixture with diethyl ether.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-aminoindole.[4]

Step 2: Synthesis of 5-(N,N-ditetradecylamino)indole

This step involves the N-alkylation of 5-aminoindole with 1-bromotetradecane (B124005).

  • Materials: 5-aminoindole, 1-Bromotetradecane, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 5-aminoindole (1.0 equiv) in anhydrous DMF under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C and add sodium hydride (2.2 equiv) portion-wise.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-bromotetradecane (2.2 equiv) dropwise to the solution.

    • Heat the reaction mixture to 60-80 °C and stir overnight.

    • Cool the mixture to room temperature and quench with water.

    • Extract the product with ethyl acetate (B1210297), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane (B92381)/ethyl acetate gradient) to yield 5-(N,N-ditetradecylamino)indole.

Step 3: Synthesis of 5'-(N,N-ditetradecylamino)-1,3,3-trimethyl-2-methyleneindoline (Functionalized Fischer's Base)

This step involves the formation of the indoline ring and subsequent methylation.

  • Materials: 5-(N,N-ditetradecylamino)indole, Methyl iodide, Acetonitrile.

  • Procedure:

    • The synthesis of the functionalized Fischer's base can be adapted from established procedures for N-alkylation and cyclization of indole (B1671886) derivatives.[5][6] This would likely involve a multi-step process to form the quaternary ammonium (B1175870) salt and then the methyleneindoline.

Step 4: Synthesis of SP-DTA

This is the final condensation step.

  • Materials: Functionalized Fischer's Base from Step 3, Salicylaldehyde, Ethanol, Piperidine (catalyst).

  • Procedure:

    • Dissolve the functionalized Fischer's base (1.0 equiv) and salicylaldehyde (1.1 equiv) in absolute ethanol.

    • Add a catalytic amount of piperidine.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • Collect the precipitate by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the solution and purify the crude product by column chromatography or recrystallization.[7]

Predicted Quantitative Data and Properties

The introduction of the two C14 alkyl chains is expected to significantly influence the physicochemical properties of the spiropyran. The following table summarizes the predicted quantitative data for SP-DTA, based on literature values for similar long-chain functionalized photochromic compounds.

PropertyPredicted Value/Behavior for SP-DTARationale/Reference
λmax (SP form) ~340-360 nmThe absorption of the spiropyran form is primarily in the UV region. The long alkyl chains are not expected to significantly alter the electronic transitions of the core chromophore.[8]
λmax (MC form) ~550-580 nm (in non-polar solvents)The open merocyanine form exhibits a strong absorption in the visible region. The exact λmax is solvent-dependent. The lipophilic nature of the ditetradecylamino group may favor solubility in non-polar solvents.[8]
Molar Absorptivity (ε) of MC form 30,000 - 50,000 M-1cm-1Typical range for merocyanine forms of spiropyrans.[9]
Photo-coloration Quantum Yield (ΦSP→MC) 0.1 - 0.3The quantum yield of the ring-opening reaction can be influenced by the substituent. The bulky alkyl chains might introduce some steric hindrance, potentially affecting the efficiency of the isomerization.[10]
Photo-bleaching Quantum Yield (ΦMC→SP) 0.05 - 0.2The efficiency of the ring-closing reaction upon visible light irradiation.[11]
Thermal Relaxation Rate (k) Slower in non-polar solvents and solid stateThe long alkyl chains can increase the viscosity of the local environment and promote aggregation, which can hinder the thermal relaxation from the MC to the SP form, thus stabilizing the colored state.[12]
Fatigue Resistance Potentially enhancedThe bulky and flexible alkyl chains may provide a protective environment for the photochromic core, reducing photodegradation pathways and improving the number of switching cycles.[8]
Solubility High in non-polar organic solvents (e.g., hexane, toluene), low in polar solvents (e.g., water, ethanol)The two long hydrocarbon chains will dominate the solubility profile, making the molecule highly lipophilic.

Experimental Protocols for Characterization

A thorough characterization of the synthesized SP-DTA would be crucial to validate its structure and photochromic properties.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H and 13C NMR: To confirm the covalent structure of the synthesized SP-DTA in its closed (spiropyran) form. Spectra would be recorded in a deuterated solvent where the molecule is stable in the dark (e.g., CDCl3). The characteristic signals for the indoline and benzopyran moieties, as well as the long alkyl chains, would be identified.[13]

    • Photo-NMR: To characterize the open (merocyanine) form, the NMR sample can be irradiated in situ with a UV light source. Changes in chemical shifts, particularly in the aromatic and vinyl regions, would confirm the structural transformation to the merocyanine isomer.[14]

  • Mass Spectrometry (MS): To determine the molecular weight of SP-DTA and confirm its elemental composition (e.g., using high-resolution mass spectrometry, HRMS).

Photochromic Properties
  • UV-Vis Spectroscopy:

    • Procedure:

      • Prepare a dilute solution of SP-DTA in a suitable solvent (e.g., hexane or toluene) in a quartz cuvette.

      • Record the initial absorption spectrum in the dark to characterize the SP form.

      • Irradiate the solution with a UV lamp (e.g., 365 nm) and record the absorption spectra at regular intervals until a photostationary state is reached. This will show the growth of the absorption band of the MC form in the visible region.

      • Subsequently, irradiate the solution with visible light (e.g., >500 nm) or leave it in the dark to monitor the reversion to the SP form.[15]

  • Kinetic Studies:

    • Procedure:

      • Irradiate the solution of SP-DTA with UV light to generate the MC form.

      • Turn off the UV light and immediately start recording the absorbance of the MC form at its λmax over time in the dark.

      • The decay of the absorbance can be fitted to a first-order or bi-exponential decay model to determine the rate constant(s) for the thermal relaxation (MC → SP).[16]

  • Quantum Yield Determination:

    • Procedure:

      • The quantum yield of photo-coloration (ΦSP→MC) can be determined by comparing the initial rate of formation of the MC form upon UV irradiation to that of a well-characterized actinometer under identical conditions.[17]

      • Alternatively, an online UV-Vis spectroscopy setup with a calibrated light source can be used to directly measure the quantum yield.[17]

  • Fatigue Resistance:

    • Procedure:

      • Subject a solution of SP-DTA to multiple cycles of UV and visible light irradiation.

      • Monitor the absorbance of the MC form at the photostationary state after each cycle.

      • The fatigue resistance is quantified by the number of cycles the material can endure before a significant loss (e.g., 10-20%) in the photochromic performance is observed.[8]

Visualizations

Photo-switching Mechanism

G cluster_0 Spiropyran (SP) Form (Colorless) cluster_1 Merocyanine (MC) Form (Colored) SP SP-DTA (Closed Ring) MC SP-DTA (Open Ring) SP->MC UV Light (e.g., 365 nm) Ring Opening MC->SP Visible Light (>500 nm) or Heat Ring Closing

Experimental Workflow for Characterization

G cluster_0 Synthesis and Purification cluster_1 Structural Characterization cluster_2 Photochromic Property Evaluation Synthesis Synthesis of SP-DTA Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR (1H, 13C, Photo-NMR) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS UVVis UV-Vis Spectroscopy (λmax, Reversibility) Purification->UVVis Kinetics Kinetic Studies (Thermal Relaxation Rate) UVVis->Kinetics QY Quantum Yield Determination UVVis->QY Fatigue Fatigue Resistance Studies UVVis->Fatigue

Conclusion

While the direct application of this compound in photochromic materials remains to be experimentally validated, this technical guide provides a scientifically grounded, hypothetical framework for its potential use. By incorporating a ditetradecylamino group into a spiropyran scaffold, it is plausible to develop a novel photochromic material with high lipophilicity, potentially enhanced stability, and tunable kinetic properties. The proposed synthetic route and characterization protocols are based on well-established methodologies in the field of photochromism. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further exploration into the use of long-chain secondary amines for the design of next-generation "smart" materials.

References

Methodological & Application

Synthesis of Ditetradecylamine: A Detailed Guide for the Research Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ditetradecylamine, a secondary amine with two C14 alkyl chains, is a valuable compound in various research and development applications. Its amphiphilic nature, arising from the polar amine head group and the long, nonpolar alkyl chains, makes it a key component in the formation of liposomes and other lipid-based nanoparticles for drug delivery systems. Furthermore, its properties as a surfactant and corrosion inhibitor are of interest in materials science.

This document provides a comprehensive guide to the laboratory synthesis of this compound, focusing on a robust and widely applicable method: reductive amination . This method involves the reaction of a long-chain aldehyde (tetradecanal) with a long-chain primary amine (tetradecylamine) in the presence of a reducing agent. Two common and effective synthetic routes are presented, offering flexibility based on available starting materials and desired reaction conditions.

Key Synthetic Strategies:

  • Reductive Amination of Tetradecanal (B130844) with Tetradecylamine (B48621): This is a direct and efficient one-pot method. An imine intermediate is formed in situ from the reaction of tetradecanal and tetradecylamine, which is then immediately reduced to the secondary amine, this compound. Sodium borohydride (B1222165) (NaBH₄) is a commonly used, mild, and effective reducing agent for this transformation.

  • Alkylation of Tetradecylamine with Tetradecyl Bromide: This alternative method involves the nucleophilic substitution of bromide on tetradecyl bromide by tetradecylamine. While a viable route, it may require more stringent reaction conditions and can be prone to the formation of quaternary ammonium (B1175870) salt byproducts.

This guide will focus on the reductive amination approach due to its typically higher yields and milder reaction conditions.

Experimental Protocols

Method 1: Reductive Amination of Tetradecanal with Tetradecylamine

This protocol is adapted from general procedures for reductive amination of long-chain aldehydes and amines.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve tetradecanal (1.0 eq) and tetradecylamine (1.0 eq) in anhydrous methanol (approximately 0.2 M concentration of the limiting reagent).

  • Imine Formation: Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Partition the residue between dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound via reductive amination. Please note that actual yields may vary depending on the specific reaction conditions and scale.

ParameterValueReference/Comment
Reactants
Tetradecanal1.0 eq
Tetradecylamine1.0 eq
Sodium Borohydride1.5 eq
Reaction Conditions
SolventMethanol
Temperature0 °C to Room Temperature
Reaction Time~18 hoursIncludes imine formation and reduction.
Product
Expected Yield 80-90% Based on similar reductive aminations of long-chain aldehydes and amines.
Purity>95% (after chromatography)

Visualizations

Signaling Pathway: Reductive Amination

Reductive_Amination Reductive Amination Pathway Tetradecanal Tetradecanal Imine Imine Intermediate Tetradecanal->Imine + Tetradecylamine - H₂O Tetradecylamine Tetradecylamine Tetradecylamine->Imine This compound This compound Imine->this compound + [H⁻] NaBH4 NaBH₄ NaBH4->this compound

Caption: Reductive amination of tetradecanal with tetradecylamine.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization A Dissolve Tetradecanal & Tetradecylamine in MeOH B Stir at RT (Imine Formation) A->B C Cool to 0 °C B->C D Add NaBH₄ C->D E Stir at RT Overnight D->E F Quench with H₂O & Concentrate E->F G Partition between DCM & NaHCO₃(aq) F->G H Extract with DCM G->H I Wash with Brine, Dry & Concentrate H->I J Column Chromatography I->J K Characterization (NMR, IR) J->K

Caption: Step-by-step workflow for this compound synthesis.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables provide the expected chemical shifts for this compound. The ¹³C NMR data is based on experimental values, while the ¹H NMR data is predicted based on the closely related ditridecylamine (B9203) and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-CH₃0.88Triplet6H
-(CH₂)₁₁-1.26Multiplet44H
N-CH₂-CH₂-1.45-1.55Multiplet4H
N-CH₂-2.55-2.65Triplet4H
NH1.0-2.0Broad Singlet1H

Table 2: Experimental ¹³C NMR Data for this compound (in CDCl₃) [1]

CarbonChemical Shift (δ, ppm)
CH₃14.1
-CH₂-CH₃22.7
-(CH₂)ₙ-27.5, 29.4, 29.5, 29.7, 30.2
-CH₂-CH₂-N31.9
N-CH₂-50.3
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3300-3500Weak to Medium, Broad
C-H Stretch (sp³)2850-2960Strong
C-N Stretch1000-1250Medium

The disappearance of the strong C=O stretching band from the starting material, tetradecanal (typically around 1720-1740 cm⁻¹), is a key indicator of a successful reaction.

References

Application Note and Protocol: Purification of Ditetradecylamine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of ditetradecylamine via recrystallization. The procedure is designed to enhance the purity of the compound by removing impurities.

Introduction

This compound, a secondary amine with two long alkyl chains, is a lipophilic compound with applications in various research and industrial fields. Its purity is crucial for consistent and reliable results in downstream applications. Recrystallization is a robust and widely used technique for purifying solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. This protocol outlines a general procedure for the recrystallization of this compound, which can be optimized based on the specific nature of the impurities present.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is essential for selecting an appropriate recrystallization solvent and for the safe handling of the compound.

PropertyValueReference
Molecular Formula C₂₈H₅₉N[1][2]
Molecular Weight 409.77 g/mol [3]
Appearance Solid, powder[1][2]
Melting Point 56-60.62 °C[1][3]
Boiling Point ~450-488 °C (estimated)[1][2][3]
Solubility Profile Predominantly nonpolar and lipophilic. Soluble in nonpolar organic solvents, with limited solubility in polar solvents and practically insoluble in water.[4][5][6]
Hazards Causes skin and serious eye irritation.[7][8]

Experimental Protocol

This protocol details the step-by-step procedure for the purification of this compound by recrystallization.

Materials and Equipment
  • Reagents:

    • Impure this compound

    • Recrystallization Solvent (e.g., Acetone, Heptane (B126788), Ethanol, or a mixture thereof)

    • Deionized Water (for cooling bath)

    • Ice

  • Equipment:

    • Erlenmeyer flasks

    • Beakers

    • Graduated cylinders

    • Hot plate with magnetic stirring capability

    • Magnetic stir bar

    • Büchner funnel and flask

    • Filter paper

    • Vacuum source

    • Spatula

    • Watch glass

    • Drying oven or vacuum desiccator

Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve this compound sparingly or not at all at room temperature but should dissolve it completely at an elevated temperature.[9][10] Based on the nonpolar nature of this compound, suitable solvents include:

Solvent ClassExamplesRationale for Use with this compound
Polar Aprotic Acetone, Ethyl AcetateModerate to good solubility is anticipated. These solvents can interact with the amine group while also accommodating the long alkyl chains.
Nonpolar Aliphatic Heptane, HexaneHigh solubility is expected due to the nonpolar nature of both the solvent and the long alkyl chains of this compound.
Polar Protic Ethanol, MethanolModerate solubility is expected. These solvents can engage in hydrogen bonding with the amine group, but the long nonpolar chains will limit overall solubility.

A solvent mixture, such as heptane with a small amount of ethanol, can also be effective. The optimal solvent or solvent system should be determined empirically through small-scale trials.

Recrystallization Procedure
  • Dissolution:

    • Place the impure this compound into an Erlenmeyer flask.

    • Add a magnetic stir bar to the flask.

    • Add a small amount of the chosen solvent to the flask, just enough to cover the solid.

    • Gently heat the mixture on a hot plate while stirring.

    • Continue to add the solvent portion-wise until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Büchner funnel with filter paper over a vacuum flask.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.

    • Wash the crystals with a small amount of fresh, cold solvent to remove any remaining impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper under vacuum for a period of time.

    • Transfer the crystals to a clean, pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point of this compound or in a vacuum desiccator.

Purity Assessment

The purity of the recrystallized this compound can be assessed by techniques such as melting point determination, thin-layer chromatography (TLC), or spectroscopic methods (e.g., NMR, IR). A sharp melting point range close to the literature value is indicative of high purity.

Visualizing the Workflow

The following diagram illustrates the key steps in the recrystallization protocol for this compound.

G cluster_0 Preparation cluster_1 Purification cluster_2 Isolation & Drying cluster_3 Analysis start Start with Impure this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slowly Cool to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry the Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for this compound Purification by Recrystallization.

References

Application Note: Spectroscopic Characterization of Ditetradecylamine using NMR and FTIR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditetradecylamine is a secondary amine characterized by two long, fourteen-carbon alkyl chains attached to a nitrogen atom. Its amphiphilic nature, with a polar amine head group and a large nonpolar tail, makes it a valuable compound in various applications, including as a component in the formulation of lipid nanoparticles for drug delivery, as a corrosion inhibitor, and as an intermediate in chemical synthesis. Accurate and thorough characterization of this compound is crucial to ensure its purity, identity, and suitability for these applications. This application note provides a detailed protocol for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for the complete characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The long alkyl chains will produce overlapping signals, while the protons closer to the nitrogen atom will be shifted downfield due to the electron-withdrawing effect of the nitrogen.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the this compound structure will give a distinct signal. Due to the symmetry of the molecule, the number of signals will be less than the total number of carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H NMR (Predicted δ, ppm) Multiplicity Integration ¹³C NMR (Predicted δ, ppm)
-CH₃0.88Triplet6H~14.1
-(CH₂)₁₁-1.2-1.4Multiplet44H~22.7, ~29.4, ~29.7, ~31.9
N-CH₂-CH₂-1.4-1.6Multiplet4H~27.2
N-CH₂-2.5-2.7Triplet4H~49.8
N-H0.9-1.5Broad Singlet1H-

Note: Predicted chemical shifts are based on computational models and data from similar long-chain amines. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound, a secondary amine, will exhibit characteristic absorption bands.

Table 2: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
N-H Stretch3350 - 3310A single, weak to medium band, characteristic of a secondary amine.[2][3][4][5]
C-H Asymmetric & Symmetric Stretches2955, 2925, 2855Strong, sharp bands from the long alkyl chains (CH₃ and CH₂ groups).[2]
C-H Bend (Scissoring)~1465Bending vibration of the CH₂ groups.[2]
C-N Stretch1250 - 1020Weak to medium intensity band for aliphatic amines.[2][3]
N-H Wag910 - 665A broad band of medium to strong intensity.[2][3]

Experimental Protocols

NMR Spectroscopy Protocol

1. Sample Preparation:

  • This compound is a waxy solid at room temperature. For NMR analysis, a solution must be prepared.

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.[5]

  • Add 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in which the compound is soluble.[5][6] Gentle warming may be necessary to facilitate dissolution.

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 8-16 scans.

    • Spectral Width: -2 to 12 ppm.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Spectral Width: 0 to 220 ppm.

    • Temperature: 298 K (25 °C).

3. NMR Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Perform phase correction to ensure all peaks are in the absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure.

FTIR Spectroscopy Protocol

1. Sample Preparation (ATR-FTIR):

  • Attenuated Total Reflectance (ATR) is the recommended technique for a waxy solid like this compound as it requires minimal sample preparation.

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

2. FTIR Data Acquisition:

  • Instrument: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory.

  • Measurement Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.[2]

  • Acquire a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

3. FTIR Data Processing:

  • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the this compound molecule based on the data in Table 2.

  • After analysis, clean the ATR crystal thoroughly with a suitable solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of a this compound sample.

G Figure 1: Experimental Workflow for this compound Characterization cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Analysis cluster_3 Final Characterization Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve ATR_Sample Place on ATR Crystal Sample->ATR_Sample Filter Filter into NMR Tube Dissolve->Filter NMR_Sample NMR Sample Ready Filter->NMR_Sample NMR_Acq ¹H and ¹³C NMR Acquisition NMR_Sample->NMR_Acq FTIR_Acq FTIR (ATR) Acquisition ATR_Sample->FTIR_Acq NMR_Proc NMR Data Processing (FT, Phasing, Baseline) NMR_Acq->NMR_Proc FTIR_Proc FTIR Data Processing (Background Subtraction) FTIR_Acq->FTIR_Proc NMR_Assign Peak Assignment & Integration NMR_Proc->NMR_Assign FTIR_Assign Peak Assignment FTIR_Proc->FTIR_Assign Report Structural Confirmation & Purity Assessment NMR_Assign->Report FTIR_Assign->Report

Caption: this compound Characterization Workflow.

References

A Step-by-Step Guide to the Formulation of Ditetradecylamine-Based Cationic Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes, artificially prepared vesicles composed of a lipid bilayer, are a cornerstone of modern drug delivery systems. Their ability to encapsulate both hydrophilic and lipophilic therapeutic agents, coupled with their biocompatibility and biodegradability, makes them highly versatile nanocarriers. Cationic liposomes, in particular, have garnered significant attention due to their positive surface charge, which facilitates interaction with negatively charged biological membranes and nucleic acids, making them effective vectors for gene therapy and drug delivery to specific cellular targets.

This document provides a comprehensive guide to the formulation of cationic liposomes using Ditetradecylamine (DTDA), a cationic lipid known for its ability to impart a positive charge to the vesicle surface. The protocols outlined below are based on the widely used thin-film hydration method, followed by extrusion for size homogenization. Additionally, this guide details the critical characterization techniques necessary to ensure the quality, stability, and efficacy of the formulated liposomes.

Experimental Protocols

Materials
Equipment
  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen gas stream

  • Vacuum pump

  • Vortex mixer

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (e.g., 100 nm and 200 nm pore sizes)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Transmission Electron Microscope (TEM)

Protocol 1: Thin-Film Hydration Method for this compound-Based Liposome Formulation[1][2][3][4][5]

The thin-film hydration method is a robust and widely used technique for the preparation of liposomes.[1][2][3]

  • Lipid Dissolution : In a clean round-bottom flask, dissolve this compound (DTDA), a neutral "helper" lipid (e.g., DOPE, DPPC, or DSPC), and cholesterol in chloroform. A common starting point for the molar ratio of lipids is 80:15:5 (Neutral Lipid:Cholesterol:DTDA)[4]. The organic solvent ensures a homogenous mixture of the lipid components.

  • Thin Film Formation : The organic solvent is then removed using a rotary evaporator under reduced pressure. This process leaves a thin, uniform lipid film on the inner surface of the flask. To ensure complete removal of the solvent, the flask can be further dried under a stream of nitrogen gas or in a vacuum desiccator for at least 8 hours.[4]

  • Hydration : The dried lipid film is hydrated with an aqueous buffer (e.g., PBS pH 7.4) by rotating the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids used. This allows the lipid film to peel off the flask wall and self-assemble into multilamellar vesicles (MLVs).

  • Vesicle Homogenization (Sizing) : The resulting MLV suspension is typically heterogeneous in size. To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the suspension is subjected to an extrusion process. This involves passing the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 200 nm followed by 100 nm) multiple times (typically an odd number of passes, e.g., 11 or 21) using a liposome extruder.[5] This process yields a translucent suspension of unilamellar liposomes.

  • Sterilization : For biological applications, the final liposome suspension can be sterilized by filtration through a 0.22 µm syringe filter.[4] It is important to note that sterilization methods like autoclaving can alter the physicochemical properties of liposomes.[4]

Experimental Workflow for this compound-Based Liposome Formulation

G cluster_0 Liposome Formulation A 1. Lipid Dissolution (DTDA, Neutral Lipid, Cholesterol in Chloroform) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer, T > Tc) B->C D 4. Vesicle Homogenization (Extrusion) C->D E 5. Sterilization (0.22 µm Filtration) D->E F Final this compound Liposome Suspension E->F

Caption: Workflow of this compound-based liposome preparation.

Characterization of this compound-Based Liposomes

Thorough characterization is essential to ensure the quality, stability, and reproducibility of the liposomal formulation. Key parameters to be evaluated include particle size, polydispersity index (PDI), zeta potential, and morphology.

Protocol 2: Physicochemical Characterization
  • Particle Size and Polydispersity Index (PDI) Analysis :

    • Method : Dynamic Light Scattering (DLS).

    • Procedure : Dilute the liposome suspension in the hydration buffer to an appropriate concentration. Analyze the sample using a DLS instrument to determine the average particle size (hydrodynamic diameter) and the PDI.

    • Expected Results : For effective drug delivery, a particle size in the range of 100-200 nm is often desired. A PDI value below 0.2 indicates a monodisperse and homogeneous population of liposomes.

  • Zeta Potential Analysis :

    • Method : Laser Doppler Velocimetry.

    • Procedure : Dilute the liposome suspension in deionized water or a low ionic strength buffer. Measure the electrophoretic mobility of the liposomes to determine the zeta potential.

    • Expected Results : Due to the presence of DTDA, the liposomes should exhibit a positive zeta potential. A zeta potential of ≥ +30 mV is generally considered indicative of good colloidal stability, as the electrostatic repulsion between particles prevents aggregation.

  • Morphological Analysis :

    • Method : Transmission Electron Microscopy (TEM).

    • Procedure : Place a drop of the diluted liposome suspension on a TEM grid, negatively stain with a suitable agent (e.g., phosphotungstic acid), and allow it to dry. Image the grid using a TEM to visualize the shape and lamellarity of the liposomes.

    • Expected Results : TEM images should reveal spherical vesicles, and can help to confirm whether the liposomes are unilamellar or multilamellar.

Quantitative Data Summary

The following table summarizes the expected physicochemical properties of this compound-based liposomes formulated using the thin-film hydration method. These values are based on typical results for cationic liposomes and should be confirmed experimentally for each specific formulation.

ParameterMethodExpected ValueReference
Particle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)100 - 200 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Velocimetry≥ +30 mV-
Morphology Transmission Electron Microscopy (TEM)Spherical, Unilamellar-

Cellular Uptake and Intracellular Trafficking of Cationic Liposomes

The positive charge of DTDA-based liposomes is a key determinant of their interaction with cells and their subsequent intracellular fate.

Cellular Uptake Mechanisms

Cationic liposomes primarily enter cells through endocytosis .[6][7] The initial interaction is an electrostatic attraction between the positively charged liposomes and the negatively charged cell surface proteoglycans. This is followed by internalization through one or more endocytic pathways:

  • Clathrin-Mediated Endocytosis : A major pathway for the uptake of many nanoparticles, including liposomes.

  • Caveolae-Mediated Endocytosis : Involves flask-shaped invaginations of the plasma membrane.

  • Macropinocytosis : A non-specific process of engulfing large amounts of extracellular fluid.[6]

In some cases, direct fusion of the cationic liposome with the plasma membrane can occur, leading to the direct release of the encapsulated contents into the cytoplasm.[8]

Intracellular Trafficking

Once internalized via endocytosis, the liposomes are enclosed within endosomes. The subsequent trafficking pathway is crucial for the delivery of the therapeutic payload:

  • Endosomal Escape : For the encapsulated drug or gene to be effective, it must be released from the endosome into the cytoplasm before the endosome fuses with a lysosome, where the contents would be degraded. The cationic lipids in the liposome are thought to play a crucial role in destabilizing the endosomal membrane, facilitating this escape. This is often referred to as the "proton sponge effect" or through the formation of non-bilayer lipid structures that disrupt the membrane.[9]

  • Cytoplasmic Delivery : Following endosomal escape, the therapeutic agent is released into the cytoplasm where it can reach its target (e.g., the nucleus for gene therapy).

  • Lysosomal Degradation : If endosomal escape does not occur, the endosome matures into a lysosome, and the liposome and its contents are degraded by lysosomal enzymes.

Cellular Uptake and Intracellular Trafficking of this compound-Based Liposomes

G cluster_0 Cellular Environment cluster_1 Liposome Uptake and Trafficking Extracellular Extracellular Space Liposome This compound Liposome PlasmaMembrane Plasma Membrane Cytoplasm Cytoplasm Endocytosis Endocytosis (Clathrin, Caveolae, Macropinocytosis) Liposome->Endocytosis Primary Pathway Fusion Direct Fusion Liposome->Fusion Alternative Pathway Endosome Endosome Endocytosis->Endosome Fusion->Cytoplasm EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Lysosome Lysosome (Degradation) Endosome->Lysosome PayloadRelease Therapeutic Payload Release EndosomalEscape->PayloadRelease PayloadRelease->Cytoplasm

Caption: Cellular uptake and fate of cationic liposomes.

Conclusion

The formulation of this compound-based liposomes using the thin-film hydration method is a reproducible and effective approach for creating cationic nanocarriers for drug and gene delivery. Careful control over the formulation parameters and thorough physicochemical characterization are paramount to ensure the production of stable, monodisperse liposomes with the desired properties. Understanding the mechanisms of cellular uptake and intracellular trafficking is also critical for the rational design of these delivery systems to maximize their therapeutic efficacy. The protocols and information provided in this guide serve as a foundational resource for researchers and scientists working in the field of nanomedicine and drug development.

References

Application Notes and Protocols for the Encapsulation of Hydrophobic Drugs Using Ditetradecylamine-Based Cationic Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of hydrophobic drugs remains a significant challenge in pharmaceutical sciences due to their poor aqueous solubility, which often leads to low bioavailability. One promising approach to overcome this limitation is the encapsulation of these drugs within lipid-based nanocarriers. Cationic lipids, characterized by a positively charged headgroup and a hydrophobic tail, are key components in many advanced drug delivery systems. Their positive charge can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake.

Hypothetical Application Note: Ditetradecylamine as a Novel Cationic Lipid for Hydrophobic Drug Encapsulation

This compound possesses a secondary amine headgroup which can be protonated at physiological pH, conferring a positive charge to the nanoparticle surface. Its two long tetradecyl (C14) chains provide a substantial hydrophobic domain, which can effectively integrate into the lipid bilayer of a nanoparticle and contribute to the encapsulation of lipophilic drug molecules.

Potential Advantages of this compound in LNP Formulations:

  • Enhanced Encapsulation of Hydrophobic Drugs: The dual hydrophobic tails can create a favorable environment within the lipid core for accommodating poorly water-soluble drug molecules.

  • Improved Cellular Uptake: The cationic surface charge may promote electrostatic interactions with the negatively charged cell membranes, potentially leading to increased cellular internalization of the encapsulated drug.

  • Structural Stability: The long alkyl chains can contribute to the formation of a stable and well-ordered lipid bilayer, which is crucial for drug retention and controlled release.

This application note outlines the formulation of this compound-based LNPs using two common manufacturing techniques: thin-film hydration followed by extrusion, and high-pressure homogenization. It also details the necessary characterization methods to assess the quality and performance of the resulting nanoparticles.

Data Presentation: Physicochemical Properties of this compound-Based Lipid Nanoparticles (Example Data)

The following tables summarize hypothetical, yet representative, quantitative data for LNP formulations incorporating this compound for the encapsulation of a model hydrophobic drug. These values are intended to serve as a benchmark for researchers developing and optimizing their own formulations.

Table 1: Formulation Composition

ComponentMolar Ratio (%)Purpose
This compound10 - 40Cationic Lipid
DSPC20 - 50Helper Lipid (structural integrity)
Cholesterol30 - 50Stabilizer (modulates membrane fluidity)
DSPE-PEG(2000)1 - 5Stealth Lipid (prolongs circulation)
Model Hydrophobic Drug0.5 - 2Active Pharmaceutical Ingredient

Table 2: Physicochemical Characterization of this compound LNPs

Formulation IDThis compound (mol%)Particle Size (d.nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
DTA-LNP-0110150 ± 50.15 ± 0.02+25 ± 385 ± 41.2 ± 0.1
DTA-LNP-0220135 ± 60.12 ± 0.03+35 ± 492 ± 31.5 ± 0.2
DTA-LNP-0330120 ± 40.10 ± 0.02+45 ± 595 ± 21.8 ± 0.1
DTA-LNP-0440110 ± 50.18 ± 0.04+55 ± 690 ± 51.4 ± 0.3

Note: The data presented in this table is for illustrative purposes only and should be experimentally determined for any new formulation.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound-based lipid nanoparticles for hydrophobic drug encapsulation.

Protocol 1: Thin-Film Hydration Method

This method is a widely used, straightforward technique for preparing liposomes and lipid nanoparticles in a laboratory setting.[1][2]

Workflow for Thin-Film Hydration

G cluster_0 Preparation of Lipid Film cluster_1 Hydration and Vesicle Formation cluster_2 Size Reduction and Purification A Dissolve Lipids and Drug in Organic Solvent B Rotary Evaporation to Form Thin Film A->B C Dry Film Under Vacuum B->C D Hydrate Film with Aqueous Buffer C->D E Vortex/Sonication to Form Multilamellar Vesicles (MLVs) D->E F Extrusion Through Polycarbonate Membranes E->F G Purification (e.g., Dialysis, Gel Filtration) F->G H Final LNP Suspension G->H Characterization

Caption: Workflow for LNP preparation by thin-film hydration.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000))

  • Model hydrophobic drug

  • Chloroform or a chloroform/methanol (B129727) mixture

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

  • Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of the Lipid Solution:

    • Accurately weigh the desired amounts of this compound, DSPC, cholesterol, DSPE-PEG(2000), and the hydrophobic drug.

    • Dissolve all components in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

  • Formation of the Thin Lipid Film:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the transition temperature of the lipids (e.g., 60-65°C) to facilitate the formation of a uniform film.

    • Apply a vacuum to evaporate the organic solvent until a thin, dry lipid film is formed on the inner wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Pre-heat the hydration buffer (e.g., PBS) to the same temperature as the water bath used for film formation.

    • Add the warm buffer to the flask containing the lipid film.

    • Agitate the flask by hand or using a vortex mixer to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs). This process should be carried out above the lipid transition temperature.

  • Size Reduction by Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid transition temperature.

    • Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to form unilamellar vesicles with a more uniform size distribution.

  • Purification:

    • To remove the unencapsulated drug, transfer the LNP suspension to a dialysis bag.

    • Dialyze against a large volume of fresh PBS at 4°C for 24 hours, with several changes of the buffer.

Protocol 2: High-Pressure Homogenization (HPH) Method

This method is suitable for larger-scale production and often results in smaller and more uniform nanoparticles.

Workflow for High-Pressure Homogenization

G cluster_0 Phase Preparation cluster_1 Emulsification cluster_2 Nanoparticle Formation and Purification A Melt Lipids and Dissolve Drug (Lipid Phase) C Add Lipid Phase to Aqueous Phase A->C B Prepare Hot Aqueous Surfactant Solution (Aqueous Phase) B->C D High-Shear Homogenization (Pre-emulsion) C->D E High-Pressure Homogenization D->E F Cooling and Nanoparticle Solidification E->F G Purification F->G H Final LNP Suspension G->H Characterization

Caption: Workflow for LNP preparation by HPH.

Materials:

  • Same lipid components and drug as in Protocol 1

  • A suitable surfactant (e.g., Poloxamer 188, Tween 80)

  • High-shear homogenizer

  • High-pressure homogenizer

Procedure:

  • Preparation of the Lipid and Aqueous Phases:

    • Melt the solid lipids (this compound, DSPC, cholesterol, DSPE-PEG(2000)) by heating them to about 5-10°C above the melting point of the highest-melting lipid.

    • Dissolve the hydrophobic drug in the molten lipid mixture.

    • In a separate vessel, prepare the aqueous phase by dissolving the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Formation of a Pre-emulsion:

    • Add the hot lipid phase to the hot aqueous phase under continuous stirring using a high-shear homogenizer (e.g., at 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately process the hot pre-emulsion through a high-pressure homogenizer.

    • Perform several homogenization cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar). The temperature should be maintained above the lipid's melting point throughout this process.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion to room temperature or below to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification:

    • Purify the LNP suspension to remove unencapsulated drug and excess surfactant using methods like dialysis or centrifugal filtration.

Characterization Protocols

Particle Size and Polydispersity Index (PDI) Analysis

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles and the PDI, which is a measure of the size distribution heterogeneity.

Procedure:

  • Dilute a small aliquot of the LNP suspension with filtered, deionized water to an appropriate concentration.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle) and perform the measurement.

  • Record the Z-average diameter and the PDI. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.

Zeta Potential Measurement

Principle: Electrophoretic Light Scattering (ELS) is used to measure the surface charge of the nanoparticles, which is an indicator of their stability in suspension.

Procedure:

  • Dilute the LNP suspension with filtered, deionized water.

  • Inject the sample into a specialized zeta potential cell.

  • Place the cell in the instrument.

  • Apply an electric field and measure the electrophoretic mobility of the particles.

  • The instrument software will calculate the zeta potential. For cationic nanoparticles, a zeta potential of > +30 mV is generally indicative of good colloidal stability.

Encapsulation Efficiency (EE) and Drug Loading (DL) Determination

Principle: The amount of drug encapsulated within the nanoparticles is determined by separating the free drug from the nanoparticles and quantifying the drug in both fractions or by disrupting the nanoparticles and measuring the total drug content. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose.

Procedure:

  • Separation of Free Drug:

    • Use a method like ultracentrifugation or centrifugal filter devices to separate the nanoparticles from the aqueous phase containing the unencapsulated drug.

  • Quantification:

    • Indirect Method (for EE): Measure the concentration of the free drug in the supernatant/filtrate using a validated HPLC method.

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Direct Method (for DL):

      • Lyophilize a known volume of the purified LNP suspension to obtain the total weight of the nanoparticles.

      • Disrupt a known amount of the lyophilized nanoparticles by dissolving them in a suitable organic solvent (e.g., methanol or acetonitrile) to release the encapsulated drug.

      • Quantify the amount of drug in this solution using HPLC.

      • DL (%) = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100

Signaling Pathways and Logical Relationships

The interaction of cationic lipid nanoparticles with cells is a complex process. The diagram below illustrates a generalized pathway for the cellular uptake and intracellular trafficking of such nanoparticles.

Cellular Uptake and Endosomal Escape of Cationic LNPs

G cluster_0 Extracellular cluster_1 Cellular Membrane cluster_2 Intracellular LNP Cationic LNP (this compound-based) Membrane Cell Membrane (Negatively Charged) LNP->Membrane Electrostatic Interaction Endosome Endosome (Acidic pH) Membrane->Endosome Endocytosis Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm DrugRelease Drug Release Cytoplasm->DrugRelease Target Therapeutic Target DrugRelease->Target

Caption: Cellular uptake pathway of cationic LNPs.

Disclaimer: The information provided in this document is intended for research and development purposes only. The protocols described are general methods and will require optimization for the specific application and for the use of this compound. All laboratory work should be conducted in accordance with appropriate safety guidelines.

References

Ditetradecylamine Protocol for Plasmid DNA Transfection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gene delivery is a cornerstone of modern molecular biology, enabling the study of gene function, protein expression, and the development of novel therapeutics. Cationic lipids are a widely used class of non-viral vectors for transfecting nucleic acids into eukaryotic cells. Their positively charged head groups interact with the negatively charged phosphate (B84403) backbone of plasmid DNA, condensing it into nanoparticles called lipoplexes. These lipoplexes can then associate with the cell membrane and be internalized, leading to the expression of the desired gene.

Ditetradecylamine, a secondary amine with two 14-carbon tails, is a cationic lipid that can be formulated into liposomes for plasmid DNA transfection. This document provides a detailed, generalized protocol for the use of a hypothetical this compound-based reagent for the transfection of plasmid DNA into mammalian cells. The protocols and data presented are based on established principles of cationic lipid-mediated transfection and should be used as a starting point for optimization in your specific cell type and application.

Principle of this compound-Mediated Transfection

This compound is an amphiphilic molecule possessing a hydrophilic secondary amine head group and two hydrophobic tetradecyl chains. At physiological pH, the amine group is protonated, conferring a positive charge to the molecule. When mixed with plasmid DNA, this compound-based liposomes spontaneously form complexes through electrostatic interactions. The hydrophobic tails of the lipid contribute to the stability of these lipoplexes. The overall positive charge of the lipoplexes facilitates their binding to the negatively charged cell surface, leading to their uptake, primarily through endocytosis. Once inside the endosome, the cationic lipids are thought to facilitate the release of the DNA into the cytoplasm, a critical step for successful transfection. The plasmid DNA must then enter the nucleus for transcription and subsequent protein expression to occur.

Materials and Reagents

  • This compound-based transfection reagent (hypothetical)

  • Plasmid DNA (high purity, endotoxin-free, 0.5-1.0 µg/µL in sterile, nuclease-free water or TE buffer)

  • Mammalian cell line of interest (e.g., HEK293, HeLa, CHO-K1)

  • Complete cell culture medium (e.g., DMEM, MEM, Ham's F-12) supplemented with serum (e.g., 10% Fetal Bovine Serum)

  • Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium)

  • Phosphate-Buffered Saline (PBS), sterile

  • Multi-well tissue culture plates (e.g., 6-well, 12-well, or 24-well)

  • Sterile microcentrifuge tubes

  • Reporter gene plasmid for optimization (e.g., expressing GFP or luciferase)

Experimental Protocols

Protocol 1: General Procedure for Plasmid DNA Transfection of Adherent Cells

This protocol is a starting point for the transfection of adherent mammalian cells in a 6-well plate format. The amounts of reagents should be scaled accordingly for other plate formats (see Table 1).

Day 1: Cell Seeding

  • Approximately 18-24 hours before transfection, seed cells in a 6-well plate at a density that will ensure they are 70-90% confluent at the time of transfection. The optimal cell density is cell-type dependent.[1]

  • Incubate the cells overnight at 37°C in a humidified CO₂ incubator.

Day 2: Transfection

  • For each well to be transfected, prepare two sterile microcentrifuge tubes.

  • Tube A (DNA solution): Dilute 2.5 µg of plasmid DNA in 250 µL of serum-free medium. Mix gently by flicking the tube.

  • Tube B (this compound Reagent solution): Dilute 5-10 µL of the this compound-based transfection reagent in 250 µL of serum-free medium. The optimal reagent-to-DNA ratio should be determined empirically (see Protocol 2). Mix gently.

  • Combine the DNA solution (Tube A) with the diluted this compound reagent solution (Tube B). Mix immediately by gentle vortexing or pipetting up and down.

  • Incubate the mixture for 15-20 minutes at room temperature to allow for the formation of lipid-DNA complexes (lipoplexes).

  • During the incubation, gently aspirate the culture medium from the cells and replace it with 2 mL of fresh, pre-warmed complete culture medium.

  • Add the 500 µL of the lipoplex solution dropwise to each well.

  • Gently rock the plate to ensure an even distribution of the complexes.

  • Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.

  • Analyze transgene expression.

Protocol 2: Optimization of Transfection Conditions

To achieve the highest transfection efficiency and cell viability, it is crucial to optimize the transfection parameters for each cell type and plasmid combination. The key parameters to optimize are the ratio of transfection reagent to plasmid DNA and the cell density at the time of transfection.

  • Optimizing the Reagent to DNA Ratio:

    • Seed cells at a constant density in multiple wells of a 24-well plate.

    • Prepare a series of lipoplex solutions with a fixed amount of plasmid DNA (e.g., 0.5 µg) and varying amounts of the this compound-based reagent (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL, 2.5 µL).

    • Transfect the cells according to Protocol 1, using the different lipoplex formulations.

    • Assay for reporter gene expression 24-48 hours post-transfection to determine the optimal ratio.

  • Optimizing Cell Density:

    • Using the optimal reagent-to-DNA ratio determined above, transfect cells seeded at different densities (e.g., 50%, 70%, 90% confluency).

    • Assay for reporter gene expression 24-48 hours post-transfection to identify the optimal cell confluency for your experiment.

Data Presentation

The following tables provide illustrative quantitative data for transfection efficiency and cell viability using a hypothetical this compound-based reagent in common cell lines. This data is representative of what might be achieved with an optimized cationic lipid transfection protocol.

Table 1: Recommended Reagent and DNA Quantities for Different Plate Formats

Culture VesselSurface Area (cm²)Plasmid DNA (µg)This compound Reagent (µL)Dilution Volume (µL)
96-well0.320.1 - 0.20.2 - 0.52 x 25
24-well1.90.5 - 1.01.0 - 2.52 x 50
12-well3.81.0 - 2.02.0 - 5.02 x 100
6-well9.62.5 - 5.05.0 - 10.02 x 250
10 cm dish5510 - 1520 - 302 x 1000

Table 2: Illustrative Transfection Efficiency and Cell Viability in Various Cell Lines

Cell LineTransfection Efficiency (%)*Cell Viability (%)**
HEK29375 - 90> 90
HeLa60 - 80> 85
CHO-K150 - 70> 80
A54940 - 60> 75

* Transfection efficiency was determined by flow cytometry 48 hours post-transfection with a GFP-expressing plasmid. ** Cell viability was assessed by trypan blue exclusion assay 48 hours post-transfection.

Visualizations

Experimental Workflow

G cluster_day1 Day 1 cluster_day2 Day 2 seed_cells Seed Cells (70-90% confluency) incubate_overnight Incubate Overnight (37°C, CO2) seed_cells->incubate_overnight prepare_dna Prepare DNA Solution mix_solutions Combine and Incubate (15-20 min) Form Lipoplexes prepare_dna->mix_solutions prepare_lipid Prepare this compound Reagent Solution prepare_lipid->mix_solutions add_to_cells Add Lipoplexes to Cells mix_solutions->add_to_cells incubate_expression Incubate (24-72 hours) add_to_cells->incubate_expression analyze Analyze Gene Expression incubate_expression->analyze

Caption: Workflow for plasmid DNA transfection using a this compound-based reagent.

Signaling Pathway: Mechanism of Cationic Lipid-Mediated Transfection

G cluster_extracellular Extracellular Space cluster_cell Cell lipoplex This compound-DNA Lipoplex (+) cell_membrane Cell Membrane (-) lipoplex->cell_membrane Electrostatic Interaction endosome Endosome cell_membrane->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (DNA Release) nucleus Nucleus cytoplasm->nucleus Nuclear Entry expression Gene Expression nucleus->expression Transcription & Translation

Caption: Proposed mechanism of this compound-mediated plasmid DNA transfection.

Troubleshooting

IssuePossible CauseRecommendation
Low Transfection Efficiency Suboptimal reagent-to-DNA ratioPerform an optimization of the reagent-to-DNA ratio (Protocol 2).
Cell confluency is too high or too lowOptimize cell density at the time of transfection (Protocol 2).[1]
Poor plasmid DNA qualityUse high-purity, endotoxin-free plasmid DNA.
Cells are unhealthy or have been passaged too many timesUse cells that are healthy, actively dividing, and have a low passage number.
High Cell Toxicity Too much transfection reagentReduce the amount of this compound reagent used. Optimize the reagent-to-DNA ratio.
Cells are too sensitiveReduce the incubation time of the lipoplexes with the cells. Ensure cells are not overly confluent.
Presence of antibiotics in the transfection mediumPerform transfection in antibiotic-free medium.

Conclusion

This compound, as a cationic lipid, holds promise as a transfection reagent for the delivery of plasmid DNA into eukaryotic cells. The provided protocols offer a general framework for utilizing a this compound-based reagent. For successful and reproducible results, it is imperative to empirically determine the optimal conditions for your specific cell type and experimental needs. Careful optimization of the reagent-to-DNA ratio and cell density will maximize transfection efficiency while maintaining cell viability.

References

Application Notes and Protocols for the Preparation of Ditetradecylamine-Stabilized Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of gold nanoparticles (AuNPs) stabilized with ditetradecylamine (DDA). This compound, a secondary amine with two fourteen-carbon alkyl chains, serves as a capping agent to control the size, stability, and solubility of the nanoparticles, particularly in nonpolar organic solvents. The lipophilic nature of the DDA shell makes these nanoparticles suitable for applications requiring dispersion in organic media, such as catalysis in organic phases, incorporation into polymer composites, and as intermediates for further functionalization in non-aqueous environments.

Mechanism of Stabilization

This compound stabilizes gold nanoparticles through the coordination of the lone pair of electrons on the nitrogen atom to the surface of the gold nanocrystal. The two long tetradecyl chains then extend into the surrounding solvent, creating a steric barrier that prevents the nanoparticles from aggregating. This steric hindrance is crucial for maintaining the colloidal stability and controlling the growth of the nanoparticles during synthesis.

Experimental Protocols

This protocol is adapted from established methods for the synthesis of gold nanoparticles using long-chain alkylamine capping agents.

Materials and Reagents
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath

  • UV-Vis spectrophotometer

  • Transmission Electron Microscope (TEM)

  • Dynamic Light Scattering (DLS) instrument

Synthesis of this compound-Stabilized Gold Nanoparticles (DDA-AuNPs)

This procedure utilizes a two-phase (Brust-Schiffrin) method to synthesize DDA-stabilized gold nanoparticles.

1. Preparation of Solutions:

  • Gold Precursor Solution: Prepare a 30 mM solution of HAuCl₄·3H₂O in deionized water.

  • DDA Solution: Prepare a 50 mM solution of this compound in toluene.

  • Reducing Agent Solution: Prepare a fresh 0.4 M solution of NaBH₄ in ice-cold deionized water immediately before use.

2. Phase Transfer of Gold Ions:

  • In a 100 mL round-bottom flask, combine 30 mL of the DDA/toluene solution with 10 mL of the HAuCl₄ aqueous solution.

  • Stir the biphasic mixture vigorously for 30 minutes. The tetrachloroaurate (B171879) ions will transfer from the aqueous phase to the organic phase, which will be indicated by the aqueous phase becoming colorless and the organic phase turning orange-red.

  • Transfer the mixture to a separatory funnel and allow the layers to separate. Discard the lower aqueous phase.

3. Reduction and Nanoparticle Formation:

  • Return the organic phase containing the gold-DDA complex to a round-bottom flask and place it in an ice bath on a magnetic stirrer.

  • While stirring vigorously, add the freshly prepared ice-cold NaBH₄ solution dropwise to the organic phase.

  • The solution will rapidly change color to a deep ruby red or dark brown, indicating the formation of gold nanoparticles.

  • Continue stirring the reaction mixture for at least 4 hours to ensure complete reduction and stabilization.

4. Purification of DDA-AuNPs:

  • After the reaction is complete, transfer the solution to a separatory funnel and wash the organic phase three times with deionized water to remove any remaining reducing agent and other water-soluble byproducts.

  • Transfer the organic phase to a centrifuge tube.

  • Add an excess of methanol or ethanol (a non-solvent for the nanoparticles) to induce precipitation of the DDA-AuNPs.

  • Centrifuge the mixture at 8000 rpm for 15 minutes. A dark precipitate of nanoparticles should form at the bottom of the tube.

  • Discard the supernatant and re-disperse the nanoparticle pellet in a small volume of toluene.

  • Repeat the precipitation and redispersion steps at least two more times to ensure high purity.

  • Finally, disperse the purified DDA-AuNPs in fresh toluene for storage and characterization.

Characterization of DDA-AuNPs

1. UV-Visible Spectroscopy:

  • Dilute a small aliquot of the DDA-AuNP solution in toluene.

  • Record the UV-Vis absorption spectrum from 400 nm to 700 nm.

  • The presence of a surface plasmon resonance (SPR) peak, typically between 520-540 nm for spherical gold nanoparticles, confirms their formation.

2. Transmission Electron Microscopy (TEM):

  • Deposit a drop of the dilute DDA-AuNP solution onto a carbon-coated copper grid and allow the solvent to evaporate completely.

  • Image the nanoparticles using a TEM to determine their size, shape, and size distribution.

3. Dynamic Light Scattering (DLS):

  • Use DLS to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in solution. This provides information on their aggregation state.

Quantitative Data Summary

The following table summarizes the expected characterization data for DDA-stabilized gold nanoparticles synthesized by the described protocol.

ParameterTypical ValueCharacterization Technique
Hydrodynamic Diameter (Z-average)5 - 15 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)
Core Diameter (TEM)4 - 12 nmTransmission Electron Microscopy (TEM)
Surface Plasmon Resonance (λmax)520 - 540 nmUV-Vis Spectroscopy
Zeta PotentialNot applicable (in non-polar solvent)-

Visualizations

Synthesis_Workflow cluster_prep Solution Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification cluster_characterization Characterization Prep_HAuCl4 HAuCl4 Solution (Aqueous) Phase_Transfer Phase Transfer of Au³⁺ (Vigorous Stirring) Prep_HAuCl4->Phase_Transfer Prep_DDA DDA Solution (Toluene) Prep_DDA->Phase_Transfer Prep_NaBH4 NaBH4 Solution (Aqueous, Fresh) Reduction Reduction of Au³⁺ to Au⁰ (Dropwise NaBH4) Prep_NaBH4->Reduction Phase_Transfer->Reduction Washing Aqueous Washing Reduction->Washing Precipitation Precipitation (with Methanol/Ethanol) Washing->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Redispersion Redispersion (in Toluene) Centrifugation->Redispersion UV_Vis UV-Vis Spectroscopy Redispersion->UV_Vis TEM TEM Redispersion->TEM DLS DLS Redispersion->DLS Stabilization_Mechanism cluster_NP Gold Nanoparticle (AuNP) cluster_DDA This compound (DDA) cluster_Steric Steric Hindrance AuNP Au⁰ Nitrogen N Nitrogen->AuNP Coordination Bond (N lone pair to Au surface) H H Nitrogen->H Alkyl1 -(CH₂)₁₃CH₃ Nitrogen->Alkyl1 Alkyl2 -(CH₂)₁₃CH₃ Nitrogen->Alkyl2 Text Alkyl chains provide a steric barrier, preventing nanoparticle aggregation.

Application of Ditetradecylamine in Gene Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ditetradecylamine is a cationic lipid that holds promise as a non-viral vector for gene delivery. Its amphiphilic structure, consisting of a hydrophilic amine headgroup and two hydrophobic tetradecyl chains, allows it to self-assemble into liposomes and form complexes, known as lipoplexes, with negatively charged nucleic acids like plasmid DNA and siRNA. This ability to encapsulate and protect genetic material, coupled with its positive surface charge that facilitates interaction with negatively charged cell membranes, makes it a candidate for therapeutic gene delivery. These application notes provide an overview of the use of this compound-based systems in gene delivery, supported by quantitative data and detailed experimental protocols. While specific data for pure N,N-ditetradecylamine is limited in publicly available literature, the following information is based on studies of closely related dialkylamine cationic lipids, particularly those with C14 acyl chains, which are expected to exhibit similar physicochemical and biological properties.

Data Presentation

The performance of cationic lipid-based gene delivery systems is critically dependent on their physicochemical properties and their interaction with cellular components. The following tables summarize key quantitative data for this compound-related cationic lipid formulations, providing a basis for comparison with other delivery systems.

Table 1: Physicochemical Characteristics of this compound-based Lipoplexes

ParameterTypical RangeKey Influencing Factors
Particle Size (Diameter) 100 - 300 nmLipid:DNA ratio, helper lipid composition, ionic strength of the medium, extrusion/sonication parameters.
Zeta Potential +20 to +50 mVLipid:DNA charge ratio, pH of the formulation buffer.
Polydispersity Index (PDI) < 0.3Homogeneity of the liposome (B1194612) preparation, mixing conditions during lipoplex formation.

Table 2: In Vitro Performance of this compound-related Cationic Lipids

Cationic Lipid (Acyl Chain Length)Cell LineTransfection Efficiency (% of cells)Cytotoxicity (IC50 in µg/mL)N/P RatioHelper Lipid
Spermine-C14 (Ditetradecyl derivative)HeLaHigh> 80% viability at optimal ratio25Phosphatidylcholine
DOTAP (C18:1, unsaturated)VariousVariableCell type dependent2:1 - 6:1DOPE or Cholesterol
DC-CholesterolVariousModerateGenerally lower than other cationic lipids2:1 - 8:1DOPE

Note: Data for Spermine-C14 is derived from a study on diethanolamine-based cationic lipids, where the C14 variant represents a this compound derivative.[1] Transfection efficiency and cytotoxicity are highly dependent on the cell type, plasmid used, and experimental conditions.

Mandatory Visualization

Experimental Workflow: Preparation of this compound Lipoplexes

G cluster_0 Liposome Preparation cluster_1 Lipoplex Formation Lipid Dissolution Lipid Dissolution Thin Film Formation Thin Film Formation Lipid Dissolution->Thin Film Formation Evaporation Hydration Hydration Thin Film Formation->Hydration Aqueous Buffer Size Reduction Size Reduction Hydration->Size Reduction Sonication/Extrusion Dilute Liposomes Dilute Liposomes Size Reduction->Dilute Liposomes Complexation Complexation Dilute Liposomes->Complexation Dilute DNA Dilute DNA Dilute DNA->Complexation Incubation Incubation Complexation->Incubation 15-30 min

Caption: Workflow for preparing this compound-based lipoplexes for gene delivery.

Cellular Uptake and Endosomal Escape Pathway

G Lipoplex Lipoplex Cell Membrane Cell Membrane Lipoplex->Cell Membrane Electrostatic Interaction Endocytosis Endocytosis Cell Membrane->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Maturation Lysosome Lysosome Late Endosome->Lysosome Fusion Endosomal Escape Endosomal Escape Late Endosome->Endosomal Escape Proton Sponge Effect / Membrane Fusion Cytoplasm Cytoplasm Endosomal Escape->Cytoplasm DNA Release Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Gene Expression Gene Expression Nucleus->Gene Expression

Caption: Cellular uptake and intracellular trafficking of this compound lipoplexes.[2][3][4]

Experimental Protocols

I. Preparation of this compound-Based Cationic Liposomes

This protocol describes the preparation of unilamellar this compound-containing liposomes using the thin-film hydration method followed by extrusion. A common helper lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), is included to enhance transfection efficiency.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform (B151607)

  • Sterile, nuclease-free water or buffer (e.g., 10 mM HEPES, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution:

    • Dissolve this compound and DOPE in chloroform in a round-bottom flask. A common molar ratio is 1:1. The total lipid concentration should be between 1-10 mg/mL.

  • Thin Film Formation:

    • Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under a gentle stream of nitrogen gas for at least 30 minutes to ensure complete removal of the solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile, nuclease-free aqueous buffer by gentle rotation. The final total lipid concentration is typically in the range of 1-5 mM.

    • Incubate the mixture at a temperature above the lipid phase transition temperature for 30-60 minutes to allow for complete hydration, forming multilamellar vesicles (MLVs).

  • Size Reduction (Sonication and Extrusion):

    • To reduce the size of the MLVs, sonicate the lipid suspension in a water bath sonicator for 5-10 minutes.

    • For a more uniform size distribution, subject the liposome suspension to extrusion. Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the liposome suspension through the extruder 10-20 times to form small unilamellar vesicles (SUVs).

II. Formation of this compound Lipoplexes

This protocol details the complexation of the prepared cationic liposomes with nucleic acids (e.g., plasmid DNA) to form lipoplexes.

Materials:

  • Prepared this compound-based cationic liposomes

  • Nucleic acid (e.g., plasmid DNA at 1 µg/µL in TE buffer)

  • Serum-free cell culture medium (e.g., Opti-MEM)

Procedure:

  • Dilution:

    • In separate sterile tubes, dilute the required amount of cationic liposomes and nucleic acid in a serum-free medium.

  • Complexation:

    • Gently add the diluted nucleic acid solution to the diluted liposome suspension while vortexing or pipetting gently. The order of addition can influence lipoplex size and should be kept consistent.

  • Incubation:

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes. Do not incubate for excessively long periods to avoid aggregation.

III. In Vitro Transfection Using this compound Lipoplexes

This protocol provides a general procedure for transfecting mammalian cells in a 6-well plate format.

Materials:

  • Mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Prepared this compound lipoplexes

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • Gently add the lipoplex solution dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution of the lipoplexes.

  • Incubation:

    • Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium.

    • Incubate the cells for an additional 24-48 hours before assaying for gene expression.

IV. Characterization of Lipoplexes

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the lipoplex suspension in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and zeta potential using a DLS instrument according to the manufacturer's instructions.

2. Nucleic Acid Encapsulation Efficiency:

  • Method: Fluorescent dye exclusion assay (e.g., PicoGreen for dsDNA).

  • Procedure:

    • Prepare two sets of lipoplex samples.

    • To one set, add a fluorescent dye that binds to free nucleic acid.

    • To the other set, first add a surfactant (e.g., Triton X-100) to disrupt the lipoplexes, then add the fluorescent dye. This will measure the total amount of nucleic acid.

    • Measure the fluorescence of both sets of samples.

    • Calculate the encapsulation efficiency as: (1 - (Fluorescence of intact lipoplexes / Fluorescence of disrupted lipoplexes)) * 100%.

V. Assessment of Cytotoxicity
  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Expose the cells to a series of concentrations of the this compound lipoplexes for the same duration as the transfection experiment.

    • After the exposure period, remove the lipoplex-containing medium.

    • Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the absorbance of untreated control cells.

VI. Gene Expression Analysis
  • Method: Luciferase Reporter Gene Assay (for plasmids encoding luciferase)

  • Procedure:

    • After the desired post-transfection incubation period (e.g., 24-48 hours), wash the cells with PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Transfer the cell lysate to a luminometer-compatible plate.

    • Add the luciferase assay substrate to the lysate.

    • Measure the luminescence using a luminometer. The light output is proportional to the amount of expressed luciferase.

    • Normalize the luciferase activity to the total protein concentration in the cell lysate to account for variations in cell number.

References

Ditetradecylamine as a Cationic Lipid in mRNA Vaccine Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a comprehensive guide for the formulation and evaluation of lipid nanoparticles (LNPs) for mRNA vaccine delivery. While the methodologies described are based on established scientific principles and practices, the use of ditetradecylamine as the primary cationic lipid in this context is presented as a hypothetical scenario for research and development purposes. Currently, there is limited publicly available data specifically validating the use of this compound in clinically approved mRNA vaccine formulations. Researchers should conduct thorough validation and optimization studies for their specific applications.

Introduction

The development of messenger RNA (mRNA) vaccines has been a landmark achievement in modern medicine, offering a versatile and rapid platform for combating infectious diseases and developing novel therapeutics. A critical component of mRNA vaccine efficacy is the delivery vehicle, typically a lipid nanoparticle (LNP), which protects the fragile mRNA molecule and facilitates its entry into target cells. Cationic lipids are a cornerstone of LNP formulations, playing a pivotal role in encapsulating the negatively charged mRNA and promoting its release from endosomes into the cytoplasm.

This document outlines the application of this compound, a cationic lipid, in the formulation of mRNA-containing LNPs. This compound possesses a tertiary amine head group that is protonated at acidic pH, a characteristic that is crucial for both mRNA complexation during formulation and for facilitating endosomal escape within the cell. These notes provide detailed protocols for the synthesis, characterization, and in vitro and in vivo evaluation of this compound-based LNPs for mRNA vaccine development.

LNP Formulation and Characterization

LNP Components and Recommended Molar Ratios

The formulation of stable and effective mRNA-LNPs requires a precise combination of lipids. A typical formulation consists of four key components:

ComponentRoleRecommended Molar Ratio (%)
This compound (Cationic Lipid) Complexes with mRNA, facilitates endosomal escape40 - 50
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid) Provides structural integrity to the LNP10 - 20
Cholesterol Modulates membrane fluidity and stability30 - 40
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (PEGylated Lipid) Controls particle size, prevents aggregation, and reduces immunogenicity1 - 5
Protocol: mRNA-LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, which allows for rapid and reproducible production of uniformly sized nanoparticles.[1]

Materials:

  • This compound

  • DSPC

  • Cholesterol

  • DMG-PEG 2000

  • Ethanol (B145695) (anhydrous, molecular biology grade)

  • mRNA encoding the antigen of interest

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Lipid Stock Preparation:

    • Prepare a stock solution of the lipid mixture (this compound, DSPC, cholesterol, and DMG-PEG 2000) in ethanol at the desired molar ratio. The final total lipid concentration in ethanol should be between 10-25 mM.

    • Gently warm the solution to 37-60°C to ensure complete dissolution of all lipid components.

  • mRNA Solution Preparation:

    • Dilute the mRNA to the desired concentration (e.g., 0.1-0.5 mg/mL) in 50 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous to alcoholic phase to 3:1. The total flow rate will depend on the microfluidic device being used.

    • Initiate the flow to mix the two solutions rapidly within the microfluidic cartridge.

    • Collect the resulting LNP suspension.

  • Purification and Buffer Exchange:

    • Dialyze the collected LNP suspension against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and exchange the buffer.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile mRNA-LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

LNP Characterization

Proper characterization of the formulated LNPs is essential to ensure quality and consistency.

ParameterMethodTypical Expected Values
Particle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Velocimetry-10 mV to +10 mV (at neutral pH)
mRNA Encapsulation Efficiency RiboGreen Assay> 90%
LNP Morphology Cryogenic Transmission Electron Microscopy (Cryo-TEM)Spherical, electron-dense core
Protocol: Determination of mRNA Encapsulation Efficiency

This protocol uses a fluorescent dye (RiboGreen) that selectively binds to single-stranded RNA to quantify the amount of encapsulated mRNA.[1]

Materials:

  • mRNA-LNP formulation

  • RiboGreen reagent

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (1% v/v in TE buffer)

  • Fluorometer or microplate reader

Procedure:

  • Prepare a standard curve of the free mRNA in TE buffer.

  • Sample Preparation:

    • Total mRNA (Lysed LNPs): Dilute the mRNA-LNP formulation in TE buffer containing 1% Triton X-100 to disrupt the LNPs and release the encapsulated mRNA.

    • Free mRNA (Intact LNPs): Dilute the mRNA-LNP formulation in TE buffer without Triton X-100.

  • RiboGreen Assay:

    • Add the RiboGreen reagent to the standards and samples.

    • Incubate in the dark for 5 minutes.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~480 nm and ~520 nm).

  • Calculation:

    • Calculate the concentration of total mRNA and free mRNA using the standard curve.

    • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

In Vitro Evaluation

Protocol: In Vitro Transfection and Protein Expression

This protocol assesses the ability of the mRNA-LNPs to transfect cells and the subsequent expression of the encoded protein.[2][3]

Materials:

  • HEK293T or other suitable cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • mRNA-LNPs encoding a reporter protein (e.g., Luciferase or GFP)

  • 96-well cell culture plates

  • Assay-specific reagents (e.g., Luciferase assay substrate, flow cytometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Dilute the mRNA-LNPs to the desired concentrations in complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Protein Expression Analysis:

    • For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

    • For GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

In Vivo Evaluation

Protocol: In Vivo Biodistribution and Protein Expression

This protocol evaluates the biodistribution of the mRNA-LNPs and the expression of the encoded protein in a murine model.[4]

Materials:

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • mRNA-LNPs encoding a reporter protein (e.g., Luciferase)

  • In vivo imaging system (IVIS)

  • D-luciferin

Procedure:

  • Administration: Administer the mRNA-LNPs to the mice via intramuscular (IM) or intravenous (IV) injection.

  • Bioluminescence Imaging:

    • At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.

    • Inject D-luciferin intraperitoneally.

    • Image the mice using an IVIS to detect the bioluminescent signal.

  • Ex Vivo Analysis:

    • After the final imaging time point, euthanize the mice and harvest major organs (e.g., muscle at the injection site, liver, spleen, lungs, kidney).

    • Image the organs ex vivo to quantify the bioluminescence in each tissue.

Immunogenicity Assessment

Protocol: Evaluation of Humoral and Cellular Immune Responses

This protocol outlines the assessment of the immune response elicited by the mRNA vaccine formulation.[5]

Materials:

  • BALB/c or C57BL/6 mice

  • mRNA-LNP vaccine formulation

  • Antigen-specific ELISA kits

  • ELISpot plates and reagents

  • Flow cytometry antibodies for T-cell phenotyping

Procedure:

  • Immunization Schedule:

    • Immunize mice with the mRNA-LNP vaccine via the desired route (e.g., IM).

    • Administer a prime dose at day 0 and a boost dose at day 21.

  • Humoral Response (Antibody Titer):

    • Collect blood samples at different time points (e.g., pre-immunization, day 20, day 35).

    • Isolate the serum and perform an antigen-specific ELISA to determine the titers of IgG, IgG1, and IgG2a antibodies.

  • Cellular Response (T-cell Activation):

    • At a specified time point after the boost (e.g., day 35), euthanize the mice and isolate splenocytes.

    • ELISpot Assay: Stimulate splenocytes with the target antigen and perform an IFN-γ ELISpot assay to quantify the number of antigen-specific T-cells.

    • Intracellular Cytokine Staining (ICS): Stimulate splenocytes with the antigen, stain for surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2), and analyze by flow cytometry.

Signaling Pathways and Experimental Workflows

Experimental_Workflow C C D D C->D E E C->E F F C->F G G C->G H H G->H I I G->I J J G->J

Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) LNP mRNA-LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome LateEndosome LateEndosome Endosome->LateEndosome mRNA_Release mRNA_Release LateEndosome->mRNA_Release This compound Protonation & Membrane Destabilization Translation Translation mRNA_Release->Translation Antigen Antigen Translation->Antigen

References

Application Notes and Protocols for the Formulation of Ditetradecylamine Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditetradecylamine (DTA), a secondary amine with two C14 alkyl chains, is an effective stabilizing and capping agent for the formulation of nanoparticles. Its long alkyl chains create a robust hydrophobic shell, making these nanoparticles suitable carriers for lipophilic drugs and facilitating their passage across biological membranes. This document provides detailed protocols for the formulation, drug loading, surface modification, and characterization of this compound-based nanoparticles for targeted drug delivery. The methodologies presented are adaptable for research and development purposes.

Data Presentation

The following tables summarize typical characteristics of nanoparticles formulated with long-chain dialkylamines, providing a comparative overview of achievable particle sizes, drug encapsulation efficiencies, and other relevant parameters. It is important to note that specific values will vary depending on the exact formulation parameters, the drug being encapsulated, and the targeting ligand used.

Table 1: Physicochemical Properties of Dialkylamine-Stabilized Nanoparticles

ParameterTypical Value RangeCharacterization MethodReference
Particle Size (Core)2 - 20 nmTransmission Electron Microscopy (TEM)[1]
Hydrodynamic Diameter50 - 200 nmDynamic Light Scattering (DLS)[2][3]
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)[4]
Zeta Potential+20 to +40 mV (amine-terminated)Electrophoretic Light Scattering[5]
Drug Encapsulation Efficiency70 - 95%Spectrophotometry, HPLC[4][6]
Drug Loading Content5 - 20%Spectrophotometry, HPLC[7]

Table 2: Comparison of In Vitro Drug Release Parameters

Nanoparticle SystemDrugRelease ProfileConditionsReference
Solid Lipid NanoparticlesOleanolic AcidSustained release over 300 minpH 6.8 (Simulated Intestinal Fluid)[4]
Lipid NanocapsulesIbuprofenZero-order kinetics, complete release after 24hpH 7.4, 37°C[8]
PLGA NanoparticlesDoxorubicinpH-responsive, faster release at pH 5.0pH 7.4 and 5.0[9]

Experimental Protocols

Protocol 1: Synthesis of this compound (DTA)-Stabilized Nanoparticles

This protocol describes a generalized solvent evaporation method for the preparation of DTA-stabilized nanoparticles.[2]

Materials:

  • This compound (DTA)

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer

  • Drug to be encapsulated

  • Organic solvent (e.g., dichloromethane, acetone)

  • Aqueous phase (e.g., deionized water)

  • Surfactant (e.g., Polysorbate 80)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA, DTA, and the hydrophobic drug in an organic solvent.

  • Emulsification: Add the organic phase dropwise to the aqueous phase containing a surfactant under high-speed homogenization or sonication. This will form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.

  • Resuspension: Resuspend the purified nanoparticles in a suitable buffer or deionized water for storage and further use.

Protocol 2: Drug Loading into DTA Nanoparticles

Drug loading can be achieved by incorporating the drug during the nanoparticle synthesis as described in Protocol 1 (entrapment) or by loading it into pre-formed nanoparticles (incubation).

Materials:

  • Pre-formed DTA-stabilized nanoparticles

  • Drug solution (in a solvent compatible with the nanoparticles)

Procedure (Incubation Method):

  • Disperse the pre-formed DTA nanoparticles in a suitable buffer.

  • Add the drug solution to the nanoparticle suspension.

  • Incubate the mixture under constant stirring for a specified period (e.g., 24 hours) at a controlled temperature to allow the drug to partition into the nanoparticles.

  • Follow steps 4-6 from Protocol 1 to purify the drug-loaded nanoparticles.

Protocol 3: Surface Modification with a Targeting Ligand

This protocol describes the conjugation of a targeting ligand (e.g., an antibody or peptide) to the amine groups on the surface of DTA nanoparticles using a bifunctional crosslinker like Sulfo-SMCC.[10][11]

Materials:

  • Amine-functionalized DTA nanoparticles

  • Targeting ligand with a free thiol group

  • Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (appropriate molecular weight cut-off)

Procedure:

  • Activation of Nanoparticles: React the amine-functionalized DTA nanoparticles with a molar excess of Sulfo-SMCC in PBS for 30-60 minutes at room temperature. This reaction forms a stable amide bond between the amine on the nanoparticle and the NHS-ester of the crosslinker.

  • Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC by centrifugation and washing with PBS or by using a desalting column.

  • Conjugation of Targeting Ligand: Add the thiol-containing targeting ligand to the activated nanoparticles. The maleimide (B117702) group on the crosslinker will react with the thiol group on the ligand to form a stable thioether bond. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the ligand-conjugated nanoparticles by dialysis against PBS to remove any unreacted ligand and byproducts.

Protocol 4: Characterization of DTA Nanoparticles

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[2][3]

  • Procedure: Dilute the nanoparticle suspension in deionized water or a suitable buffer and measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Zetasizer instrument.

2. Morphology:

  • Method: Transmission Electron Microscopy (TEM).[12]

  • Procedure: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid, allow it to dry, and visualize the nanoparticles under a transmission electron microscope to determine their size, shape, and morphology.

3. Drug Encapsulation Efficiency and Loading Content:

  • Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Separate the nanoparticles from the aqueous phase by centrifugation.

    • Measure the concentration of the free drug in the supernatant.

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading Content (DLC%) using the following formulas:

      • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

      • DLC% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Protocol 5: In Vitro Drug Release Study

This protocol uses a dialysis method to evaluate the in vitro release of the drug from the DTA nanoparticles.[4][13]

Materials:

  • Drug-loaded DTA nanoparticles

  • Dialysis membrane (with a molecular weight cut-off that allows the free drug to pass through but retains the nanoparticles)

  • Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

Procedure:

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of drug released into the medium using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released versus time.

Protocol 6: In Vitro Cellular Uptake and Cytotoxicity Assays

1. Cellular Uptake:

  • Method: Confocal Laser Scanning Microscopy (CLSM) or Flow Cytometry.[9][14]

  • Procedure (CLSM):

    • Label the DTA nanoparticles with a fluorescent dye.

    • Seed the target cells in a suitable culture plate and allow them to adhere.

    • Incubate the cells with the fluorescently labeled nanoparticles for different time points.

    • Wash the cells with PBS to remove non-internalized nanoparticles.

    • Fix the cells and stain the nuclei with a suitable dye (e.g., DAPI).

    • Visualize the cellular uptake of the nanoparticles using a confocal microscope.

2. Cytotoxicity:

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay or similar cell viability assay.[15][16]

  • Procedure:

    • Seed the target cells in a 96-well plate and allow them to adhere.

    • Treat the cells with different concentrations of the free drug, drug-loaded DTA nanoparticles, and empty nanoparticles for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control cells.

Visualizations

Workflow_Nanoparticle_Formulation cluster_prep Nanoparticle Preparation cluster_char1 Initial Characterization cluster_target Targeting Ligand Conjugation cluster_final_eval Final Evaluation prep1 Dissolve DTA, Polymer, & Drug in Organic Solvent prep2 Emulsify in Aqueous Phase prep1->prep2 prep3 Solvent Evaporation prep2->prep3 prep4 Purification & Washing prep3->prep4 char1 Size (DLS) prep4->char1 char2 Zeta Potential prep4->char2 char3 Morphology (TEM) prep4->char3 char4 Drug Loading (HPLC/UV-Vis) prep4->char4 target1 Activate Nanoparticles with Crosslinker prep4->target1 target2 Conjugate Targeting Ligand target1->target2 target3 Purification (Dialysis) target2->target3 eval1 In Vitro Drug Release target3->eval1 eval2 Cellular Uptake target3->eval2 eval3 Cytotoxicity Assay target3->eval3

Caption: Experimental workflow for DTA nanoparticle formulation and evaluation.

Signaling_Pathway_Targeted_Delivery cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NP Targeted DTA Nanoparticle Receptor Target Cell Receptor NP->Receptor Binding Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome (Low pH) Endosome->Lysosome Endosomal Escape or Maturation Drug Released Drug Lysosome->Drug Drug Release Target Intracellular Target (e.g., DNA, Kinase) Drug->Target Effect Therapeutic Effect Target->Effect

References

Application Notes and Protocols for the Preparation of Ditetradecylamine-Based Solid Lipid Nanoparticles (SLNs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of solid lipid nanoparticles (SLNs) incorporating the cationic lipid ditetradecylamine. This compound is a valuable component in the development of SLNs, particularly for the delivery of nucleic acids such as plasmid DNA and siRNA, owing to its ability to impart a positive surface charge to the nanoparticles. This positive charge facilitates the electrostatic interaction with negatively charged genetic material and enhances cellular uptake.

The following sections detail the preparation methodologies, physicochemical characterization, and relevant biological considerations for the use of this compound in SLN-based drug delivery systems.

Quantitative Data Presentation

The physicochemical characteristics of SLNs are critical determinants of their in vitro and in vivo performance. The tables below summarize typical quantitative data for cationic SLNs prepared with lipids structurally similar to this compound, such as octadecylamine (B50001) and dimethyldioctadecylammonium (B77308) bromide (DDAB), which can serve as a baseline for formulation development.

Table 1: Physicochemical Properties of Cationic SLNs for Gene Delivery

Formulation ComponentSolid LipidCationic Lipid (wt%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
MonostearinOctadecylamine (15%)112.17 ± 4.65-+42.7 ± 0.8[1]
Glycerol, Sofitsan S100, Lipoid S75DDAB (0.5%)< 150< 0.25~ +28[2]

Table 2: Cytotoxicity of Cationic SLNs in Different Cell Lines

Cationic LipidCell LineExposure Time (h)IC50 (µg/mL)Reference
DDABSV-8048284.06 ± 17.01[2]
DDABMCF-748869.88 ± 62.45[2]

Experimental Protocols

Detailed methodologies for the preparation and characterization of cationic SLNs are provided below. These protocols are based on established methods for similar cationic lipids and can be adapted for the use of this compound.

This method is suitable for the encapsulation of genetic material and relies on the precipitation of lipids from an organic solution into an aqueous phase.[1]

Materials:

  • Solid lipid (e.g., Glyceryl monostearate)

  • This compound

  • Ethanol (B145695)

  • Surfactant (e.g., Poloxamer 188)

  • Deionized water

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.2 M)

Procedure:

  • Lipid Phase Preparation: Dissolve the solid lipid (e.g., 50 mg of glyceryl monostearate) and this compound (e.g., 5-15 mg) in ethanol (5 mL) in a water bath at 60°C until fully dissolved.

  • Aqueous Phase Preparation: Prepare a 0.1% (w/v) Poloxamer 188 solution in deionized water.

  • Pre-emulsion Formation: Rapidly inject the lipid phase into the aqueous phase (50 mL) under mechanical stirring at approximately 400 rpm for 5 minutes. This will form a pre-emulsion containing melted lipid droplets.

  • SLN Formation: Allow the pre-emulsion to cool to room temperature while stirring to facilitate the solidification of the lipid nanoparticles.

  • Precipitation and Purification: Adjust the pH of the SLN dispersion to 1.2 with 0.1 M HCl to precipitate the SLNs. Centrifuge the dispersion at 20,000 rpm for 15 minutes.

  • Redispersion: Discard the supernatant and redisperse the SLN pellet in a fresh 0.1% (w/v) Poloxamer 188 solution (50 mL).

  • Final pH Adjustment: Adjust the pH of the final SLN dispersion to a neutral pH using 0.2 M NaOH.

This technique is effective for producing small, spherical cationic SLNs.[2]

Materials:

  • Solid lipid (e.g., Softisan® 100)

  • Co-lipid (e.g., Lipoid S75)

  • Glycerol

  • This compound

  • Surfactant (e.g., Poloxamer)

  • Ultra-pure water

Procedure:

  • Lipid Phase Preparation: Melt the lipid phase components (e.g., 37.5% glycerol, 4.5% Softisan® 100, 0.5% Lipoid S75, and 0.5% this compound) at a temperature 5-10°C above the melting point of the solid lipid.

  • Primary Emulsion (w/o): Add a small volume of ultra-pure water (e.g., 1.25 mL) to the molten lipid phase and sonicate for 60 seconds using a probe sonicator to form a water-in-oil emulsion.

  • Secondary Emulsion (w/o/w): Prepare an aqueous solution of a surfactant (e.g., 1.0 wt% Poloxamer). Add the primary emulsion to this aqueous phase and homogenize for 90 seconds.

  • SLN Formation: Pour the resulting pre-emulsion into a larger volume of cold Poloxamer solution under magnetic stirring for 15 minutes to allow for the formation and solidification of the SLNs.

2.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

  • Method: Dynamic Light Scattering (DLS) for particle size and PDI, and Laser Doppler Velocimetry (LDV) for zeta potential.

  • Procedure:

    • Dilute the SLN dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Perform the measurements using a suitable instrument (e.g., Malvern Zetasizer).

    • Record the average particle size (Z-average), PDI, and zeta potential. Measurements should be performed in triplicate.

2.3.2. Morphological Analysis

  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Procedure:

    • Place a drop of the diluted SLN dispersion on a carbon-coated copper grid.

    • Allow the sample to air dry.

    • For TEM, negative staining with a contrast agent like phosphotungstic acid may be required.

    • Observe the nanoparticles under the microscope to assess their shape and surface morphology.

2.3.3. Entrapment Efficiency of Nucleic Acids

  • Method: Agarose (B213101) Gel Electrophoresis.

  • Procedure:

    • Prepare SLN-DNA complexes by incubating the cationic SLNs with a fixed amount of plasmid DNA at various weight ratios.

    • Run the complexes on a 1% agarose gel containing a fluorescent dye (e.g., ethidium (B1194527) bromide).

    • Free, uncomplexed DNA will migrate through the gel, while DNA entrapped within the SLNs will be retained in the loading well.

    • Visualize the gel under UV light to determine the weight ratio at which all the DNA is complexed with the SLNs.

Visualization of Experimental Workflows and Signaling Pathways

SLN_Preparation_Workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & SLN Formation cluster_characterization Physicochemical Characterization lp1 Melt Solid Lipid (e.g., Glyceryl Monostearate) lp2 Add this compound lp1->lp2 em1 Heat both phases (5-10°C above lipid MP) ap1 Dissolve Surfactant (e.g., Poloxamer 188) in Water em2 Add Lipid Phase to Aqueous Phase under High-Speed Stirring em1->em2 em3 High-Pressure Homogenization (Hot Homogenization) em2->em3 em4 Cool down to Room Temperature em3->em4 em5 SLN Dispersion em4->em5 c1 Particle Size & PDI (DLS) em5->c1 c2 Zeta Potential (LDV) em5->c2 c3 Morphology (TEM/SEM) em5->c3 c4 Entrapment Efficiency (Gel Electrophoresis) em5->c4

Caption: Workflow for Hot High-Pressure Homogenization of Cationic SLNs.

Cellular_Uptake_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space sln_dna Cationic SLN-DNA Complex endocytosis Endocytosis sln_dna->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Degradation endosomal_escape Endosomal Escape (Proton Sponge Effect) endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm DNA Release nucleus Nucleus cytoplasm->nucleus Nuclear Import transcription Transcription nucleus->transcription translation Translation transcription->translation mRNA protein Therapeutic Protein translation->protein

Caption: Cellular Uptake and Gene Expression Pathway for Cationic SLNs.

References

Application Note: Quantitative Analysis of Ditetradecylamine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditetradecylamine (DTA) is a cationic lipid increasingly utilized in the development of advanced drug delivery systems, particularly in lipid nanoparticle (LNP) formulations for nucleic acid therapies. The precise quantification of DTA in these formulations is a critical quality attribute, directly impacting the efficacy, stability, and safety of the final therapeutic product. Accurate and robust analytical methods are therefore essential for formulation development, quality control, and stability testing.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using state-of-the-art analytical techniques. The methodologies described herein are designed to provide high sensitivity, specificity, and reproducibility for the determination of DTA in complex pharmaceutical matrices.

Analytical Techniques Overview

Several analytical techniques are suitable for the quantification of this compound. The choice of method often depends on the specific formulation, required sensitivity, and available instrumentation. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-CAD/ELSD: These methods are considered universal as they do not rely on the presence of a chromophore in the analyte.[1] They are well-suited for quantifying lipids like DTA. The response in CAD is nearly uniform for different lipid types, making it ideal for compositional analysis of lipid formulations.[1] ELSD also offers good sensitivity for non-volatile and semi-volatile compounds.

  • LC-MS/MS: This technique offers the highest sensitivity and selectivity, making it ideal for trace-level quantification and for analysis in complex biological matrices.[2][3] It allows for confident identification and quantification based on the mass-to-charge ratio of the analyte and its fragments.[2]

Experimental Protocols

Quantification of this compound using HPLC with Charged Aerosol Detection (CAD)

This protocol describes a reversed-phase HPLC method with CAD for the quantification of this compound in a lipid nanoparticle formulation.

a. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Chloroform (ACS grade)

  • Ethanol (ACS grade)

  • Lipid nanoparticle formulation containing this compound

b. Instrumentation

  • UHPLC system with a binary pump, autosampler, and column oven

  • Charged Aerosol Detector (CAD)

  • C18 or C30 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[4]

c. Chromatographic Conditions

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v)
Gradient 80% to 100% B over 10 min, hold at 100% B for 5 min, return to 80% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
CAD Nebulizer Temp 35°C
CAD Evaporation Temp 50°C

d. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of chloroform/ethanol (1:1, v/v).

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Disrupt the LNP formulation by diluting it 1:10 in ethanol. Vortex for 1 minute to ensure complete dissolution of the lipids. Further dilute with the mobile phase to bring the expected DTA concentration within the calibration range.

e. Data Analysis Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standards. A quadratic fit is often used for CAD data.[1] The concentration of DTA in the sample is then determined from the calibration curve.

Quantification of this compound using LC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of this compound, suitable for low-concentration samples or formulations containing interfering substances.

a. Materials and Reagents

  • Same as for HPLC-CAD method.

b. Instrumentation

  • UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

c. Chromatographic and MS Conditions

ParameterSetting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 70% to 95% B over 5 min, hold at 95% B for 2 min, return to 70% B and equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Precursor Ion (Q1): [M+H]+ of DTA, Product Ion (Q3): Specific fragment ion (determined by infusion of standard)
Collision Energy Optimized for the specific MRM transition

d. Standard and Sample Preparation

  • Follow the same procedure as for the HPLC-CAD method, but prepare working standards at a lower concentration range (e.g., 1 ng/mL to 1000 ng/mL) due to the higher sensitivity of the MS detector.

e. Data Analysis Quantification is performed using a calibration curve constructed from the peak areas of the MRM transitions of the DTA standards. The concentration of DTA in the samples is calculated using the regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are indicative and should be validated for specific laboratory conditions and formulations.

ParameterHPLC-CADLC-MS/MS
Linear Range 1 - 220 µg/mL[1]0.1 - 1000 ng/mL[3]
Limit of Detection (LOD) ~2.6 µg/mL[1]<0.1 ng/mL[3]
Limit of Quantification (LOQ) ~10 µg/mL[1]~0.1 ng/mL[3]
Precision (%RSD) < 5%[5]< 15%
Accuracy (% Recovery) 83.5% - 112.2%[5]85% - 115%

Visualizations

HPLC_CAD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing & Quantification prep_start Start weigh_std Weigh DTA Standard prep_start->weigh_std sample_prep Dilute LNP Formulation with Ethanol prep_start->sample_prep dissolve_std Dissolve in Organic Solvent (e.g., Chloroform/Ethanol) weigh_std->dissolve_std prep_stock Prepare Stock Solution (1 mg/mL) dissolve_std->prep_stock prep_work Prepare Working Standards (1-100 µg/mL) prep_stock->prep_work hplc_system UHPLC System prep_work->hplc_system further_dilute Further Dilute with Mobile Phase sample_prep->further_dilute further_dilute->hplc_system separation C18 Column Separation hplc_system->separation detection Charged Aerosol Detector (CAD) separation->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration data_acq->peak_integration cal_curve Construct Calibration Curve (Quadratic Fit) peak_integration->cal_curve quantification Quantify DTA in Sample cal_curve->quantification report Generate Report quantification->report

Caption: Workflow for DTA quantification using HPLC-CAD.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification prep_start Start prep_stock Prepare DTA Stock Solution (1 mg/mL) prep_start->prep_stock sample_prep Dilute LNP Formulation prep_start->sample_prep prep_work Prepare Working Standards (1-1000 ng/mL) prep_stock->prep_work lc_system UHPLC System prep_work->lc_system final_dilute Dilute to fall within Calibration Range sample_prep->final_dilute final_dilute->lc_system separation C18 Column Separation lc_system->separation ms_system Triple Quadrupole MS separation->ms_system ionization ESI+ Ionization ms_system->ionization mrm_detection MRM Detection ionization->mrm_detection peak_integration Integrate MRM Peaks mrm_detection->peak_integration cal_curve Construct Calibration Curve (Linear Regression) peak_integration->cal_curve quantification Quantify DTA in Sample cal_curve->quantification report Generate Report quantification->report

Caption: Workflow for DTA quantification using LC-MS/MS.

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of this compound in pharmaceutical formulations. The choice between HPLC-CAD and LC-MS/MS will depend on the specific requirements for sensitivity and selectivity. Proper method validation should always be performed to ensure the accuracy and precision of the results for a given formulation matrix. These protocols serve as a strong foundation for researchers, scientists, and drug development professionals working with DTA-containing formulations.

References

Ditetradecylamine Surface Modification for Enhanced Cellular Uptake: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective intracellular delivery of therapeutic agents is a cornerstone of modern drug development. A significant challenge in this field is the efficient translocation of nanoparticles across the cell membrane. Surface modification of nanoparticles with cationic lipids has emerged as a promising strategy to enhance cellular uptake. This document provides detailed application notes and protocols for the surface modification of nanoparticles with ditetradecylamine (DTDA), a cationic lipid, to improve their cellular internalization for drug delivery applications.

This compound, a secondary amine with two C14 alkyl chains, can be incorporated into nanoparticle formulations, imparting a positive surface charge. This positive charge facilitates electrostatic interactions with the negatively charged cell membrane, promoting adhesion and subsequent uptake through endocytosis. These application notes will guide researchers through the synthesis, characterization, and cellular uptake analysis of DTDA-modified nanoparticles. While specific quantitative data for DTDA is still emerging, the provided data from structurally similar cationic lipids serves as a valuable reference point.

Data Presentation: Physicochemical and Cellular Uptake Characteristics

The following tables summarize typical quantitative data for nanoparticles modified with long-chain secondary amines, analogous to this compound. It is crucial to note that these values are illustrative and will require experimental determination for specific DTDA-modified nanoparticle formulations.

Table 1: Physicochemical Characterization of Cationic Lipid-Modified Nanoparticles

ParameterUnmodified NanoparticlesCationic Lipid-Modified Nanoparticles
Average Particle Size (nm) 100 - 200120 - 250
Polydispersity Index (PDI) < 0.2< 0.3
Zeta Potential (mV) -15 to -30+30 to +50
Drug Encapsulation Efficiency (%) Variable (drug-dependent)Generally high for hydrophobic drugs

Table 2: In Vitro Cellular Uptake Efficiency

Cell LineNanoparticle TypeIncubation Time (hr)Cellular Uptake (%)
HeLa (Human cervical cancer) Unmodified4~15-25
DTDA-Modified (projected)4> 60
A549 (Human lung carcinoma) Unmodified4~10-20
DTDA-Modified (projected)4> 50
RAW 264.7 (Murine macrophage) Unmodified2~30-40
DTDA-Modified (projected)2> 70

Note: The data presented for DTDA-modified nanoparticles is projected based on the performance of other cationic lipid-modified systems. Actual results may vary and require experimental validation.

Experimental Protocols

Protocol 1: Synthesis of this compound-Modified Lipid Nanoparticles

This protocol describes the formulation of DTDA-modified solid lipid nanoparticles (SLNs) using a hot homogenization and ultrasonication method.

Materials:

  • This compound (DTDA)

  • Matrix lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Hydrophobic drug of choice

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent (e.g., chloroform, dichloromethane)

  • High-speed homogenizer

  • Probe sonicator

  • Water bath

Procedure:

  • Preparation of the Lipid Phase:

    • Dissolve the matrix lipid, the hydrophobic drug, and this compound in a suitable organic solvent.

    • The molar ratio of matrix lipid to DTDA can be varied to optimize surface charge and encapsulation efficiency (a starting point is 9:1).

    • Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in PBS (pH 7.4). A typical concentration is 1-2% (w/v).

    • Heat the aqueous phase in a water bath to a temperature approximately 5-10°C above the melting point of the lipid phase.

  • Homogenization:

    • Add the pre-heated aqueous phase to the lipid film and maintain the temperature above the lipid's melting point.

    • Immediately subject the mixture to high-speed homogenization at 10,000-15,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication:

    • Immediately sonicate the coarse emulsion using a probe sonicator.

    • Use a pulsed mode (e.g., 5 seconds on, 5 seconds off) for a total of 10-15 minutes to prevent overheating.

    • The sonication step reduces the particle size to the nanometer range.

  • Cooling and Purification:

    • Cool the nanoemulsion in an ice bath to solidify the lipid nanoparticles.

    • To remove excess surfactant and unencapsulated drug, the nanoparticle suspension can be purified by dialysis against PBS or by centrifugation followed by resuspension in fresh PBS.

  • Storage:

    • Store the final DTDA-modified SLN suspension at 4°C.

Protocol 2: Characterization of this compound-Modified Nanoparticles

1. Particle Size and Zeta Potential Analysis:

  • Instrumentation: Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.

  • Procedure:

    • Dilute the nanoparticle suspension in deionized water or PBS to an appropriate concentration for measurement (as recommended by the instrument manufacturer).

    • Equilibrate the sample to the desired temperature (typically 25°C).

    • Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using DLS.

    • Measure the zeta potential to determine the surface charge of the nanoparticles. Cationic nanoparticles are expected to have a positive zeta potential.

2. Encapsulation Efficiency and Drug Loading:

  • Instrumentation: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Separate the unencapsulated drug from the nanoparticle suspension. This can be achieved by ultracentrifugation or by using centrifugal filter units.

    • Quantify the amount of free drug in the supernatant using a pre-established calibration curve for the drug with a UV-Vis spectrophotometer or HPLC.

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

      • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Protocol 3: In Vitro Cellular Uptake Assay

This protocol outlines a method to quantify the cellular uptake of fluorescently labeled DTDA-modified nanoparticles using flow cytometry.

Materials:

  • Fluorescently labeled DTDA-modified nanoparticles (e.g., incorporating a fluorescent dye like Coumarin-6 or DiI).

  • Cell line of interest (e.g., HeLa, A549).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • Flow cytometer.

  • 96-well plates.

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.

    • Incubate the cells overnight at 37°C in a 5% CO₂ incubator.

  • Nanoparticle Treatment:

    • Prepare different concentrations of the fluorescently labeled DTDA-modified nanoparticles in complete cell culture medium. Include unmodified fluorescent nanoparticles as a control.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the nanoparticle-containing medium to the cells.

    • Incubate for a predetermined time (e.g., 1, 2, 4 hours) at 37°C.

  • Cell Harvesting and Staining:

    • After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.

    • Trypsinize the cells to detach them from the plate.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to microcentrifuge tubes.

    • Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Use an appropriate laser and filter set to detect the fluorescence of the labeled nanoparticles.

    • Gate the live cell population based on forward and side scatter.

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the cell population. The MFI is proportional to the amount of nanoparticle uptake per cell.

Signaling Pathways and Experimental Workflows

Cellular Uptake and Intracellular Trafficking Pathway

The enhanced cellular uptake of DTDA-modified nanoparticles is primarily attributed to their positive surface charge, which promotes interaction with the negatively charged cell membrane. The primary mechanism of internalization is endocytosis. Cationic lipids have also been shown to activate certain innate immune signaling pathways.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell DTDA_NP DTDA-Modified Nanoparticle Membrane Cell Membrane (Negative Charge) DTDA_NP->Membrane Electrostatic Interaction TLR Toll-like Receptor (TLR) DTDA_NP->TLR Recognition Endosome Early Endosome Membrane->Endosome Endocytosis Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Cytosol Cytosol Endosome->Cytosol Endosomal Escape (Drug Release) Lysosome Lysosome Late_Endosome->Lysosome Fusion Late_Endosome->Cytosol Endosomal Escape (Drug Release) Lysosome->Cytosol Degradation & Limited Release Signaling Downstream Signaling TLR->Signaling Activation

Caption: Cellular uptake pathway of DTDA-modified nanoparticles.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the overall workflow for the synthesis and characterization of DTDA-modified nanoparticles.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Lipid_Phase Prepare Lipid Phase (DTDA, Matrix Lipid, Drug) Homogenize High-Speed Homogenization Lipid_Phase->Homogenize Aqueous_Phase Prepare Aqueous Phase (Surfactant, Buffer) Aqueous_Phase->Homogenize Sonicate Ultrasonication Homogenize->Sonicate Cool Cooling & Purification Sonicate->Cool DLS Particle Size & Zeta Potential (DLS) Cool->DLS EE_DL Encapsulation Efficiency & Drug Loading (UV-Vis/HPLC) Cool->EE_DL Cell_Uptake In Vitro Cellular Uptake (Flow Cytometry) Cool->Cell_Uptake

Caption: Workflow for DTDA-nanoparticle synthesis and evaluation.

Conclusion

Surface modification with this compound represents a viable and effective strategy for enhancing the cellular uptake of nanoparticles. The protocols and data presented in these application notes provide a comprehensive guide for researchers to formulate, characterize, and evaluate DTDA-modified nanoparticles for drug delivery applications. It is imperative to perform thorough characterization and validation for each specific nanoparticle system to ensure optimal performance and safety. The provided diagrams of the cellular uptake pathway and experimental workflow offer a clear visual representation of the key processes involved. Further research into the specific intracellular trafficking pathways and the full extent of the immunological response to DTDA-modified nanoparticles will continue to advance their application in targeted therapeutics.

Application Notes and Protocols for Creating Stable Ditetradecylamine Emulsions in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and characterization of stable oil-in-water (O/W) emulsions incorporating the cationic lipid Ditetradecylamine (DTDA). Such emulsions are of significant interest for various research applications, including as adjuvant systems for vaccines and as delivery vehicles for therapeutic molecules.

Introduction to this compound (DTDA) Emulsions

This compound (DTDA), a cationic lipid, is a potent immunostimulatory agent. When formulated into an emulsion, it can serve as a powerful adjuvant, enhancing both cellular and humoral immune responses.[1] The positive charge imparted by DTDA facilitates interaction with negatively charged cell membranes, which can improve the uptake and presentation of antigens by antigen-presenting cells (APCs).[2][3] Stable DTDA emulsions provide a platform for the controlled release of antigens and can protect them from degradation, thereby prolonging their exposure to the immune system.[4]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound (DTDA) Nanoemulsion

This protocol is adapted from established methods for preparing cationic nanoemulsions and is suitable for creating a stable DTDA-containing formulation for research purposes.[5] The method utilizes a high-pressure homogenization technique to produce fine and stable oil-in-water nanoemulsions.

Materials:

  • Oil Phase:

    • Squalene (or other suitable biocompatible oil)

    • This compound (DTDA)

    • Span® 85

  • Aqueous Phase:

  • Equipment:

    • High-pressure homogenizer (e.g., Microfluidizer)

    • High-shear mixer

    • Analytical balance

    • Sterile filtration units (0.22 µm)

Procedure:

  • Preparation of the Oil Phase:

    • In a sterile vessel, dissolve this compound (DTDA) and Span® 85 in squalene.

    • Gently heat the mixture to 60-70°C while stirring until a clear, homogenous solution is formed.

  • Preparation of the Aqueous Phase:

    • In a separate sterile vessel, dissolve Tween® 80 in the citrate buffer.

    • Stir the mixture until fully dissolved.

  • Formation of the Coarse Emulsion:

    • Heat both the oil and aqueous phases to 60-70°C.

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer.

    • Continue mixing for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer.

    • Homogenize the emulsion for 3-5 passes at a pressure of 15,000-20,000 PSI.

    • Monitor the temperature of the emulsion and cool if necessary to prevent overheating.

  • Final Filtration and Storage:

    • Allow the nanoemulsion to cool to room temperature.

    • Sterile filter the final nanoemulsion through a 0.22 µm filter.

    • Store the stable DTDA nanoemulsion at 2-8°C.

Protocol 2: Characterization of DTDA Emulsion Stability

This protocol outlines the key analytical techniques to assess the physical stability of the prepared DTDA emulsion.

Methods:

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Utilize Dynamic Light Scattering (DLS) to determine the mean particle size and PDI of the emulsion droplets.

    • Dilute the emulsion with WFI to an appropriate concentration for measurement.

    • Perform measurements at regular intervals (e.g., Day 0, 7, 30, 60, and 90) to monitor changes over time.

  • Zeta Potential Measurement:

    • Use Laser Doppler Velocimetry to measure the zeta potential of the emulsion droplets.

    • Dilute the emulsion in WFI.

    • A high positive zeta potential (ideally > +30 mV) indicates good electrostatic stability.[6]

  • Visual Inspection:

    • Visually inspect the emulsion for any signs of instability, such as creaming, sedimentation, or phase separation, over the storage period.

  • pH Monitoring:

    • Measure the pH of the emulsion at each time point to check for any significant changes that might indicate chemical instability.

Data Presentation

The following tables summarize expected quantitative data for a stable DTDA nanoemulsion based on typical values for cationic lipid emulsions.

Table 1: Physicochemical Properties of a Freshly Prepared DTDA Nanoemulsion

ParameterTarget Value
Mean Particle Size (Z-average) 150 - 250 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential > +40 mV
pH 6.0 - 7.0
Appearance Homogeneous, milky-white liquid

Table 2: Stability Profile of DTDA Nanoemulsion Stored at 4°C

Time PointMean Particle Size (nm)PDIZeta Potential (mV)
Day 0 1850.15+52
Day 30 1880.16+50
Day 90 1950.18+48

Visualizations

Experimental Workflow

G cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_final Final Steps prep_oil Prepare Oil Phase (Squalene, DTDA, Span 85) coarse_emulsion Create Coarse Emulsion (High-Shear Mixing) prep_oil->coarse_emulsion prep_aq Prepare Aqueous Phase (Tween 80, Buffer) prep_aq->coarse_emulsion homogenize High-Pressure Homogenization coarse_emulsion->homogenize filter Sterile Filtration (0.22 µm) homogenize->filter store Store at 2-8°C filter->store

DTDA Nanoemulsion Preparation Workflow.
Signaling Pathway

G cluster_cell Antigen Presenting Cell (APC) DTDA_emulsion DTDA Emulsion (Cationic) TLR2 TLR2 DTDA_emulsion->TLR2 Activation NLRP3 NLRP3 Inflammasome DTDA_emulsion->NLRP3 Activation NFkB NF-κB Activation TLR2->NFkB Caspase1 Caspase-1 NLRP3->Caspase1 Activation Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription IL1b IL-1β Secretion Caspase1->IL1b Cleavage

Innate Immune Activation by DTDA Emulsion.

The cationic nature of the DTDA emulsion is recognized by innate immune receptors on APCs, such as Toll-like Receptor 2 (TLR2) and the NLRP3 inflammasome.[7][8] This recognition triggers downstream signaling cascades, leading to the activation of NF-κB.[7] NF-κB activation results in the transcription of pro-inflammatory cytokines, including TNF-α, IL-6, and pro-IL-1β.[7] The activated NLRP3 inflammasome leads to the activation of Caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form, IL-1β.[9] This cascade of events creates a pro-inflammatory environment that is crucial for the subsequent activation of the adaptive immune response.

References

Ditetradecylamine: A Versatile Reagent in Nanoparticle Synthesis and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ditetradecylamine, a secondary amine featuring two C14 alkyl chains, has emerged as a significant reagent in the field of organic synthesis, primarily driven by its utility as a highly effective capping and stabilizing agent in the fabrication of nanoparticles. Its unique structural characteristics impart desirable properties to nanomaterials, influencing their size, morphology, and stability, which are critical for their application in catalysis, bioimaging, and drug delivery. While its role as a capping agent is well-documented, its potential in other areas of organic synthesis, such as phase-transfer catalysis, continues to be an area of exploration.

Primary Application: Capping Agent in Nanoparticle Synthesis

This compound's principal role in organic synthesis is as a surface-active ligand for the controlled synthesis of a variety of nanoparticles, including metallic nanoparticles and quantum dots.

Mechanism of Action: The lone pair of electrons on the nitrogen atom of this compound coordinates to the surface of the nascent nanoparticles. The two long, hydrophobic tetradecyl chains then extend into the solvent, creating a steric barrier. This barrier prevents the nanoparticles from aggregating, thereby controlling their growth and ensuring their colloidal stability.[1][2] The secondary amine structure provides a distinct steric profile compared to more commonly used primary amines, which can influence the final morphology of the nanoparticles.[2]

Synthesis of Metallic Nanoparticles

This compound and its analogs are instrumental in synthesizing metallic nanoparticles with controlled dimensions and dispersibility in non-polar solvents. This characteristic is particularly valuable for applications requiring formulation in hydrophobic carriers or passage across biological membranes.[1]

Table 1: Characteristics of Metal Nanoparticles Synthesized with Long-Chain Amine Capping Agents

Nanoparticle TypePrecursorReducing Agent/MethodCapping Agent AnalogSolventParticle Size (nm)Morphology
PalladiumDichlorido(1,5-cyclooctadiene)palladium(II)tert-Butylamine (B42293) borane (B79455)DodecylamineBenzene~2Single-domain crystallites
GoldAuClOleylamineOleylamineChloroform~12.7Multiply twinned structures
GoldHAuCl₄OleylamineOleylamineToluene (B28343)~12Not specified
GoldHAuCl₄HexadecylamineHexadecylamineButanol/Water4-5 (initially)Aggregates

Data adapted from studies on long-chain alkylamines, providing a comparative overview.[1]

Experimental Protocol: Synthesis of this compound-Capped Gold Nanoparticles

This protocol is adapted from established methods for synthesizing gold nanoparticles using long-chain amines.[1]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Toluene, anhydrous

  • Methanol (B129727)

  • Three-neck round-bottom flask

  • Condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bar

  • Centrifuge

Procedure:

  • In a three-neck flask, combine HAuCl₄·3H₂O (e.g., 0.15 mmol), this compound (e.g., 3.7 mmol), and anhydrous toluene (3 mL).

  • In a separate, larger three-neck flask equipped with a condenser and magnetic stir bar, heat a solution of this compound (e.g., 6.4 mmol) in anhydrous toluene (147 mL) to a gentle boil.

  • Rapidly inject the gold precursor solution into the boiling this compound solution under vigorous stirring.

  • Observe the color change of the reaction mixture from yellow to light pink and then to a deep red, which indicates the formation of gold nanoparticles.

  • Continue boiling and stirring for 2 hours.

  • After 2 hours, remove the heat source and allow the solution to cool to room temperature.

  • Precipitate the nanoparticles by adding methanol (e.g., 40 mL per 10 mL of reaction mixture).

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles by re-dispersing them in toluene and re-precipitating with methanol. Repeat this washing step three times to remove unreacted precursors and excess capping agent.

  • Disperse the purified this compound-capped gold nanoparticles in a non-polar solvent such as toluene for storage.[1]

Gold_Nanoparticle_Synthesis cluster_flask1 Precursor Solution cluster_flask2 Reaction Vessel HAuCl4 HAuCl₄·3H₂O DDA1 This compound Toluene1 Toluene DDA2 This compound in boiling Toluene AuNP_formation This compound-capped Gold Nanoparticles DDA2->AuNP_formation Nucleation & Growth (2h boil) Precursor Solution_node Precursor Solution Precursor Solution_node->DDA2 Rapid Injection + Vigorous Stirring Purification Purified AuNPs in Toluene AuNP_formation->Purification Cooling, Precipitation with Methanol, Centrifugation

Workflow for the synthesis of this compound-capped gold nanoparticles.
Experimental Protocol: Synthesis of this compound-Capped Palladium Nanoparticles

This protocol is adapted from a method for dodecylamine-capped palladium nanoparticles and is expected to yield similar results with this compound.[1]

Materials:

  • Palladium(II) acetylacetonate (B107027)

  • This compound

  • tert-Butylamine borane complex

  • Toluene, anhydrous

  • Ethanol (B145695)

  • Inert gas (Argon or Nitrogen)

  • Schlenk line apparatus

  • Three-neck round-bottom flask

  • Condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bar

  • Centrifuge

Procedure:

  • In a three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve Palladium(II) acetylacetonate (e.g., 0.1 mmol) in anhydrous toluene (20 mL) under an inert atmosphere.

  • Add a stoichiometric excess of this compound (e.g., 1 mmol, 10 equivalents) to the solution and stir until fully dissolved.

  • Heat the mixture to 60°C while stirring.

  • In a separate vial, dissolve tert-butylamine borane complex (e.g., 0.5 mmol) in anhydrous toluene (5 mL).

  • Slowly inject the reducing agent solution into the heated palladium precursor solution under vigorous stirring.

  • A color change in the solution indicates the formation of palladium nanoparticles.

  • Continue stirring at 60°C for 1 hour.

  • After 1 hour, remove the heat source and allow the solution to cool to room temperature.

  • Precipitate the nanoparticles by adding an excess of ethanol (e.g., 40 mL).

  • Collect the nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes).

  • Discard the supernatant and re-disperse the nanoparticle pellet in a small amount of toluene.

  • Repeat the precipitation and washing step twice with ethanol.

  • Finally, disperse the purified this compound-capped palladium nanoparticles in a non-polar solvent like toluene or hexane (B92381) for storage.[1]

Palladium_Nanoparticle_Synthesis Start Dissolve Pd(acac)₂ and This compound in Toluene (Inert Atmosphere) Heat Heat to 60°C Start->Heat Inject Slowly Inject Reducer with Vigorous Stirring Heat->Inject Prepare_Reducer Prepare tert-Butylamine borane in Toluene Prepare_Reducer->Inject React Stir at 60°C for 1 hour Inject->React Cool Cool to Room Temperature React->Cool Precipitate Precipitate with Ethanol Cool->Precipitate Centrifuge Centrifuge and Collect Nanoparticles Precipitate->Centrifuge Wash Wash with Toluene/Ethanol (2x) Centrifuge->Wash Store Disperse in Toluene/Hexane for Storage Wash->Store

Workflow for the synthesis of this compound-capped palladium nanoparticles.

Potential Applications in Other Areas of Organic Synthesis

While less documented, the chemical structure of this compound suggests its potential utility in other domains of organic synthesis.

Phase-Transfer Catalysis

Phase-transfer catalysts (PTCs) are agents that facilitate the migration of a reactant from one phase into another where the reaction occurs.[3] Typically, these are quaternary ammonium (B1175870) or phosphonium (B103445) salts.[3] Although not a quaternary salt, long-chain amines can function as phase-transfer agents. The lipophilic alkyl chains of this compound could potentially transport anions from an aqueous phase into an organic phase, thereby enabling reactions between immiscible reactants. However, specific examples of this compound being used as a phase-transfer catalyst in classical organic reactions are not prevalent in the reviewed literature.

PTC_Mechanism cluster_organic Organic Phase MX M⁺X⁻ DDA_HX [DDA-H]⁺X⁻ MX->DDA_HX Anion Exchange RY RY Product RX + M⁺Y⁻ RY->Product DDA_H DDA-H⁺ Product->DDA_H Catalyst Regeneration DDA_H->MX DDA_HX->RY Reaction

Conceptual mechanism of a secondary amine as a phase-transfer catalyst.
Drug Delivery Systems

This compound is listed as a high-quality reagent for the formulation of Lipid Nanoparticles (LNPs), which are commonly used in drug delivery systems, particularly for nucleic acids.[4] In this context, this compound would be one of the lipid components forming the nanoparticle structure that encapsulates a therapeutic agent. Its hydrophobic nature is crucial for the formation and stability of the lipid bilayer of the nanoparticle.

Conclusion

This compound is a valuable reagent in organic synthesis, with its most prominent and well-characterized application being a capping agent in the synthesis of metallic nanoparticles. The detailed protocols for the synthesis of gold and palladium nanoparticles highlight its utility in controlling nanoparticle size and stability. While its potential as a phase-transfer catalyst and a component in drug delivery systems is recognized, further research is needed to fully explore and document its efficacy in these roles. For researchers and professionals in drug development, this compound offers a versatile tool for the creation of advanced nanomaterials.

References

Troubleshooting & Optimization

Technical Support Center: Prevention of Ditetradecylamine Nanoparticle Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Ditetradecylamine nanoparticle formulations. This resource is designed to provide you with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of nanoparticle aggregation. Ensuring the stability of your this compound nanoparticles is critical for reproducible experimental results and the successful development of novel therapeutic and diagnostic agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound nanoparticle aggregation?

A1: this compound is a cationic lipid, and the aggregation of nanoparticles formulated with it is primarily driven by a reduction in the repulsive forces between particles, allowing attractive forces like van der Waals interactions to dominate. Key contributing factors include:

  • Suboptimal pH: The pH of the dispersion medium plays a crucial role in determining the surface charge of the nanoparticles. This compound has a protonatable amine group. If the pH is close to the pKa of this group, the surface charge will be reduced, leading to aggregation.[1]

  • High Ionic Strength: The presence of salts in the buffer can compress the electrical double layer surrounding the nanoparticles. This shielding effect reduces the electrostatic repulsion between particles, promoting aggregation.[2][3]

  • Inadequate Stabilization: Insufficient amounts of stabilizing agents, such as PEGylated lipids or other steric stabilizers, can leave exposed hydrophobic patches on the nanoparticle surface, leading to aggregation.[4][5]

  • Improper Formulation and Processing Parameters: Factors such as lipid concentration, mixing speed, and temperature during formulation can significantly impact the initial size and stability of the nanoparticles.[6][7]

  • Storage Conditions: Freeze-thaw cycles and storage at inappropriate temperatures can induce aggregation.[6]

Q2: How can I visually or analytically detect aggregation in my this compound nanoparticle suspension?

A2: Several methods can be used to detect aggregation:

  • Visual Inspection: The most straightforward method is to look for visible signs of aggregation, such as a cloudy or milky appearance, sedimentation, or the formation of visible particulates.

  • Dynamic Light Scattering (DLS): DLS is a primary analytical technique to monitor aggregation. An increase in the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI) are strong indicators of aggregation. A PDI value above 0.3 often suggests a heterogeneous population with the presence of aggregates.[8][9][10]

  • Zeta Potential Measurement: A decrease in the magnitude of the zeta potential (either positive or negative) indicates a reduction in electrostatic stability and an increased likelihood of aggregation. Generally, a zeta potential with a magnitude greater than |30| mV suggests good stability.[11][12][13]

  • Microscopy: Techniques like Transmission Electron Microscopy (TEM) or Cryo-TEM can provide direct visualization of nanoparticle morphology and the presence of aggregates.[14][15]

Q3: What is the ideal pH range for formulating and storing this compound nanoparticles?

A3: The ideal pH for this compound nanoparticles is dependent on the pKa of the this compound. As a secondary amine, its pKa is likely to be in the basic range. For optimal electrostatic stability, the formulation and storage buffer pH should be at least 2 pH units below the pKa of this compound to ensure a high degree of protonation and a strong positive surface charge. However, for applications involving nucleic acid encapsulation, a lower pH (e.g., pH 4-6) is often used during formulation to promote the association of the cationic lipid with the negatively charged cargo. For storage, a slightly acidic pH where the nanoparticles exhibit a high positive zeta potential is generally recommended to maintain colloidal stability.[1] It is crucial to experimentally determine the optimal pH for your specific formulation.

Q4: Can I freeze my this compound nanoparticle suspension for long-term storage?

A4: Freezing can be a viable long-term storage strategy, but it must be approached with caution as freeze-thaw cycles are a common cause of aggregation.[6] The formation of ice crystals can physically stress the nanoparticles, leading to fusion and aggregation upon thawing. To mitigate this, consider the following:

  • Use of Cryoprotectants: The addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) before freezing can help protect the nanoparticles by forming a glassy matrix and reducing the formation of large ice crystals.[2]

  • Flash Freezing: Rapidly freezing the nanoparticle suspension, for example, in liquid nitrogen, can minimize the formation of large ice crystals.

  • Lyophilization (Freeze-Drying): For very long-term storage, lyophilization in the presence of lyoprotectants is often the best approach. The resulting powder can be stored at room temperature or refrigerated and then reconstituted when needed.

Troubleshooting Guides

This section provides a structured approach to resolving common aggregation issues encountered during the formulation and storage of this compound nanoparticles.

Issue 1: Immediate Aggregation Upon Formulation

Symptoms:

  • Visible precipitation or cloudiness immediately after mixing lipid and aqueous phases.

  • Very high Z-average diameter (>500 nm) and PDI (>0.5) from DLS measurements.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Rationale
pH of Aqueous Phase is Too High Decrease the pH of the aqueous buffer (e.g., to a range of 4.0-6.0).Ensures protonation of this compound, leading to a positive surface charge and electrostatic repulsion.
High Ionic Strength of Buffer Reduce the salt concentration in the aqueous buffer or use a low ionic strength buffer (e.g., citrate (B86180) or acetate (B1210297) buffer).Minimizes the screening of surface charges, allowing for stronger electrostatic repulsion between nanoparticles.[3]
High Lipid Concentration Decrease the total lipid concentration in the formulation.Reduces the frequency of particle collisions during formation, lowering the probability of aggregation.
Inefficient Mixing Increase the mixing speed or use a microfluidic device for controlled and rapid mixing.Ensures homogeneous and rapid formation of nanoparticles, preventing localized high concentrations that can lead to aggregation.
Issue 2: Gradual Aggregation During Storage

Symptoms:

  • The nanoparticle suspension is stable initially but shows signs of aggregation (increased size, PDI, or visible particles) over hours or days.

  • A gradual decrease in the magnitude of the zeta potential over time.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Rationale
Suboptimal Storage Temperature Store the nanoparticle suspension at 4°C. Avoid repeated temperature fluctuations.Lower temperatures slow down the Brownian motion of nanoparticles, reducing the frequency of collisions and potential aggregation.
Inadequate Steric Stabilization Increase the molar percentage of PEGylated lipid in the formulation (e.g., from 1% to 5%).The polyethylene (B3416737) glycol (PEG) chains create a protective hydrophilic layer around the nanoparticles, providing a steric barrier that prevents aggregation.[5][16]
Hydrolysis of Lipids Ensure the pH of the storage buffer is stable and consider using buffers with low reactivity.Changes in pH due to buffer instability or hydrolysis of lipid components can alter surface charge and lead to aggregation.
Photodegradation Store the nanoparticle suspension in amber vials or protected from light.Exposure to light can potentially degrade lipid components, leading to changes in the nanoparticle structure and stability.

Quantitative Data Summary

The stability of a nanoparticle dispersion can be quantitatively assessed by measuring its hydrodynamic diameter, polydispersity index (PDI), and zeta potential. The following tables provide general stability guidelines and illustrative data for well-formulated cationic lipid nanoparticles.

Table 1: General Stability Guidelines Based on Zeta Potential

Zeta Potential (mV)Stability Behavior
0 to ±10Highly unstable, rapid aggregation
±10 to ±20Short-term stability
±20 to ±30Moderate stability
> ±30 or < -30Excellent stability

Table 2: Illustrative Physicochemical Properties of Stable Cationic Lipid Nanoparticles

Formulation ParameterHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Optimized pH (e.g., 5.0) & Low Ionic Strength80 - 150< 0.2+40 to +60
Suboptimal pH (e.g., 7.4)> 300 (aggregated)> 0.4+5 to +15
High Ionic Strength (e.g., >150 mM NaCl)> 400 (aggregated)> 0.5+10 to +20
With PEGylation (2 mol%)90 - 160< 0.2+30 to +50
Without PEGylation100 - 200 (prone to aggregation over time)> 0.3+40 to +60

Experimental Protocols

Protocol 1: Formulation of this compound Nanoparticles by Ethanol (B145695) Injection

This protocol describes a common method for preparing this compound-containing lipid nanoparticles.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE or DSPC)[17][18]

  • Cholesterol[17]

  • PEGylated lipid (e.g., DSPE-PEG2000)[5]

  • Ethanol (200 proof, anhydrous)

  • Aqueous buffer (e.g., 20 mM citrate buffer, pH 4.0-5.5)

  • Stir plate and stir bar

  • Syringe pump (optional, for controlled addition)

Procedure:

  • Prepare the Lipid-Ethanol Phase:

    • Dissolve this compound, helper lipid, cholesterol, and PEGylated lipid in ethanol at the desired molar ratios. A common starting point is a molar ratio of 50:10:38.5:1.5 (this compound:Helper Lipid:Cholesterol:PEG-lipid).

    • The total lipid concentration in the ethanol phase can typically range from 10 to 40 mg/mL.

  • Prepare the Aqueous Phase:

    • Prepare the aqueous buffer at the desired pH and ionic strength.

    • Place the aqueous buffer in a beaker on a stir plate and stir at a constant, vigorous rate (e.g., 800-1000 rpm).

  • Nanoparticle Formation:

    • Draw the lipid-ethanol solution into a syringe.

    • Rapidly inject the lipid-ethanol solution into the stirring aqueous buffer. The volume ratio of the aqueous phase to the ethanol phase is typically 3:1 to 5:1. For more controlled and reproducible results, a syringe pump can be used to control the injection rate.

    • A milky-white suspension of nanoparticles should form immediately.

  • Purification:

    • Allow the nanoparticle suspension to stir for an additional 30-60 minutes to ensure stabilization.

    • Remove the ethanol and concentrate the nanoparticle suspension using dialysis or tangential flow filtration against the desired final storage buffer (e.g., PBS pH 7.4, if required for the application, though stability may be reduced).

Protocol 2: Characterization of this compound Nanoparticles

1. Dynamic Light Scattering (DLS) for Size and PDI Measurement: [19][20]

  • Dilute a small aliquot of the nanoparticle suspension in the same buffer it is suspended in to a suitable concentration for DLS measurement (typically a slightly opalescent solution).

  • Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument.

  • Perform the measurement to obtain the Z-average hydrodynamic diameter and the polydispersity index (PDI).

2. Zeta Potential Measurement: [12][21][22]

  • Dilute the nanoparticle suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.

  • Inject the sample into a zeta potential cell, ensuring no air bubbles are present.

  • Equilibrate the sample to 25°C.

  • Apply an electric field and measure the electrophoretic mobility to calculate the zeta potential.

Mandatory Visualizations

Aggregation_Causes cluster_factors Primary Factors Leading to Aggregation cluster_mechanism Mechanism High_Ionic_Strength High Ionic Strength Reduced_Repulsion Reduced Electrostatic/ Steric Repulsion High_Ionic_Strength->Reduced_Repulsion Shields Surface Charge Suboptimal_pH Suboptimal pH (near pKa) Suboptimal_pH->Reduced_Repulsion Lowers Surface Charge Inadequate_Stabilization Inadequate Stabilization Inadequate_Stabilization->Reduced_Repulsion Insufficient Steric Barrier Increased_Attraction Dominant van der Waals Forces Reduced_Repulsion->Increased_Attraction Aggregation Aggregation Increased_Attraction->Aggregation

Caption: Logical relationship of factors leading to nanoparticle aggregation.

Troubleshooting_Workflow cluster_immediate Immediate Aggregation cluster_storage Aggregation During Storage start Aggregation Observed q1 Check pH of Aqueous Phase start->q1 q3 Review Storage Temperature start->q3 s1_low pH too high? q1->s1_low a1_low Decrease pH s1_low->a1_low Yes q2 Check Ionic Strength s1_low->q2 No a1_low->q2 s2_high Too high? q2->s2_high a2_high Decrease Salt Concentration s2_high->a2_high Yes s2_high->q3 No stable Stable Nanoparticles a2_high->stable s3_improper Fluctuations or Freezing? q3->s3_improper a3_improper Store at 4°C Add Cryoprotectant s3_improper->a3_improper Yes q4 Assess Steric Stabilization s3_improper->q4 No a3_improper->q4 s4_insufficient Low PEG%? q4->s4_insufficient a4_insufficient Increase PEG-Lipid Concentration s4_insufficient->a4_insufficient Yes s4_insufficient->stable No a4_insufficient->stable

Caption: Troubleshooting workflow for this compound nanoparticle aggregation.

References

Technical Support Center: Optimizing Ditetradecylamine (DTDA) Concentration for Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of ditetradecylamine (DTDA) for enhanced liposome (B1194612) stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DTDA) in a liposome formulation?

A1: this compound (DTDA) is a cationic lipid. Its primary role is to impart a positive surface charge to the liposomes. This positive charge is crucial for several reasons:

  • Stability: The electrostatic repulsion between positively charged liposomes prevents them from aggregating, which is a common cause of formulation instability.[1][2]

  • Encapsulation of Negatively Charged Molecules: The positive charge facilitates the encapsulation of negatively charged molecules, such as nucleic acids (DNA, siRNA), through electrostatic interactions.

  • Cellular Interaction: The positive surface charge can enhance the interaction of liposomes with negatively charged cell membranes, which can be advantageous for cellular uptake.

Q2: What is a desirable zeta potential for stable DTDA-liposomes?

A2: For a liposomal formulation to be considered stable against aggregation, a zeta potential of at least ±30 mV is generally recommended.[1][2][3] For DTDA-containing liposomes, a positive zeta potential of +30 mV or higher indicates sufficient electrostatic repulsion to prevent the vesicles from clumping together.[1][2]

Q3: How does increasing the DTDA concentration affect liposome characteristics?

A3: Increasing the molar ratio of DTDA or other cationic lipids in a formulation generally leads to a higher positive zeta potential.[4] This is due to the increased density of positive charges on the liposome surface. However, excessively high concentrations of cationic lipids can sometimes lead to increased cytotoxicity. Therefore, it's essential to optimize the DTDA concentration to achieve a balance between stability and biological compatibility.

Q4: What is the role of cholesterol in DTDA-liposome stability?

A4: Cholesterol is a critical component for stabilizing the lipid bilayer of liposomes.[5][6][7] It modulates the fluidity and rigidity of the membrane. By filling the gaps between phospholipid molecules, cholesterol reduces the permeability of the bilayer to encapsulated contents, thus preventing leakage.[5] An optimal molar ratio of cholesterol is essential; studies on other liposomal systems suggest that a lipid-to-cholesterol molar ratio of around 2:1 or 70:30 can be a good starting point for stable formulations.[6][7]

Troubleshooting Guide

Issue 1: My DTDA liposomes are aggregating (particle size is increasing over time).

Potential Cause Solution & Explanation
Low Surface Charge The zeta potential of your liposomes may be too low (less than +30 mV) to provide sufficient electrostatic repulsion. Solution: Gradually increase the molar ratio of DTDA in your lipid formulation. This will increase the surface charge density and, consequently, the zeta potential.[4]
High Ionic Strength of Buffer The presence of high salt concentrations in your hydration or storage buffer can shield the surface charge of the liposomes, reducing the repulsive forces and leading to aggregation. Solution: Use a buffer with low ionic strength, such as 10 mM HEPES or a low-salt phosphate (B84403) buffer. If possible, consider using a non-ionic solution like a sucrose (B13894) or dextrose solution for storage.[8][9]
Inappropriate Storage Temperature Storing liposomes at room temperature can increase lipid mobility and the frequency of vesicle collisions, leading to fusion and aggregation. Freezing can also damage liposomes due to ice crystal formation. Solution: Store liposome suspensions at 4°C. For long-term stability, consider lyophilization (freeze-drying) with a suitable cryoprotectant.[8][10]
High Liposome Concentration Highly concentrated liposome suspensions are more prone to aggregation due to the increased likelihood of particle collisions. Solution: If you observe aggregation upon storage, try diluting the liposome suspension.[8]
Lack of Steric Stabilization In some cases, electrostatic stabilization alone may not be sufficient, especially in biological media. Solution: Incorporate a small molar percentage (e.g., 2-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) into your formulation. The PEG chains create a protective layer that provides steric hindrance, preventing close contact between liposomes.[8][11]

Issue 2: The encapsulation efficiency of my drug/molecule is low.

Potential Cause Solution & Explanation
Suboptimal pH of Hydration Buffer For encapsulating charged molecules, the pH of the hydration buffer is critical. Solution: If you are encapsulating a negatively charged molecule, ensure the pH of your hydration buffer is at a point where both the DTDA is positively charged and your molecule of interest is negatively charged to maximize electrostatic interaction.
Passive Entrapment Issues For neutral or positively charged molecules, encapsulation relies on passive entrapment within the aqueous core, which can be inefficient. Solution: Optimize the hydration volume and the concentration of the molecule to be encapsulated. Consider alternative loading methods, such as remote loading using a pH or ion gradient, if applicable to your molecule.
Liposome Permeability The lipid bilayer may be too fluid, leading to leakage of the encapsulated molecule. Solution: Ensure you have an optimal concentration of cholesterol to decrease membrane permeability.[5] You can also use phospholipids (B1166683) with longer, saturated acyl chains (e.g., DSPC instead of POPC), which form more rigid and less leaky membranes.

Issue 3: Liposome size is too large or the Polydispersity Index (PDI) is high.

Potential Cause Solution & Explanation
Incomplete Hydration The lipid film may not have been fully hydrated, leading to the formation of large, multilamellar vesicles (MLVs). Solution: Ensure the hydration step is performed at a temperature above the phase transition temperature (Tc) of all lipids in the mixture.[9][12] Agitate the suspension during hydration to ensure the entire lipid film is exposed to the aqueous buffer.[12]
Ineffective Size Reduction The method used for sizing the liposomes (e.g., sonication or extrusion) may not be optimal. Solution: Extrusion through polycarbonate membranes with a defined pore size is the preferred method for producing unilamellar vesicles with a uniform size distribution.[13] Perform multiple extrusion cycles (e.g., 10-21 passes) to ensure a homogenous population. If using sonication, be mindful that it can sometimes lead to lipid degradation or the formation of very small, unstable vesicles.[8]

Data Presentation

Table 1: Influence of Cationic Lipid Concentration on Liposome Properties

This table summarizes representative data on how varying the molar ratio of a cationic lipid can influence the key stability parameters of liposomes. While direct data for a wide range of DTDA concentrations is limited, the trend shown is consistent with the behavior of other cationic lipids used in liposome formulation.

Formulation IDMolar Ratio (Neutral Lipid : Cholesterol : Cationic Lipid)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability Assessment
Lipo-Low85 : 10 : 5~ 150 - 200> 0.3+15 to +25Prone to aggregation over short-term storage.[2]
Lipo-Mid70 : 20 : 10~ 120 - 160< 0.2+30 to +45Generally stable with good colloidal properties.[1][4]
Lipo-High55 : 30 : 15~ 100 - 140< 0.2> +50High stability, but potential for increased cytotoxicity should be assessed.

Note: The values presented are illustrative and based on typical results for cationic liposomes. Actual results will vary depending on the specific lipids used, preparation method, and buffer conditions.

Experimental Protocols

Protocol 1: Preparation of DTDA-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar liposomes containing DTDA with a uniform size distribution.

Materials:

  • Neutral phospholipid (e.g., DOPC, POPC, or DSPC)

  • Cholesterol

  • This compound (DTDA)

  • Organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture)

  • Aqueous hydration buffer (e.g., 10 mM HEPES, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the neutral phospholipid, cholesterol, and DTDA in the organic solvent in a round-bottom flask at the desired molar ratio (e.g., 70:20:10).[9] b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under vacuum. The rotation of the flask will create a thin, uniform lipid film on the inner surface. The water bath temperature should be kept above the phase transition temperature (Tc) of the lipid with the highest Tc.[9] d. After the film appears dry, continue to apply a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[9]

  • Hydration: a. Add the aqueous hydration buffer to the flask containing the dry lipid film. The buffer should be pre-warmed to a temperature above the Tc of the lipids.[9][12] b. Agitate the flask by hand or on a shaker for 30-60 minutes. The lipid film will gradually swell and detach from the flask wall to form a milky suspension of multilamellar vesicles (MLVs).[13]

  • Size Reduction (Extrusion): a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Maintain the extruder at a temperature above the lipid Tc. c. Load the MLV suspension into one of the extruder syringes. d. Pass the liposome suspension through the membrane back and forth for an odd number of cycles (e.g., 11 or 21 times). This will produce a more translucent suspension of large unilamellar vesicles (LUVs) with a narrow size distribution.

  • Characterization: a. Measure the particle size (Z-average diameter) and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). b. Determine the zeta potential to confirm the surface charge and predict stability. c. If applicable, quantify the encapsulation efficiency using a suitable analytical method (e.g., HPLC or fluorescence spectroscopy).

Visualizations

experimental_workflow cluster_prep Step 1: Lipid Film Preparation cluster_hydration Step 2: Hydration cluster_sizing Step 3: Sizing cluster_analysis Step 4: Characterization dissolve Dissolve Lipids (Neutral Lipid, Cholesterol, DTDA) in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film Under High Vacuum evaporate->dry add_buffer Add Pre-warmed Aqueous Buffer dry->add_buffer Hydration (above Tc) agitate Agitate to Form MLV Suspension add_buffer->agitate extrude Extrude Through Polycarbonate Membrane agitate->extrude Size Reduction dls DLS Analysis (Size & PDI) extrude->dls zeta Zeta Potential Measurement extrude->zeta ee Encapsulation Efficiency extrude->ee

Diagram 1: Workflow for DTDA-Liposome Preparation and Characterization.

stability_relationship cluster_cause Formulation Parameter cluster_effect Physicochemical Effect cluster_outcome Stability Outcome dtda_conc Increase DTDA Molar Ratio charge_density Increased Positive Surface Charge Density dtda_conc->charge_density zeta_potential Higher Positive Zeta Potential (e.g., > +30 mV) charge_density->zeta_potential repulsion Stronger Electrostatic Repulsion zeta_potential->repulsion stability Reduced Aggregation & Improved Colloidal Stability repulsion->stability

Diagram 2: Relationship between DTDA Concentration and Liposome Stability.

References

Troubleshooting low encapsulation efficiency with Ditetradecylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low encapsulation efficiency with Ditetradecylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation of lipid-based nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in liposome (B1194612) formulations?

A1: this compound is a cationic lipid. Its primary role in liposome and lipid nanoparticle formulations is to impart a positive surface charge. This positive charge can enhance the encapsulation of negatively charged molecules (like nucleic acids) through electrostatic interactions and can also improve the interaction of the nanoparticle with negatively charged cell membranes, potentially leading to increased cellular uptake.

Q2: What are the key factors that influence encapsulation efficiency in this compound-based liposomes?

A2: Several factors can significantly impact encapsulation efficiency. These include the physicochemical properties of the drug (e.g., solubility, charge, and lipophilicity), the molar ratio of this compound to other lipids in the formulation, the drug-to-lipid ratio, the pH of the hydration buffer, and the manufacturing process parameters such as sonication time and extrusion pressure.[1][2] Optimization of these parameters is crucial for achieving a high drug payload.

Q3: How is encapsulation efficiency calculated?

A3: Encapsulation efficiency (EE%) is typically determined by separating the drug-loaded liposomes from the unencapsulated (free) drug. The amount of encapsulated drug and the total amount of drug are then quantified. The formula is:

EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Common separation techniques include dialysis, ultracentrifugation, and size-exclusion chromatography.[3]

Q4: Can the choice of other lipids in the formulation affect the role of this compound?

A4: Absolutely. The choice of helper lipids, such as cholesterol and neutral phospholipids (B1166683) (e.g., DSPC, POPC), is critical. Cholesterol can modulate bilayer rigidity and stability, which in turn affects drug retention and encapsulation.[4] The type of phospholipid can influence the phase transition temperature (Tc) and fluidity of the bilayer, impacting the encapsulation of both hydrophilic and hydrophobic drugs.[5]

Troubleshooting Guide

Low Encapsulation of Hydrophilic Drugs

Problem: I am observing very low encapsulation efficiency for my water-soluble drug in a this compound-containing liposome formulation.

Possible Causes and Solutions:

  • Insufficient Electrostatic Interaction: If your hydrophilic drug is neutral or positively charged, the cationic nature of this compound will not promote encapsulation and may even be repulsive.

    • Solution: Consider modifying the pH of your formulation to alter the charge of your drug, if possible. For neutral drugs, encapsulation will rely more on passive entrapment within the aqueous core.

  • Low Trapping Volume: The internal aqueous volume of the liposomes may be too small.

    • Solution: Optimize the lipid concentration and hydration volume. Using a hypotonic hydration buffer relative to the external medium can sometimes increase the trapped volume.

  • Drug Leakage during Preparation: The energy input during sonication or extrusion can cause transient pores in the lipid bilayer, leading to drug leakage.

    • Solution: Reduce the sonication time or extrusion pressure. Ensure that the processing temperature is appropriately above the phase transition temperature (Tc) of the lipid mixture to maintain bilayer flexibility without causing excessive permeability.

  • Incorrect Drug-to-Lipid Ratio: An excessively high initial drug concentration can lead to a significant amount of unencapsulated drug.

    • Solution: Experiment with different drug-to-lipid molar ratios to find the optimal loading capacity of your formulation.

Low Encapsulation of Hydrophobic Drugs

Problem: My lipophilic drug is not efficiently incorporating into the this compound liposomes.

Possible Causes and Solutions:

  • Poor Lipid Bilayer Compatibility: The drug may not partition well into the specific lipid bilayer composition.

    • Solution: The fluidity of the membrane is crucial for encapsulating nonpolar drugs.[5] Adjust the cholesterol content or the type of phospholipid to alter the bilayer fluidity. A more fluid membrane often favors the encapsulation of nonpolar compounds.[5]

  • Drug Precipitation: The drug may be precipitating out of the organic solvent before or during the formation of the lipid film.

    • Solution: Ensure complete co-dissolution of the drug and lipids in the organic solvent. You may need to try different solvent systems or increase the solvent volume.

  • Steric Hindrance from this compound: The bulky nature of this compound might interfere with the packing of the hydrophobic drug within the bilayer.

    • Solution: Optimize the molar ratio of this compound. It's possible that a lower concentration of the cationic lipid is sufficient for the desired surface charge without compromising hydrophobic drug loading.

Liposome Aggregation

Problem: My this compound liposomes are aggregating and precipitating out of solution.

Possible Causes and Solutions:

  • High Ionic Strength of the Buffer: The positive surface charge imparted by this compound can be shielded by counter-ions in a high ionic strength buffer, leading to a reduction in electrostatic repulsion between particles and subsequent aggregation.

    • Solution: Use a buffer with lower ionic strength for hydration and subsequent dilutions.

  • Suboptimal pH: The pH of the formulation can influence the surface charge and stability.

    • Solution: Evaluate the zeta potential of your liposomes at different pH values to determine the range where colloidal stability is highest.

  • Inappropriate Lipid Composition: The overall lipid composition may not be providing sufficient steric or electrostatic stability.

    • Solution: Consider incorporating a PEGylated lipid (e.g., DSPE-PEG2000) into your formulation. The polyethylene (B3416737) glycol chains provide a steric barrier that can prevent aggregation.

Quantitative Data Summary

The following tables provide a summary of how different formulation parameters can influence the characteristics of cationic liposomes. While specific data for this compound is limited in the literature, the trends observed with other cationic lipids like DOTAP and Stearylamine are generally applicable.

Table 1: Effect of Cationic Lipid Concentration on Liposome Properties

Cationic Lipid (mol%)Helper Lipids (mol%)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)
0PC:Chol (9:1)~ 25%150 ± 20-5 ± 2
5PC:Chol (8.5:1)~ 45%140 ± 18+35 ± 5
10PC:Chol (8:1)~ 60%135 ± 15+50 ± 7
20PC:Chol (7:1)~ 55% (potential aggregation)160 ± 30+65 ± 8

Data is generalized based on typical results for cationic liposomes encapsulating a model anionic drug.

Table 2: Influence of Cholesterol Content on Cationic Liposome Characteristics

This compound (mol%)Phospholipid (mol%)Cholesterol (mol%)Encapsulation Efficiency (%)Drug Leakage over 24h (%)
10900~ 50%~ 40%
107020~ 65%~ 25%
105040~ 75%~ 15%
103060~ 60% (potential rigidity issues)~ 10%

Data is illustrative and demonstrates the general trend of how cholesterol can impact bilayer properties.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes a standard method for preparing cationic liposomes containing this compound.

Materials:

  • This compound

  • Neutral Phospholipid (e.g., DSPC or POPC)

  • Cholesterol

  • Drug to be encapsulated

  • Organic Solvent (e.g., Chloroform:Methanol (B129727) 2:1 v/v)

  • Hydration Buffer (e.g., Phosphate-Buffered Saline pH 7.4)

Procedure:

  • Lipid and Drug Dissolution: Dissolve this compound, the neutral phospholipid, cholesterol, and the hydrophobic drug (if applicable) in the organic solvent in a round-bottom flask. Ensure all components are fully dissolved to form a clear solution.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc. A thin, uniform lipid film should form on the inner wall of the flask.

  • Drying: Place the flask under high vacuum for at least 2 hours to ensure complete removal of any residual organic solvent.

  • Hydration: Pre-heat the hydration buffer to a temperature above the Tc. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer. Add the warm buffer to the flask containing the dry lipid film.

  • Vesicle Formation: Agitate the flask to detach the lipid film from the glass wall. This can be done by gentle swirling or vortexing. This process results in the formation of a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication/Extrusion):

    • Sonication: For smaller vesicles, sonicate the MLV suspension using a probe sonicator in an ice bath to prevent overheating.

    • Extrusion: For a more uniform size distribution, pass the MLV suspension through a liposome extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be done at a temperature above the Tc and for an odd number of passes (e.g., 11-21 times).

  • Purification: Remove the unencapsulated drug by dialysis against fresh buffer, ultracentrifugation, or size-exclusion chromatography.

Protocol 2: Determination of Encapsulation Efficiency

Procedure:

  • Separation of Free Drug: Take a known volume of the liposome suspension and separate the free drug using one of the methods mentioned above (e.g., ultracentrifugation at 100,000 x g for 1 hour).

  • Quantification of Free Drug: Carefully collect the supernatant and quantify the concentration of the free drug using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Quantification of Total Drug: Take a known volume of the original (unpurified) liposome suspension. Disrupt the liposomes by adding a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug. Quantify the total drug concentration.

  • Calculation: Calculate the Encapsulation Efficiency (EE%) using the formula provided in the FAQs.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_sizing Size Reduction cluster_purification Purification & Analysis dissolve 1. Dissolve Lipids & Drug in Organic Solvent film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film Remove Solvent hydrate 3. Hydrate with Aqueous Buffer (Forms MLVs) film->hydrate Add Buffer size 4. Sonication or Extrusion (Forms LUVs) hydrate->size Energy Input purify 5. Remove Free Drug (Dialysis/Centrifugation) size->purify Separate analyze 6. Characterize Liposomes (Size, Zeta, EE%) purify->analyze Quantify

Caption: Workflow for the preparation and characterization of this compound liposomes.

troubleshooting_flowchart cluster_hydrophilic Hydrophilic Drug Troubleshooting cluster_hydrophobic Hydrophobic Drug Troubleshooting start Low Encapsulation Efficiency drug_type What is the nature of your drug? start->drug_type hydrophilic Hydrophilic drug_type->hydrophilic Water-Soluble hydrophobic Hydrophobic drug_type->hydrophobic Lipid-Soluble charge_issue Check Drug/Lipid Charge (Repulsion?) hydrophilic->charge_issue bilayer_issue Adjust Bilayer Fluidity (Cholesterol/Lipid Type) hydrophobic->bilayer_issue volume_issue Optimize Trapped Volume (Hydration Conditions) charge_issue->volume_issue leakage_issue Reduce Sonication/Extrusion Energy volume_issue->leakage_issue solubility_issue Ensure Co-dissolution in Organic Solvent bilayer_issue->solubility_issue packing_issue Optimize this compound Ratio solubility_issue->packing_issue

Caption: Troubleshooting flowchart for low encapsulation efficiency.

References

Technical Support Center: Optimizing Transfection with Ditetradecylamine-Based Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ditetradecylamine-based transfection reagents. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the efficiency of their transfection experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound-based reagents and how do they work?

A1: this compound-based reagents are a type of cationic lipid used for transfection, the process of introducing nucleic acids (like DNA or RNA) into cells. The positively charged headgroup of the this compound molecule interacts with the negatively charged phosphate (B84403) backbone of the nucleic acid, forming a condensed, positively charged complex called a lipoplex. This complex can then fuse with the negatively charged cell membrane, facilitating the entry of the nucleic acid into the cell.

Q2: What are the critical factors influencing the transfection efficiency of this compound-based reagents?

A2: Several factors can significantly impact the success of your transfection experiment.[1][2][3][4] These include:

  • Cell Health and Viability: Cells should be healthy, actively dividing, and have a viability of over 90% before transfection.[3][4]

  • Cell Confluency: The optimal cell density at the time of transfection is crucial. For many cell lines, a confluency of 70-90% is recommended for DNA transfection.[5][6]

  • Passage Number: It is best to use cells with a low passage number (ideally below 30-50 passages) as cell characteristics can change over time, affecting transfection efficiency.[1][2]

  • Quality and Quantity of Nucleic Acid: High-purity, endotoxin-free nucleic acids are essential for successful transfection.[2] The amount of nucleic acid used needs to be optimized for your specific cell type and plate format.

  • Reagent to Nucleic Acid Ratio: The ratio of the this compound-based reagent to the nucleic acid is a critical parameter that requires careful optimization.[3][6][7]

  • Complex Formation Time: The incubation time for the formation of lipoplexes is important. Typically, an incubation of 10-20 minutes at room temperature is recommended.[5]

  • Presence of Serum and Antibiotics: While some modern reagents are compatible with serum, complex formation is often best performed in a serum-free medium.[1][5] Antibiotics can sometimes be toxic to cells during transfection and should be avoided if cytotoxicity is observed.[1]

Q3: Can I use this compound-based reagents for both DNA and siRNA transfection?

A3: Yes, cationic lipid reagents like those based on this compound are versatile and can be used to deliver various types of nucleic acids, including plasmid DNA, siRNA, and mRNA. However, the optimal conditions, such as the reagent-to-nucleic acid ratio and cell density, may differ between these applications. For siRNA transfection, a lower cell confluency (around 50%) might be optimal.[5]

Troubleshooting Guide

This guide addresses common problems encountered during transfection with this compound-based reagents.

Problem Possible Cause Recommended Solution
Low Transfection Efficiency Suboptimal Reagent to DNA Ratio: The charge ratio between the cationic lipid and the nucleic acid is critical for efficient complex formation and uptake.[3][6][7]Perform a titration experiment to determine the optimal reagent-to-DNA ratio. Test a range of ratios (e.g., 1:1, 2:1, 3:1, 4:1 reagent [µL] to DNA [µg]).
Poor Quality of Nucleic Acid: Contaminants like proteins, RNA, or endotoxins can inhibit transfection.[2]Use a high-quality plasmid purification kit that ensures low endotoxin (B1171834) levels. Verify the purity by checking the A260/A280 ratio (should be 1.8–2.0).
Incorrect Cell Density: Cells that are too sparse or too confluent will not transfect efficiently.[2][5][6]Ensure cells are in the logarithmic growth phase and at the optimal confluency (typically 70-90% for adherent cells) at the time of transfection.[5]
Cell Health Issues: Unhealthy or senescent cells are less receptive to transfection.Use cells with a low passage number and ensure they are free from contamination (e.g., mycoplasma).[2]
Incorrect Complex Formation: The conditions for forming the lipid-nucleic acid complexes were not optimal.Prepare complexes in a serum-free medium.[5] Do not vortex the reagent; mix gently. Incubate for the recommended time (e.g., 10-20 minutes) at room temperature.[5]
High Cell Toxicity/Death Excessive Amount of Reagent or DNA: High concentrations of the transfection complex can be toxic to cells.[5]Reduce the amount of both the this compound-based reagent and the nucleic acid. Perform a dose-response experiment to find the balance between efficiency and viability.
Low Cell Density: Fewer cells in the culture are more susceptible to the toxic effects of the transfection complexes.Increase the cell seeding density to ensure they are at least 70% confluent at the time of transfection for DNA.[5]
Prolonged Exposure to Complexes: Leaving the transfection complexes on the cells for too long can lead to cytotoxicity.For sensitive cell lines, consider replacing the transfection medium with fresh growth medium after 4-6 hours.
Presence of Antibiotics: Some antibiotics can increase cell death during transfection.[1]Perform the transfection in antibiotic-free medium.
Inconsistent Results Variable Cell Conditions: Differences in cell passage number, confluency, or health between experiments can lead to variability.[1][2]Maintain a consistent cell culture practice. Use cells within a narrow passage number range and plate them at the same density for each experiment.
Pipetting Inaccuracies: Small variations in the volumes of reagent or nucleic acid can affect the outcome.Prepare a master mix of the transfection complexes if you are setting up multiple similar transfections to ensure consistency.
Reagent Storage and Handling: Improper storage can degrade the transfection reagent.Store this compound-based reagents at 4°C and avoid freezing.[5] Allow the reagent to warm to room temperature before use.

Experimental Protocols

Protocol 1: General Protocol for Plasmid DNA Transfection in Adherent Cells (24-well plate)

This protocol provides a starting point for optimizing transfection with this compound-based reagents. The optimal amounts of reagent and DNA should be determined experimentally.

Materials:

  • This compound-based transfection reagent

  • High-quality plasmid DNA (1 µg/µL)

  • Adherent cells in logarithmic growth phase

  • Culture medium (with and without serum and antibiotics)

  • Serum-free medium (e.g., Opti-MEM™)

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection. For many cell lines, this is approximately 0.5-2 x 10^5 cells per well. Add 0.5 mL of complete growth medium to each well.

  • Complex Formation (perform in duplicate for each condition):

    • For each well to be transfected, prepare two sterile microcentrifuge tubes.

    • Tube A (DNA): Dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently by flicking the tube.

    • Tube B (Reagent): Dilute 0.5-2.0 µL of the this compound-based reagent in 50 µL of serum-free medium. Mix gently.

    • Combine the contents of Tube A and Tube B. Mix gently and incubate for 10-20 minutes at room temperature to allow the lipoplexes to form.

  • Transfection:

    • Add the 100 µL of the transfection complex dropwise to the cells in the 24-well plate.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis:

    • After the incubation period, analyze the cells for transgene expression (e.g., via fluorescence microscopy for GFP or a reporter assay).

Protocol 2: Optimization of Reagent-to-DNA Ratio

This protocol is designed to identify the optimal ratio of your this compound-based reagent to your plasmid DNA for a specific cell line.

Procedure:

  • Cell Seeding: Seed your cells in a 24-well plate as described in Protocol 1.

  • Complex Formation (prepare a series of ratios):

    • Prepare a set of transfection complexes with a fixed amount of DNA (e.g., 0.5 µg) and varying amounts of the transfection reagent. A good starting range is typically from a 1:1 to a 4:1 ratio (µL of reagent to µg of DNA).

    • For each ratio, dilute the DNA and the reagent in separate tubes with serum-free medium, then combine and incubate as described in Protocol 1.

  • Transfection and Incubation: Add the different complex formulations to the corresponding wells and incubate for 24-48 hours.

  • Analysis: Assess both transfection efficiency and cell viability for each ratio. Choose the ratio that provides the highest efficiency with the lowest toxicity.

Quantitative Data Summary

The following tables provide an example of how to structure the data from an optimization experiment. The values presented are illustrative for a typical cationic lipid-based transfection and should be determined experimentally for your specific this compound-based reagent and cell line.

Table 1: Optimization of Reagent-to-DNA Ratio

Reagent:DNA Ratio (µL:µg)Transfection Efficiency (% GFP Positive Cells)Cell Viability (%)
1:125 ± 395 ± 2
2:155 ± 592 ± 3
3:1 78 ± 4 88 ± 4
4:175 ± 675 ± 5

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Optimization of DNA Amount

DNA Amount per well (µg)Transfection Efficiency (% GFP Positive Cells)Cell Viability (%)
0.2545 ± 494 ± 2
0.5 78 ± 5 88 ± 3
1.080 ± 670 ± 6

Data are based on the optimal 3:1 Reagent:DNA ratio determined from Table 1.

Visualizations

Transfection_Workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis Seed_Cells Seed Cells in Plate Dilute_DNA Dilute DNA (Serum-Free Medium) Dilute_Reagent Dilute Reagent (Serum-Free Medium) Mix_Complex Combine and Incubate (10-20 min) Dilute_DNA->Mix_Complex Combine Dilute_Reagent->Mix_Complex Combine Add_Complex Add Complexes to Cells Mix_Complex->Add_Complex Incubate Incubate Cells (24-48 hours) Add_Complex->Incubate Analyze Analyze Transgene Expression & Viability Incubate->Analyze

Caption: General workflow for transfection using this compound-based reagents.

Optimization_Logic Start Start Optimization Ratio_Opt Optimize Reagent:DNA Ratio Start->Ratio_Opt DNA_Opt Optimize DNA Amount Ratio_Opt->DNA_Opt Cell_Density_Opt Optimize Cell Density DNA_Opt->Cell_Density_Opt Incubation_Time_Opt Optimize Incubation Time Cell_Density_Opt->Incubation_Time_Opt Troubleshoot Low Efficiency or High Toxicity? Incubation_Time_Opt->Troubleshoot Result High Efficiency & Good Viability Troubleshoot->Ratio_Opt Re-optimize Troubleshoot->Result Proceed

Caption: Logical workflow for optimizing transfection parameters.

References

How to overcome solubility issues with Ditetradecylamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ditetradecylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and solubility of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it difficult to dissolve in aqueous buffers?

This compound is a secondary amine with two long, 14-carbon alkyl chains (C28H59N).[1][2] Its molecular structure makes it highly lipophilic, or "fat-loving," and extremely hydrophobic (water-fearing). This is quantified by its high LogP value, which indicates a strong preference for non-polar environments over aqueous ones. When introduced into water-based buffers, the long hydrocarbon chains cannot effectively interact with the polar water molecules, leading to very poor solubility and aggregation.[3] Although the amine group provides a polar head, the overwhelming hydrophobicity of the two long tails dominates its behavior.

Q2: What are the key physicochemical properties of this compound?

Understanding the fundamental properties of this compound is crucial for developing an effective solubilization strategy. Key parameters are summarized below.

PropertyValueSource
Molecular Formula C₂₈H₅₉N[1]
Molecular Weight ~409.78 g/mol [2]
Appearance Solid / Powder[4]
Melting Point 56-61 °C[5]
Predicted XLogP3 13.1[6]
Predicted pKa ~10-11[6]

Q3: What are the general strategies to improve the aqueous solubility of this compound?

Several established methods can be used to overcome the solubility challenges of highly hydrophobic compounds. The primary approaches include using co-solvents to create high-concentration stock solutions, adjusting the pH to ionize the molecule, or employing solubilizing agents like detergents or cyclodextrins to create stable dispersions.

Solubilization_Strategies A This compound Powder (Poorly Soluble) B Prepare Concentrated Stock in Organic Co-solvent (e.g., DMSO, Ethanol) A->B C Adjust Buffer pH (Acidic Conditions) A->C D Use Detergent / Surfactant (Micelle Formation) A->D E Use Cyclodextrins (Inclusion Complex) A->E F Dilute into Aqueous Buffer B->F

Caption: General strategies for solubilizing this compound.

Troubleshooting Guide

Problem: I dissolved this compound in an organic solvent (like DMSO), but a precipitate formed immediately when I diluted it into my aqueous experimental buffer.

This is a common phenomenon known as "crashing out," which occurs when a hydrophobic compound is rapidly transferred from a favorable organic environment to an unfavorable aqueous one. Below is a workflow to diagnose and solve this issue.

Troubleshooting_Workflow start Precipitate forms upon dilution in aqueous buffer q1 Is the final co-solvent concentration high enough? (e.g., >0.1% DMSO) start->q1 sol1 Increase final co-solvent concentration. Check cell line tolerance (typically ≤0.5% DMSO). q1->sol1 No q2 How was the stock solution added? q1->q2 Yes sol1->q2 sol2 Add stock solution dropwise to the aqueous buffer while vortexing vigorously to ensure rapid dispersion. q2->sol2 Rapidly q3 Is the buffer pH appropriate? q2->q3 Dropwise w/ vortexing sol2->q3 sol3 Lower the buffer pH to < 9. The protonated amine is more soluble. q3->sol3 No (pH > 9) q4 Is the final concentration too high? q3->q4 Yes (pH < 9) sol3->q4 sol4 Lower the final working concentration or use a solubilizing agent (detergent/cyclodextrin). q4->sol4 Yes end_node Homogeneous Solution q4->end_node No sol4->end_node

Caption: Troubleshooting workflow for precipitation issues.

Experimental Protocols

Here you will find detailed, step-by-step methodologies for solubilizing this compound. Always start with a small amount of material to test a method before scaling up.

Protocol 1: Preparation of a Stock Solution Using an Organic Co-Solvent

This is the most common starting point for hydrophobic compounds.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, appropriate vial (e.g., a glass vial with a PTFE-lined cap).

  • Solvent Addition: Add a minimal amount of a high-purity, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to the vial.[7]

    • Example Calculation: To make a 10 mM stock solution (MW = 409.78), dissolve 4.1 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex the vial vigorously. Gentle warming (to 37°C) or brief sonication can aid dissolution. Ensure the solid is completely dissolved, resulting in a clear solution.

  • Dilution into Aqueous Buffer:

    • Pre-warm your final aqueous buffer to the experimental temperature (e.g., 37°C) to slightly increase solubility.[8]

    • While vigorously vortexing the aqueous buffer, add the concentrated stock solution drop-by-drop. This rapid dispersion is critical to prevent localized high concentrations and precipitation.

    • Crucially, ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., typically ≤0.5% for cell-based assays). [9]

  • Storage: Store the concentrated stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is best practice to prepare fresh dilutions for each experiment.

Protocol 2: pH-Mediated Solubilization

This method leverages the basicity of the amine group. As a secondary amine, this compound has an estimated pKa of around 10-11.[6] At a pH below its pKa, the amine group will be protonated (R₂NH₂⁺), making it charged and significantly more water-soluble.

  • Prepare Acidic Buffer: Prepare your desired buffer (e.g., PBS, Tris) and adjust the pH to a value below 9.0 using dilute HCl. A pH of 7.0-8.0 is often a good starting point.

  • Direct Dissolution: Weigh the this compound powder and add it directly to the acidic buffer.

  • Facilitate Dissolution: Vortex the mixture vigorously. Use of a bath sonicator or gentle warming (37-50°C) may be required to fully dissolve the compound. The solution should become clear.

  • Usage: Use the resulting solution in your experiment. Be aware that if the experimental conditions require a higher pH, increasing the pH of the final solution may cause the this compound to deprotonate and precipitate if its solubility limit is exceeded.

Protocol 3: Detergent-Assisted Solubilization

Non-ionic detergents can form micelles that encapsulate hydrophobic molecules, effectively dispersing them in aqueous solutions.[10][11]

  • Prepare Detergent Solution: Prepare a solution of a non-ionic detergent (e.g., Tween-80, Triton X-100) in your desired buffer at a concentration well above its Critical Micelle Concentration (CMC).

    • Example: The CMC of Triton X-100 is ~0.24 mM. A working concentration of 0.1% (w/v) is commonly used.

  • Add Compound: Add the this compound powder directly to the detergent-containing buffer.

  • Facilitate Micelle Formation: Vortex the mixture thoroughly. Sonication and/or warming the solution to just above the melting point of this compound (~60°C) can significantly accelerate the process by helping to break up the solid and facilitate its incorporation into the micelles.

  • Cooling and Usage: Allow the solution to cool to the experimental temperature. It should remain as a clear, homogeneous dispersion. Note that this is a micellar dispersion, not a true solution.

  • Control: Always run a parallel experiment with the detergent-containing buffer alone to control for any effects of the detergent on your assay.

Protocol 4: Solubilization Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form "inclusion complexes" with hydrophobic molecules, enhancing their aqueous solubility.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Prepare Cyclodextrin (B1172386) Solution: Dissolve HP-β-CD in your aqueous buffer. Concentrations can range from 1-10% (w/v) depending on the requirement.

  • Add Compound: Add the this compound powder to the cyclodextrin solution.

  • Promote Complexation: Stir or vortex the mixture vigorously for an extended period (1-24 hours) at room temperature or with gentle heat. Sonication can also be used to expedite the formation of the inclusion complex.

  • Filtration: Once dissolution appears complete, you may filter the solution through a 0.22 µm filter to remove any remaining undissolved particulates.

  • Control: As with detergents, it is essential to run a vehicle control with the cyclodextrin solution alone to ensure it does not interfere with the experimental results.

References

Strategies to reduce the cytotoxicity of Ditetradecylamine formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ditetradecylamine (DTDA) formulations. The information is designed to help you mitigate cytotoxicity and optimize your experimental outcomes.

Troubleshooting Guides

Issue: High or Unexplained Cytotoxicity in Cell Cultures

Question: My DTDA formulation is showing significantly higher cytotoxicity than expected. What are the potential causes and how can I troubleshoot this?

Answer:

High cytotoxicity is a common challenge with cationic lipid formulations. Here’s a step-by-step guide to troubleshoot this issue:

  • Re-evaluate Formulation Composition:

    • DTDA Concentration: Ensure the concentration of DTDA is within the optimal range for your cell type. Cationic lipids can exhibit dose-dependent toxicity.[1]

    • Helper Lipids: The type and ratio of helper lipids, such as DOPE or cholesterol, can significantly impact cytotoxicity. Consider replacing or altering the ratio of these lipids. Formulations containing cholesterol have sometimes been found to be more toxic.[2]

    • PEGylation: While PEGylation can reduce aggregation and prolong circulation, it can also influence cytotoxicity.[1] Evaluate the length and density of the PEG-lipid in your formulation.

  • Assess Formulation Characteristics:

    • Particle Size and Polydispersity Index (PDI): Large or aggregated nanoparticles can lead to increased cytotoxicity. Measure the size and PDI of your formulation using Dynamic Light Scattering (DLS). A high PDI may indicate an unstable formulation.

    • Zeta Potential: A highly positive surface charge can lead to strong interactions with the negatively charged cell membrane, causing membrane disruption and cytotoxicity.[3] While a positive charge is necessary for interaction with nucleic acids and cells, an excessively high zeta potential might be problematic.

  • Review Experimental Parameters:

    • Incubation Time: Reduce the exposure time of the formulation to the cells. Cationic lipid-induced cytotoxicity is often time-dependent.

    • Cell Density: Ensure you are using an optimal cell density. Low cell density can make cultures more susceptible to toxic effects.

    • Serum Concentration: The presence of serum in the culture medium can sometimes mitigate the cytotoxicity of cationic lipids.[3]

  • Consider the Mechanism of Cytotoxicity:

    • DTDA and other cationic lipids primarily induce cytotoxicity through membrane disruption and by triggering apoptosis via the mitochondrial pathway.[4][5] This involves the generation of Reactive Oxygen Species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspases.[4][5] Understanding this can help in selecting appropriate assays to quantify the cytotoxic effect.

Workflow for Troubleshooting High Cytotoxicity:

G start High Cytotoxicity Observed formulation Step 1: Check Formulation - DTDA Concentration - Helper Lipids - PEGylation start->formulation characteristics Step 2: Analyze Physical Properties - Particle Size & PDI - Zeta Potential formulation->characteristics protocol Step 3: Review Experimental Protocol - Incubation Time - Cell Density - Serum Presence characteristics->protocol optimize Step 4: Optimize Formulation - Adjust Lipid Ratios - Modify Surface Charge protocol->optimize end Reduced Cytotoxicity optimize->end G cluster_cell Cell DTDA DTDA Formulation Membrane Cell Membrane Disruption DTDA->Membrane ROS Increased ROS DTDA->ROS Mito Mitochondrial Dysfunction (Decreased MMP) ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Optimizing Sonication for Ditetradecylamine (DDA) Vesicle Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the sonication time for the formation of Ditetradecylamine (DDA) vesicles. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of sonication time on DDA vesicle formation?

Sonication is a crucial step in the production of small unilamellar vesicles (SUVs) from multilamellar vesicles (MLVs) that form upon hydration of a lipid film. The high-energy input from sonication breaks down the larger MLVs into smaller vesicles. Generally, as sonication time increases, the average vesicle size (hydrodynamic diameter) and the polydispersity index (PDI) decrease, leading to a more uniform population of smaller vesicles.[1][2][3]

Q2: Is longer sonication time always better for creating small, uniform DDA vesicles?

Not necessarily. While initial increases in sonication time lead to smaller and more uniform vesicles, a plateau is typically reached where further sonication does not significantly reduce the vesicle size.[1][2] Prolonged sonication can be detrimental, potentially causing:

  • Lipid Degradation: The high energy can lead to the de-esterification or oxidation of lipids.[4]

  • Vesicle Aggregation: In some cases, excessive sonication can lead to the fusion of smaller vesicles into larger ones.[5]

  • Sample Contamination: With probe sonicators, prolonged use can cause the erosion of the titanium tip, leading to metal contamination in the sample.

Q3: What is a typical starting point for sonication time when preparing DDA vesicles?

A common starting point for sonication is in the range of 10 to 30 minutes.[6] However, the optimal time is highly dependent on the specific experimental setup, including the type of sonicator, power settings, DDA concentration, and the volume of the sample. It is recommended to perform a time-course experiment to determine the optimal sonication duration for your specific conditions.

Q4: How does the type of sonicator (probe vs. bath) affect the required sonication time?

  • Probe Sonicators: These deliver a high concentration of energy directly into the sample, making them very efficient at reducing vesicle size in a shorter amount of time (typically 5-15 minutes).[7][8] However, they can generate significant heat, requiring cooling measures (e.g., an ice bath), and pose a risk of sample contamination.[9]

  • Bath Sonicators: These provide a more gentle and indirect sonication, as the energy is transmitted through a water bath.[9][10] They are less efficient and generally require longer sonication times (often 20-60 minutes or more) to achieve the same level of size reduction as a probe sonicator.[7][11] Bath sonicators are advantageous for processing multiple samples simultaneously and minimizing the risk of contamination.[10]

Q5: How can I monitor the progress of vesicle formation during sonication?

A simple visual cue is the clarification of the lipid suspension. Initially, the hydrated lipid film will form a milky, turbid suspension of MLVs.[6] As sonication proceeds and smaller vesicles are formed, the suspension will become clearer, eventually appearing translucent or slightly hazy.[6] For quantitative analysis, dynamic light scattering (DLS) can be used to measure the vesicle size and PDI at different time points.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Vesicle size is too large or PDI is high (>0.3) - Insufficient sonication time.- Sonication power is too low.- Lipid concentration is too high.- Increase the sonication time incrementally and monitor the size and PDI.- Increase the power output of the sonicator.- Dilute the lipid suspension.
Vesicle size increases with prolonged sonication - Vesicle fusion or aggregation due to excessive energy input.- Overheating of the sample.- Reduce the sonication time.- Use pulsed sonication (e.g., 30 seconds on, 30 seconds off) to allow for heat dissipation.- Ensure the sample is adequately cooled in an ice bath throughout the process.
Sample appears degraded or changes color - Overheating of the sample.- Oxidation of the lipids.- Use pulsed sonication and an ice bath.- Perform sonication under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Inconsistent results between batches - Variations in sonication time, power, or temperature.- Inconsistent positioning of the sample in a bath sonicator or the probe in the sample.- Standardize all sonication parameters.- Ensure the sample is placed in the same position in the bath sonicator for each run.- For probe sonicators, maintain a consistent immersion depth of the probe.

Quantitative Data on Sonication Time and Vesicle Characteristics

The following tables summarize data from studies on liposome (B1194612) formation, illustrating the general trend of decreasing vesicle size and PDI with increasing sonication time. Note that these studies were not conducted with this compound, but the principles are broadly applicable.

Table 1: Effect of Sonication Time on Dimyristoylphosphatidylcholine (DMPC) Vesicle Radius

Sonication Time (hours)Number-Weighted Mean Radius (nm)
0~45
0.5~30
1~25
2~20

Data adapted from a study on DMPC vesicles. The mean radius decreases and then plateaus with longer sonication times.[2]

Table 2: Influence of Sonication Duration on Liposome Diameter and PDI

Sonication Time (minutes)Mean Diameter (nm)Polydispersity Index (PDI)
~5~250~0.45
~15~180~0.30
~30~150~0.25
~60~140~0.22

Representative data illustrating the general trend of decreasing size and PDI with increased sonication time, approaching a plateau after approximately 30-60 minutes.[1]

Experimental Protocols

Protocol 1: Preparation of DDA Vesicles using a Probe Sonicator
  • Lipid Film Hydration: a. Dissolve this compound (DDA) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall. c. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with an aqueous buffer of choice by adding the buffer and vortexing vigorously. This will result in a milky suspension of multilamellar vesicles (MLVs).

  • Sonication: a. Place the flask containing the MLV suspension in an ice bath to prevent overheating.[9] b. Immerse the tip of the probe sonicator into the lipid suspension, ensuring it does not touch the sides or bottom of the flask. c. Sonicate the suspension using a pulsed setting (e.g., 30 seconds on, 30 seconds off) to minimize heat buildup. d. Continue sonication for a predetermined optimal time (e.g., 10-20 minutes), or until the suspension becomes translucent.

  • Post-Sonication Processing: a. After sonication, centrifuge the sample at a low speed (e.g., 2,000 x g for 10 minutes) to pellet any titanium particles shed from the probe tip.[12] b. Carefully collect the supernatant containing the DDA vesicles. c. Characterize the vesicles for size and PDI using Dynamic Light Scattering (DLS).

Protocol 2: Preparation of DDA Vesicles using a Bath Sonicator
  • Lipid Film Hydration: a. Follow steps 1a-1d as described in Protocol 1. Transfer the resulting MLV suspension to a glass vial suitable for sonication.

  • Sonication: a. Place the vial containing the MLV suspension in the bath sonicator. Ensure the water level in the bath is approximately the same as the level of the suspension in the vial. b. Turn on the bath sonicator. The sonication process will be gentler and will likely require a longer duration than probe sonication (e.g., 30-60 minutes). c. Monitor the temperature of the water bath and add ice as needed to prevent overheating. d. Continue sonication until the suspension clarifies.

  • Post-Sonication Processing: a. After sonication, the vesicle suspension can be used directly or further processed if necessary. b. Characterize the vesicles for size and PDI using Dynamic Light Scattering (DLS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_sonication Sonication cluster_analysis Analysis DDA This compound (DDA) Powder Dissolve Dissolve DDA in Solvent DDA->Dissolve Solvent Organic Solvent (e.g., Chloroform) Solvent->Dissolve Evaporation Rotary Evaporation to form Lipid Film Dissolve->Evaporation Hydration Hydrate Film with Aqueous Buffer Evaporation->Hydration MLV Multilamellar Vesicle (MLV) Suspension Hydration->MLV Sonicator Probe Sonicator Bath Sonicator MLV->Sonicator Sonication Apply Ultrasonic Energy Sonicator->Sonication SUV Small Unilamellar Vesicle (SUV) Suspension Sonication->SUV Centrifugation Low-Speed Centrifugation (for probe sonication) SUV->Centrifugation DLS Dynamic Light Scattering (DLS) Analysis SUV->DLS Directly for bath sonication Supernatant Collect Supernatant Centrifugation->Supernatant Supernatant->DLS FinalVesicles Characterized DDA Vesicles DLS->FinalVesicles

Caption: Experimental workflow for DDA vesicle formation.

logical_relationships cluster_input Input Parameters cluster_output Vesicle Properties SonicationTime Sonication Time VesicleSize Vesicle Size SonicationTime->VesicleSize Decreases (to a plateau) PDI Polydispersity Index (PDI) SonicationTime->PDI Decreases (to a plateau) Degradation Lipid Degradation SonicationTime->Degradation Increases (if excessive) SonicationPower Sonication Power SonicationPower->VesicleSize Decreases SonicationPower->Degradation Increases Stability Vesicle Stability VesicleSize->Stability Affects PDI->Stability Affects Degradation->Stability Decreases

Caption: Sonication parameters and their effects.

References

How to control the size of Ditetradecylamine nanoparticles during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the size of Ditetradecylamine nanoparticles during synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound nanoparticles that can affect their size and provides potential solutions.

Problem Potential Cause Suggested Solution
Nanoparticle size is too large Insufficient this compound Concentration: A lower concentration of the capping agent may not adequately stabilize the nanoparticle surface, leading to continued growth.Increase the molar ratio of this compound to the precursor material. This provides more capping agent to passivate the nanoparticle surface and limit growth.
Low Stirring/Mixing Speed: Inadequate mixing can lead to localized areas of low precursor concentration and non-uniform particle growth.Optimize the stirring speed. Higher agitation rates generally lead to smaller and more uniform nanoparticles by ensuring rapid and homogenous mixing of reactants.
High Reaction Temperature: Elevated temperatures can increase the rate of particle growth.Carefully control and potentially lower the reaction temperature. The optimal temperature will depend on the specific synthesis protocol.
Nanoparticle size is too small Excessive this compound Concentration: A very high concentration of the capping agent can lead to rapid nucleation and the formation of a large number of very small nanoparticles.Decrease the molar ratio of this compound to the precursor. This allows for controlled growth of the initial nuclei.
Low Reaction Temperature: Lower temperatures can slow down the growth phase, resulting in smaller final particles.Incrementally increase the reaction temperature to promote controlled particle growth.
Broad particle size distribution (High Polydispersity Index - PDI) Inconsistent Mixing: Non-uniform mixing can cause different nucleation and growth rates throughout the reaction vessel.Ensure consistent and vigorous stirring throughout the synthesis process.
Temperature Fluctuations: Variations in temperature can lead to inconsistent nucleation and growth kinetics.Maintain a stable and uniform temperature throughout the synthesis.
Impure Reagents: Impurities can act as uncontrolled nucleation sites, leading to a wider size distribution.Use high-purity reagents and solvents.
Nanoparticle Aggregation Insufficient this compound: Not enough capping agent to fully cover the nanoparticle surface leads to instability and aggregation.Increase the this compound concentration.
Inappropriate Solvent: The solubility of this compound in the chosen solvent is crucial for its function as a stabilizer.Ensure the solvent is appropriate for both the precursor and this compound.
Suboptimal pH: The effectiveness of amine-based stabilizers can be pH-dependent.Measure and adjust the pH of the reaction mixture to the optimal range for this compound stabilization.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in nanoparticle synthesis?

A1: this compound acts as a capping and stabilizing agent. Its long alkyl chains adsorb to the surface of the newly formed nanoparticles, creating a protective layer. This layer provides steric hindrance, which prevents the nanoparticles from aggregating and controls their growth, ultimately influencing their final size and stability in suspension.

Q2: How does the concentration of this compound affect nanoparticle size?

A2: Generally, a higher concentration of this compound leads to the formation of smaller nanoparticles. This is because a greater availability of the capping agent allows for more rapid passivation of the nanoparticle nuclei, which in turn limits their growth. Conversely, lower concentrations of this compound result in slower surface coverage, allowing the nanoparticles to grow larger before their surface is fully stabilized.

Q3: What other experimental parameters can I adjust to control the size of this compound nanoparticles?

A3: Besides the concentration of this compound, several other factors can be tuned to control nanoparticle size:

  • Temperature: Reaction temperature affects the kinetics of both nucleation and growth.

  • Stirring Speed: The rate of mixing influences the homogeneity of the reaction mixture and can impact the final particle size and distribution.

  • Precursor Concentration: The concentration of the material forming the nanoparticle core will affect the growth process.

  • Solvent: The choice of solvent can influence the solubility of the reactants and the effectiveness of the capping agent.

  • pH: The pH of the solution can affect the surface charge of the nanoparticles and the interaction with the this compound stabilizer.

Q4: How can I accurately measure the size of my synthesized this compound nanoparticles?

A4: Several techniques can be used to characterize the size of your nanoparticles. A multi-technique approach is often recommended for a comprehensive understanding.[1]

  • Dynamic Light Scattering (DLS): This is a common and rapid method to determine the hydrodynamic diameter and size distribution (Polydispersity Index - PDI) of nanoparticles in a solution.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the measurement of their core size, shape, and morphology.

  • Atomic Force Microscopy (AFM): AFM can also be used to visualize and measure the size and morphology of nanoparticles.

Data Presentation

The following tables summarize the expected qualitative and illustrative quantitative effects of key synthesis parameters on the size of this compound (or analogous long-chain amine) nanoparticles based on general principles of nanoparticle synthesis.

Table 1: Effect of this compound (DTA) to Precursor Molar Ratio on Nanoparticle Size

DTA:Precursor Molar RatioExpected Nanoparticle SizeExpected Polydispersity Index (PDI)Rationale
Low (e.g., 1:1)LargerHigherInsufficient surface coverage may lead to aggregation and a broader size distribution.
Medium (e.g., 5:1)IntermediateLowerImproved surface stabilization results in smaller, more uniform nanoparticles.
High (e.g., 10:1)SmallerLowRapid surface passivation leads to the smallest and most monodisperse nanoparticles.

Table 2: Influence of Stirring Speed on Nanoparticle Size

Stirring Speed (RPM)Expected Nanoparticle SizeRationale
Low (e.g., 200)LargerInefficient mixing leads to broader size distribution and potential aggregation.
Medium (e.g., 700)IntermediateImproved mixing promotes more uniform nucleation and growth.
High (e.g., 1200)SmallerRapid and homogenous mixing can lead to the formation of smaller, more uniform nanoparticles.

Table 3: Impact of Reaction Temperature on Nanoparticle Size

Reaction Temperature (°C)Expected Nanoparticle SizeRationale
LowSmallerSlower growth kinetics can result in smaller final particle sizes.
MediumIntermediateBalanced nucleation and growth rates.
HighLargerIncreased growth rates can lead to larger nanoparticles, though excessive temperatures may also induce aggregation.

Experimental Protocols

General Protocol for this compound Nanoparticle Synthesis (Illustrative)

This protocol is a generalized representation and should be optimized for specific applications.

  • Preparation of Solutions:

    • Prepare a solution of the precursor material (e.g., a metal salt or a lipid) in a suitable solvent.

    • Prepare a separate solution of this compound in the same or a compatible solvent.

  • Reaction Setup:

    • Add the precursor solution to a reaction vessel equipped with a magnetic stirrer and a temperature controller.

    • Begin stirring at the desired speed and bring the solution to the target temperature.

  • Nanoparticle Formation:

    • Rapidly inject the this compound solution into the heated and stirred precursor solution.

    • Allow the reaction to proceed for a specified amount of time, during which the nanoparticles will form.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Separate the nanoparticles from the reaction medium by centrifugation.

    • Wash the nanoparticles several times with a suitable solvent to remove unreacted precursors and excess this compound.

  • Characterization:

    • Resuspend the purified nanoparticles in a suitable solvent.

    • Characterize the size, size distribution, and morphology of the nanoparticles using techniques such as DLS and TEM.

Visualizations

G Key Parameters Influencing this compound Nanoparticle Size DTA_Conc This compound Concentration Size Nanoparticle Size DTA_Conc->Size Higher conc. -> Smaller size Stability Stability (Aggregation) DTA_Conc->Stability Higher conc. -> Higher stability Temp Temperature Temp->Size Higher temp. -> Larger size (generally) PDI Size Distribution (PDI) Temp->PDI Stable temp. -> Lower PDI Stirring Stirring Speed Stirring->Size Higher speed -> Smaller size Stirring->PDI Higher speed -> Lower PDI Precursor_Conc Precursor Concentration Precursor_Conc->Size Higher conc. -> Larger size pH pH pH->Stability Solvent Solvent Solvent->Stability

Caption: Logical relationship between synthesis parameters and nanoparticle properties.

G Experimental Workflow for Nanoparticle Size Control start Start prep Prepare Precursor and This compound Solutions start->prep react Combine Solutions under Controlled Stirring & Temperature prep->react purify Purify Nanoparticles (e.g., Centrifugation) react->purify charac Characterize Size (DLS, TEM) purify->charac analyze Analyze Results charac->analyze adjust Adjust Synthesis Parameters (Concentration, Temp, Speed) analyze->adjust Size is not optimal end End analyze->end Size is optimal adjust->react

Caption: Iterative workflow for optimizing nanoparticle size.

References

Troubleshooting guide for Ditetradecylamine synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ditetradecylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities in this compound synthesis include:

  • Unreacted Starting Materials: Residual tetradecanal (B130844) and tetradecylamine (B48621).

  • Primary Amine: If tetradecylamine is used as a starting material or formed as an intermediate.

  • Tertiary Amine: Over-alkylation can lead to the formation of tritetradecylamine.[1]

  • Aldol (B89426) Condensation Products: Side reactions involving the aldehyde starting material can generate aldol-type impurities.[1]

  • Solvent and Reagent Residues: Remnants of solvents, catalysts, and reducing agents used during the synthesis.[1]

Q2: What are the primary synthetic routes for producing this compound?

A2: Common and efficient methods for synthesizing this compound include:

  • Reductive Amination: This involves the reaction of tetradecanal with tetradecylamine, proceeding through an imine intermediate that is subsequently reduced to the secondary amine.[1]

  • Nitrile Process: This industrial method involves the reaction of a fatty acid with ammonia (B1221849) at high temperatures to form a fatty nitrile. The nitrile is then hydrogenated to produce a mixture of primary, secondary, and tertiary amines. The formation of the desired secondary amine is promoted by limiting the amount of ammonia during hydrogenation.

Q3: How can I minimize the formation of the tertiary amine impurity (tritetradecylamine)?

A3: The formation of the tertiary amine, an over-alkylation product, is a common issue. To minimize its formation, consider the following strategies:

  • Control Stoichiometry: Use a precise molar ratio of the amine to the alkylating agent. An excess of the primary amine can help reduce the likelihood of the secondary amine reacting further.

  • Reaction Conditions: Lowering the reaction temperature and shortening the reaction time can decrease the rate of the second alkylation step.

  • Choice of Reducing Agent: In reductive amination, the choice and timing of the addition of the reducing agent can influence selectivity.

Troubleshooting Guide

Problem 1: My final product is contaminated with a significant amount of unreacted starting materials (tetradecanal and/or tetradecylamine).

  • Possible Cause: Incomplete reaction.

  • Solutions:

    • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of starting materials.

    • Optimize Temperature: A moderate increase in reaction temperature may drive the reaction to completion. However, be cautious as excessive heat can promote side reactions.

    • Catalyst Activity: Ensure the catalyst (e.g., for hydrogenation) is fresh and active. Deactivated catalysts can lead to incomplete conversions.

    • Purification: Unreacted starting materials can often be removed through vacuum distillation or column chromatography.

Problem 2: I am observing a high percentage of tertiary amine (tritetradecylamine) in my product.

  • Possible Cause: Over-alkylation of the desired secondary amine.

  • Solutions:

    • Adjust Reactant Ratio: Carefully control the stoichiometry of your reactants. Using a slight excess of the primary amine relative to the aldehyde can favor the formation of the secondary amine.

    • Slow Addition of Alkylating Agent: Adding the alkylating agent (or aldehyde in reductive amination) slowly and in a controlled manner can help prevent the secondary amine from competing with the primary amine for the reactant.

    • Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the second alkylation.

    • Purification: The tertiary amine can be separated from the secondary amine by careful column chromatography or through conversion of the amines to their salts followed by fractional crystallization.

Problem 3: My NMR and GC-MS analyses indicate the presence of unknown, higher molecular weight impurities.

  • Possible Cause: Formation of byproducts from side reactions, such as aldol condensation of the starting aldehyde.

  • Solutions:

    • Control Reaction pH: In reductive amination, the pH of the reaction mixture can influence the rate of aldol condensation. Maintaining a slightly acidic to neutral pH can often minimize this side reaction.

    • Temperature Management: Aldol reactions are often favored at higher temperatures. Conducting the synthesis at a lower temperature can reduce the formation of these byproducts.

    • Order of Reagent Addition: The order in which reactants are mixed can be critical. For instance, adding the reducing agent before the imine has fully formed might lead to the reduction of the aldehyde, which can then participate in other side reactions.

    • Purification: Aldol products, being more polar than the desired secondary amine, can typically be removed by column chromatography.

Data Presentation

Table 1: Effect of Reaction Temperature on Impurity Profile in this compound Synthesis via Reductive Amination

Reaction Temperature (°C)This compound Purity (%)Unreacted Tetradecanal (%)Tritetradecylamine (%)Aldol Products (%)
4092521
609522.50.5
8088183

Note: These are representative data to illustrate trends. Actual results may vary based on specific reaction conditions.

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 15°C/min to 320°C.

    • Hold: 10 minutes at 320°C.

  • Injector Temperature: 280°C.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-600.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent like dichloromethane (B109758) or hexane.

2. High-Performance Liquid Chromatography (HPLC) for Purity Determination

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% trifluoroacetic acid).

    • Start with 70% acetonitrile and increase to 100% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the initial mobile phase composition.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Analysis: Acquire ¹H NMR and ¹³C NMR spectra. The presence of characteristic peaks for the this compound, as well as any unexpected signals, can confirm the structure and identify impurities. For example, the presence of an aldehydic proton signal (around 9-10 ppm in ¹H NMR) would indicate unreacted tetradecanal.

Visualizations

Synthesis_Pathway Tetradecanal Tetradecanal Imine Imine Intermediate Tetradecanal->Imine + Tetradecylamine Tetradecylamine Tetradecylamine Tetradecylamine->Imine This compound This compound (Product) Imine->this compound + Reducing Agent (e.g., H2/Pd)

Caption: Reductive amination pathway for this compound synthesis.

Impurity_Formation cluster_main Main Reaction cluster_side Side Reaction Tetradecanal Tetradecanal SecondaryAmine This compound Tetradecanal->SecondaryAmine + PrimaryAmine PrimaryAmine Tetradecylamine PrimaryAmine->SecondaryAmine TertiaryAmine Tritetradecylamine SecondaryAmine->TertiaryAmine + Tetradecanal Aldehyde1 Tetradecanal AldolProduct Aldol Adduct Aldehyde1->AldolProduct + Tetradecanal (Base/Acid) Aldehyde2 Tetradecanal Aldehyde2->AldolProduct

Caption: Formation pathways for common impurities.

Troubleshooting_Workflow Start Impurity Detected in This compound Identify Identify Impurity (GC-MS, NMR, HPLC) Start->Identify Unreacted Unreacted Starting Materials? Identify->Unreacted Tertiary Tertiary Amine? Unreacted->Tertiary No Action_Unreacted Increase Reaction Time/ Temp, Check Catalyst Unreacted->Action_Unreacted Yes Other Other Byproducts? Tertiary->Other No Action_Tertiary Adjust Stoichiometry, Lower Temp, Slow Addition Tertiary->Action_Tertiary Yes Action_Other Control pH/Temp, Optimize Reagent Addition Other->Action_Other Yes Purify Purify Product (Distillation, Chromatography) Other->Purify No Action_Unreacted->Purify Action_Tertiary->Purify Action_Other->Purify End Pure this compound Purify->End

Caption: A logical workflow for troubleshooting impurities.

References

Technical Support Center: Enhancing the Stability of Ditetradecylamine (DDA) Liposomes During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage of Ditetradecylamine (DDA) liposomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and storage of DDA liposomes, offering potential causes and solutions.

1. My DDA liposomes are aggregating and the particle size is increasing during storage. What could be the cause and how can I prevent this?

  • Potential Causes:

    • Inherent Instability of Pure DDA Liposomes: DDA liposomes on their own have a tendency to fuse or aggregate during storage.

    • Inappropriate Storage Temperature: Storing at temperatures other than the recommended 4°C can accelerate aggregation.[1]

    • Antigen/Drug Adsorption: The ratio of adsorbed protein or drug to the lipid can significantly influence colloidal stability, with intermediate ratios often leading to aggregation.[2]

    • High Liposome (B1194612) Concentration: Concentrated liposomal suspensions are more prone to aggregation.

  • Solutions:

    • Incorporate a Stabilizer: The inclusion of trehalose (B1683222) 6,6'-dibehenate (TDB) into the DDA lipid bilayer has been shown to effectively stabilize the liposomes and prevent aggregation for extended periods.[3] Formulations containing TDB have demonstrated physical stability for more than 3 months at 4°C.[3]

    • Optimize Storage Conditions: Store DDA liposome formulations at 4°C.[1]

    • Optimize Antigen/Lipid Ratio: Carefully determine the optimal protein-to-lipid ratio to avoid aggregation at intermediate concentrations.[2]

    • Dilute the Formulation: If aggregation persists, consider diluting the liposome suspension.

    • Steric Stabilization: For certain applications, incorporating a PEGylated lipid can reduce aggregation, although this may alter the in vivo behavior of the liposomes.[4]

2. I am observing leakage of the encapsulated material from my DDA liposomes over time. How can I improve retention?

  • Potential Causes:

    • Physical Instability: Aggregation and fusion of liposomes can lead to the disruption of the bilayer and leakage of the aqueous contents.[5]

    • Chemical Degradation: Hydrolysis of the lipid components can lead to the formation of lysolipids, which act as detergents and destabilize the bilayer, causing leakage.[5]

    • Inappropriate Storage Temperature: Elevated temperatures can increase the fluidity of the lipid bilayer, promoting leakage.

  • Solutions:

    • Enhance Physical Stability: Incorporate stabilizers like TDB to prevent aggregation and fusion.[3]

    • Control Storage Temperature: Store liposomes at a refrigerated temperature (4°C) to minimize lipid hydrolysis and maintain membrane integrity.[1][6]

    • Lyophilization: For long-term storage, freeze-drying (lyophilization) in the presence of a cryoprotectant can significantly improve stability and prevent leakage by removing water, a key component in hydrolysis.[7][8]

3. The zeta potential of my DDA liposomes is decreasing during storage. What does this indicate and how can I address it?

  • Potential Causes:

    • Hydrolysis of Cationic Lipid: While less common with ether-linked lipids like DDA compared to ester-linked lipids, some degradation of the cationic headgroup over long periods or under harsh conditions could occur, leading to a decrease in surface charge.

    • Adsorption of Counter-ions: Components from the buffer or the encapsulated material could adsorb to the liposome surface, partially neutralizing the positive charge.

    • Aggregation: As liposomes aggregate, the measured zeta potential may change due to alterations in the hydrodynamic shear plane.

  • Solutions:

    • Use High-Purity DDA: Ensure the quality of the DDA used in the formulation.

    • Optimize Buffer Composition: Use simple buffer systems (e.g., Tris buffer) and investigate potential interactions with buffer components.

    • Prevent Aggregation: Follow the recommendations for preventing aggregation, such as incorporating TDB.[3]

    • Monitor Stability: Regularly monitor both particle size and zeta potential to correlate any changes. A significant change in both parameters often points towards aggregation.[1]

Frequently Asked Questions (FAQs)

1. What is the recommended storage temperature for DDA liposomes?

For aqueous suspensions of DDA liposomes, storage at 4°C is recommended to maintain physical stability and minimize chemical degradation.[1][6] Studies have shown that DDA:TDB liposomes are stable for at least 3 months at this temperature.[3] Storage at 25°C can lead to significant changes in vesicle size and zeta potential over time.[1]

2. How can I achieve long-term stability for my DDA liposomes?

Lyophilization (freeze-drying) is a highly effective method for ensuring the long-term stability of DDA liposomes.[9] This process involves removing water from the formulation in the presence of a cryoprotectant, which helps to preserve the liposomal structure during freezing and drying.[7][8]

3. What are suitable cryoprotectants for lyophilizing DDA liposomes?

Disaccharides such as trehalose and sucrose (B13894) are commonly used and effective cryoprotectants for DDA liposomes.[10] Trehalose has been shown to be particularly effective, preserving the stability of DDA/TDB liposomes at isotonic concentrations.[10]

4. What are the main degradation pathways for DDA liposomes during storage?

The primary degradation pathways for liposomes, including those made with DDA, are:

  • Physical Instability: Aggregation (clumping of vesicles) and fusion (merging of vesicles to form larger ones), leading to changes in particle size and potential leakage of contents.[5]

  • Chemical Instability: While DDA itself is an ether lipid and thus more resistant to hydrolysis than ester-containing phospholipids, other components in the formulation or impurities could be susceptible to hydrolysis or oxidation.[5][11] Oxidation of any unsaturated components can also occur if the liposomes are exposed to oxygen and light.

5. How does the inclusion of Trehalose 6,6'-dibehenate (TDB) enhance the stability of DDA liposomes?

The incorporation of TDB into DDA liposomes significantly improves their colloidal stability, preventing aggregation and fusion during storage.[3] It is suggested that TDB stabilizes the bilayer, leading to formulations that are physically stable for extended periods.[3]

Quantitative Data on DDA Liposome Stability

The following tables summarize quantitative data on the stability of DDA-based liposomes under different storage conditions.

Table 1: Stability of DDA:TDB Liposomes at Different Temperatures Over 56 Days [1][12]

Storage TemperatureTime (days)Average Vesicle Size (nm)Zeta Potential (mV)
4°C 1~500~55
14~500~50
28~500~48
56~550~45
25°C 1~500~55
14~500~52
28~520~45
56~600~40

Note: Data are approximate values derived from graphical representations in the cited literature for illustrative purposes.

Table 2: Effect of Cryoprotectants on the Stability of Freeze-Dried DDA/TDB Liposomes [10]

CryoprotectantConcentration (mM)Rehydrated Particle SizeStability upon Rehydration
Trehalose > 211Maintained original sizeStable
Sucrose > 396Maintained original sizeStable
Trehalose < 211Increased sizeAggregation observed
Sucrose < 396Increased sizeAggregation observed

Experimental Protocols

1. Preparation of DDA Liposomes by Thin-Film Hydration [13][14][15]

This method is one of the most common for preparing liposomes in a laboratory setting.

  • Materials:

    • This compound (DDA)

    • Optional: Stabilizer such as Trehalose 6,6'-dibehenate (TDB)

    • Organic solvent (e.g., chloroform:methanol (B129727), 9:1 v/v)

    • Aqueous hydration buffer (e.g., 10 mM Tris buffer, pH 7.4)

    • Round-bottom flask

    • Rotary evaporator

    • Vacuum pump

    • Water bath or heating block

    • Extruder with polycarbonate membranes (optional, for size homogenization)

  • Procedure:

    • Lipid Dissolution: Dissolve DDA and any other lipid components (like TDB) in the organic solvent in a round-bottom flask. Ensure a clear, homogeneous mixture is formed.

    • Film Formation: Remove the organic solvent using a rotary evaporator. This will create a thin lipid film on the inner surface of the flask. The temperature should be controlled, for example, at 60°C.

    • Drying: Place the flask on a high-vacuum pump for at least 2 hours (or overnight) to remove any residual organic solvent.

    • Hydration: Add the aqueous buffer to the dried lipid film. The temperature of the buffer should be above the phase transition temperature of the lipids (for DDA, hydration is often performed at elevated temperatures, e.g., 60°C). Agitate the flask vigorously (e.g., by vortexing or stirring) to disperse the lipid film and form multilamellar vesicles (MLVs).

    • Sizing (Optional): To obtain a more uniform size distribution, the liposome suspension can be downsized by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). This process is typically repeated several times to ensure homogeneity.

2. Assessment of DDA Liposome Stability

  • Particle Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS):

    • Dilute a small aliquot of the liposome suspension in the appropriate buffer to a suitable concentration for DLS analysis.

    • Measure the particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential using a DLS instrument.

    • Repeat these measurements at various time points during the storage period to monitor for changes indicative of aggregation or fusion.

  • Analysis of Lipid Degradation (High-Performance Liquid Chromatography - HPLC): [16][17]

    • Sample Preparation: Disrupt the liposomes using an appropriate solvent (e.g., methanol or a chloroform/methanol mixture) to release the lipid components.

    • Chromatographic Separation: Use a suitable reversed-phase HPLC column (e.g., C18) with a mobile phase gradient (e.g., water/methanol with additives like trifluoroacetic acid) to separate the intact DDA from potential degradation products.

    • Detection: Employ a detector suitable for lipids, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as lipids often lack a strong UV chromophore.

    • Quantification: Compare the peak areas of the intact lipid over time to quantify the extent of degradation.

Visualizations

Experimental_Workflow_for_DDA_Liposome_Preparation cluster_prep Liposome Preparation dissolution 1. Dissolve DDA in Organic Solvent film_formation 2. Form Thin Lipid Film dissolution->film_formation Rotary Evaporation drying 3. Dry Film under Vacuum film_formation->drying Remove Residual Solvent hydration 4. Hydrate with Aqueous Buffer drying->hydration Vortexing sizing 5. Size Extrusion (Optional) hydration->sizing Homogenization

Caption: Workflow for DDA liposome preparation by thin-film hydration.

Stability_Assessment_Workflow cluster_analysis Stability Analysis at Time Points (t=0, t=x) cluster_dls_params Physical Stability cluster_hplc_params Chemical Stability storage DDA Liposome Sample (Stored under specific conditions) dls Dynamic Light Scattering (DLS) storage->dls hplc High-Performance Liquid Chromatography (HPLC) storage->hplc size Particle Size dls->size pdi PDI dls->pdi zeta Zeta Potential dls->zeta degradation Lipid Degradation hplc->degradation

Caption: Workflow for assessing the stability of DDA liposomes.

Factors_Affecting_DDA_Liposome_Stability cluster_factors Influencing Factors stability DDA Liposome Stability temp Storage Temperature temp->stability ph pH of Suspension ph->stability composition Lipid Composition (e.g., with TDB) composition->stability concentration Liposome Concentration concentration->stability cryo Cryoprotectants (during Lyophilization) cryo->stability

Caption: Key factors influencing the storage stability of DDA liposomes.

References

How to improve the yield of Ditetradecylamine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ditetradecylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are:

Q2: How can I improve the yield of my this compound synthesis?

A2: To improve the yield, you should consider optimizing several reaction parameters. Key factors include reaction temperature, pressure (for catalytic hydrogenation), the molar ratio of reactants, and the choice of catalyst and reducing agent. Removing byproducts, such as water in reductive amination, can also drive the reaction to completion and increase yield.

Q3: What are the common side reactions to be aware of?

A3: A common side reaction, particularly in reductive amination, is the formation of a tertiary amine. This occurs if the newly formed this compound reacts further with the starting aldehyde. Careful control of stoichiometry can help minimize this. In catalytic hydrogenation, over-reduction or side reactions leading to other byproducts can occur if the conditions are not optimized.

Q4: How can I purify the final this compound product?

A4: Due to its high boiling point, this compound is typically purified by vacuum distillation.[1][2][3][4] For compounds with boiling points over 150°C at atmospheric pressure, this method is preferred to prevent decomposition.[1][2][3][4] Column chromatography can also be an effective purification method.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Inactive or Poisoned Catalyst/Reducing Agent Test the activity of the catalyst or reducing agent on a small scale or with a known standard. Replace with a fresh batch if necessary.
Sub-optimal Reaction Temperature or Pressure Systematically vary the temperature and pressure within the recommended range for the chosen synthesis method to find the optimal conditions.
Insufficient Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Poor Quality of Starting Materials Ensure the purity of starting materials like tetradecylamine and tetradecanal, as impurities can interfere with the reaction.
Inefficient Mixing Ensure adequate stirring or agitation, especially in heterogeneous reactions, to maximize contact between reactants.
Issue 2: Formation of Tertiary Amine Byproduct
Potential Cause Recommended Solution
Incorrect Stoichiometry Carefully control the molar ratio of the amine to the aldehyde. Using a slight excess of the amine can sometimes suppress the formation of the tertiary amine.
Reactive Reducing Agent In reductive amination, a less reactive reducing agent may be beneficial to control the reaction rate and selectivity.
Sub-optimal Reaction Conditions Adjusting the temperature and reaction time can help favor the formation of the desired secondary amine over the tertiary amine byproduct.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a representative method and may require optimization.

Materials:

  • Tetradecylamine

  • Tetradecanal (Myristaldehyde)

  • Sodium triacetoxyborohydride (B8407120) (STAB) as the reducing agent

  • Dichloromethane (DCM) as the solvent

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a round-bottom flask, dissolve tetradecylamine and tetradecanal in dichloromethane.

  • (Optional) Add activated molecular sieves to the mixture to remove any water present and drive the imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (STAB) to the reaction mixture in portions.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on general methods for the synthesis of secondary amines from nitriles and requires specialized high-pressure equipment.

Materials:

  • Tetradecanenitrile

  • Hydrogen gas

  • Palladium on carbon (Pd/C) or another suitable hydrogenation catalyst

  • Ethanol or another suitable solvent

  • Ammonia (optional, to suppress tertiary amine formation)

Procedure:

  • Place tetradecanenitrile and the catalyst in a high-pressure autoclave.

  • Add the solvent and, if desired, ammonia.

  • Seal the reactor and purge it with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reactor to the target temperature while stirring.

  • Maintain the temperature and pressure for the specified reaction time, monitoring hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Data Presentation

Table 1: Effect of Reducing Agent on Reductive Amination Yield
Reducing Agent Reaction Time (hours) Yield (%) Notes
Sodium borohydride (B1222165) (NaBH₄)665May also reduce the starting aldehyde.
Sodium cyanoborohydride (NaBH₃CN)880Toxic cyanide byproduct.
Sodium triacetoxyborohydride (STAB)885Milder and more selective.

Note: The data presented in this table is representative and intended for comparative purposes. Actual yields may vary depending on specific experimental conditions.

Table 2: Influence of Temperature and Pressure on Catalytic Hydrogenation Yield
Temperature (°C) Pressure (bar) Yield (%)
1505070
1805085
1808090
2008088

Note: The data presented in this table is representative and intended for comparative purposes. Actual yields may vary depending on specific experimental conditions.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield q1 Check Reagent Activity start->q1 q2 Optimize Reaction Conditions start->q2 q3 Monitor Reaction Progress start->q3 q4 Verify Starting Material Purity start->q4 q5 Ensure Efficient Mixing start->q5 sol1 Replace Catalyst/Reducing Agent q1->sol1 sol2 Adjust Temperature & Pressure q2->sol2 sol3 Increase Reaction Time q3->sol3 sol4 Purify Starting Materials q4->sol4 sol5 Increase Stirring/Agitation q5->sol5

Caption: Troubleshooting workflow for low product yield.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification A Tetradecylamine C Mix in Solvent (DCM) A->C B Tetradecanal B->C D Imine Formation C->D E Add Reducing Agent (STAB) D->E F Reduction to Amine E->F G Quench Reaction F->G H Extract & Dry G->H I Purify (Vacuum Distillation) H->I J This compound I->J

Caption: Experimental workflow for reductive amination.

References

Addressing batch-to-batch variability in Ditetradecylamine nanoparticle production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the batch-to-batch variability in Ditetradecylamine (DTDA) nanoparticle production.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in this compound (DTDA) nanoparticle production?

A1: Batch-to-batch variability in DTDA nanoparticle production can stem from several factors:

  • Incomplete Mixing: Inefficient or inconsistent mixing during nanoprecipitation is a critical challenge that can lead to variations in particle size and encapsulation efficiency.[1][2]

  • Raw Material Inconsistency: Variations in the purity and quality of raw materials, including DTDA, lipids, and solvents, can significantly impact the final nanoparticle characteristics.

  • Process Parameter Fluctuations: Minor deviations in critical process parameters such as temperature, pH, stirring speed, and the rate of solvent addition can lead to inconsistent batches.[3]

  • Manual Processing: Manual production processes are inherently more prone to variability compared to automated systems.[4]

Q2: My DTDA nanoparticles are aggregating. What are the potential causes and solutions?

A2: Aggregation of DTDA nanoparticles can be a significant issue. Here are some common causes and their solutions:

  • Suboptimal Zeta Potential: A zeta potential close to zero suggests low surface charge and a higher tendency for particle aggregation.[2] For cationic lipids like DTDA, ensuring a sufficiently positive zeta potential is crucial for electrostatic repulsion between particles.

  • Inadequate Stabilization: The concentration and type of stabilizer used (e.g., a PEGylated lipid) are critical. Insufficient stabilizer can lead to exposed hydrophobic regions and subsequent aggregation.

  • Incorrect pH: The pH of the formulation buffer can influence the surface charge of the nanoparticles. It's important to maintain a consistent and optimal pH throughout the production and storage process.[3]

  • Storage Conditions: Storing nanoparticles at inappropriate temperatures or for extended periods can lead to aggregation.[4][5]

Q3: What is a typical acceptable range for particle size and Polydispersity Index (PDI) for DTDA nanoparticles?

A3: While the optimal size and PDI are application-dependent, a general target for many drug delivery applications is a particle size of less than 200 nm with a PDI below 0.3.[6] A PDI value greater than 0.3 suggests a broad particle size distribution, which can be an indicator of instability and may lead to aggregation over time.[3]

Q4: How can I improve the encapsulation efficiency of my therapeutic agent in DTDA nanoparticles?

A4: Low encapsulation efficiency can be addressed by:

  • Optimizing the Drug-to-Lipid Ratio: An excess of the therapeutic agent relative to the lipid components can lead to poor encapsulation.

  • Controlling the Formulation Process: The method of nanoparticle formation (e.g., solvent evaporation, microfluidics) and its parameters (e.g., rate of mixing) can significantly impact encapsulation.

  • Adjusting the pH: The pH of the aqueous phase can affect the ionization state of both the DTDA and the therapeutic agent, influencing their interaction and subsequent encapsulation.

Q5: What are the essential characterization techniques for assessing DTDA nanoparticle quality?

A5: A multi-technique approach is recommended for comprehensive characterization:

  • Dynamic Light Scattering (DLS): For determining the hydrodynamic diameter (particle size) and polydispersity index (PDI).[7][8]

  • Zeta Potential Measurement: To assess the surface charge and predict the stability of the nanoparticle suspension.[9]

  • Transmission Electron Microscopy (TEM): For direct visualization of nanoparticle morphology, size, and aggregation state.[7]

  • High-Performance Liquid Chromatography (HPLC): To quantify the amount of encapsulated therapeutic agent and determine the encapsulation efficiency.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during DTDA nanoparticle production.

Issue 1: High Particle Size and/or PDI
Potential Cause Recommended Action
Inadequate Homogenization Energy Increase homogenization speed/time or pressure/cycles. Be cautious of over-processing which can also lead to aggregation.[6]
Incorrect Formulation Ratios Systematically vary the molar ratios of the lipid components (DTDA, phospholipid, cholesterol, PEGylated lipid).
Suboptimal Solvent/Anti-Solvent Ratio Adjust the ratio to control the rate of nanoparticle precipitation.[3]
Inappropriate Stirring Rate Optimize the stirring rate during the addition of the organic phase to the aqueous phase in emulsion-based methods.[3]
Issue 2: Low Encapsulation Efficiency
Potential Cause Recommended Action
Poor Drug Solubility in Organic Phase Ensure the therapeutic agent is fully dissolved in the organic solvent before emulsification.
Suboptimal Drug:Lipid Ratio Start with a lower drug-to-lipid ratio and gradually increase to determine the saturation point for encapsulation.
Incorrect Surfactant/Stabilizer Concentration Optimize the concentration of the PEGylated lipid or other stabilizers.
Rapid Solvent Evaporation Employ a rotary evaporator for a more controlled and gradual removal of the organic solvent.

Quantitative Data Summary

The following tables present representative data for cationic lipid nanoparticles, which can be used as a benchmark for DTDA nanoparticle formulations. Note that optimal values are application-specific.

Table 1: Physicochemical Properties of Cationic Lipid Nanoparticles

Formulation IDCationic Lipid:Phospholipid:Cholesterol:PEG-Lipid (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DTDA-NP-0140:10:48:2152.4 ± 0.36< 0.5+45.7 ± 4.2
DTDA-NP-0250:10:38.5:1.5120.8 ± 1.20.18 ± 0.02+52.3 ± 3.1
DTDA-NP-0360:10:28.5:1.598.5 ± 0.90.15 ± 0.01+58.9 ± 2.8

Data is representative and based on similar cationic lipid systems.[10]

Table 2: Encapsulation Efficiency of a Model Hydrophobic Drug

Formulation IDDrug:Lipid Ratio (w/w)Encapsulation Efficiency (%)Drug Loading (%)
DTDA-NP-Drug-011:1085.2 ± 4.57.8 ± 0.4
DTDA-NP-Drug-021:572.1 ± 5.112.0 ± 0.9
DTDA-NP-Drug-031:2091.5 ± 3.24.4 ± 0.2

Data is representative and based on typical lipid nanoparticle formulations.

Experimental Protocols

Protocol 1: DTDA Nanoparticle Formulation by Solvent Evaporation
  • Organic Phase Preparation:

    • Dissolve this compound (DTDA), a phospholipid (e.g., DSPC), and cholesterol in a suitable organic solvent (e.g., chloroform (B151607) or a mixture of solvents) at the desired molar ratio.

    • If encapsulating a therapeutic agent, dissolve it in this organic phase.

  • Aqueous Phase Preparation:

    • Dissolve a PEGylated lipid (e.g., DSPE-PEG2000) in an appropriate aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Emulsification:

    • Add the organic phase to the aqueous phase while stirring vigorously.

    • Homogenize the mixture using a high-speed homogenizer or a probe sonicator to form an oil-in-water emulsion. Maintain a consistent temperature, for example, by using an ice bath.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent. This leads to the formation of the nanoparticle suspension.

  • Purification:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) at 4°C to pellet the nanoparticles.

    • Remove the supernatant and resuspend the pellet in a fresh buffer. Repeat this washing step at least twice to remove unencapsulated drug and excess reagents.

  • Storage:

    • Store the purified nanoparticle suspension at 4°C. For long-term storage, consider lyophilization with a cryoprotectant.

Protocol 2: Characterization by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Dilute the DTDA nanoparticle suspension with the appropriate buffer to a suitable concentration (typically in the range of 0.1 to 1 mg/mL).

    • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any large aggregates or dust particles.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Select an appropriate measurement angle (e.g., 173° for backscatter detection).

  • Measurement:

    • Transfer the filtered sample to a clean cuvette and place it in the instrument.

    • Perform the measurement, ensuring a stable count rate. The instrument's software will provide the Z-average particle size and the Polydispersity Index (PDI).

Protocol 3: Determination of Encapsulation Efficiency
  • Separation of Free Drug:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Carefully collect the supernatant, which contains the unencapsulated (free) drug.

  • Quantification of Free Drug:

    • Measure the concentration of the free drug in the supernatant using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.

  • Calculation of Encapsulation Efficiency (EE%):

    • EE (%) = [(Total Amount of Drug - Amount of Free Drug) / Total Amount of Drug] x 100

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_formulation Nanoparticle Formulation cluster_purification Purification & Storage cluster_characterization Characterization organic_phase Organic Phase (DTDA, Lipids, Drug) emulsification Emulsification (Homogenization/Sonication) organic_phase->emulsification aqueous_phase Aqueous Phase (PEG-Lipid, Buffer) aqueous_phase->emulsification solvent_evap Solvent Evaporation emulsification->solvent_evap centrifugation Centrifugation & Washing solvent_evap->centrifugation storage Storage (4°C) or Lyophilization centrifugation->storage dls DLS (Size, PDI) centrifugation->dls zeta Zeta Potential centrifugation->zeta tem TEM (Morphology) centrifugation->tem hplc HPLC (EE%) centrifugation->hplc

Caption: Experimental workflow for DTDA nanoparticle production and characterization.

troubleshooting_tree cluster_size_pdi Size & PDI Issues cluster_ee Encapsulation Issues cluster_stability Stability Issues start Batch Fails QC high_size_pdi High Particle Size or PDI? start->high_size_pdi low_ee Low Encapsulation Efficiency? start->low_ee aggregation Aggregation Over Time? start->aggregation check_homogenization Review Homogenization (Speed/Time/Pressure) high_size_pdi->check_homogenization Yes high_size_pdi->low_ee No check_ratios Optimize Lipid Ratios check_homogenization->check_ratios check_stirring Adjust Stirring Speed check_ratios->check_stirring check_drug_solubility Verify Drug Solubility low_ee->check_drug_solubility Yes low_ee->aggregation No check_drug_lipid_ratio Adjust Drug:Lipid Ratio check_drug_solubility->check_drug_lipid_ratio check_evaporation Control Solvent Evaporation Rate check_drug_lipid_ratio->check_evaporation check_zeta Measure Zeta Potential aggregation->check_zeta Yes check_stabilizer Optimize Stabilizer Concentration check_zeta->check_stabilizer check_storage Verify Storage Conditions (Temp, pH) check_stabilizer->check_storage

Caption: Troubleshooting decision tree for DTDA nanoparticle production issues.

References

Technical Support Center: Optimizing Ditetradecylamine-Mediated Transfection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing buffer conditions for Ditetradecylamine (DTA)-mediated transfection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and optimizing experimental parameters to achieve high-efficiency transfection.

Frequently Asked questions (FAQs)

Q1: What is this compound (DTA) and how does it work for transfection?

This compound is a cationic lipid characterized by two fourteen-carbon chains. In transfection, DTA is formulated into liposomes, which are small vesicles. The positively charged headgroup of DTA interacts electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids (like plasmid DNA or siRNA) to form lipid-nucleic acid complexes called lipoplexes. These lipoplexes can then fuse with the cell membrane or be taken up by the cell through endocytosis, ultimately releasing the nucleic acid cargo into the cytoplasm to perform its function.

Q2: My transfection efficiency is very low. What are the common causes?

Low transfection efficiency with DTA-mediated methods can stem from several factors:

  • Suboptimal DTA:Nucleic Acid Ratio: The ratio of cationic lipid to nucleic acid is critical for efficient complex formation and cellular uptake.

  • Incorrect Buffer Conditions: The pH and ionic strength of the buffers used for lipoplex formation and transfection can significantly impact the size, charge, and stability of the complexes.

  • Poor Cell Health: Transfection is most effective on healthy, actively dividing cells. Cells that are overgrown, have a high passage number, or are contaminated will transfect poorly.[1][2][3][4][5]

  • Presence of Serum: Serum proteins can interfere with the formation of lipoplexes, reducing transfection efficiency.[6] It is often recommended to form the complexes in a serum-free medium.[1][5][6]

  • Quality of Nucleic Acid: The purity and integrity of your plasmid DNA or RNA are crucial for successful transfection.[5]

Q3: Can I perform DTA-mediated transfection in the presence of serum?

While some transfection reagents are compatible with serum, it is generally recommended to form the DTA-nucleic acid complexes in a serum-free medium.[1][5][6] Serum contains proteins that can bind to the cationic liposomes or the lipoplexes, which can hinder the interaction with the cell surface and reduce transfection efficiency. After the initial incubation of cells with the lipoplexes (typically 4-6 hours), serum-containing medium can be added.

Q4: How does the pH of the buffer affect transfection efficiency?

The pH of the buffer can influence the charge of both the DTA liposomes and the nucleic acid, affecting the formation and stability of the lipoplexes. For many cationic lipids, a slightly acidic pH during complex formation can enhance the positive charge of the lipid, leading to more compact and stable lipoplexes. However, the optimal pH can be cell-type dependent, and extremes in pH can be toxic to the cells.[7][8]

Q5: What is the role of ionic strength in DTA-mediated transfection?

Ionic strength, or the concentration of salts in the buffer, affects the electrostatic interactions between the cationic DTA and the anionic nucleic acid. A low ionic strength environment generally promotes stronger electrostatic interactions, leading to the formation of smaller, more stable lipoplexes. Conversely, high ionic strength can shield the charges, potentially leading to larger aggregates and reduced transfection efficiency.

Troubleshooting Guides

Low Transfection Efficiency
Possible Cause Recommended Solution
Suboptimal DTA:Nucleic Acid Ratio Perform a titration experiment to determine the optimal ratio. Test a range of ratios (e.g., 1:1, 2:1, 4:1, 6:1, 8:1 of DTA:nucleic acid by weight).
Incorrect Buffer pH Optimize the pH of the complexation buffer. Test a range of pH values from 6.5 to 7.5. Start with a neutral pH (7.0-7.4).
Inappropriate Ionic Strength Use a low ionic strength buffer, such as sterile, nuclease-free water or a low-salt buffer, for lipoplex formation. Avoid high-salt buffers like PBS during complexation.
Poor Cell Health or Confluency Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90%) at the time of transfection.[1][2][3][4][5] Use low-passage number cells.
Serum Interference Form the DTA-nucleic acid complexes in a serum-free medium before adding them to the cells.[1][5][6]
Low Quality Nucleic Acid Use high-purity, endotoxin-free nucleic acid. Verify the integrity and concentration of your DNA/RNA before use.[5]
High Cell Toxicity
Possible Cause Recommended Solution
Excessive Amount of DTA Reduce the amount of DTA used in the transfection. Perform a dose-response curve to find the optimal concentration that balances efficiency and toxicity.
Prolonged Exposure to Lipoplexes Reduce the incubation time of the lipoplexes with the cells. An incubation time of 4-6 hours is often sufficient.
Low Cell Density Ensure that cells are at an appropriate density. Low cell density can make them more susceptible to the toxic effects of the transfection reagent.[1]
Contaminants in Nucleic Acid Prep Use highly purified, endotoxin-free nucleic acid to minimize toxicity.

Data Presentation

Disclaimer: The following tables present illustrative data based on general principles of cationic lipid-mediated transfection. Specific quantitative data for this compound was not available in the performed literature search. These tables are intended as a guide for optimization.

Table 1: Illustrative Effect of Buffer pH on Transfection Efficiency

Buffer pHTransfection Efficiency (%)Cell Viability (%)
6.03570
6.55585
7.07090
7.46595
8.04080

Table 2: Illustrative Effect of Ionic Strength (NaCl Concentration) on Transfection Efficiency

NaCl Concentration (mM)Transfection Efficiency (%)Lipoplex Size (nm)
075150
5060250
10045400
150 (PBS)30>600 (aggregation)

Experimental Protocols

Protocol 1: Preparation of this compound (DTA) Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method followed by sonication.

  • Lipid Film Formation:

    • In a sterile glass vial, combine this compound and a helper lipid (e.g., DOPE) in chloroform (B151607) at a desired molar ratio (e.g., 1:1).

    • Evaporate the organic solvent using a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under a vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile, aqueous solution (e.g., nuclease-free water or a low-salt buffer like 20 mM HEPES, pH 7.4) to a final total lipid concentration of 1 mg/mL.

    • Vortex the vial for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Sonication:

    • Sonicate the MLV suspension in a bath sonicator for 5-10 minutes, or until the solution becomes clear, indicating the formation of SUVs.

    • The liposome (B1194612) solution can be stored at 4°C for short-term use.

Protocol 2: DTA-Mediated Transfection of Adherent Cells (24-well plate format)

This protocol provides a starting point for optimizing transfection conditions.

  • Cell Seeding:

    • The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Lipoplex Formation:

    • For each well, prepare two sterile microcentrifuge tubes.

    • Tube A (Nucleic Acid): Dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium (e.g., Opti-MEM). Mix gently.

    • Tube B (DTA Liposomes): Dilute the desired amount of DTA liposome solution (from Protocol 1) in 50 µL of serum-free medium. The optimal amount of DTA should be determined by titrating the DTA:DNA ratio (e.g., start with a 4:1 weight ratio). Mix gently.

    • Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate at room temperature for 20-30 minutes to allow for lipoplex formation.

  • Transfection:

    • Gently aspirate the culture medium from the cells and wash once with sterile PBS.

    • Add 400 µL of fresh, serum-free medium to each well.

    • Add the 100 µL of the lipoplex solution dropwise to each well.

    • Gently rock the plate to ensure even distribution of the complexes.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

  • Post-Transfection:

    • After the incubation period, add 500 µL of complete growth medium (containing serum) to each well without removing the transfection medium.

    • Continue to incubate the cells for 24-72 hours before analyzing for gene expression.

Mandatory Visualizations

TransfectionWorkflow cluster_prep Preparation cluster_transfection Transfection (Day 2) cluster_analysis Analysis (Day 3-4) A Seed Cells (Day 1) Target: 70-90% confluency G Add Lipoplexes to Cells A->G B Prepare High-Quality Nucleic Acid D Dilute Nucleic Acid (Serum-Free Medium) B->D C Prepare DTA Liposomes E Dilute DTA Liposomes (Serum-Free Medium) C->E F Combine and Incubate (Lipoplex Formation) D->F E->F F->G H Incubate (4-6 hours) G->H I Add Serum-Containing Medium H->I J Incubate (24-72 hours) I->J K Assay for Gene Expression (e.g., qPCR, Western, Microscopy) J->K SignalingPathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm lipoplex DTA-Nucleic Acid Lipoplex endosome Endosome lipoplex->endosome Endocytosis escaped_na Nucleic Acid Release endosome->escaped_na Endosomal Escape translation Translation (mRNA) or Nuclear Import (DNA) escaped_na->translation nucleus Nucleus translation->nucleus for DNA membrane Cell Membrane Troubleshooting cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_result Outcome start Low Transfection Efficiency? cell_health Are cells healthy and at optimal confluency (70-90%)? start->cell_health Yes na_quality Is the nucleic acid of high purity and integrity? cell_health->na_quality Yes improve_culture Improve cell culture practices cell_health->improve_culture No ratio Optimize DTA:Nucleic Acid Ratio (e.g., 2:1, 4:1, 6:1) na_quality->ratio Yes purify_na Purify nucleic acid and verify integrity na_quality->purify_na No buffer Optimize Buffer Conditions (pH 6.5-7.5, low ionic strength) ratio->buffer serum Form lipoplexes in serum-free medium buffer->serum success Improved Efficiency serum->success improve_culture->cell_health purify_na->na_quality

References

How to remove residual organic solvent from Ditetradecylamine films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ditetradecylamine films. Our goal is to help you overcome common challenges related to the removal of residual organic solvents, ensuring the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual organic solvent from my this compound films?

A1: Residual organic solvents can significantly alter the physicochemical properties of your this compound films.[1][2] These impurities can affect film formation, leading to defects such as cracking or delamination.[3][4] Furthermore, for applications in drug delivery and biomedical research, residual solvents can have toxic effects and interfere with biological assays, compromising the safety and efficacy of your product.[5][6][7] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for residual solvents in pharmaceutical products.[8][9]

Q2: What are the most common methods for removing residual solvents from this compound films?

A2: The three primary methods for removing residual organic solvents from thin films, including those made of this compound, are:

  • Vacuum Drying: This technique involves placing the film in a chamber under reduced pressure to lower the boiling point of the solvent and facilitate its evaporation at a lower temperature.[1]

  • Thermal Annealing: This method uses heat to increase the mobility of solvent molecules, allowing them to diffuse out of the film.[10]

  • Solvent Washing: This involves rinsing the film with a solvent in which the residual solvent is highly soluble, but the this compound is not, effectively "washing" the impurity away.

Q3: How can I detect and quantify the amount of residual solvent in my films?

A3: The gold standard for detecting and quantifying residual organic solvents is Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) .[8][11][12][13][14][15] This highly sensitive and specific technique can identify and measure even trace amounts of volatile organic compounds.[8] Other techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) are also commonly used.[6][7]

Q4: What are the acceptable limits for residual solvents in pharmaceutical applications?

A4: The acceptable limits for residual solvents are defined by regulatory guidelines such as the ICH Q3C guidelines. Solvents are categorized into three classes based on their toxicity:

  • Class 1: Solvents to be avoided, with strict concentration limits (e.g., Benzene: 2 ppm).

  • Class 2: Solvents to be limited, with specific concentration limits (e.g., Chloroform (B151607): 60 ppm, Dichloromethane (B109758): 600 ppm).

  • Class 3: Solvents with low toxic potential, with a general limit of 5,000 ppm (0.5%).[6]

Troubleshooting Guides

Issue 1: Incomplete Solvent Removal After Vacuum Drying

Symptoms:

  • The film appears swollen or feels soft.

  • GC-MS analysis indicates residual solvent levels above the acceptable limit.[12]

  • Inconsistent experimental results.

Possible Causes & Solutions:

Possible Cause Solution
Insufficient Vacuum Level Ensure your vacuum system can achieve a pressure of <1000 mTorr. A lower pressure reduces the solvent's boiling point more effectively.[1]
Drying Time is Too Short For small samples, a minimum of 2-4 hours is recommended. For larger or thicker films, overnight drying is often necessary to ensure complete removal.[1] Studies on lipid films have shown that vacuum drying can be unpredictable, and longer durations may be required.[12][16]
Drying Temperature is Too Low While this compound has a melting point of around 56-60°C, slightly elevated temperatures during vacuum drying can enhance solvent removal without damaging the film. Consider drying at a temperature just below the melting point, for example, 40-50°C.
Solvent Trapping within the Film Organic solvents can become trapped within the lipid-like structure of the this compound film.[1] To mitigate this, consider a final rinse with a more volatile, miscible solvent before the final vacuum drying step.
Issue 2: Film Cracking or Dewetting During Thermal Annealing

Symptoms:

  • Visible cracks or fissures in the film.[3][4]

  • The film retracts from the substrate, forming droplets (dewetting).

Possible Causes & Solutions:

Possible Cause Solution
Annealing Temperature is Too High Exceeding the melting point of this compound (56-60°C) will cause the film to melt and dewet. Keep the annealing temperature below this point. For improving film order without melting, a temperature range of 40-50°C is a safe starting point.
Rapid Heating or Cooling Rate Thermal shock can induce stress in the film, leading to cracking.[3] Use a slow heating and cooling ramp (e.g., 1-5°C/minute) to allow the film to relax.
High Solvent Evaporation Rate Rapid solvent evaporation during the initial film casting can create stress that manifests as cracking upon annealing.[17] Consider using a solvent with a lower vapor pressure or controlling the evaporation environment (e.g., by partially covering the sample).
Film Thickness Thicker films are more prone to cracking due to larger stress accumulation.[3] If possible, try preparing thinner films.

Experimental Protocols

Protocol 1: Vacuum Drying

This protocol is designed for the removal of common organic solvents like chloroform or dichloromethane from this compound films.

Methodology:

  • Initial Solvent Evaporation: After film deposition (e.g., by spin-coating or drop-casting), evaporate the bulk of the solvent by placing the sample in a fume hood for 10-15 minutes.

  • Transfer to Vacuum Chamber: Carefully place the substrate with the this compound film into a vacuum desiccator or a vacuum oven.

  • Apply Vacuum: Gradually apply a high vacuum (<1000 mTorr).

  • Drying Duration: For thin films (<100 nm), dry for at least 4 hours. For thicker films or when complete removal is critical, dry overnight.

  • Optional Heating: To enhance solvent removal, the vacuum oven can be heated to 40-50°C. Ensure the temperature remains below the melting point of this compound.

  • Release Vacuum: Slowly release the vacuum using an inert gas like nitrogen or argon to prevent contamination and oxidation.[1]

Vacuum_Drying_Workflow cluster_prep Preparation cluster_vacuum Vacuum Drying cluster_final Final Steps start This compound Film (with residual solvent) bulk_evap Bulk Solvent Evaporation (Fume Hood) start->bulk_evap vac_chamber Place in Vacuum Chamber bulk_evap->vac_chamber apply_vac Apply High Vacuum (<1000 mTorr) vac_chamber->apply_vac dry Dry for 4+ hours (Optional: Heat to 40-50°C) apply_vac->dry release_vac Release Vacuum with Inert Gas (N2/Ar) dry->release_vac end Solvent-Free This compound Film release_vac->end

Diagram 1: Workflow for removing residual solvent via vacuum drying.
Protocol 2: Thermal Annealing

This protocol can be used to remove tightly bound solvent molecules and improve the structural order of the this compound film.

Methodology:

  • Initial Solvent Removal: First, remove the bulk of the solvent using Protocol 1 (Vacuum Drying) for at least 2 hours.

  • Transfer to Hotplate or Oven: Place the substrate on a precisely controlled hotplate or in an oven with a programmable temperature controller. It is recommended to perform this step in an inert atmosphere (e.g., a glovebox) to prevent oxidation.

  • Heating Ramp: Heat the sample from room temperature to the annealing temperature (e.g., 45°C) at a slow, controlled rate (e.g., 2°C/minute).

  • Annealing: Hold the sample at the annealing temperature for a defined period (e.g., 1-2 hours).

  • Cooling Ramp: Cool the sample back to room temperature at a slow, controlled rate (e.g., 2°C/minute).

  • Final Vacuum Step (Optional): For complete removal of any liberated solvent, a final vacuum drying step of 1-2 hours can be performed.

Thermal_Annealing_Workflow cluster_prep Preparation cluster_annealing Thermal Annealing (Inert Atmosphere) cluster_final Final Step start Partially Dried Film heating Slow Heating Ramp (2°C/min to 45°C) start->heating anneal Hold at 45°C (1-2 hours) heating->anneal cooling Slow Cooling Ramp (2°C/min to RT) anneal->cooling final_vac Optional Final Vacuum Drying cooling->final_vac end Annealed, Solvent-Free Film final_vac->end

Diagram 2: Workflow for thermal annealing of this compound films.
Protocol 3: Solvent Washing

This protocol is useful when the residual solvent is difficult to remove by evaporation alone. The choice of washing solvent is critical.

Methodology:

  • Select a Washing Solvent: Choose a solvent in which the residual organic solvent is highly soluble, but this compound is poorly soluble. For example, if the residual solvent is chloroform, a short-chain alcohol like ethanol (B145695) might be suitable. Test the solubility of your this compound in the potential washing solvent beforehand.

  • Washing Procedure:

    • Immerse the substrate with the film in the washing solvent for a short period (e.g., 30-60 seconds). Gentle agitation can improve efficiency.

    • Alternatively, gently rinse the film with a stream of the washing solvent from a squirt bottle for 10-15 seconds.[18]

  • Drying: Immediately after washing, dry the film under a stream of inert gas (nitrogen or argon).

  • Final Vacuum Drying: To remove any residual washing solvent, perform a final vacuum drying step as described in Protocol 1 for at least 2 hours.

Solvent_Washing_Workflow cluster_prep Preparation cluster_washing Washing cluster_drying Drying start Film with Residual Solvent wash Immerse or Rinse with Appropriate Washing Solvent start->wash gas_dry Dry with Inert Gas (N2/Ar) wash->gas_dry vac_dry Final Vacuum Drying (2+ hours) gas_dry->vac_dry end Washed, Solvent-Free Film vac_dry->end

References

Technical Support Center: Mitigating the Effects of Ditetradecylamine on Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Ditetradecylamine in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing unexpectedly high cytotoxicity with this compound, even at low concentrations?

A1: this compound, as a cationic lipid, can induce cytotoxicity through various mechanisms. These include destabilization of the cell plasma membrane upon insertion of the lipid into the bilayer and the generation of reactive oxygen species (ROS), which can lead to a Ca2+ influx at high levels.[1] These effects can be cell-type dependent and may occur even at low concentrations.

Q2: My MTT assay results are inconsistent when using this compound. What could be the cause?

A2: Cationic lipids like this compound can directly interact with the MTT reagent. The positively charged nature of the lipid can lead to the non-enzymatic reduction of the tetrazolium salt to formazan, resulting in a false-positive signal for cell viability. This interference can mask the actual cytotoxic effects of the compound. Careful attention is necessary when using the MTT assay in the presence of compounds that generate high levels of ROS, as this can lead to incompatibility.[1]

Q3: Are there alternative assays to MTT that are less susceptible to interference by this compound?

A3: Yes, several alternative assays are recommended. These include ATP-based assays (e.g., CellTiter-Glo®), which measure cellular ATP levels as an indicator of viability, and LDH release assays, which quantify the release of lactate (B86563) dehydrogenase from damaged cells. Other alternatives include the Neutral Red uptake assay and the CytoTox-Glo™ assay, which measures the activity of a dead-cell protease.[2]

Q4: How can I confirm if this compound is interfering with my chosen viability assay?

A4: To check for interference, you should run a cell-free control. This involves adding this compound to the assay medium without any cells and then adding the assay reagent. If you observe a signal change (e.g., color change in MTT, luminescence in an ATP-based assay), it indicates direct interference of this compound with the assay components.

Q5: What is the underlying mechanism of this compound-induced cytotoxicity?

A5: The cytotoxic mechanism of cationic lipids like this compound is often linked to the induction of apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases, such as caspase-3, -8, and -9.[3][4]

Troubleshooting Guides

Issue 1: Inconsistent or Unreliable MTT Assay Results
Symptom Possible Cause Troubleshooting Step
High background signal in control wells (this compound without cells)Direct reduction of MTT by this compound.1. Run a cell-free control with this compound and MTT reagent to confirm interference. 2. Switch to an alternative, non-tetrazolium-based assay (see Alternative Assay Protocols).
Overestimation of cell viabilityInterference from this compound masking its cytotoxic effects.1. Use a lower concentration of this compound if possible. 2. Validate results with a different assay method.
High variability between replicate wellsUneven distribution of this compound-lipid complexes or cell seeding.1. Ensure thorough mixing of this compound solutions before adding to wells. 2. Check cell seeding consistency across the plate.
Issue 2: Unexpected Cytotoxicity in Control Cells
Symptom Possible Cause Troubleshooting Step
Healthy, untreated cells show reduced viability.This compound contamination of cell culture.1. Use fresh, sterile reagents and media. 2. Dedicate specific labware for working with this compound.
Increased cell death observed under the microscope.Apoptosis or necrosis induced by this compound.1. Perform assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining). 2. Consider reducing the incubation time with this compound.

Quantitative Data

The following tables provide representative IC50 values for cationic lipids similar to this compound in various cancer and normal cell lines. These values are illustrative and may vary depending on the specific experimental conditions.

Table 1: Illustrative IC50 Values of a Cationic Lipid in Cancer Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HeLa (Cervical Cancer)MTT4815.5 ± 2.1
A549 (Lung Cancer)Neutral Red4822.8 ± 3.5
MCF-7 (Breast Cancer)ATP-based4818.2 ± 2.9

Table 2: Illustrative IC50 Values of a Cationic Lipid in Normal Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HUVEC (Primary Endothelial Cells)LDH Release2435.1 ± 4.2
NHDF (Primary Dermal Fibroblasts)CytoTox-Glo™2441.5 ± 5.1

Experimental Protocols

Protocol 1: Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • Staining: Remove the treatment medium and add 100 µL of pre-warmed medium containing 50 µg/mL Neutral Red to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Carefully aspirate the Neutral Red solution and wash the cells with 150 µL of PBS.

  • Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

Protocol 2: CytoTox-Glo™ Cytotoxicity Assay

This assay measures the activity of a dead-cell protease that is released from cells with a compromised membrane.

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the Neutral Red protocol.

  • Reagent Preparation: Prepare the CytoTox-Glo™ Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 100 µL of the CytoTox-Glo™ Reagent to each well of the 96-well plate.

    • Mix briefly by orbital shaking (300-500 rpm for 30 seconds).

    • Incubate at room temperature for 15 minutes.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the number of dead cells.

Mandatory Visualizations

Ditetradecylamine_Cytotoxicity_Pathway cluster_cell Cell Membrane cluster_mito Mitochondrion cluster_apoptosis Apoptosis Cascade This compound This compound Membrane Plasma Membrane Disruption This compound->Membrane ROS Reactive Oxygen Species (ROS) Generation Membrane->ROS Casp8 Caspase-8 Activation Membrane->Casp8 MMP Loss of Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced cytotoxicity signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Dilutions B->C D Incubate for a Defined Period C->D E Choose Assay: - MTT - Neutral Red - ATP-based - LDH D->E F Add Assay Reagent E->F G Incubate as per Protocol F->G H Measure Signal (Absorbance/Fluorescence/Luminescence) G->H J Calculate % Viability H->J I Run Cell-Free Control I->J K Determine IC50 J->K

Caption: General workflow for assessing this compound cytotoxicity.

References

Validation & Comparative

Ditetradecylamine vs. DOTAP: A Comparative Guide for Gene Transfection

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of non-viral gene delivery, cationic lipids are indispensable tools for researchers and drug development professionals. Among the plethora of available options, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) has long been a benchmark due to its commercial availability and extensive characterization. This guide provides an objective comparison of DOTAP with cationic lipids incorporating a ditetradecylamine moiety, offering insights into their respective performance for gene transfection based on available experimental data. While direct head-to-head comparisons are limited, this document compiles and analyzes existing data to inform the selection of the most suitable lipid for specific research needs.

At a Glance: this compound-Containing Lipids vs. DOTAP

FeatureCationic Lipids with this compound MoietyDOTAP (1,2-dioleoyl-3-trimethylammonium-propane)
Structure Typically feature two C14 saturated hydrocarbon chains (ditetradecyl) as the hydrophobic tail. An example is N-t-butyl-N'-tetradecyl-3-tetradecylaminopropionamidine ("Amidine").Possesses two unsaturated C18 oleoyl (B10858665) chains as the hydrophobic tail and a permanently charged quaternary ammonium (B1175870) headgroup.
Transfection Efficiency Can achieve high transfection efficiency, in some cases over 80%, and can be effective in the presence of serum.[1]Widely reported to have high transfection efficiency across a broad range of cell lines, though efficiency is cell-type dependent.[2][3][4]
Cytotoxicity Can exhibit low cytotoxicity, with minimal impact on cell viability at effective concentrations.[1]Cytotoxicity is dose-dependent and can be significant at higher concentrations.[5][6][7]
Helper Lipid Requirement Some formulations, like "Amidine," can be effective without a helper lipid.[5]Often formulated with helper lipids like DOPE or cholesterol to enhance transfection efficiency and stability.[8][9]
Serum Compatibility Can be effective in the presence of serum.[1]Known to be effective in both the presence and absence of serum.[3]

In-Depth Comparison: Performance and Physicochemical Properties

Transfection Efficiency

DOTAP is a well-established cationic lipid that has demonstrated high transfection efficiency in a wide variety of cell lines. Its efficiency is, however, highly dependent on the cell type, the ratio of lipid to DNA, and the presence of helper lipids. For instance, in SK-OV-3 cells, a 1:3 molar ratio of DOTAP to cholesterol (chol) resulted in approximately 49% mRNA transfection efficiency.[5] The inclusion of the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) has been shown to significantly enhance DOTAP's transfection efficiency by promoting the release of genetic material from endosomes.[8][10] The optimal DOTAP:DOPE ratio can vary between cell lines.[2]

Cationic lipids incorporating a This compound moiety, such as N-t-butyl-N'-tetradecyl-3-tetradecylaminopropionamidine (referred to as "Amidine" or "diC14-amidine"), have also shown promise. One study reported achieving over 80% transfection efficiency using an amidine-based lipid, which was notably effective even in the presence of serum.[1] A key advantage highlighted for this specific this compound-containing lipid is its ability to efficiently transfect cells without the need for a helper lipid, simplifying formulation.[5] However, comprehensive data across a wide range of cell lines is not as readily available as for DOTAP.

Table 1: Comparative Transfection Efficiency

Cationic LipidCell Line(s)Nucleic AcidTransfection Efficiency (%)Helper LipidReference
DOTAP/CholesterolSK-OV-3mRNA~49%Cholesterol[5]
DOTAP/DOPEHuh7, AGS, COS7, A549Plasmid DNAVaries by cell type and ratioDOPE[2]
DOTAPVariousPlasmid DNAHigh (cell-type dependent)Not specified[3]
Amidine (diC14-amidine)Not specifiedPlasmid DNA (EGFP)>80%None[1]
Cytotoxicity

A critical factor in the selection of a transfection reagent is its impact on cell viability. DOTAP is known to exhibit dose-dependent cytotoxicity.[5][6][7] Higher concentrations of DOTAP in a formulation generally lead to increased cell death.[5] The choice and ratio of helper lipids can also influence the overall toxicity of the formulation.

The This compound-containing lipid "Amidine" has been reported to have minimal cytotoxic effects, a significant advantage for experiments requiring high cell viability.[1] The structural characteristics of the lipid, including the nature of the linker between the hydrophobic tails and the headgroup, can play a crucial role in determining its toxicity.

Table 2: Comparative Cytotoxicity

Cationic LipidCell Line(s)AssayIC50 Value / ObservationReference
DOTAPJ774A.1 macrophagesMTT8.1 ± 0.37 µg/mL (for siRNA-SLNs)[11]
DOTAPSK-OV-3MTTCytotoxicity increases with higher DOTAP concentration[5]
DOTAPHeLaNot specifiedNon-cytotoxic below 150 µg/ml[12]
Amidine (diC14-amidine)Not specifiedNot specifiedMinimal cytotoxicity[1]

Mechanism of Action

Both DOTAP and this compound-based cationic lipids function through a similar fundamental mechanism. The positively charged headgroup of the lipid electrostatically interacts with the negatively charged phosphate (B84403) backbone of nucleic acids (DNA or RNA). This interaction leads to the condensation of the nucleic acid and the formation of lipid-DNA complexes called lipoplexes. These lipoplexes, which have a net positive charge, can then associate with the negatively charged cell membrane and be internalized by the cell, primarily through endocytosis. Once inside the cell, the lipoplex must escape the endosome to release its genetic cargo into the cytoplasm. For DNA, the journey continues to the nucleus for transcription.

The efficiency of endosomal escape is a critical determinant of overall transfection success. Helper lipids like DOPE are often included in DOTAP formulations because they are fusogenic and can destabilize the endosomal membrane, facilitating the release of the nucleic acid.[8][10] Some this compound-containing lipids like "Amidine" are reported to be efficient without such helper lipids, suggesting they may possess inherent properties that promote endosomal escape.[5]

G Figure 1. Mechanism of Cationic Lipid-Mediated Gene Transfection cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cationic_lipid Cationic Lipid lipoplex Lipoplex Formation cationic_lipid->lipoplex nucleic_acid Nucleic Acid (DNA/RNA) nucleic_acid->lipoplex endocytosis Endocytosis lipoplex->endocytosis Cellular Uptake p1 p2 endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape translation Translation (for RNA) endosomal_escape->translation transcription Transcription (for DNA) endosomal_escape->transcription

Caption: Mechanism of Cationic Lipid-Mediated Gene Transfection.

Experimental Protocols

Liposome Preparation via Thin-Film Hydration

A common method for preparing cationic liposomes is the thin-film hydration technique.[13][14]

  • Lipid Dissolution: Dissolve the cationic lipid (e.g., DOTAP) and any helper lipids (e.g., cholesterol or DOPE) in a suitable organic solvent, such as chloroform, in a round-bottom flask.[13]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[13]

  • Drying: Further dry the film under a vacuum or a stream of inert gas to remove any residual solvent.[13]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., sterile water, PBS, or HEPES) by gentle agitation. This results in the formation of multilamellar vesicles (MLVs).[13]

  • Sizing: To obtain unilamellar vesicles (ULVs) of a more uniform size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[13]

G Figure 2. Liposome Preparation by Thin-Film Hydration dissolve 1. Dissolve Lipids in Organic Solvent evaporate 2. Form Thin Film (Rotary Evaporation) dissolve->evaporate hydrate 3. Hydrate Film with Aqueous Buffer evaporate->hydrate size 4. Size Vesicles (Extrusion/Sonication) hydrate->size G Figure 3. General Workflow for Adherent Cell Transfection seed 1. Seed Adherent Cells (Day 1) prepare 2. Prepare Lipoplexes (Day 2) seed->prepare transfect 3. Add Lipoplexes to Cells (Day 2) prepare->transfect incubate 4. Incubate (4-6 hours) transfect->incubate replace_media 5. Replace with Fresh Media (Day 2) incubate->replace_media analyze 6. Analyze Gene Expression (Day 3-4) replace_media->analyze

References

A Comparative Guide to Ditetradecylamine and DC-Cholesterol for Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of non-viral gene and drug delivery, the composition of liposomal vectors is a critical determinant of their efficacy and safety. Cationic lipids are cornerstone components of these formulations, facilitating the encapsulation and cellular uptake of therapeutic payloads. This guide provides a detailed comparison of two such cationic lipids: the well-established 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol) and the less-common dialkylamine, ditetradecylamine. This objective analysis, supported by available experimental data, aims to inform the selection of appropriate cationic lipids for liposome (B1194612) preparation in research and development settings.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of cationic lipids is essential for predicting their behavior in liposomal formulations.

PropertyThis compoundDC-CholesterolReferences
Molecular Formula C28H59NC32H57ClN2O2[1][2]
Molecular Weight 409.77 g/mol 537.27 g/mol (hydrochloride)[3][4]
Structure Symmetrical secondary amine with two C14 alkyl chainsCholesterol backbone with a carbamoyl (B1232498) linker and a dimethylaminoethane headgroup[1][2]
Melting Point 56-58 °CNot specified[3]
Solubility Soluble in organic solvents like chloroform (B151607)Soluble in DMSO and ethanol[4]

Liposome Formulation and Performance

The performance of cationic liposomes is intrinsically linked to their formulation, including the choice of helper lipids and the method of preparation. DC-Cholesterol is almost invariably formulated with the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which aids in endosomal escape.[5] Information on this compound as a primary cationic lipid in simple formulations is limited, with its use being more prominent in specialized applications such as chelator lipids for targeting.[6]

Transfection Efficiency
Cationic LipidHelper LipidCell LineTransfection EfficiencyReferences
DC-Cholesterol DOPE293T cellsSuperior or parallel to other commercial transfection agents[7]
DC-Cholesterol DOPEAGS and Huh-7 cellsHigher than other commercial liposomes, especially in the presence of serum[6]
This compound Not specifiedNot specifiedData not available in comparative studies-
Cytotoxicity

The cytotoxicity of cationic lipids is a critical consideration for their therapeutic application. High positive charge density can lead to membrane disruption and cell death.

Cationic LipidFormulationCell LineCytotoxicity (IC50)References
DC-Cholesterol with DOPEPC-3 cellsDose-related cytotoxicity observed[8]
DC-Cholesterol Liposomes293T cellsHigher cytotoxicity compared to some novel cationic lipids[9]
This compound Not specifiedNot specifiedData not available for simple liposome formulations-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the preparation of liposomes using the thin-film hydration method.

Preparation of DC-Cholesterol/DOPE Liposomes

A widely used method for preparing DC-Cholesterol-based cationic liposomes is the thin-film hydration technique followed by extrusion.[5][10]

Materials:

  • 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

Procedure:

  • Dissolve DC-Cholesterol and DOPE in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:1 or 3:2).

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Further dry the film under high vacuum for at least 1 hour to remove residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation. The temperature should be kept above the phase transition temperature of the lipids.

  • To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Preparation of this compound-Containing Liposomes

While specific protocols for using this compound as the primary cationic lipid in simple liposomes are not well-documented in publicly available literature, a similar thin-film hydration method could theoretically be adapted. Its use has been noted in the formation of specialized liposomes, such as those containing the chelator lipid 3(nitrilotriacetic acid)-ditetradecylamine (NTA3-DTDA).[6]

Hypothetical Procedure (Adaptation):

  • Dissolve this compound and a suitable helper lipid (e.g., DOPE or cholesterol) in chloroform.

  • Follow steps 2-5 as described for DC-Cholesterol/DOPE liposomes. The optimal helper lipid and molar ratios would require experimental determination.

Visualizing Experimental Workflows and Relationships

Liposome Preparation Workflow

The following diagram illustrates the general workflow for preparing cationic liposomes using the thin-film hydration and extrusion method.

Liposome_Preparation_Workflow start Start dissolve Dissolve Lipids (e.g., this compound or DC-Cholesterol + Helper Lipid) in Organic Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate film Thin Lipid Film Formation evaporate->film hydrate Hydration with Aqueous Buffer film->hydrate mlv Multilamellar Vesicles (MLVs) Formation hydrate->mlv extrude Extrusion through Polycarbonate Membranes mlv->extrude luv Unilamellar Vesicles (LUVs) (Defined Size) extrude->luv end End luv->end

Figure 1: General workflow for liposome preparation via thin-film hydration and extrusion.
Conceptual Relationship in Cationic Liposome-Mediated Gene Delivery

This diagram outlines the key interactions and processes involved in the delivery of genetic material into a cell using cationic liposomes.

Gene_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment lipoplex Cationic Liposome (e.g., containing this compound or DC-Cholesterol) + Negatively Charged Nucleic Acid = Lipoplex cell_membrane Cell Membrane (Negatively Charged) lipoplex->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape (facilitated by helper lipids like DOPE) endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm Nucleic Acid Release nucleus Nucleus cytoplasm->nucleus Nuclear Import transcription Transcription & Translation nucleus->transcription protein Therapeutic Protein transcription->protein

Figure 2: Conceptual pathway of cationic liposome-mediated gene delivery.

Conclusion

DC-Cholesterol is a well-characterized and widely utilized cationic lipid for liposome-based gene delivery, with a substantial body of literature supporting its use and detailing its performance. In contrast, the application of this compound as a primary cationic lipid in simple liposomal formulations for similar purposes is not extensively documented in publicly available research. Its reported use is primarily within more complex, specialized systems.

For researchers seeking a reliable and well-documented cationic lipid for standard liposome preparations, DC-Cholesterol, particularly in combination with DOPE, represents a robust choice with predictable performance. The potential of this compound as a primary cationic lipid for broad applications remains an area for future investigation. Further studies are required to systematically evaluate its formulation parameters, transfection efficiency, and cytotoxicity in direct comparison to established lipids like DC-Cholesterol to fully understand its potential in the field of drug and gene delivery.

References

Validating Drug Loading in Ditetradecylamine Nanoparticles: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

The precise quantification of drug loading within nanoparticles is a critical parameter in the development of effective drug delivery systems. For cationic lipid nanoparticles formulated with components like Ditetradecylamine (DTA), accurate determination of the drug content is essential for ensuring proper dosage, efficacy, and reproducibility.[1] This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for validating drug loading content, offering researchers the necessary information to select the most appropriate method for their specific application.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase HPLC (RP-HPLC) is widely regarded as a robust and reliable method for the quantification of encapsulated drugs within lipid nanoparticles.[2][3][4] Its high specificity, accuracy, and precision make it a preferred method in many pharmaceutical development settings.[5][6]

This protocol outlines a general procedure for the determination of drug loading in DTA nanoparticles using RP-HPLC. It is important to note that method development and validation are crucial for each specific drug and nanoparticle formulation.

1. Sample Preparation:

  • Objective: To disrupt the nanoparticles and release the encapsulated drug for analysis.

  • Procedure:

    • A known amount of the DTA nanoparticle dispersion is dissolved in a suitable organic solvent that is miscible with the HPLC mobile phase (e.g., methanol, acetonitrile (B52724), or a mixture thereof). The solvent should be capable of completely dissolving the lipid components and the drug.

    • The mixture is vortexed vigorously for 1-2 minutes to ensure complete disruption of the nanoparticles.

    • The solution may be sonicated for 5-10 minutes to aid in the dissolution process.

    • The sample is then centrifuged at high speed (e.g., 10,000 x g for 15 minutes) to pellet any insoluble excipients.

    • The supernatant containing the dissolved drug is carefully collected and, if necessary, diluted to a concentration within the linear range of the calibration curve.

    • The final solution is filtered through a 0.22 µm syringe filter prior to injection into the HPLC system.

2. HPLC Conditions:

  • Column: A C18 reverse-phase column is commonly used for the separation of a wide range of drug molecules.[2]

  • Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid). The exact ratio will depend on the polarity of the drug.[2][5][6]

  • Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.[5][6]

  • Detection: A UV-Vis detector is commonly used, with the wavelength set to the maximum absorbance of the drug being analyzed.[2] If the drug is fluorescent, a fluorescence detector can provide higher sensitivity.

  • Injection Volume: Typically 10-20 µL.

3. Data Analysis:

  • A calibration curve is generated by injecting known concentrations of the free drug into the HPLC system and plotting the peak area against the concentration.

  • The concentration of the drug in the prepared nanoparticle sample is determined by interpolating its peak area from the calibration curve.

  • The drug loading content (DLC) and encapsulation efficiency (EE) are calculated using the following formulas:

    • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used in formulation) x 100

Alternative Methods for Drug Loading Quantification

While HPLC is a powerful technique, other methods can also be employed for determining drug loading, each with its own set of advantages and limitations.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible method for quantifying drugs that possess a chromophore.

1. Sample Preparation:

  • The nanoparticles are disrupted using a suitable solvent, similar to the HPLC sample preparation. It is crucial that the lipids and other excipients do not interfere with the absorbance reading of the drug at the chosen wavelength.

  • The solution is centrifuged to remove any insoluble material.

2. Measurement:

  • A calibration curve is prepared using known concentrations of the free drug in the same solvent used for sample preparation.

  • The absorbance of the supernatant from the nanoparticle sample is measured at the wavelength of maximum absorbance (λmax) of the drug.

3. Data Analysis:

  • The concentration of the drug is determined from the calibration curve.

  • DLC and EE are calculated using the same formulas as for the HPLC method.

Fluorescence Spectroscopy

For fluorescent drugs, fluorescence spectroscopy offers high sensitivity and selectivity.[7][8]

1. Sample Preparation:

  • Similar to the other methods, the nanoparticles are disrupted in a suitable solvent to release the drug. The solvent should not quench the fluorescence of the drug.

2. Measurement:

  • A calibration curve is generated by measuring the fluorescence intensity of known concentrations of the free drug.

  • The fluorescence intensity of the disrupted nanoparticle sample is measured at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • The drug concentration is determined from the calibration curve, and the DLC and EE are calculated accordingly.

Performance Comparison

The choice of method for validating drug loading content depends on various factors, including the properties of the drug, the nanoparticle composition, available equipment, and the desired level of accuracy and precision.

Parameter HPLC UV-Vis Spectrophotometry Fluorescence Spectroscopy
Specificity High (separates drug from excipients)Low to Medium (potential for interference)High (for fluorescent drugs)
Sensitivity High (ng/mL to pg/mL range)[5][6]Medium (µg/mL to ng/mL range)Very High (pg/mL to fg/mL range)
Accuracy & Precision High (RSD < 2%)[2][5][6]MediumHigh
Sample Preparation More complex (requires filtration)SimplerSimpler
Throughput LowerHigherHigher
Cost (Instrument) HighLowMedium
Drug Requirement Any drug with a chromophore or that can be derivatizedDrug must have a chromophoreDrug must be fluorescent

Visualizing the Workflow and Decision-Making Process

To further aid researchers, the following diagrams illustrate the experimental workflow for HPLC validation and a logical approach to selecting the appropriate quantification method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start DTA Nanoparticle Dispersion dissolve Dissolve in Organic Solvent start->dissolve vortex Vortex & Sonicate dissolve->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect & Dilute Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV-Vis or Fluorescence Detection separate->detect quantify Quantify Drug Concentration detect->quantify calibrate Generate Calibration Curve calibrate->quantify calculate Calculate DLC & EE quantify->calculate

Caption: Experimental workflow for HPLC-based validation of drug loading.

Method_Selection node_result node_result q1 Is the drug fluorescent? q2 Does the drug have a strong UV chromophore? q1->q2 No r1 Fluorescence Spectroscopy q1->r1 Yes q3 Are excipients likely to interfere with UV absorbance? q2->q3 Yes r3 HPLC q2->r3 No q4 Is high specificity and accuracy critical? q3->q4 Yes r2 UV-Vis Spectrophotometry q3->r2 No q4->r2 No q4->r3 Yes

Caption: Decision tree for selecting a drug loading quantification method.

References

A Comparative Guide to Sizing Ditetradecylamine Liposomes: Cross-Validation with Dynamic Light Scattering and Cryo-Transmission Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate characterization of liposomal drug delivery systems is paramount. Ditetradecylamine (DTA) liposomes, a cationic lipid formulation, are of significant interest for various therapeutic applications. This guide provides a comprehensive comparison of two orthogonal techniques for sizing DTA liposomes: Dynamic Light Scattering (DLS) and Cryo-Transmission Electron Microscopy (cryo-TEM), offering a framework for robust cross-validation.

This guide delves into the experimental protocols for both methods and presents a comparative analysis of the type of data each technique yields. By understanding the principles and limitations of DLS and cryo-TEM, researchers can confidently characterize their DTA liposome (B1194612) formulations.

Principles of Liposome Size Analysis: DLS vs. Cryo-TEM

Dynamic Light Scattering (DLS) is a non-invasive technique that measures the size of particles in suspension.[1] It analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.[1] Larger particles move more slowly, leading to slower fluctuations in light scattering, and vice-versa. The result is an intensity-weighted hydrodynamic diameter, which includes the lipid bilayer and any associated solvent layer.

Cryogenic Transmission Electron Microscopy (cryo-TEM), on the other hand, is a direct imaging technique that provides high-resolution visualization of the liposomes in their near-native, hydrated state.[2] By rapidly freezing the liposome suspension, the formation of ice crystals is prevented, preserving the morphology of the vesicles.[2] This allows for the direct measurement of the liposome's core diameter.

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the preparation and cross-validation of this compound (DTA) liposome size using DLS and cryo-TEM.

cluster_prep Liposome Preparation cluster_analysis Size Analysis cluster_data Data Comparison & Validation prep This compound (DTA) Liposome Formulation hydration Thin-Film Hydration prep->hydration sizing Extrusion/Sonication hydration->sizing dls Dynamic Light Scattering (DLS) sizing->dls Sample Dilution cryotem Cryo-Transmission Electron Microscopy (cryo-TEM) sizing->cryotem Sample Vitrification data_analysis Comparative Data Analysis dls->data_analysis Hydrodynamic Diameter cryotem->data_analysis Core Diameter & Morphology

Experimental workflow for DTA liposome sizing.

Detailed Experimental Protocols

This compound (DTA) Liposome Preparation (Thin-Film Hydration Method)

This protocol is a general guideline and may require optimization based on the desired liposome characteristics.

  • Lipid Film Formation:

    • Dissolve this compound (DTA) and any helper lipids (e.g., cholesterol, DOPE) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[3]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. The temperature of the buffer should be above the phase transition temperature of the lipid mixture.

    • This initial hydration results in the formation of large, multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. This process is typically performed at a temperature above the lipid's phase transition temperature.[4]

Dynamic Light Scattering (DLS) Analysis
  • Sample Preparation:

    • Dilute the DTA liposome suspension in the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup:

    • Equilibrate the DLS instrument (e.g., Malvern Zetasizer, Beckman Coulter N5) to the desired temperature (e.g., 25°C).

    • Set the measurement parameters, including the scattering angle (typically 90° or 173°), laser wavelength, and data acquisition time.

  • Data Acquisition and Analysis:

    • Place the diluted sample in a suitable cuvette and insert it into the instrument.

    • Perform multiple measurements to ensure reproducibility.

    • Analyze the correlation function to obtain the intensity-weighted mean hydrodynamic diameter (Z-average) and the polydispersity index (PDI), which indicates the width of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[5]

Cryo-Transmission Electron Microscopy (Cryo-TEM) Analysis
  • Sample Preparation (Vitrification):

    • Apply a small aliquot (3-5 µL) of the DTA liposome suspension to a glow-discharged TEM grid (e.g., lacey carbon or C-flat).

    • Blot the grid with filter paper to create a thin film of the suspension.

    • Immediately plunge-freeze the grid into a cryogen (e.g., liquid ethane (B1197151) or a liquid ethane/propane mixture) cooled by liquid nitrogen. This rapid freezing vitrifies the water, preventing the formation of ice crystals that can damage the liposomes.[6][7]

  • Imaging:

    • Transfer the vitrified grid to a cryo-TEM holder and insert it into the transmission electron microscope.

    • Maintain the sample at liquid nitrogen temperature throughout the imaging process.

    • Acquire images at different magnifications under low-dose electron conditions to minimize radiation damage to the sample.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the diameter of a statistically significant number of individual liposomes from the acquired micrographs.

    • This analysis provides the number-weighted mean core diameter and allows for the direct visualization of liposome morphology (e.g., unilamellar vs. multilamellar) and lamellarity.

Comparative Data Analysis

The table below presents hypothetical, yet representative, data for DTA liposomes to illustrate the expected differences in size measurements obtained by DLS and cryo-TEM.

ParameterDynamic Light Scattering (DLS)Cryo-Transmission Electron Microscopy (cryo-TEM)
Measurement Principle Measures the fluctuation of scattered light due to Brownian motion.Direct visualization of individual, vitrified liposomes.
Size Measured Hydrodynamic Diameter (Z-average)Core Diameter
Mean Diameter ~115 nm~100 nm
Polydispersity Index (PDI) 0.15N/A (Size distribution is calculated from individual measurements)
Key Insights Provides a rapid, ensemble measurement of the average size and size distribution in solution.Reveals the true size of the lipid bilayer, morphology (spherical, unilamellar), and can identify aggregates or contaminants.

Note: The larger size obtained by DLS is expected, as the hydrodynamic diameter includes the lipid bilayer and a layer of associated solvent, whereas cryo-TEM measures the actual diameter of the liposome structure.[8]

Visualizing the Difference in Measurement

The following diagram illustrates the conceptual difference between the hydrodynamic diameter measured by DLS and the core diameter measured by cryo-TEM.

cluster_dls DLS Measurement cluster_cryotem Cryo-TEM Measurement dls_particle Hydrodynamic Diameter cryotem_particle Core Diameter

DLS measures the hydrodynamic diameter, while cryo-TEM measures the core diameter.

Conclusion

Cross-validation of this compound liposome size using both DLS and cryo-TEM provides a comprehensive and robust characterization. DLS offers a rapid assessment of the average hydrodynamic size and polydispersity in a bulk sample, making it ideal for routine quality control. Cryo-TEM complements this by providing direct visualization of individual liposomes, confirming their morphology, lamellarity, and providing a more accurate measurement of the core diameter. By employing both techniques, researchers can gain a deeper understanding of their DTA liposome formulations, ensuring consistency and quality for downstream applications in drug delivery and development.

References

Benchmarking Ditetradecylamine: A Comparative Guide to Commercial Transfection Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of genetic research and therapeutic development, the efficient delivery of nucleic acids into cells is a critical step. Cationic lipids have emerged as a prominent non-viral vector for this purpose, offering a safer alternative to viral methods. This guide provides a comparative analysis of Ditetradecylamine, a cationic lipid, against leading commercial transfection reagents. Due to the limited availability of direct head-to-head benchmarking studies for this compound, this guide presents available performance data for a closely related derivative and compares it with established data for popular commercial reagents. This allows for an informed, albeit indirect, assessment of its potential.

Performance Data

The following tables summarize the transfection efficiency and cytotoxicity of a this compound derivative and several commercial transfection reagents across various cell lines. It is important to note that transfection efficiency and cytotoxicity are highly cell-type dependent and can be influenced by experimental conditions.

Table 1: Transfection Efficiency

ReagentCell LineTransfection Efficiency (%)Reporter GeneReference
This compound Derivative Various Mammalian>80%EGFP[1]
Lipofectamine 2000 HEK293~60%Plasmid DNA[2]
HeLaSlightly lower than ViaFect™Luciferase[3]
P1930-50%Plasmid DNA[4]
Lipofectamine 3000 Cancer Cell Panel60% of cell lines >50%Plasmid DNA[5]
CHO-K155%pCDH[2]
HEK29352%pCDH[2]
FuGENE HD HEK293High ExpressionLuciferase[6]
Mouse Embryonic Fibroblasts (MEFs)~25% (at optimal ratio)EGFP[7]
VariousMaximal in 6 of 9 cell linesLuciferase/β-gal[8]
DOTAP MCF-7~50% (siRNA delivery)siRNA[9]
SK-OV-3~49% (mRNA delivery)GFP mRNA[10]
DC-Chol 293T~25%pEGFP-N1[11]
AGS & Huh-7High (serum resistant)Luciferase[12]

Table 2: Cytotoxicity

ReagentCell LineCell Viability (%)AssayReference
This compound Derivative Not specifiedMinimal cytotoxicity reportedNot specified[1]
Lipofectamine 2000 HeLaLower than ViaFect™CellTiter-Fluor™[3]
Mouse Embryonic Fibroblasts (MEFs)~80% (at optimal ratio)Trypan Blue[13]
Lipofectamine 3000 H9T-cells~23%XTT[2][14]
CHO-K1~87%XTT[2]
HEK293~82%XTT[2]
FuGENE HD COS-7, HEK293, HeLa>90%Propidium Iodide[15]
Mouse Embryonic Fibroblasts (MEFs)~85%Trypan Blue[7]
DC-Chol 293THigh viability up to 100 µMNot specified[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are standard protocols for assessing transfection efficiency and cytotoxicity.

Transfection Efficiency Assessment: Luciferase Reporter Assay

This assay quantifies the activity of a luciferase reporter gene transfected into cells, which correlates with transfection efficiency.

Materials:

  • Cells seeded in a multi-well plate

  • Plasmid DNA encoding firefly luciferase

  • Transfection reagent (e.g., this compound formulation)

  • Serum-free medium (e.g., Opti-MEM™)

  • Luciferase Assay Reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.[16]

  • Complex Formation:

    • For each well, dilute the luciferase plasmid DNA in a serum-free medium.

    • In a separate tube, dilute the transfection reagent in a serum-free medium.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.[17]

  • Transfection: Add the DNA-lipid complexes to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Cell Lysis: Remove the culture medium and add a cell lysis buffer to each well. Incubate for 15 minutes at room temperature.[18]

  • Luminometry: Add the Luciferase Assay Reagent to each well and immediately measure the luminescence using a luminometer. The light output is proportional to the luciferase activity.[19]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • Transfection reagent-DNA complexes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Treatment: Expose cells to serial dilutions of the transfection reagent or transfection complexes for a desired period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[20]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[21]

Visualizing the Process: Diagrams

To better understand the mechanisms and workflows, the following diagrams have been generated using Graphviz.

Transfection_Workflow cluster_preparation Complex Formation cluster_transfection Cellular Uptake cluster_expression Gene Expression Plasmid DNA Plasmid DNA Complex Lipoplex (DNA + Lipid) Plasmid DNA->Complex Mixing in serum-free medium Cationic Lipid This compound or Commercial Reagent Cationic Lipid->Complex Cells Cells Complex->Cells Addition to cell culture Endosome Endosome Cells->Endosome Endocytosis Nucleus Nucleus Endosome->Nucleus Endosomal Escape & Nuclear Entry mRNA mRNA Nucleus->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: General workflow of cationic lipid-mediated transfection.

Signaling_Pathway Lipoplex Lipoplex Cell_Membrane Cell Membrane Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape (Proton Sponge Effect) Endosome->Endosomal_Escape Cytosol Cytosol DNA_Release DNA Release Cytosol->DNA_Release Nuclear_Import Nuclear Import DNA_Release->Nuclear_Import Nucleus Nucleus Nuclear_Import->Nucleus Transcription Transcription Nucleus->Transcription mRNA mRNA Transcription->mRNA

Caption: Key steps in cationic lipid-mediated gene delivery.

Comparison_Logic Goal Select Optimal Transfection Reagent Criteria Key Performance Metrics Goal->Criteria Efficiency Transfection Efficiency Criteria->Efficiency Toxicity Cytotoxicity Criteria->Toxicity Reproducibility Reproducibility Criteria->Reproducibility Reagent_A This compound (or derivative) Efficiency->Reagent_A Reagent_B Commercial Reagent 1 (e.g., Lipofectamine) Efficiency->Reagent_B Reagent_C Commercial Reagent 2 (e.g., FuGENE) Efficiency->Reagent_C Toxicity->Reagent_A Toxicity->Reagent_B Toxicity->Reagent_C Reproducibility->Reagent_A Reproducibility->Reagent_B Reproducibility->Reagent_C Decision Informed Decision Reagent_A->Decision Reagent_B->Decision Reagent_C->Decision

Caption: Logical framework for comparing transfection reagents.

References

Assessing the Purity of Synthesized Ditetradecylamine: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is of paramount importance, directly impacting experimental outcomes, product efficacy, and safety. Ditetradecylamine, a long-chain secondary amine, is a valuable intermediate in various applications, including the synthesis of lipids for drug delivery systems and as a component in specialty chemicals. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for assessing the purity of synthesized this compound, supported by experimental data and detailed protocols.

Introduction to this compound Purity Assessment

The synthesis of this compound, commonly achieved through methods such as reductive amination, can result in a variety of process-related impurities. These may include unreacted starting materials, intermediates, byproducts from side reactions, and residual reagents. The presence of these impurities, even in trace amounts, can significantly alter the physicochemical properties and biological activity of the final product. Therefore, robust analytical methods are essential to accurately quantify the purity of synthesized this compound and identify any contaminants.

Mass spectrometry (MS), coupled with chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), is a powerful tool for purity assessment due to its high sensitivity and specificity.[1] However, other methods such as Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) offer alternative and often complementary information.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on various factors, including the nature of the expected impurities, the required level of sensitivity, and the desired quantitative accuracy. The following table summarizes the performance of mass spectrometry-based methods compared to other common analytical techniques for the analysis of this compound.

Analytical TechniqueTypical Purity (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
GC-MS >99%[2]0.5 - 9.0 ng/g[3]3.0 - 30 ng/g[3]High resolution for volatile impurities, structural information from mass spectra.Requires derivatization for non-volatile impurities, potential for thermal degradation.
LC-MS/MS >99%0.04 - 0.10 ng/mL[4]0.15 - 0.36 ng/mL[4]High sensitivity and specificity, suitable for a wide range of impurities.Matrix effects can cause ion suppression, higher instrument cost.
qNMR (¹H NMR) >98%[5]~1-5 µg/mL~5-20 µg/mLAbsolute quantification without a specific reference standard, non-destructive.[6]Lower sensitivity compared to MS, potential for signal overlap in complex mixtures.
HPLC-CAD >99%Low ng range[7]~10-50 ng on columnUniversal detection for non-volatile compounds, good precision.[8]Response can be non-linear, requires volatile mobile phases.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the analysis of this compound using GC-MS and qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the purity assessment of this compound using GC-MS.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • If derivatization is required to improve volatility and peak shape, a common agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out at 60-70°C for 30 minutes.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless injection).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 320°C at 15°C/min.

    • Hold at 320°C for 10 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-800.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • The purity is calculated based on the relative peak area percentage of the main this compound peak in the total ion chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.

Quantitative NMR (qNMR) Protocol

This protocol describes the use of ¹H NMR for the absolute purity determination of this compound using an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh a suitable internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic acid, with a known purity) and add it to the same NMR tube. The amount of internal standard should be chosen to give a signal integral comparable to that of the analyte.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

2. NMR Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (e.g., 5 times the longest T₁ of the signals of interest, typically 30-60 seconds).

  • Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (e.g., 16 or more).

3. Data Analysis:

  • Integrate a well-resolved signal of this compound (e.g., the -CH₂-N- protons) and a well-resolved signal of the internal standard.

  • Calculate the purity of the this compound sample using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample refers to this compound and IS refers to the internal standard.[5][6]

Visualizing Workflows and Relationships

Understanding the workflow and the relationships between different analytical steps is crucial for a comprehensive purity assessment.

Purity_Assessment_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Purity Analysis cluster_results Data Evaluation and Reporting Synthesis Reductive Amination of Tetradecanal with Tetradecylamine Crude_Product Crude this compound Product Synthesis->Crude_Product GC_MS GC-MS Analysis Crude_Product->GC_MS LC_MS LC-MS Analysis Crude_Product->LC_MS qNMR qNMR Analysis Crude_Product->qNMR HPLC_CAD HPLC-CAD Analysis Crude_Product->HPLC_CAD Purity_Data Quantitative Purity Data GC_MS->Purity_Data Impurity_ID Impurity Identification GC_MS->Impurity_ID LC_MS->Purity_Data LC_MS->Impurity_ID qNMR->Purity_Data HPLC_CAD->Purity_Data Final_Report Final Purity Report Purity_Data->Final_Report Impurity_ID->Final_Report

Caption: Workflow for the synthesis and purity assessment of this compound.

The mass spectrometric fragmentation of this compound is a key aspect of its identification and the characterization of related impurities. The primary fragmentation pathway for secondary amines is alpha-cleavage.

Ditetradecylamine_Fragmentation cluster_alpha Alpha-Cleavage cluster_other Other Fragments This compound This compound (M+•) m/z = 409 Fragment1 [M-C₁₃H₂₇]⁺ m/z = 226 This compound->Fragment1 Loss of tridecyl radical Radical1 •C₁₃H₂₇ This compound->Radical1 Fragment2 Smaller Alkyl Fragments (e.g., m/z = 43, 57, 71...) This compound->Fragment2 Further fragmentation

Caption: Proposed mass spectral fragmentation of this compound.[9]

Conclusion

The purity assessment of synthesized this compound is a critical step in ensuring its quality and suitability for its intended application. Mass spectrometry, particularly when coupled with gas or liquid chromatography, offers a highly sensitive and specific method for both quantifying purity and identifying unknown impurities. While GC-MS is well-suited for volatile impurities, LC-MS provides broader applicability for a wider range of potential contaminants.

Alternative techniques such as qNMR and HPLC-CAD provide valuable orthogonal data. qNMR offers the advantage of absolute quantification without the need for a specific reference standard of the analyte, making it a powerful tool for primary purity assessment. HPLC-CAD is a robust method for quantifying non-volatile compounds that lack a UV chromophore.

A comprehensive purity assessment strategy for this compound should ideally involve a combination of these techniques. An initial screening by GC-MS or LC-MS can provide a detailed impurity profile, while qNMR can be used for accurate absolute purity determination. By employing a multi-faceted analytical approach, researchers and drug development professionals can have high confidence in the quality of their synthesized this compound.

References

A Comparative Analysis of Ditetradecylamine and Other Dialkylamine Surfactants for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug delivery, particularly for nucleic acid-based therapeutics, the choice of cationic lipid is a critical determinant of the efficacy and safety of the delivery vehicle. Dialkylamine surfactants, characterized by their dual hydrophobic chains, are a key class of lipids utilized in the formulation of lipid nanoparticles (LNPs). This guide provides a comparative study of Ditetradecylamine against other dialkylamine surfactants, namely Didodecylamine and Dioctylamine, with a focus on their physicochemical properties and their performance in LNP-based drug delivery systems.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physicochemical properties of these surfactants influence their self-assembly behavior and their interaction with biological membranes. The following table summarizes the key physical and chemical characteristics of this compound, Didodecylamine, and Dioctylamine.

PropertyThis compoundDidodecylamineDioctylamine
Molecular Formula C₂₈H₅₉NC₂₄H₅₁NC₁₆H₃₅N
Molecular Weight ( g/mol ) 409.77353.68241.46
Melting Point (°C) 56-60.62[1][2][3]45-4913-16[4]
Boiling Point (°C) 449.95 (estimate)[1][2][3]120-140 @ 0.5 Torr297-298[4]
Density (g/mL) 0.8452 (estimate)[1][2][3]N/A0.799 @ 25°C[4]
Structure Secondary AmineSecondary AmineSecondary Amine
Solubility Poor in water, soluble in organic solvents.[1]Insoluble in water.Limited solubility in water, miscible with organic solvents.[5]

Performance in Lipid Nanoparticle (LNP) Formulations

The performance of dialkylamine surfactants in drug delivery is primarily assessed by their ability to form stable LNPs that can efficiently encapsulate and deliver nucleic acid payloads to target cells. Key performance indicators include nanoparticle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and, most importantly, transfection efficiency and cytotoxicity.

While direct comparative studies for these three specific surfactants are limited, the following table collates available data and reasonable estimations based on the properties of similar cationic lipids.

Performance MetricThis compound-based LNPsDidodecylamine-based LNPsDioctylamine-based LNPs
Typical Particle Size (nm) 100 - 200~150150 - 250
Polydispersity Index (PDI) < 0.2< 0.2< 0.3
Zeta Potential (mV) +20 to +40+20 to +40+15 to +35
Encapsulation Efficiency (%) > 90> 90> 85
Transfection Efficiency HighHighModerate to High
Cytotoxicity ModerateModerateModerate to High[6][7]

Note: The values for this compound and Dioctylamine-based LNPs are estimations based on trends observed for cationic lipids with similar chain lengths. Longer alkyl chains in this compound may contribute to higher stability and transfection efficiency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols for the formulation and characterization of dialkylamine-based lipid nanoparticles.

Protocol 1: Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing

This protocol describes a standard method for the preparation of LNPs containing a dialkylamine surfactant.

Materials:

  • Dialkylamine surfactant (this compound, Didodecylamine, or Dioctylamine)

  • Helper lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEGylated lipid (e.g., DMG-PEG 2000)

  • Nucleic acid (mRNA or siRNA) in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695) (200 proof)

  • Microfluidic mixing device

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the dialkylamine surfactant, helper lipid, cholesterol, and PEGylated lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare Nucleic Acid Solution: Dilute the nucleic acid payload to the desired concentration in an aqueous buffer.

  • Microfluidic Mixing: Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes and connect them to the microfluidic mixing device.

  • Initiate Mixing: Set the flow rates to achieve rapid mixing of the two phases, leading to the self-assembly of LNPs.

  • Purification: The resulting LNP dispersion is typically purified and concentrated using techniques like tangential flow filtration (TFF) or dialysis to remove ethanol and unencapsulated nucleic acids.

Protocol 2: Characterization of Lipid Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the LNP suspension in a suitable buffer (e.g., PBS) and measure the hydrodynamic diameter and PDI using a DLS instrument.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry

  • Procedure: Dilute the LNP suspension in an appropriate buffer and measure the surface charge of the nanoparticles.

3. Encapsulation Efficiency Determination:

  • Technique: RiboGreen assay or a similar fluorescence-based assay.

  • Procedure: Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100). The difference in fluorescence corresponds to the amount of encapsulated nucleic acid.

4. Transfection Efficiency Assessment:

  • Procedure:

    • Culture target cells to a suitable confluency.

    • Treat the cells with LNPs encapsulating a reporter gene (e.g., GFP or luciferase).

    • After a defined incubation period, assess the expression of the reporter gene using flow cytometry, fluorescence microscopy, or a luminescence assay.

5. Cytotoxicity Assay:

  • Technique: MTT assay or similar cell viability assays.

  • Procedure:

    • Treat cells with varying concentrations of the LNP formulation.

    • After incubation, measure cell viability to determine the concentration at which the LNPs become toxic to the cells. Cationic surfactants, in general, are known to have higher cytotoxicity compared to anionic or non-ionic surfactants.[8]

Visualizing the Workflow: LNP Formulation and Characterization

The following diagram illustrates the general workflow for the formulation and characterization of dialkylamine-based lipid nanoparticles.

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization LNP Characterization prep_lipids Prepare Lipid Stock Solution (in Ethanol) mixing Microfluidic Mixing prep_lipids->mixing prep_na Prepare Nucleic Acid Solution (Aqueous Buffer) prep_na->mixing purification Purification (e.g., TFF/Dialysis) mixing->purification size_pdi Size & PDI (DLS) purification->size_pdi zeta Zeta Potential purification->zeta ee Encapsulation Efficiency purification->ee transfection Transfection Efficiency purification->transfection cytotoxicity Cytotoxicity Assay purification->cytotoxicity end size_pdi->end zeta->end ee->end transfection->end cytotoxicity->end start start->prep_lipids start->prep_na

Lipid Nanoparticle Formulation and Characterization Workflow.

Conclusion

This compound, with its long C14 alkyl chains, presents a promising option for the formulation of lipid nanoparticles for drug delivery. While direct comparative data is still emerging, its structural similarity to other effective dialkylamine surfactants like Didodecylamine suggests it is likely to exhibit favorable properties for nucleic acid encapsulation and delivery. The choice between this compound, Didodecylamine, and Dioctylamine will ultimately depend on the specific requirements of the therapeutic application, including the desired particle stability, transfection efficiency, and tolerance for potential cytotoxicity. Further head-to-head experimental studies are warranted to fully elucidate the comparative performance of these surfactants and to guide the rational design of next-generation lipid-based drug delivery systems.

References

A Researcher's Guide to Evaluating Ditetradecylamine: Performance in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and cellular biology, the selection of an effective and minimally toxic delivery vehicle for nucleic acids is a critical step. Ditetradecylamine, a cationic lipid, represents a class of molecules essential for the formulation of non-viral vectors for gene therapy and transfection applications. Its performance, however, is not absolute and varies significantly across different cell types. This guide provides a comprehensive framework for evaluating the performance of this compound, comparing it with established transfection reagents, and offering detailed experimental protocols to ensure reproducible and reliable results.

Cationic lipids like this compound are amphiphilic molecules characterized by a positively charged headgroup and a hydrophobic tail. This structure allows them to interact with negatively charged nucleic acids (DNA and RNA) to form complexes known as lipoplexes. These lipoplexes can then fuse with the cell membrane, facilitating the entry of the genetic material into the cell. The efficiency of this process and the associated cellular toxicity are key metrics for performance evaluation.

Comparative Performance Analysis

The efficacy of a transfection reagent is highly cell-line dependent. Below is a summary of the performance of common commercially available transfection reagents, which serve as a benchmark for evaluating a new cationic lipid formulation like one based on this compound. The data is compiled from various studies and represents typical transfection efficiencies and cytotoxicities.

Table 1: Transfection Efficiency of Common Reagents across Various Cell Lines

Cell LineReagentTransfection Efficiency (%)Notes
HEK293T Lipofectamine 2000~60%High efficiency in a commonly used cell line.[1]
PEI 40k>40%Efficiency increases with reagent concentration.[1]
Fugene HD~60%Comparable to Lipofectamine 2000.[1]
CaCo-2 Lipofectamine 2000~20%Moderate efficiency in an intestinal cell line.[1]
PEI 40k~30%Higher efficiency than Lipofectamine 2000 in this cell line.[1]
HeLa ViaFect™ ReagentHighGood combination of high efficiency and low toxicity.[2]
Lipofectamine® 2000Slightly lower than ViaFect™Considerably more toxic to HeLa cells.[2]
CHO-K1 Turbofect~74% (with pEGFP-N1)More efficient than Lipofectamine 3000 for this plasmid.[3]
Lipofectamine 3000High (with pCDH)More efficient than Turbofect for this plasmid.[3]
HUVEC Effectene/FuGENE 633-34%Non-liposomal reagents showing better efficiency than DOTAP.[4]
Lipofectamine LTX~38%Higher efficiency among liposomal reagents.[4]

Note: Transfection efficiency is highly dependent on experimental conditions, including reagent-to-DNA ratio, cell confluency, and the nature of the transfected plasmid.

Table 2: Cytotoxicity Profile of Transfection Reagents

ReagentCell LineCytotoxicity Metric (e.g., IC50)Key Observation
Lipofectamine® 2000HeLaHigh ToxicitySignificantly more toxic than other reagents at all tested ratios.[2]
TurbofectCHO-K1, HEK293, H9TLower CytotoxicityLess cytotoxic effect on all three cell lines compared to Lipofectamine 3000.[3]
Lipofectamine 3000H9THigh CytotoxicityCan be cytotoxic when transfecting H9T-cells with pCDH.[3]
Cationic Lipids (general)VariesDependent on formulationToxicity is a major consideration for in vivo applications.[5]

IC50 (half-maximal inhibitory concentration) is a common measure of cytotoxicity; lower values indicate higher toxicity.

Experimental Protocols

Detailed and consistent protocols are paramount for the accurate evaluation of this compound's performance.

Protocol for Liposome (B1194612) Formulation with this compound

This protocol describes the thin-film hydration method for preparing cationic liposomes.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform (B151607)

  • Round-bottom flask

  • Rotary evaporator

  • Sterile buffer (e.g., PBS or HEPES-buffered saline)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and DOPE in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:1).

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.

    • Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding a sterile aqueous buffer.

    • Agitate the flask by vortexing or gentle shaking to form multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (e.g., 10-20 passes) using a lipid extruder. This will result in the formation of large unilamellar vesicles (LUVs).

  • Characterization:

    • Determine the vesicle size and zeta potential using dynamic light scattering (DLS).

    • The final liposome suspension can be stored at 4°C.

Protocol for In Vitro Transfection

This protocol provides a general procedure for transfecting adherent mammalian cells.

Materials:

  • Adherent cells (e.g., HEK293, HeLa)

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM™)

  • Plasmid DNA (e.g., expressing a reporter gene like EGFP)

  • This compound-based liposome formulation

  • Multi-well plates (e.g., 24-well)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[6]

    • Incubate overnight in a CO2 incubator.

  • Complex Formation:

    • For each well, dilute a specific amount of plasmid DNA (e.g., 0.5 µg) into a tube containing serum-free medium.

    • In a separate tube, dilute the this compound liposome formulation into serum-free medium. The ratio of lipid to DNA (N/P ratio) is a critical parameter to optimize.

    • Add the diluted liposome solution to the diluted DNA solution and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for lipoplex formation.[7]

  • Transfection:

    • Gently add the lipoplex mixture dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells for 24-48 hours.

  • Analysis:

    • Assess transfection efficiency by observing the expression of the reporter gene (e.g., fluorescence microscopy for EGFP) or by a quantitative assay (e.g., luciferase assay, flow cytometry).

Protocol for Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound-based liposome formulation at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing serial dilutions of the this compound liposome formulation. Include untreated cells as a control.

    • Incubate for a period relevant to the transfection protocol (e.g., 24-48 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization:

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the cell viability against the concentration of the liposome formulation to determine the IC50 value.[8]

Visualizing the Process

Diagrams created using the DOT language provide clear visual representations of workflows and mechanisms.

G cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_analysis Analysis Cell Seeding Cell Seeding DNA Dilution DNA Dilution Lipid Dilution Lipid Dilution DNA Dilution->Lipid Dilution Mix & Incubate Mix & Incubate Lipid Dilution->Mix & Incubate Add to Cells Add to Cells Mix & Incubate->Add to Cells Incubate 24-48h Incubate 24-48h Add to Cells->Incubate 24-48h Efficiency Assay Efficiency Assay Incubate 24-48h->Efficiency Assay Toxicity Assay Toxicity Assay Incubate 24-48h->Toxicity Assay G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cationic Lipid Cationic Lipid Lipoplex Lipoplex Cationic Lipid->Lipoplex Nucleic Acid Nucleic Acid Nucleic Acid->Lipoplex Endosome Endosome Lipoplex->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Endosomal Escape Nucleus Nucleus Cytosol->Nucleus Nuclear Entry Gene Expression Gene Expression Nucleus->Gene Expression G node_result Optimal Reagent Selected node_alt Consider Alternative Reagent Start High Transfection Efficiency? Start->node_alt No Toxicity Low Cytotoxicity? Start->Toxicity Yes Toxicity->node_alt No Cost Cost-Effective? Toxicity->Cost Yes Cost->node_result Yes Cost->node_alt No

References

A Comparative Guide to Cytotoxicity Assays for Ditetradecylamine-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common cytotoxicity assays for evaluating Ditetradecylamine (DDA)-based formulations, which are increasingly utilized as cationic lipids in drug and gene delivery systems. Understanding the cytotoxic potential of these delivery vehicles is paramount for ensuring their safety and efficacy. This document outlines detailed experimental protocols and presents comparative data to assist researchers in selecting the most appropriate assay for their specific needs.

Comparing the Cytotoxicity of DDA-Based Formulations and Alternatives

The cytotoxic effects of DDA-based formulations are a critical consideration in their development. As a surrogate for direct DDA data, this guide presents data on Dimethyldioctadecylammonium Bromide (DDAB), a structurally analogous cationic lipid. The following table summarizes the 50% inhibitory concentration (IC50) values of DDAB-containing liposomes compared to the widely used commercial transfection reagent, Lipofectamine 2000, across various cell lines. Lower IC50 values indicate higher cytotoxicity.

Formulation/ReagentCell LineIC50 (µg/mL)Assay MethodReference
DDAB:DOPE CaSkiToxic at 10 µMMultiple Assays[1]
DOTAP CaSkiSlight toxicity at 40 µMMultiple Assays[1]
CeO2/DODAB HEK293No significant toxicityCCK-8[2]
Lipofectamine 2000 HEK293~80% cell viability reductionCCK-8[2]
DOTAP MCF-7~85% cell viability reductionCCK-8[2]
Lipofectamine 2000 HEK293T>60% cytotoxicityLuminescence-based[3]
DDAB A-1729.46WST assay[4]
DDAB Caco-211.4 ± 1.14WST assay[4]
DDAB HepG213.4 ± 0.80WST assay[4]
DDAB MCF-79.63 ± 4.11WST assay[4]
Lipofectamine 2000 rBMSC~1.2Not specified[5]

Note: Direct comparisons of IC50 values should be made with caution due to variations in experimental conditions, including the specific formulation, cell density, exposure time, and assay method used in different studies.

Recommended Cytotoxicity Assays

Several assays can be employed to assess the cytotoxicity of DDA-based formulations. The choice of assay depends on the specific research question, the mechanism of cell death being investigated, and potential interferences from the formulation itself.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a colorimetric method that quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase from cells with damaged plasma membranes. This assay is a reliable indicator of cell lysis and membrane integrity.

Live/Dead Viability/Cytotoxicity Assay

This fluorescence-based assay provides a direct visualization of live and dead cells. It utilizes two fluorescent dyes: calcein-AM, which stains viable cells green, and a red fluorescent dye (e.g., ethidium (B1194527) homodimer-1 or propidium (B1200493) iodide) that only enters and stains dead cells with compromised membranes.

Experimental Protocols

Below are detailed protocols for performing the recommended cytotoxicity assays.

Protocol 1: Preparation of this compound-Based Liposomes (Thin-Film Hydration Method)[4][6][7][8][9]

This protocol describes a common method for preparing cationic liposomes.

Materials:

  • This compound (DDA)

  • Co-lipid (e.g., DOPE or Cholesterol)

  • Chloroform or a chloroform:methanol mixture

  • Aqueous buffer (e.g., PBS or HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve DDA and the co-lipid in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).

  • Sizing (Optional but Recommended):

    • To obtain unilamellar vesicles with a more uniform size distribution, sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes with a defined pore size.

Liposome_Preparation cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Sizing A Dissolve DDA and Co-lipid in Organic Solvent B Evaporate Solvent (Rotary Evaporator) A->B C Dry Film under Vacuum B->C D Add Aqueous Buffer C->D Hydrate Film E Agitate to Form MLVs D->E F Sonication or Extrusion E->F Size Vesicles G Homogeneous Unilamellar Vesicles F->G

Figure 1. Workflow for preparing DDA-based liposomes.

Protocol 2: MTT Cytotoxicity Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • DDA-based formulation or other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Incubate for 24 hours.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the DDA-based formulation. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with DDA-based Formulation A->B C Incubate for Exposure Time B->C D Add MTT Reagent C->D E Incubate for Formazan Formation D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability G->H

Figure 2. MTT assay experimental workflow.

Protocol 3: LDH Cytotoxicity Assay

This protocol is also designed for a 96-well plate format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • DDA-based formulation or other test compounds

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to also include a maximum LDH release control (cells treated with a lysis buffer provided in the kit) and a spontaneous LDH release control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

LDH_Assay_Signaling cluster_0 Damaged Cell cluster_1 Extracellular Space LDH Lactate Dehydrogenase (LDH) Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate LDH NAD NAD+ NADH NADH NAD->NADH LDH Tetrazolium Tetrazolium Salt (colorless) NADH->Tetrazolium Diaphorase Formazan Formazan (colored) Tetrazolium->Formazan

Figure 3. Principle of the LDH cytotoxicity assay.

Protocol 4: Live/Dead Viability/Cytotoxicity Assay

This protocol is suitable for fluorescence microscopy or flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • DDA-based formulation or other test compounds

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and a red fluorescent dead cell stain)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an appropriate culture vessel (e.g., multi-well plate, chamber slide) and treat them as described in the MTT protocol.

  • Staining: After the incubation period, remove the treatment medium and wash the cells with PBS. Add the combined Live/Dead staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.

    • Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the fluorescence of the cell suspension using a flow cytometer.

  • Data Analysis: Quantify the percentage of live and dead cells based on the fluorescence signals.

Live_Dead_Assay_Principle cluster_live Live Cell cluster_dead Dead Cell Live_Cell Intact Membrane Esterases Intracellular Esterases Calcein_AM Calcein-AM (non-fluorescent) Calcein_AM->Live_Cell Enters Cell Calcein Calcein (green fluorescent) Esterases->Calcein Cleaves Calcein-AM Dead_Cell Compromised Membrane Nucleus Nucleus (red fluorescent) Dead_Cell->Nucleus Binds to DNA Dead_Stain_in Red Fluorescent Stain Dead_Stain_out Red Fluorescent Stain Dead_Stain_out->Dead_Cell Enters Cell

Figure 4. Principle of the Live/Dead assay.

References

Ditetradecylamine's Fusogenic Role in Endosomal Escape: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, overcoming the endosomal barrier is a critical step in the successful intracellular delivery of therapeutic payloads. This guide provides a comprehensive comparison of the fusogenic properties of ditetradecylamine, a cationic lipid, in facilitating endosomal escape, benchmarked against other widely used alternatives. The following sections present quantitative data, detailed experimental protocols, and mechanistic diagrams to objectively evaluate these endosomal escape enhancers.

Mechanism of Action: this compound and its Alternatives

This compound, a cationic lipid, primarily facilitates endosomal escape through electrostatic interactions with the negatively charged endosomal membrane. This interaction disrupts the membrane's integrity, leading to the release of the encapsulated cargo into the cytoplasm. This mechanism is common to many cationic lipids.

In contrast, other agents employ different strategies. Fusogenic lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) have a cone-shaped molecular structure that induces negative curvature in lipid bilayers, promoting the formation of non-bilayer structures that facilitate membrane fusion. Fusogenic peptides , such as GALA and KALA, undergo a pH-dependent conformational change in the acidic environment of the endosome, exposing a hydrophobic domain that inserts into and destabilizes the endosomal membrane. Finally, small molecules like chloroquine are believed to act via the "proton sponge effect," where they buffer the endosomal pH, leading to an influx of protons and chloride ions, osmotic swelling, and eventual rupture of the endosome.[1][2][3]

Comparative Performance in Endosomal Escape

Table 1: Comparison of Cationic Lipids and Fusogenic Lipids

Compound/FormulationKey FindingQuantitative DataCell LineReference
DOTAP/DOPE Replacement of DOPE with DOPC abolishes fusogenic activity.Fusion efficiency with cells: >90% with DOPE, ~30% with DOPC.CHO[4]
DOTAP/Cholesterol Optimal molar ratio for mRNA transfection.49.4 ± 2.12% GFP-positive cells at 1:3 molar ratio.Not specified[5]
diC14-amidine High fusogenic activity without a helper lipid.Rapid fusion with P388D1 cells.P388D1[6]
DOTAP Low fusogenic activity alone, enhanced by DOPE.Marginal fusion alone; efficient fusion with 20% DOPE.RAW 264.7[6]

Table 2: Comparison of Fusogenic Peptides and Chloroquine

Compound/FormulationKey FindingQuantitative DataCell LineReference
GALA-modified liposomes Enhanced gene silencing compared to unmodified liposomes.~80% reduction in target gene expression.HeLa[7]
GALA-modified polyplexes Increased mRNA transfection efficiency.Up to 36% transfection efficiency in RAW264.7 cells.DC2.4, RAW264.7[8]
shGALA-MEND Enhanced endosomal escape and gene silencing in vivo.82% knockdown of target gene in vitro.Cultured cells[9]
Chloroquine Enhances functional delivery of extracellular vesicle cargo.EC50 for Cre recombination with EVs + 25 µM chloroquine.HEK293[10]
Chloroquine Enhances transfection efficiency.Visualization of enhanced endosomal escape.SK-BR3, CT26[11]

Experimental Protocols

To facilitate the independent validation of fusogenic properties and endosomal escape efficiency, detailed protocols for two key assays are provided below.

Calcein (B42510) Leakage Assay

This assay measures the release of the fluorescent dye calcein from liposomes upon interaction with a fusogenic agent, mimicking the disruption of the endosomal membrane.

Materials:

  • Lipids (e.g., this compound, DOPC, DOPE)

  • Calcein

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorescence spectrophotometer

  • Buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Triton X-100 (10% v/v)

Procedure:

  • Liposome (B1194612) Preparation:

    • Prepare a thin lipid film by dissolving the lipids in chloroform, followed by evaporation under vacuum.

    • Hydrate the lipid film with a self-quenching concentration of calcein solution (e.g., 50-100 mM in buffer) to form multilamellar vesicles (MLVs).

    • Extrude the MLVs through polycarbonate membranes of defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).

  • Purification:

    • Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column equilibrated with buffer.

  • Fluorescence Measurement:

    • Dilute the calcein-loaded liposomes in buffer in a cuvette to a suitable concentration.

    • Record the baseline fluorescence (F₀) at an excitation wavelength of 495 nm and an emission wavelength of 515 nm.

    • Add the fusogenic agent (e.g., this compound-containing liposomes or fusogenic peptide) to the cuvette and monitor the increase in fluorescence (F) over time.

    • After the fluorescence signal stabilizes, add Triton X-100 to lyse all liposomes and record the maximum fluorescence (F_max).

  • Calculation of Calcein Leakage:

    • The percentage of calcein leakage is calculated using the formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100.

Split Luciferase Assay for Endosomal Escape

This assay provides a quantitative measure of cytosolic delivery by detecting the reconstitution of a functional luciferase enzyme from two separately delivered, inactive fragments.

Materials:

  • Cells stably expressing the large luciferase subunit (LgBiT).

  • Small luciferase subunit (HiBiT) conjugated to the cargo of interest.

  • Delivery vehicle (e.g., liposomes containing this compound).

  • Luciferase substrate (e.g., furimazine).

  • Luminometer.

  • Cell lysis buffer.

Procedure:

  • Cell Culture:

    • Plate LgBiT-expressing cells in a white, clear-bottom 96-well plate and allow them to adhere overnight.

  • Complex Formation:

    • Prepare complexes of the HiBiT-conjugated cargo with the delivery vehicle according to the desired formulation protocol.

  • Cell Treatment:

    • Remove the culture medium from the cells and add the complexes suspended in fresh medium.

    • Incubate for a defined period (e.g., 4-24 hours) to allow for cellular uptake and endosomal escape.

  • Luminescence Measurement (Cytosolic Delivery):

    • Wash the cells with PBS to remove extracellular complexes.

    • Add the luciferase substrate to the wells and immediately measure the luminescence using a luminometer. This reading represents the amount of cargo that has escaped the endosome and is present in the cytosol.

  • Luminescence Measurement (Total Cellular Uptake):

    • To a parallel set of wells, add a cell lysis buffer containing the luciferase substrate. This will permeabilize all cellular membranes and allow the total intracellular HiBiT-cargo to interact with LgBiT.

    • Measure the luminescence to determine the total cellular uptake.

  • Calculation of Endosomal Escape Efficiency:

    • Endosomal Escape Efficiency (%) = (Luminescence_cytosolic / Luminescence_total_uptake) * 100.[12][13]

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of endosomal escape and a typical experimental workflow for their validation.

G cluster_cationic Cationic Lipid-Mediated Endosomal Escape Endocytosis LNP Internalization via Endocytosis Acidification Endosome Acidification (pH drop) Endocytosis->Acidification 1 Protonation Protonation of this compound Acidification->Protonation 2 Interaction Electrostatic Interaction with Anionic Lipids Protonation->Interaction 3 Destabilization Endosomal Membrane Destabilization Interaction->Destabilization 4 Release Cargo Release into Cytoplasm Destabilization->Release 5

Caption: Cationic Lipid-Mediated Endosomal Escape Pathway.

G cluster_peptide Fusogenic Peptide-Mediated Endosomal Escape Endocytosis_p Uptake of Peptide-Functionalized Nanoparticle Acidification_p Low pH in Endosome Endocytosis_p->Acidification_p 1 Conformation_Change Peptide Conformational Change (e.g., to α-helix) Acidification_p->Conformation_Change 2 Insertion Insertion of Hydrophobic Domain into Membrane Conformation_Change->Insertion 3 Pore_Formation Membrane Destabilization / Pore Formation Insertion->Pore_Formation 4 Release_p Cargo Release into Cytoplasm Pore_Formation->Release_p 5

Caption: Fusogenic Peptide-Mediated Endosomal Escape.

G cluster_chloroquine Chloroquine-Mediated Endosomal Escape (Proton Sponge Effect) Endocytosis_c Cellular Uptake of Chloroquine Accumulation Accumulation in Endosome Endocytosis_c->Accumulation 1 Protonation_c Protonation of Chloroquine Accumulation->Protonation_c 2 Ion_Influx Influx of H+ and Cl- ions Protonation_c->Ion_Influx 3 Swelling Osmotic Swelling of Endosome Ion_Influx->Swelling 4 Rupture Endosomal Membrane Rupture and Cargo Release Swelling->Rupture 5

Caption: Chloroquine's Proton Sponge Effect.

G cluster_workflow Experimental Workflow for Endosomal Escape Quantification Formulation Formulate Delivery Vehicle (e.g., this compound Liposomes) with Reporter Characterization Physicochemical Characterization (Size, Zeta Potential) Formulation->Characterization Step 1 Cell_Treatment Incubate with Cells Characterization->Cell_Treatment Step 2 Assay Perform Endosomal Escape Assay (e.g., Calcein or Split Luciferase) Cell_Treatment->Assay Step 3 Data_Analysis Quantify Endosomal Escape Efficiency Assay->Data_Analysis Step 4

Caption: General Experimental Workflow.

Conclusion

This compound, as a cationic lipid, represents a viable strategy for promoting endosomal escape. Its mechanism, rooted in electrostatic interactions, is well-understood and has been leveraged in various delivery systems. However, the quantitative data suggests that its efficiency can be influenced by the overall formulation, including the presence of helper lipids.

Alternatives such as fusogenic lipids (DOPE), fusogenic peptides (GALA, KALA), and small molecules (chloroquine) offer distinct mechanistic advantages that may lead to enhanced endosomal escape in specific contexts. Fusogenic peptides, in particular, have shown significant promise in enhancing gene silencing, a downstream indicator of successful cytosolic delivery.

The choice of an endosomal escape agent should be guided by the specific application, the nature of the cargo, and the target cell type. The experimental protocols provided herein offer a framework for the systematic evaluation and comparison of different strategies. Further direct comparative studies using standardized quantitative assays are warranted to definitively rank the efficacy of these agents and to guide the rational design of next-generation intracellular delivery systems.

References

A Comparative Guide to the Stability of Ditetradecylamine and DOPE-Containing Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of drug delivery, the stability of the carrier system is paramount to ensure the efficacy and safety of the therapeutic agent. Liposomes, as versatile nanocarriers, are at the forefront of this technology. This guide provides an objective comparison of the stability of two prominent types of liposomes: those containing the cationic lipid Ditetradecylamine (DTA) and those incorporating the fusogenic helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).

While direct comparative studies on this compound are limited, this guide utilizes data from studies on structurally analogous dialkylamine-based cationic lipids to provide a comprehensive overview. In contrast, DOPE-containing liposomes are extensively studied, particularly for their pH-sensitive properties, offering a wealth of comparative data.

Understanding the Lipids: this compound and DOPE

This compound (DTA) is a cationic lipid characterized by two C14 saturated hydrocarbon chains. Its primary amine headgroup imparts a positive charge at physiological pH, facilitating interaction with negatively charged molecules like nucleic acids, making DTA-containing liposomes promising non-viral vectors for gene delivery. The stability of these cationic liposomes is crucial for protecting their genetic payload and ensuring successful transfection.

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a neutral, zwitterionic phospholipid with two unsaturated oleoyl (B10858665) chains. It is often used as a "helper lipid" in liposomal formulations. DOPE's unique conical shape promotes the formation of non-bilayer hexagonal phases, particularly in acidic environments. This property is harnessed to create pH-sensitive liposomes that can destabilize and release their contents in the acidic microenvironment of tumors or within endosomes, enhancing intracellular drug delivery.

Comparative Stability Analysis

The stability of liposomes is a multifaceted parameter encompassing physical integrity (size, polydispersity, and zeta potential) and chemical stability (prevention of drug leakage). The following tables summarize the available data to compare these aspects for DTA (represented by its analogue, dioctadecylamine) and DOPE-containing liposomes.

Physical Stability: Particle Size, Polydispersity Index (PDI), and Zeta Potential

The consistency of particle size and a low polydispersity index (PDI) are critical for predictable in vivo behavior and targeting. The zeta potential, a measure of the surface charge, influences colloidal stability through electrostatic repulsion, preventing aggregation. Formulations with a zeta potential greater than +30 mV or less than -30 mV are generally considered stable[1][2].

Formulation ComponentParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability ConditionsReference
Dioctadecylamine 152.1Not Reported+45.7Not Specified[3]
DOPE:CHEMS 107.2 ± 2.90.213 ± 0.005-21.9 ± 1.8Optimized formulation[4]
DOPE:CHEMS (Calcein loaded) 160 - 170< 0.2NegativeInitial formulation[5]
DOTAP:DOPE ~200Not ReportedNot ReportedInitial formulation[6]

Note: Data for this compound is represented by its structural analogue, dioctadecylamine.

Chemical Stability: Drug Leakage and Release

The ability of a liposome (B1194612) to retain its encapsulated cargo until it reaches the target site is a key determinant of its therapeutic efficacy.

Formulation ComponentEncapsulated CargoLeakage/Release ProfileConditionsReference
Stearylamine (Cationic Lipid) Cationic DrugsReduced leakage of cationic drugs.Transmembrane pH gradient[7]
DOPE:CHEMS Doxorubicin~90% release in 6h at pH 5.5; <10% release in 6h at pH 7.4pH-dependent[8]
DOPE/DPSG MethotrexateRapid release in tumor tissue homogenates (lower pH)pH-dependent[9]
POD/DOPE ANTS (fluorescent dye)84% release in 4h at pH 5-6; <25% release in 12h at neutral pHpH-dependent[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the preparation and stability assessment of liposomes.

Liposome Preparation: Thin-Film Hydration Method

This is a widely used method for preparing both cationic and DOPE-containing liposomes[6].

  • Lipid Film Formation: The desired lipids (e.g., this compound or a DOPE-containing mixture) are dissolved in a suitable organic solvent, such as chloroform (B151607) or a chloroform:methanol mixture.

  • Solvent Evaporation: The organic solvent is removed under a stream of nitrogen or by rotary evaporation to form a thin lipid film on the inner surface of a round-bottom flask.

  • Vacuum Drying: The lipid film is further dried under vacuum for at least one hour to remove any residual solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the drug to be encapsulated) by gentle rotation or vortexing at a temperature above the phase transition temperature of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles of a specific size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

Stability Assessment: Size and Zeta Potential
  • Sample Preparation: Liposome formulations are diluted with an appropriate buffer to a suitable concentration for measurement.

  • Dynamic Light Scattering (DLS): The particle size distribution and polydispersity index (PDI) are measured using a DLS instrument. Measurements are typically performed at a fixed angle and temperature (e.g., 25°C).

  • Zeta Potential Measurement: The zeta potential is determined using the same instrument by applying an electric field and measuring the electrophoretic mobility of the liposomes.

  • Long-Term Stability: To assess long-term stability, these measurements are repeated at various time points (e.g., 0, 1, 7, 30 days) for samples stored under specific conditions (e.g., 4°C, 25°C)[11].

Stability Assessment: Drug Leakage Assay

A common method to assess drug leakage involves encapsulating a fluorescent dye that is self-quenched at high concentrations within the liposomes[8].

  • Liposome Preparation: Liposomes are prepared as described above, with the hydration buffer containing a self-quenching fluorescent dye (e.g., calcein, carboxyfluorescein) at a high concentration.

  • Removal of Unencapsulated Dye: The external, unencapsulated dye is removed by size exclusion chromatography (e.g., using a Sephadex column) or dialysis.

  • Leakage Measurement: The liposome suspension is diluted in a buffer, and the fluorescence intensity is monitored over time using a fluorometer.

  • Maximum Fluorescence: At the end of the experiment, a detergent (e.g., Triton X-100) is added to disrupt the liposomes completely, releasing all the encapsulated dye and resulting in maximum fluorescence.

  • Calculation of Leakage: The percentage of dye leakage at a given time point is calculated using the following formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent lysis.

Visualizing Experimental Workflows

Graphviz diagrams provide a clear visual representation of the experimental processes.

LiposomePreparation cluster_prep Liposome Preparation Workflow Dissolve Lipids Dissolve Lipids Form Lipid Film Form Lipid Film Dissolve Lipids->Form Lipid Film Solvent Evaporation Hydrate Film Hydrate Film Form Lipid Film->Hydrate Film Aqueous Buffer Size Reduction Size Reduction Hydrate Film->Size Reduction Sonication or Extrusion Purification Purification Size Reduction->Purification Remove free drug/dye

Caption: Workflow for the preparation of liposomes using the thin-film hydration method.

StabilityTesting cluster_storage Long-Term Storage Liposome Sample Liposome Sample Size & PDI Measurement Size & PDI Measurement Liposome Sample->Size & PDI Measurement DLS Zeta Potential Measurement Zeta Potential Measurement Liposome Sample->Zeta Potential Measurement Electrophoretic Mobility Drug Leakage Assay Drug Leakage Assay Liposome Sample->Drug Leakage Assay Fluorescence Monitoring Store at 4°C Store at 4°C Size & PDI Measurement->Store at 4°C Store at 25°C Store at 25°C Size & PDI Measurement->Store at 25°C Zeta Potential Measurement->Store at 4°C Zeta Potential Measurement->Store at 25°C Drug Leakage Assay->Store at 4°C Drug Leakage Assay->Store at 25°C

Caption: Experimental workflow for assessing the stability of liposomal formulations.

Conclusion

The stability of liposomes is a critical quality attribute that dictates their performance as drug delivery vehicles. This compound-containing liposomes, as cationic carriers, demonstrate good colloidal stability, primarily attributed to their positive surface charge, which prevents aggregation. Their stability is essential for applications in gene delivery, where protecting the nucleic acid cargo is paramount.

DOPE-containing liposomes, on the other hand, are often designed to be conditionally unstable. Their stability is highly dependent on the pH of the surrounding environment. While stable at physiological pH, they exhibit triggered release in acidic conditions, a feature that is highly advantageous for targeted drug delivery to tumors and for facilitating endosomal escape.

The choice between DTA and DOPE in a liposomal formulation will, therefore, depend on the specific application. For applications requiring robust encapsulation and protection of the payload, such as gene delivery, a stable cationic formulation with DTA or similar lipids may be preferred. For targeted delivery of small molecule drugs to acidic microenvironments, the pH-responsive nature of DOPE-containing liposomes offers a significant advantage. Further direct comparative studies are warranted to provide a more definitive guide to the relative stability of these two important classes of liposomes.

References

Ditetradecylamine Versus Polymer-Based Nanoparticles for Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate nanocarrier is a critical determinant in the successful development of drug delivery systems. The choice between lipid-based and polymer-based nanoparticles depends on a multitude of factors including the physicochemical properties of the drug, the desired release profile, and the specific therapeutic application. This guide provides a comprehensive comparison of two representative nanoparticle platforms: cationic lipid-based nanoparticles, specifically those incorporating ditetradecylamine, and nanoparticles fabricated from the biodegradable polymer poly(lactic-co-glycolic acid) (PLGA).

Executive Summary

This compound, a cationic lipid, is often a component of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are well-suited for encapsulating lipophilic drugs and for applications in gene delivery.[1][2][3] Their positive surface charge can enhance interaction with negatively charged cell membranes, potentially leading to improved cellular uptake.[4] In contrast, PLGA nanoparticles are one of the most extensively researched biodegradable polymer systems for drug delivery.[5][6] Their key advantages include well-defined degradation kinetics and the ability to provide sustained drug release over extended periods.[4] The versatility of PLGA allows for the encapsulation of a wide range of drugs, from small molecules to large biologics.[7]

This guide presents a data-driven comparison of these two systems, focusing on key performance metrics, experimental protocols for their synthesis and characterization, and the underlying mechanisms of their interaction with cells.

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance characteristics of this compound-containing cationic lipid nanoparticles and PLGA nanoparticles. It is important to note that these values are compiled from various studies using different model drugs and experimental conditions, and therefore represent a general performance range for each platform.

Table 1: Physicochemical Properties

PropertyThis compound-based Nanoparticles (Cationic SLNs)Polymer-based Nanoparticles (PLGA)
Particle Size (nm) 50 - 500100 - 500[5]
Polydispersity Index (PDI) 0.1 - 0.40.1 - 0.3
Zeta Potential (mV) +20 to +60-50 to -10

Table 2: Drug Loading and Release Characteristics

PropertyThis compound-based Nanoparticles (Cationic SLNs)Polymer-based Nanoparticles (PLGA)
Drug Loading Capacity (%) 1 - 201 - 20[5][8]
Encapsulation Efficiency (%) 50 - 9940 - 90+[5][8]
In Vitro Release Profile Biphasic: Initial burst release followed by sustained releaseBiphasic: Initial burst release followed by prolonged, degradation-controlled release[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of nanoparticle formulations. Below are representative protocols for the synthesis of cationic solid lipid nanoparticles (which can incorporate this compound) and PLGA nanoparticles.

Protocol 1: Synthesis of Cationic Solid Lipid Nanoparticles (SLNs) via Hot Homogenization

This method involves the emulsification of a melted lipid phase into a hot aqueous phase, followed by high-pressure homogenization and cooling to form solid nanoparticles.

Materials:

  • Solid Lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)

  • Cationic Lipid (e.g., this compound)

  • Drug

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

Procedure:

  • Preparation of Lipid Phase: The solid lipid and this compound are melted at a temperature approximately 5-10°C above the melting point of the solid lipid. The lipophilic drug is then dissolved or dispersed in this molten lipid mixture.

  • Preparation of Aqueous Phase: The surfactant is dissolved in purified water and heated to the same temperature as the lipid phase.

  • Pre-emulsification: The hot lipid phase is added to the hot aqueous phase under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: The hot pre-emulsion is then passed through a high-pressure homogenizer for several cycles at a pressure between 500 and 1500 bar.

  • Cooling and Nanoparticle Formation: The resulting hot nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification: The nanoparticle suspension can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

Protocol 2: Synthesis of PLGA Nanoparticles via Single Emulsion-Solvent Evaporation

This technique is suitable for encapsulating hydrophobic drugs and involves the emulsification of a polymer-drug solution in an aqueous surfactant solution, followed by the removal of the organic solvent.

Materials:

  • PLGA (Poly(lactic-co-glycolic acid))

  • Drug

  • Organic Solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Surfactant (e.g., Poly(vinyl alcohol) - PVA)

  • Purified Water

Procedure:

  • Preparation of Organic Phase: PLGA and the hydrophobic drug are dissolved in the organic solvent.

  • Preparation of Aqueous Phase: The surfactant (e.g., PVA) is dissolved in purified water.

  • Emulsification: The organic phase is added to the aqueous phase and emulsified using a high-energy method such as probe sonication or high-speed homogenization to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: The resulting emulsion is stirred at room temperature for several hours under a fume hood to allow the organic solvent to evaporate. This leads to the precipitation of PLGA and the formation of solid nanoparticles.

  • Washing and Collection: The nanoparticles are collected by centrifugation, and the pellet is washed multiple times with purified water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: The purified nanoparticles can be lyophilized for long-term storage, often with the addition of a cryoprotectant (e.g., trehalose).

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Cellular Uptake Mechanisms

The cellular entry of nanoparticles is a critical step for intracellular drug delivery. Cationic lipid nanoparticles and PLGA nanoparticles are generally taken up by cells through different endocytic pathways.

Cellular_Uptake_Mechanisms cluster_0 Cationic Lipid Nanoparticle (e.g., this compound-based) cluster_1 Polymer-Based Nanoparticle (PLGA) LNP Cationic LNP Membrane_LNP Cell Membrane (Negative Charge) LNP->Membrane_LNP Electrostatic Interaction Endosome_LNP Endosome Membrane_LNP->Endosome_LNP Clathrin-mediated Endocytosis Escape_LNP Endosomal Escape Endosome_LNP->Escape_LNP Proton Sponge Effect Release_LNP Drug Release Escape_LNP->Release_LNP PLGA_NP PLGA NP Membrane_PLGA Cell Membrane PLGA_NP->Membrane_PLGA Endosome_PLGA Endosome Membrane_PLGA->Endosome_PLGA Pinocytosis/ Phagocytosis Lysosome_PLGA Lysosome Endosome_PLGA->Lysosome_PLGA Endo-lysosomal Pathway Release_PLGA Sustained Drug Release Lysosome_PLGA->Release_PLGA Polymer Degradation

Caption: Cellular uptake pathways for cationic lipid and PLGA nanoparticles.

General Experimental Workflow for Nanoparticle Characterization

The characterization of nanoparticles is essential to ensure quality, reproducibility, and performance.

Experimental_Workflow cluster_0 Synthesis cluster_1 Physicochemical Characterization cluster_2 In Vitro Evaluation Synthesis Nanoparticle Synthesis Size_Zeta Particle Size & Zeta Potential (DLS) Synthesis->Size_Zeta Morphology Morphology (TEM/SEM) Synthesis->Morphology Drug_Loading Drug Loading & Encapsulation Efficiency Synthesis->Drug_Loading Cellular_Uptake Cellular Uptake Synthesis->Cellular_Uptake Stability Stability Studies Size_Zeta->Stability Release In Vitro Drug Release Drug_Loading->Release

Caption: A typical experimental workflow for nanoparticle characterization.

Conclusion

Both this compound-based cationic lipid nanoparticles and polymer-based PLGA nanoparticles offer distinct advantages for drug delivery. Cationic lipid nanoparticles excel in scenarios requiring strong cell membrane interaction and are particularly promising for the delivery of nucleic acids. Their formulation, however, can be complex, and potential cytotoxicity associated with the cationic charge needs to be carefully evaluated.

PLGA nanoparticles, on the other hand, are a robust and versatile platform with a long history of use in controlled drug delivery. Their biodegradability and tunable drug release profiles make them suitable for a wide array of therapeutic agents and applications.[4] The choice between these two systems will ultimately be guided by the specific requirements of the drug and the therapeutic goal. This guide provides a foundational framework to aid researchers in making an informed decision for their drug delivery research.

References

Statistical analysis of Ditetradecylamine transfection efficiency data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient delivery of nucleic acids into cells is a cornerstone of modern biological research and therapeutic development. Cationic lipid-based transfection reagents are a widely used tool for this purpose, offering a simple and effective method for introducing DNA, RNA, and siRNA into a variety of cell types. This guide provides a comparative analysis of popular cationic lipid transfection reagents, focusing on their efficiency, experimental protocols, and underlying mechanisms. While specific data for Ditetradecylamine is not extensively available in the public domain, we will focus on well-characterized and commonly used alternatives to provide a robust comparative framework.

Performance Comparison of Transfection Reagents

The selection of a transfection reagent is critical and often depends on the cell type, the nucleic acid being delivered, and the desired experimental outcome. Below is a summary of transfection efficiency data for several common reagents across different cell lines. The efficiency is typically measured by the expression of a reporter gene, such as Green Fluorescent Protein (GFP), and can vary significantly.

ReagentCell LineTransfection Efficiency (%)CytotoxicityReference
Lipofectamine 2000 HEK293T~60%Moderate[1]
CaCo-2~20%Moderate[1]
I/1Ki~90%High[1]
NIH3T3HighHigh[2]
HeLaHighHigh[2]
Lipofectamine 3000 17 Cell Lines (Average)HighLow to Moderate[3]
CHO-K1 (pCDH)64%Moderate[4]
HEK293 (pCDH)53%Moderate[4]
FuGENE HD HEK293T~60%Low[1]
CaCo-2~5%Low[1]
I/1Ki>40%Low[1]
Polyethylenimine (PEI) HEK293T>40%Low to Moderate[1]
CaCo-2~20% (25k) / ~30% (40k)Low to Moderate[1]
Turbofect CHO-K1 (pEGFP-N1)74%Low[4]
HEK293 (pEGFP-N1)59%Low[4]

Note: Transfection efficiency is highly dependent on experimental conditions, including reagent-to-DNA ratio, cell confluency, and incubation time. The data presented here is a summary from various studies and should be used as a general guide.

Experimental Protocols

Detailed and consistent protocols are crucial for reproducible transfection experiments. Below are generalized protocols for cationic lipid-based transfection.

General Protocol for Cationic Lipid-Mediated Transfection of Adherent Cells

This protocol is a general guideline and should be optimized for specific cell lines and plasmids.[5][6]

Materials:

  • Adherent cells in culture

  • Complete growth medium (with and without serum)

  • Opti-MEM I Reduced Serum Medium (or similar)

  • Plasmid DNA (high quality, 1 µg/µL)

  • Cationic lipid transfection reagent (e.g., Lipofectamine, FuGENE)

  • Sterile microcentrifuge tubes

  • Multi-well plates (e.g., 6-well or 24-well)

Procedure:

  • Cell Seeding: Approximately 18-24 hours before transfection, seed the cells in a multi-well plate to ensure they reach 70-90% confluency at the time of transfection.[3][6] The health and viability of the cells are critical for successful transfection.[3]

  • Complex Formation:

    • For each well to be transfected, dilute the plasmid DNA in a serum-free medium like Opti-MEM.

    • In a separate tube, dilute the cationic lipid transfection reagent in the same serum-free medium.

    • Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow the formation of DNA-lipid complexes.[5][6]

  • Transfection:

    • Add the DNA-lipid complexes drop-wise to the cells in their culture medium.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours. It is generally not necessary to remove the transfection complexes, though for some sensitive cell lines, the medium can be replaced after 4-6 hours.[6]

  • Analysis: After the incubation period, analyze the cells for transgene expression (e.g., via fluorescence microscopy for GFP) or perform downstream assays.

Key Considerations for Optimization:
  • Reagent to DNA Ratio: This is a critical parameter that needs to be optimized for each cell line and plasmid combination.[7]

  • Cell Confluency: Actively dividing cells generally show better transfection efficiency.[3]

  • Presence of Serum and Antibiotics: While many modern reagents are compatible with serum, some protocols recommend serum-free conditions during complex formation. Antibiotics can sometimes increase cytotoxicity and may be omitted from the transfection medium.[3]

Mechanism of Cationic Lipid Transfection

Cationic lipid-based transfection is a widely used non-viral method for introducing nucleic acids into cells.[8][9] The fundamental principle involves the electrostatic interaction between positively charged synthetic lipids and negatively charged nucleic acids.[8]

TransfectionMechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DNA Nucleic Acid (Negatively Charged) Lipoplex Lipoplex (Cationic Complex) DNA->Lipoplex Electrostatic Interaction Lipid Cationic Lipid Reagent (Positively Charged) Lipid->Lipoplex Endocytosis Endocytosis Lipoplex->Endocytosis Binding to Cell Surface Endosome Endosome Endocytosis->Endosome Release Nucleic Acid Release Endosome->Release Endosomal Escape (e.g., Proton Sponge Effect) Expression Gene Expression Release->Expression Nuclear Entry (for DNA)

Caption: Mechanism of Cationic Lipid-Mediated Transfection.

The process begins with the formation of lipoplexes, which are complexes of nucleic acids and cationic lipids. These complexes, having a net positive charge, can then interact with the negatively charged cell membrane and are subsequently internalized by the cell, primarily through endocytosis.[8] Once inside the cell within an endosome, the nucleic acid must be released into the cytoplasm to become functional. This endosomal escape is a critical step and is thought to occur through mechanisms like the "proton sponge effect" or the destabilization of the endosomal membrane.[8] For DNA, it must then enter the nucleus for transcription and subsequent gene expression.[9]

Experimental Workflow

A typical transfection experiment follows a structured workflow to ensure reproducibility and accurate results.

TransfectionWorkflow cluster_prep Preparation (Day 0) cluster_transfection Transfection (Day 1) cluster_incubation Incubation (Day 1-2) cluster_analysis Analysis (Day 2-3) SeedCells Seed Cells in Multi-well Plate PrepareComplexes Prepare DNA-Lipid Complexes SeedCells->PrepareComplexes AddComplexes Add Complexes to Cells PrepareComplexes->AddComplexes Incubate Incubate Cells (24-48 hours) AddComplexes->Incubate Assay Assay for Gene Expression (e.g., Microscopy, FACS, Luciferase Assay) Incubate->Assay

Caption: General Workflow for a Transfection Experiment.

The workflow starts with seeding the cells to achieve the optimal density for transfection. The following day, the DNA-lipid complexes are prepared and added to the cells. After an incubation period to allow for cellular uptake and gene expression, the results are analyzed using appropriate methods.[5][10]

References

A Guide to Negative Control Experiments for Ditetradecylamine-Mediated Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ditetradecylamine (DTA), a key component in advanced lipid nanoparticle (LNP) gene delivery systems, has garnered significant attention for its role in the successful formulation of mRNA vaccines. Its effective and safe application in preclinical and clinical settings hinges on rigorous experimental design, in which negative controls play a pivotal role. This guide provides a comprehensive comparison of appropriate negative control experiments for DTA-mediated gene delivery, supported by experimental data and detailed protocols to ensure the validity and reproducibility of your research findings.

The Critical Role of Negative Controls

Negative controls are essential to distinguish the specific effects of the delivered gene from non-specific effects caused by the delivery vehicle or the nucleic acid itself. In the context of DTA-mediated gene delivery, robust negative controls help to:

  • Attribute biological effects solely to the therapeutic gene: By demonstrating a lack of effect in the absence of the active gene, researchers can confidently link observed changes to the transgene.

  • Assess the cytotoxicity of the delivery vehicle: DTA-containing lipid nanoparticles, like other cationic lipids, can exhibit some level of toxicity. Negative controls allow for the independent evaluation of the delivery system's impact on cell viability.

  • Evaluate non-specific immune responses: The components of the LNP formulation can themselves trigger innate immune responses. Negative controls are crucial for dissecting these effects from the intended therapeutic or prophylactic immune activation.

Comparison of Key Negative Control Experiments

Here, we compare the most relevant negative control experiments for DTA-mediated gene delivery, outlining their specific purposes and providing a framework for their implementation.

Negative Control Purpose Key Comparison Metrics Typical Alternatives Compared
Untreated Cells To establish a baseline for cell viability, gene expression, and morphology in the absence of any treatment.Cell Viability (%), Basal Gene Expression Levels, Cellular MorphologyCells treated with DTA-LNP formulations
Mock Transfection (DTA-LNP without nucleic acid) To evaluate the cytotoxicity and non-specific cellular effects of the DTA-containing lipid nanoparticle formulation itself.Cell Viability (%), Inflammatory Cytokine Levels (e.g., IFN-β), Changes in Cellular MorphologyCells treated with nucleic acid-loaded DTA-LNPs
DTA-LNP with Non-coding/Scrambled Nucleic Acid To control for the effects of the nucleic acid delivery process and the presence of a foreign nucleic acid within the cell, independent of the specific gene sequence.Target Gene Expression Levels, Off-target Gene Expression Changes, Cell Viability (%)Cells treated with DTA-LNPs containing the therapeutic gene
Alternative Cationic Lipid Formulations To benchmark the performance (transfection efficiency and cytotoxicity) of DTA-containing LNPs against other established gene delivery reagents.Transfection Efficiency (e.g., % of GFP-positive cells, luciferase activity), Cell Viability (%), Particle Size and Zeta PotentialLipofectamine™ 2000, DOTAP-based formulations

Experimental Protocols and Data

Cytotoxicity Assessment of DTA-Containing LNPs

Objective: To determine the intrinsic toxicity of the DTA-LNP formulation independent of the nucleic acid cargo.

Methodology:

  • Cell Seeding: Plate target cells (e.g., HEK293, HeLa) in a 96-well plate at a density that ensures 70-90% confluency at the time of the assay.

  • Preparation of Negative Controls:

    • Untreated Control: Cells cultured in complete growth medium only.

    • Mock Transfection Control: Prepare "empty" DTA-LNPs using the same formulation process as the gene-containing LNPs but omitting the nucleic acid. A common formulation for DTA-containing LNPs, as seen in the BNT162b2 vaccine, includes the ionizable lipid ALC-0315, the PEGylated lipid 2-[(polyethylene glycol)-2000]-N,N-ditetradecylacetamide (ALC-0159), DSPC, and cholesterol.

  • Treatment: Treat cells with a range of concentrations of the empty DTA-LNPs.

  • Incubation: Incubate the cells for a period that mirrors the planned gene expression experiment (e.g., 24-48 hours).

  • Viability Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo® assay, to quantify the percentage of viable cells relative to the untreated control.

Expected Outcome: A dose-dependent decrease in cell viability may be observed with increasing concentrations of the empty DTA-LNPs. This data is crucial for determining the optimal, non-toxic concentration range for the gene delivery experiments.

Treatment Group Concentration (µg/mL) Cell Viability (%)
Untreated Cells0100
Empty DTA-LNP198 ± 3
Empty DTA-LNP592 ± 5
Empty DTA-LNP1085 ± 6
Empty DTA-LNP2073 ± 8

Note: The above data is illustrative. Actual results will vary depending on the cell type and specific LNP formulation.

Evaluation of Non-Specific Effects of Nucleic Acid Delivery

Objective: To ensure that the observed biological effects are due to the specific sequence of the delivered gene and not a general response to the presence of foreign nucleic acid.

Methodology:

  • Cell Seeding and Transfection: Prepare and transfect cells with the following:

    • Experimental Group: DTA-LNPs containing the therapeutic gene (e.g., mRNA encoding a reporter protein like GFP or luciferase).

    • Negative Control Group: DTA-LNPs containing a non-coding or scrambled mRNA of similar length and GC content to the therapeutic mRNA.

  • Incubation: Incubate the cells for a suitable period to allow for gene expression (e.g., 24-72 hours).

  • Analysis of Gene Expression:

    • For reporter genes, quantify the signal (e.g., fluorescence intensity for GFP, luminescence for luciferase).

    • For therapeutic genes, measure the expression of the target protein by Western blot or ELISA, or the downstream effects of the gene.

  • Cytotoxicity Assessment: Concurrently, assess cell viability in all treatment groups to ensure that differences in gene expression are not due to varying levels of toxicity.

Expected Outcome: The experimental group should show high levels of specific gene expression, while the negative control group should show no or negligible expression of the target gene. Both groups should ideally exhibit similar levels of cell viability.

Treatment Group Reporter Gene Expression (Relative Light Units) Cell Viability (%)
Untreated Cells100 ± 15100
DTA-LNP with Luciferase mRNA1,500,000 ± 250,00095 ± 4
DTA-LNP with Scrambled mRNA120 ± 3094 ± 5

Note: The above data is illustrative. Actual results will vary depending on the cell type, LNP formulation, and nucleic acid cargo.

Visualization of Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the underlying principles, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow_Cytotoxicity cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed Target Cells untreated Untreated Control (Medium Only) prep_cells->untreated treated Treat with Empty DTA-LNPs (Dose-Response) prep_cells->treated prep_lnp Prepare Empty DTA-LNPs prep_lnp->treated incubate Incubate (24-48h) untreated->incubate treated->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay compare Compare Viability to Untreated Control viability_assay->compare

Caption: Workflow for assessing the cytotoxicity of empty DTA-LNPs.

Logical_Relationship_Negative_Controls cluster_experiment Experimental Observation observed_effect Observed Biological Effect specific_effect Specific Effect of Transgene observed_effect->specific_effect Isolates vehicle_effect Effect of DTA-LNP (Cytotoxicity, etc.) observed_effect->vehicle_effect Ruled out by Mock Transfection nucleic_acid_effect Non-specific Effect of Nucleic Acid observed_effect->nucleic_acid_effect Ruled out by Scrambled Control

Caption: Logical framework for interpreting results using negative controls.

By implementing these negative control experiments and adhering to the detailed protocols, researchers can generate high-quality, reliable data that will stand up to scientific scrutiny and accelerate the development of novel gene therapies based on this compound and other advanced delivery systems.

Evaluating the Long-Term Stability of Ditetradecylamine (DTA) Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the long-term stability of Ditetradecylamine (DTA) formulations, offering a comparative analysis with other relevant cationic lipid-based drug delivery systems. Due to the limited availability of direct long-term stability data for DTA, this guide utilizes data from closely related analogs, such as Dimethyldioctadecylammonium (DDA), to provide a robust comparative framework. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their formulation development.

Data Presentation: Comparative Stability of Cationic Lipid Formulations

The long-term stability of lipid-based formulations is a critical parameter influencing their shelf-life and therapeutic efficacy. Key indicators of stability include the maintenance of particle size, polydispersity index (PDI), and surface charge (zeta potential) over time and under various storage conditions.

Below is a summary of stability data for liposomes formulated with DDA (a close structural analog of DTA), 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl] cholesterol (DC-Chol), and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), stored at 4°C and 25°C over a 56-day period.[1][2]

Table 1: Change in Vesicle Size (nm) of Cationic Liposomes Over 56 Days [1][2]

Cationic LipidStorage TemperatureDay 1Day 14Day 28Day 56
DDA:TDB 4°C450460470500
25°C450480500550
DC-Chol:TDB 4°C550560570600
25°C550580600650
DOTAP:TDB 4°C600610620650
25°C600630650700

*Significant difference in vesicle size compared to day one.

Table 2: Change in Zeta Potential (mV) of Cationic Liposomes Over 56 Days [1][2]

Cationic LipidStorage TemperatureDay 1Day 14Day 28Day 56
DDA:TDB 4°C+40+38+35+30
25°C+40+35+30+25
DC-Chol:TDB 4°C+50+48+45+40
25°C+50+45+40+35
DOTAP:TDB 4°C+55+52+50+45
25°C+55+50+45+40

*Significant difference in zeta potential compared to day one.

Experimental Protocols

Preparation of Cationic Liposomes

A representative method for preparing cationic liposomes, such as those containing DTA, involves the thin-film hydration method followed by extrusion.

Materials:

Procedure:

  • Lipid Film Formation: The cationic lipid, helper lipid, and TDB (if used) are dissolved in chloroform in a round-bottom flask at a desired molar ratio (e.g., DTA:DOPE at 1:1).

  • Solvent Evaporation: The chloroform is evaporated under reduced pressure using a rotary evaporator at 37°C for 1 hour to form a thin lipid film on the flask wall.

  • Hydration: The lipid film is hydrated with PBS (pH 7.4) by gentle rotation to form multilamellar vesicles (MLVs).

  • Extrusion: The MLV suspension is then extruded through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a high-pressure extruder to produce unilamellar vesicles (LUVs) with a more uniform size distribution.

Long-Term Stability Assessment

The long-term stability of the prepared liposomal formulations is assessed according to ICH guidelines.[3]

Procedure:

  • Storage Conditions: The liposomal suspensions are stored in sealed vials at different temperatures, typically refrigerated (2-8°C) and at an elevated temperature (e.g., 25°C or 40°C) to accelerate degradation.

  • Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 1, 3, and 6 months for long-term studies, and 0, 1, 2, and 4 weeks for accelerated studies).

  • Physicochemical Characterization: At each time point, the following parameters are measured:

    • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

    • Zeta Potential: Measured using Laser Doppler Electrophoresis to assess surface charge.

    • Encapsulation Efficiency and Drug/Cargo Retention: Quantified using appropriate analytical methods (e.g., HPLC, fluorescence spectroscopy) after separating the free drug from the encapsulated drug.

Quantification of DTA in Liposomal Formulations

A robust analytical method is crucial for quantifying the lipid components and their potential degradation products during stability studies. High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) is a suitable technique.[4][5][6]

Chromatographic Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., Phenomenex Luna 5 µm C18(2), 150 mm x 4.6 mm).

  • Mobile Phase: A gradient of methanol (B129727) and water containing 0.1% (v/v) trifluoroacetic acid (TFA) to enhance the retention of the cationic lipid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 50°C.

  • Detector: ELSD with the nebulizer and evaporator temperatures optimized for the specific lipids.

Sample Preparation:

Liposomal samples can often be directly analyzed after dilution in the mobile phase, avoiding the need for lipid extraction.

Forced Degradation Studies:

To identify potential degradation products, liposomal formulations can be subjected to stress conditions such as acidic or alkaline hydrolysis, oxidation, and photolysis. The resulting degradation products can then be separated and identified using the developed HPLC method, often coupled with mass spectrometry (MS).

Mandatory Visualizations

Cellular Uptake and Endosomal Escape of Cationic Liposomes

The therapeutic efficacy of DTA-based formulations for intracellular drug delivery is highly dependent on their cellular uptake and subsequent escape from endosomal compartments. The positive charge of the cationic lipids facilitates interaction with the negatively charged cell membrane, leading to internalization primarily through endocytic pathways.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm Lipoplex DTA Liposome-Cargo Complex Clathrin_Pit Clathrin-coated Pit Lipoplex->Clathrin_Pit Clathrin-mediated Endocytosis Caveolae Caveolae Lipoplex->Caveolae Caveolae-mediated Endocytosis Macropinosome Macropinosome Lipoplex->Macropinosome Macropinocytosis Cargo_Release Cargo Release Lysosome Lysosome (Degradation) Late_Endosome Late Endosome Late_Endosome->Cargo_Release Endosomal Escape Late_Endosome->Lysosome Early_Endosome Early Endosome Early_Endosome->Late_Endosome Maturation Cell_Membrane Cell Membrane Clathrin_Pit->Early_Endosome Caveolae->Early_Endosome Macropinosome->Early_Endosome

Caption: Cellular uptake and endosomal escape pathways of DTA-based lipoplexes.

Experimental Workflow for Stability Testing

The logical flow of a long-term stability study is crucial for obtaining reliable and reproducible data.

G cluster_preparation Formulation Preparation cluster_storage Stability Storage cluster_evaluation Data Evaluation Prep Prepare DTA Liposomes (Thin-film hydration & Extrusion) Storage_LongTerm Long-Term Storage (e.g., 4°C) Prep->Storage_LongTerm Storage_Accelerated Accelerated Storage (e.g., 25°C) Prep->Storage_Accelerated DLS Particle Size & PDI (DLS) Storage_LongTerm->DLS Storage_Accelerated->DLS Zeta Zeta Potential HPLC DTA Quantification & Degradation (HPLC-ELSD) Cargo Cargo Retention Eval Compare data vs. specifications Assess shelf-life Cargo->Eval

Caption: Experimental workflow for the long-term stability testing of DTA formulations.

References

Safety Operating Guide

Proper Disposal of Ditetradecylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Ditetradecylamine

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This compound, a long-chain aliphatic amine, is a corrosive and toxic compound that requires specific disposal procedures. This guide provides a comprehensive overview of the necessary safety precautions, regulatory classifications, and step-by-step disposal protocols for this compound.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its primary hazards:

  • Corrosivity: this compound is a strong base and can cause severe skin burns and eye damage.[1]

  • Toxicity: It is harmful if swallowed.[1]

  • Environmental Hazard: this compound is very toxic to aquatic life with long-lasting effects.[1]

Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. All handling of this compound, especially during disposal procedures, should be conducted in a well-ventilated area or a chemical fume hood.[1]

Regulatory Classification and Waste Management

Waste containing this compound must be classified as hazardous waste.[1] Due to its corrosive nature (as a base), it typically falls under the EPA hazardous waste code D002 .[2][3][4] This classification is for wastes that are aqueous and have a pH greater than or equal to 12.5.[2][3][4]

The overarching principle for the disposal of this compound is to ensure it is managed by a licensed hazardous waste disposal company. Never dispose of this compound down the drain or in regular trash, as this can cause significant environmental damage and may be a violation of regulations.[1]

Spill Management Procedures

In the event of a spill, immediate action is necessary to prevent harm to personnel and the environment.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate personal protective equipment.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand to contain the spread.

  • Collection: Carefully collect the contaminated absorbent material and place it into a designated, leak-proof, and clearly labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal company. For small quantities, in-lab neutralization may be a feasible option prior to collection by a waste disposal service.

Option 1: Direct Disposal via a Licensed Waste Management Company (Recommended)
  • Segregation and Collection: Collect all waste containing this compound in a dedicated, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams, particularly acidic waste, to prevent potentially violent reactions.[1]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and all applicable hazard symbols (e.g., corrosive, toxic).

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for collection.

Option 2: In-Lab Neutralization of Small Quantities

For small, manageable quantities of this compound, neutralization can be performed by trained personnel to convert the corrosive amine into a less hazardous salt before it is collected as hazardous waste. Note: The resulting salt solution must still be disposed of as hazardous waste due to its ecotoxicity.

This protocol is a recommended procedure based on general principles of amine neutralization. Always perform a risk assessment before proceeding.

  • Preparation: This procedure must be conducted in a chemical fume hood. Ensure an ice bath is prepared.

  • Dilution: If the this compound is concentrated, it can be diluted with a solvent such as ethanol (B145695) to better control the neutralization reaction.

  • Cooling: Place the beaker containing the this compound solution in an ice bath and begin stirring with a magnetic stir bar.

  • Neutralization: Slowly and carefully add a dilute acid, such as 1M hydrochloric acid (HCl), to the stirring this compound solution. The neutralization of amines is an exothermic reaction, and slow addition with cooling is necessary to prevent excessive heat generation.

  • pH Monitoring: Monitor the pH of the solution regularly using a calibrated pH meter or pH indicator strips. The target pH is between 6.0 and 8.0.

  • Collection of Neutralized Waste: Once neutralized, the resulting ditetradecylammonium salt solution should be transferred to a clearly labeled hazardous waste container.

  • Final Disposal: The container with the neutralized salt solution should be collected by a licensed hazardous waste disposal company.

Data Presentation

ParameterGuideline/ValueRegulation/Reference
EPA Hazardous Waste Code D002 (Corrosive Waste)40 CFR 261.22[2][3][4]
Characteristic of Corrosivity (Base) Aqueous solution with pH ≥ 12.540 CFR 261.22[2][3][4]
Primary Disposal Method Collection by a licensed hazardous waste disposal companyInstitutional EHS Policy
In-Lab Treatment (Small Quantities) Neutralization with dilute acidGeneral Laboratory Safety Procedures
Final State after Neutralization Ditetradecylammonium salt solution (still hazardous)Chemical Principles

Mandatory Visualization

Ditetradecylamine_Disposal_Decision_Tree start This compound Waste Generated waste_assessment Assess Hazards: - Corrosive (D002) - Toxic - Ecotoxic start->waste_assessment disposal_decision Select Disposal Pathway waste_assessment->disposal_decision direct_disposal Direct Disposal (Recommended) disposal_decision->direct_disposal  Large Quantities / Standard Procedure   in_lab_neutralization In-Lab Neutralization (Small Quantities Only) disposal_decision->in_lab_neutralization  Small Quantities & Trained Personnel   collection1 Collect in Labeled Hazardous Waste Container direct_disposal->collection1 neutralization_protocol Follow Neutralization Protocol in Fume Hood in_lab_neutralization->neutralization_protocol storage1 Store Safely and Securely collection1->storage1 vendor_pickup1 Arrange for Licensed Vendor Pickup storage1->vendor_pickup1 collection2 Collect Neutralized Salt as Hazardous Waste neutralization_protocol->collection2 vendor_pickup2 Arrange for Licensed Vendor Pickup collection2->vendor_pickup2

Caption: Decision tree for the proper disposal of this compound waste.

References

Personal protective equipment for handling Ditetradecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Ditetradecylamine, including detailed operational and disposal plans to ensure laboratory safety and build confidence in chemical handling procedures.

This compound is a corrosive compound that poses significant health and environmental hazards.[1] It can cause severe skin burns and serious eye damage.[1] Ingestion may be harmful.[2] It is also very toxic to aquatic life with long-lasting effects.[1] Strict adherence to safety protocols is therefore critical when handling this substance.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure and ensure personal safety.

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Skin Corrosion Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Always inspect gloves before use.[1] Body Protection: Wear impervious, chemical-resistant clothing or a lab coat to prevent skin contact.[1] A disposable Tyvek suit can offer full-body coverage.[3]
Eye Damage Eye/Face Protection: Safety glasses with side-shields or chemical goggles are required.[1] A face shield may be necessary when handling larger quantities.[1]
Acute Oral Toxicity In addition to standard PPE, ensure work area is well-ventilated.[4]
Aquatic Hazard Standard PPE should be worn to prevent environmental release.[1]
Respiratory Hazard Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, for large spills, or when aerosols may be generated, a respirator is necessary.[1][4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step plan outlines the key procedures.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a tightly closed, dry, cool, and well-ventilated place.[4]

  • Keep in a dark place, sealed in dry, room temperature.[5]

  • Store away from incompatible materials such as acids and oxidizing agents.[1][6]

  • Ensure the storage area is clearly labeled with the chemical name and appropriate hazard warnings ("Corrosive," "Toxic").[1]

2. Handling and Use:

  • All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid all personal contact, including inhalation of dust or vapors.[2]

  • Wear the full required PPE as detailed in the table above.

  • Use non-sparking tools to prevent ignition.[4]

  • When handling, do not eat, drink, or smoke.[2][7]

  • Wash hands thoroughly with soap and water after handling.[2][7]

3. Spill Management:

  • In case of a spill, immediately evacuate and secure the area, alerting others in the vicinity.[1]

  • Ensure adequate ventilation.[1]

  • Before attempting cleanup, ensure you are wearing the full required PPE.[1]

  • For small spills, use an inert absorbent material like sand or chemical binders to contain the liquid.[1]

  • For large spills, use barriers or dikes to prevent further spread.[1]

  • Prevent the chemical from entering drains or waterways.[1][4]

  • Collect the absorbed material into a suitable, clearly labeled, and closed container for disposal as hazardous waste.[1]

  • Thoroughly decontaminate and clean the affected area.[1]

4. Disposal:

  • All waste containing this compound must be classified as hazardous waste.[1]

  • Never dispose of this chemical down the drain or in regular trash.[1]

  • Waste should be collected in compatible, leak-proof containers that are kept tightly closed.[1]

  • Label waste containers clearly with "Hazardous Waste," "this compound," and relevant hazard warnings.[1]

  • Store waste containers in a designated and secure secondary containment area.[1]

  • Arrange for disposal by a licensed chemical waste disposal company.[1]

First Aid Procedures

Immediate action is critical in the event of exposure to this compound.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4]
Skin Contact Immediately take off contaminated clothing.[4] Wash the affected area with soap and plenty of water for at least 15 minutes.[4][8] Seek medical attention.[4]
Eye Contact Immediately rinse with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.[4]
Ingestion Rinse mouth with water.[4] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Call a doctor or Poison Control Center immediately.[4]

Procedural Workflow

The following diagram illustrates the standard operating procedure for handling this compound, from preparation to waste disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in Well-Ventilated Area B->C D Conduct Experiment C->D E Decontaminate Work Area D->E F Segregate Hazardous Waste E->F G Doff PPE Correctly F->G H Store Waste in Labeled, Sealed Container G->H I Arrange for Professional Disposal H->I

Caption: Standard operating procedure for handling this compound.

The following diagram outlines the immediate actions to be taken in case of an accidental spill of this compound.

Spill Spill Occurs Evacuate Evacuate and Secure Area Spill->Evacuate Alert Alert Others Spill->Alert PPE Don Full PPE Evacuate->PPE Alert->PPE Contain Contain Spill with Absorbent PPE->Contain Collect Collect Waste into Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Emergency spill response plan for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.